Biphenyl-3-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-phenylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAFGSULCGOKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373473 | |
| Record name | Biphenyl-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42498-44-2 | |
| Record name | Biphenyl-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42498-44-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Biphenyl-3-carbonyl chloride: Properties, Characterization, and Handling
Abstract: Biphenyl-3-carbonyl chloride (CAS No: 42498-44-2) is a pivotal reagent in organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials. Its bifunctional nature, combining the structural motif of a biphenyl with the high reactivity of an acyl chloride, makes it a versatile building block for introducing the 3-biphenylcarbonyl moiety. This guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its analytical characterization, and essential guidelines for safe handling and storage. It is intended for researchers, chemists, and process development scientists who utilize this reagent in their workflows.
Core Chemical Identity and Structure
This compound, systematically named 3-phenylbenzoyl chloride according to IUPAC nomenclature, is an aromatic acyl chloride.[1][2] The molecule consists of a biphenyl framework where a carbonyl chloride group is attached to the 3-position of one of the phenyl rings.[2] This substitution pattern is critical as it defines the steric and electronic environment of the reactive acyl chloride group, influencing its reactivity in synthetic applications.
Molecular Structure Diagram
The structural arrangement is key to its chemical behavior. The diagram below illustrates the connectivity of atoms and the position of the functional group.
Caption: 2D Molecular Structure of this compound.
Physical and Chemical Properties
The utility of a chemical reagent is fundamentally dictated by its physical properties. These parameters influence reaction setup, purification strategies, and storage conditions. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 42498-44-2 | [1][3][4][5] |
| Molecular Formula | C₁₃H₉ClO | [1][2][4] |
| Molecular Weight | 216.66 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | [2][6] |
| Density | 1.213 g/mL at 25 °C | [2][6] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |
| Boiling Point | Data not consistently available; high boiling point expected | |
| Melting Point | Data not available; exists as a liquid at room temp | [6] |
Solubility and Reactivity Profile
Solubility
As an acyl chloride, this compound's solubility is dictated by its high reactivity, especially towards protic solvents.
-
Protic Solvents (e.g., Water, Alcohols): It reacts violently or readily with these solvents. With water, it undergoes rapid hydrolysis to form biphenyl-3-carboxylic acid and hydrogen chloride gas.[2][7] This is a critical consideration for handling, as even atmospheric moisture can lead to degradation.
-
Aprotic Organic Solvents: It is generally soluble in common aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene. These are the preferred solvents for conducting reactions.
Reactivity
The core of its synthetic utility lies in the electrophilic nature of the carbonyl carbon. This makes it an excellent acylating agent.
Caption: General acylation reaction pathway.
This reactivity makes it a cornerstone for Friedel-Crafts acylation reactions and for the synthesis of esters and amides, which are common linkages in drug molecules.[8][9] A base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct.
Spectroscopic Characterization
Confirming the identity and purity of this compound is essential before its use. Spectroscopic methods are the primary means of characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for confirming the presence of the key acyl chloride functional group.
-
Expected Absorption: A strong, sharp absorption band is expected in the range of 1770-1780 cm⁻¹ .[2] This peak is characteristic of the C=O stretch in an aromatic acyl chloride. The position at a higher wavenumber compared to a corresponding ketone or carboxylic acid is due to the electron-withdrawing inductive effect of the chlorine atom. Other bands corresponding to aromatic C-H and C=C stretching will be observed in their typical regions (~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹, respectively).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the hydrogen and carbon framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region, typically between δ 7.3 and 8.2 ppm . The protons on the benzoyl ring will be shifted downfield relative to the protons on the adjacent phenyl ring due to the electron-withdrawing effect of the carbonyl chloride group.
-
¹³C NMR: The carbon spectrum will feature a characteristic downfield signal for the carbonyl carbon (C=O) , expected around δ 168-170 ppm . Multiple signals will be present in the aromatic region (δ 125-145 ppm).
| Spectroscopic Data (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.3-8.2 (m, 9H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~169 (C=O), 127-144 (Ar-C) |
| IR (thin film, cm⁻¹) | ~1775 (C=O, strong), ~3060 (Ar C-H), ~1600, 1480 (Ar C=C) |
Experimental Protocols for Analysis
Adherence to standardized protocols ensures reliable and reproducible analytical results.
Protocol 1: ¹H NMR Spectrum Acquisition
-
Sample Preparation: In a clean, dry vial, dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent that dissolves the compound without reacting and provides a deuterium lock signal for the spectrometer.
-
Internal Standard: Add one drop of a solution containing tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard acquisition parameters for a ¹H experiment, ensuring a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Validation: Process the data (Fourier transform, phase, and baseline correction). Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.
Protocol 2: IR Spectrum Acquisition (Thin Film Method)
-
Background Scan: Ensure the ATR crystal or salt plates (NaCl or KBr) are clean. Run a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place one drop of the liquid this compound directly onto the ATR crystal or onto one salt plate. If using salt plates, carefully place the second plate on top to create a thin, uniform film.
-
Acquisition: Mount the sample in the spectrometer and acquire the spectrum. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Analysis: Identify the key absorption bands, paying close attention to the carbonyl stretching frequency around 1775 cm⁻¹.
Sources
- 1. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 42498-44-2 [smolecule.com]
- 3. 联苯-3-甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 42498-44-2 | this compound - Capot Chemical [capotchem.com]
- 6. This compound 97 42498-44-2 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Introduction: Unveiling the Structure of a Key Synthetic Building Block
An In-Depth Technical Guide to the NMR Analysis of Biphenyl-3-carbonyl Chloride
This compound (C₁₃H₉ClO) is a highly valuable and reactive intermediate in the field of organic synthesis.[1] Its bifunctional nature, featuring a reactive acyl chloride group and a biphenyl scaffold, makes it a cornerstone for constructing complex molecules in pharmaceutical and materials science research.[1] The precise characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation and purity assessment of this compound.
This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's electronic and steric features and its spectral output. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire, interpret, and validate the NMR data for this critical compound.
Molecular Architecture and Predicted Spectral Complexity
A thorough NMR analysis begins with an examination of the molecule's structure and symmetry. The substitution pattern of this compound dictates the number of unique signals we can expect in both the proton and carbon spectra.
The molecule consists of two phenyl rings. Ring A is substituted at the C3 position with the electron-withdrawing carbonyl chloride group. This meta-substitution removes all planes of symmetry from this ring, rendering all four of its protons (H2, H4, H5, H6) and all six of its carbons chemically non-equivalent. Ring B, the unsubstituted phenyl ring, retains a C2 axis of symmetry, leading to equivalences for its protons (H2'/H6', H3'/H5') and carbons.
Therefore, we predict a total of:
-
7 unique signals in the ¹H NMR spectrum.
-
13 unique signals in the ¹³C NMR spectrum.
The detailed numbering scheme used throughout this guide is presented below.
Caption: Numbering scheme for this compound.
Experimental Protocol: Ensuring Data Integrity
The quality of NMR data is critically dependent on a meticulous experimental approach. As acyl chlorides are highly reactive and susceptible to hydrolysis, careful sample preparation is essential for a self-validating protocol.
Step-by-Step Sample Preparation and Acquisition
-
Material Handling: Handle this compound in an inert atmosphere (e.g., a glove box or under a stream of nitrogen) to minimize exposure to atmospheric moisture.
-
Solvent Selection: Use a high-purity, anhydrous deuterated solvent. Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing properties for organic compounds. A freshly opened ampule or solvent passed through a drying agent is recommended.
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in 0.6-0.7 mL of anhydrous CDCl₃ in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm.[2]
-
Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at ambient temperature. Standard single-pulse experiments are typically sufficient for initial characterization.
Caption: Standard workflow for NMR analysis.
¹H NMR Spectrum: A Proton-by-Proton Analysis
The proton NMR spectrum provides rich information through chemical shifts, integration, and spin-spin coupling patterns.[3]
Chemical Shift Analysis
Aromatic protons typically resonate between 7.0 and 8.5 ppm. The powerful electron-withdrawing nature of the carbonyl chloride group (-COCl) significantly deshields nearby protons, shifting them downfield (to a higher ppm value).[2]
-
Ring A (Substituted Ring): The protons on this ring will be the most downfield. The proton at the C2 position, being ortho to the -COCl group, is expected to be the most deshielded due to a combination of inductive withdrawal and the magnetic anisotropy of the carbonyl bond. Protons at C4 and C6 will also be shifted downfield.
-
Ring B (Unsubstituted Ring): The protons on this ring will resonate at higher fields (further upfield) compared to those on Ring A, with chemical shifts more characteristic of unsubstituted biphenyl, typically in the 7.3-7.6 ppm range.[4]
Splitting Pattern (Multiplicity) Analysis
The multiplicity of each signal reveals the number of adjacent, non-equivalent protons according to the n+1 rule.[5] For aromatic systems, we primarily observe:
-
ortho-coupling (³JHH): Strong coupling between adjacent protons, typically 7–9 Hz.
-
meta-coupling (⁴JHH): Weaker coupling between protons separated by two bonds, typically 2–3 Hz.
-
para-coupling (⁵JHH): Very weak coupling (often <1 Hz) that is usually not resolved.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) Range | Integration | Predicted Multiplicity | Coupling Constants (Hz) |
| H2 | 8.2 – 8.4 | 1H | t or dd | ⁴J ≈ 1.8 |
| H6 | 8.0 – 8.2 | 1H | dt | ³J ≈ 7.7, ⁴J ≈ 1.3 |
| H4 | 7.9 – 8.1 | 1H | dt | ³J ≈ 7.7, ⁴J ≈ 1.3 |
| H5 | 7.6 – 7.8 | 1H | t | ³J ≈ 7.7 |
| H2' / H6' | 7.5 – 7.7 | 2H | d or dd | ³J ≈ 7.5, ⁴J ≈ 1.5 |
| H4' | 7.4 – 7.6 | 1H | t | ³J ≈ 7.4 |
| H3' / H5' | 7.3 – 7.5 | 2H | t | ³J ≈ 7.5 |
¹³C NMR Spectrum: Probing the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing a direct map of the carbon framework.
Chemical Shift Analysis
The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment.[6]
-
Carbonyl Carbon (C7): This will be the most downfield signal, typically appearing in the 165-175 ppm range for acyl chlorides. The high electronegativity of both the oxygen and chlorine atoms strongly deshields this carbon.
-
Aromatic Carbons (C1-C6, C1'-C6'): These carbons resonate in the 125-145 ppm region.[6]
-
Ipso-Carbons: The quaternary carbons involved in the C-C bond between the rings (C1, C1') and the carbon attached to the carbonyl group (C3) will typically show weaker signals due to the absence of an attached proton and longer relaxation times.
-
Substituent Effects: The electron-withdrawing -COCl group will cause a downfield shift for the carbons on Ring A compared to their counterparts on Ring B.
-
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted δ (ppm) Range | Notes |
| C7 (C=O) | 165 – 175 | Most downfield, potentially weak signal. |
| C1, C1', C3 | 135 – 145 | Quaternary carbons, weak signals. |
| C2, C4, C6 | 128 – 135 | Deshielded by adjacent -COCl group. |
| C2', C6' | 127 – 130 | Aromatic CH. |
| C3', C5' | 127 – 130 | Aromatic CH. |
| C4' | 128 – 131 | Aromatic CH. |
| C5 | 125 – 128 | Aromatic CH. |
Advanced 2D NMR for Unambiguous Assignment
For complete and authoritative structural confirmation, 2D NMR techniques are invaluable.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled. Cross-peaks in a COSY spectrum connect signals from protons that are on adjacent carbons. This would allow, for instance, the definitive assignment of the H4-H5-H6 sequence on Ring A.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This provides an unambiguous method to assign the signals in the ¹³C spectrum for all protonated carbons.
Caption: COSY shows correlations between coupled protons like H4-H5.
Conclusion
The comprehensive NMR analysis of this compound is a clear demonstration of modern spectroscopy's power in structural chemistry. Through a logical interpretation of ¹H and ¹³C spectra, guided by fundamental principles of chemical shifts and spin-spin coupling, a complete and validated structural assignment is achievable. The protocols and predictive data presented in this guide serve as a robust framework for scientists to verify the identity and purity of this key synthetic intermediate, ensuring the reliability and success of their research endeavors.
References
-
University of Calgary. Spectroscopic Analysis: Acyl Chlorides. [online] Available at: [Link] [Accessed 11 January 2026].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2756666, this compound. [online] Available at: [Link] [Accessed 11 January 2026].[7]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [online] Available at: [Link] [Accessed 11 January 2026].[6]
-
OpenOChem Learn. Interpreting. [online] Available at: [Link] [Accessed 11 January 2026].[3]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [online] Available at: [Link] [Accessed 11 January 2026].[2]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [online] Available at: [Link] [Accessed 11 January 2026].[5]
Sources
- 1. Buy this compound | 42498-44-2 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Infrared Spectrum of Biphenyl-3-carbonyl chloride
Introduction: The Analytical Significance of Biphenyl-3-carbonyl chloride
This compound (C₁₃H₉ClO) is a key bifunctional molecule, serving as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. Its structure, featuring a reactive acyl chloride group appended to a biphenyl scaffold, allows for its incorporation into a wide array of complex molecular architectures. For scientists in drug development and materials science, verifying the purity and structural integrity of this reagent is paramount for ensuring reaction success and the quality of the final product.
Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific method for the molecular-level characterization of such compounds.[1][2] The vibrational spectrum of a molecule is a unique physical property that acts as a "molecular fingerprint," allowing for definitive identification and the assessment of functional group presence.[3] This guide provides an in-depth interpretation of the IR spectrum of this compound, explaining the theoretical underpinnings of its characteristic absorption bands and offering a practical, field-proven protocol for acquiring a high-quality spectrum.
Theoretical Framework: Vibrational Modes of an Aromatic Acyl Chloride
The absorption of infrared radiation by a molecule occurs when the frequency of the radiation matches the frequency of a specific molecular vibration, resulting in a net change in the dipole moment.[3] The spectrum of this compound is dominated by the characteristic vibrations of its primary functional groups: the acyl chloride and the biphenyl aromatic system.
-
The Acyl Chloride Group (-COCl): The carbonyl (C=O) bond in an acyl chloride is one of the most intense and diagnostically useful absorptions in an IR spectrum.[4] Its stretching frequency is significantly influenced by two opposing electronic effects:
-
Inductive Effect (I): The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon. This withdrawal shortens and strengthens the C=O bond, causing it to vibrate at a higher frequency (wavenumber) compared to ketones or aldehydes.[5][6][7][8]
-
Resonance Effect (R): A lone pair of electrons on the chlorine atom can be delocalized into the carbonyl π-system. This resonance effect would lengthen the C=O bond and decrease its vibrational frequency. However, due to the poor overlap between the 3p orbital of chlorine and the 2p orbital of carbon, this effect is weak and is significantly outweighed by the strong inductive effect.
-
-
The Biphenyl System: This moiety contributes several characteristic absorptions, including aromatic C-H stretching, aromatic C=C in-ring stretching, and out-of-plane (oop) C-H bending vibrations. The positions of these bands, particularly the oop bending bands, can provide information about the substitution pattern of the aromatic rings.[9][10]
Spectral Deconstruction: Interpreting the Key Absorption Bands
A systematic analysis of the this compound IR spectrum involves examining distinct regions to identify and confirm the presence of its constituent functional groups. The expected absorption frequencies are summarized in the table below.
Table 1: Principal Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Comments |
| ~3100–3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of sp² C-H bonds in the biphenyl rings. |
| ~1775-1770 | Acyl Chloride C=O Stretch | Very Strong | The key diagnostic peak. Its high frequency is due to the strong inductive effect of the chlorine atom. Conjugation with the aromatic ring lowers it slightly from a saturated acyl chloride (~1810 cm⁻¹).[5][7] |
| ~1740 | Overtone/Fermi Resonance Peak | Weak to Medium | Often seen as a lower-intensity shoulder or a distinct peak near the main C=O band in acyl chlorides, arising from an interaction with an overtone of a lower frequency vibration.[11][12] |
| ~1600–1585 | Aromatic C=C In-Ring Stretch | Medium | A characteristic absorption for aromatic rings.[9][13] |
| ~1500–1400 | Aromatic C=C In-Ring Stretch | Medium to Strong | A second characteristic absorption for aromatic rings, often appearing as a pair of bands.[9] |
| ~900–675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these strong bands in the fingerprint region is highly diagnostic of the substitution pattern on the aromatic rings (meta- and mono-substituted).[9][10] |
| ~850-550 | C-Cl Stretch | Medium to Strong | The carbon-chlorine stretching vibration is expected in this region.[9] |
The Carbonyl Region (1850-1700 cm⁻¹): The Acyl Chloride Fingerprint
The most unambiguous feature in the spectrum is the intense, sharp absorption band for the carbonyl stretch, expected around 1770 cm⁻¹ . A typical saturated acyl chloride absorbs near 1810 cm⁻¹, but conjugation with the adjacent phenyl ring in this compound delocalizes pi-electron density, slightly weakening the C=O bond and shifting the absorption to a lower wavenumber.[5][7] The presence of a strong band in this specific region is a powerful indicator of the acyl chloride functional group.[14][15]
The Aromatic Regions (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹)
The presence of the biphenyl moiety is confirmed by multiple bands:
-
Aromatic C-H Stretch: A cluster of medium-to-weak bands appearing just above 3000 cm⁻¹ confirms the existence of hydrogens attached to sp²-hybridized carbon atoms.[9]
-
Aromatic C=C Stretch: Two distinct sets of medium-intensity bands are typically observed around 1600 cm⁻¹ and in the 1500-1400 cm⁻¹ range. These correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.[9][13]
The Fingerprint Region (< 1400 cm⁻¹): Confirmatory Details
While complex, the fingerprint region provides valuable confirmatory data.[16] For this compound, two key vibrations are found here:
-
C-H Out-of-Plane (oop) Bending: Strong, sharp absorptions between 900 cm⁻¹ and 675 cm⁻¹ are characteristic of the bending of aromatic C-H bonds out of the plane of the ring. The precise positions are highly diagnostic of the ring substitution pattern.
-
C-Cl Stretch: A medium-to-strong band is expected in the 850-550 cm⁻¹ range corresponding to the stretching of the carbon-chlorine single bond.[9]
Visualizing the Molecule and Analytical Workflow
To better understand the relationship between structure and spectrum, the following diagrams illustrate the molecule and the interpretation process.
Figure 1: Structure of this compound with key functional groups highlighted.
Caption: Workflow for the acquisition and interpretation of an IR spectrum.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol describes the preparation of a neat liquid/low-melting solid sample as a thin film, a common and effective method for acyl chlorides.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Salt plates (NaCl or KBr), polished and stored in a desiccator
-
This compound sample
-
Spatula and pipette
-
Appropriate solvent for cleaning (e.g., dry acetone or chloroform)
-
Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat (Acyl chlorides are corrosive and react with moisture)
Methodology:
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has completed its startup diagnostics.
-
Open the sample compartment. Check that the salt plate holder is clean and dry.
-
-
Background Spectrum Acquisition (Self-Validation Step 1):
-
Place a pair of clean, dry salt plates in the holder and place it in the sample compartment.
-
Close the compartment lid to ensure a consistent atmospheric environment.
-
Using the instrument software, acquire a background spectrum. This scan measures the absorbance of atmospheric CO₂ and water vapor, as well as any absorbance from the salt plates themselves, and will be subtracted from the sample spectrum.
-
-
Sample Preparation (Thin Film):
-
CAUTION: Perform this step in a fume hood. This compound is corrosive and will react with atmospheric moisture to produce HCl gas.
-
Remove the salt plates from the spectrometer.
-
Place 1-2 drops of the liquid sample (or a few milligrams of the molten solid) onto the center of one salt plate.
-
Carefully place the second salt plate on top, gently rotating it to spread the sample into a thin, uniform film. The film should be transparent and free of air bubbles.
-
-
Sample Spectrum Acquisition:
-
Immediately place the prepared salt plate assembly into the sample holder in the spectrometer.
-
Close the sample compartment lid.
-
Acquire the sample spectrum using the same scan parameters as the background scan. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis and Cleaning:
-
Analyze the resulting spectrum, labeling the key peaks as identified in Section 3.0.
-
Check for a broad absorption around 3200-3500 cm⁻¹, which would indicate water contamination or hydrolysis of the sample to the corresponding carboxylic acid.
-
Once finished, immediately disassemble the salt plates and clean them thoroughly with a dry solvent. Polish with a soft cloth and return them to the desiccator to prevent fogging.
-
Trustworthiness and Data Validation
A trustworthy analysis relies on a self-validating protocol. Key checkpoints include:
-
Flat Baseline: A properly collected spectrum after background subtraction should have a flat baseline near 100% Transmittance (or 0 Absorbance).
-
Absence of Atmospheric Peaks: Sharp, complex peaks around 2350 cm⁻¹ (CO₂) and broad bands around 3700-3500 cm⁻¹ (water vapor) should be absent or minimal, indicating successful background subtraction.
-
No -OH Band: For a pure sample of this compound, there should be no significant broad absorption in the 3500-2500 cm⁻¹ region. The presence of such a band indicates hydrolysis to biphenyl-3-carboxylic acid, a common impurity.
-
Comparison with Reference: The ultimate validation is to compare the acquired spectrum against a known reference spectrum from a reputable database or a previously verified in-house standard.[3]
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification of this compound. By systematically analyzing the spectrum, a researcher can rapidly confirm the presence of the critical acyl chloride carbonyl group (via its characteristic strong absorption at ~1770 cm⁻¹), verify the integrity of the aromatic biphenyl backbone, and assess sample purity. The combination of a robust experimental technique with a thorough understanding of the underlying vibrational principles ensures high-confidence data essential for advancing research and development in the pharmaceutical and chemical industries.
References
- Vertex AI Search. (2024). Infrared Spectroscopy: A Complete Guide.
-
Wikipedia. (n.d.). Acyl chloride. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
American Institute of Physics. (2002). Infrared spectroscopy of biphenyl under hydrostatic pressure. [Link]
-
ResearchGate. (n.d.). FIR absorption spectrum of biphenyl and comparison with theoretical.... [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Unknown Source. Infrared Spectroscopy. [Link]
-
ResearchGate. (n.d.). IR spectra of the biphenyl. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Chemistry LibreTexts. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. (2024). 21.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Unknown Source. Examples of IR spectra of drug molecules. [Link]
-
Wiley Online Library. (2015). Mid-Infrared Spectroscopy in the Pharmaceutical Industry. [Link]
-
Reddit. (2022). How to identify an Acyl Chloride in an IR spectra?. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]
-
Unknown Source. Infrared Spectroscopy. [Link]
-
YouTube. (2024). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. [Link]
-
OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
National Institute of Standards and Technology. (n.d.). Biphenyl. NIST Chemistry WebBook. [Link]
-
University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
-
Unknown Source. The features of IR spectrum. [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Khan Academy. (n.d.). IR signals for carbonyl compounds. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 182.160.97.198:8080 [182.160.97.198:8080]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. users.wfu.edu [users.wfu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 14. Acyl chloride - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Biphenyl-3-carbonyl chloride mass spectrometry fragmentation
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Biphenyl-3-carbonyl chloride
Abstract
This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a key intermediate in organic synthesis and a potential derivatization agent. Understanding its fragmentation pattern is crucial for unambiguous identification, structural elucidation, and quality control in complex matrices.[1] This document delineates the primary fragmentation pathways under Electron Ionization (EI), explains the chemical principles governing these cleavages, provides a validated experimental protocol for data acquisition, and presents the fragmentation cascade in a clear, visual format.
Introduction: The Analytical Significance of this compound
This compound (C₁₃H₉ClO) is an aromatic acyl chloride characterized by a biphenyl moiety linked to a reactive carbonyl chloride group.[2][3] Its utility in drug development and chemical synthesis stems from its ability to readily react with nucleophiles like amines and phenols, making it a valuable building block.[4][5] Furthermore, derivatization with reagents like benzoyl chloride is a well-established technique to improve the chromatographic and mass spectrometric properties of polar analytes, enhancing retention and detection sensitivity.[5][6]
Mass spectrometry (MS) is an indispensable tool for confirming the structure of such molecules. Electron Ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint. This guide dissects the EI-MS fragmentation of this compound, offering field-proven insights into the causal mechanisms behind its spectral features.
The Molecular Ion: An Isotopic Signature
Upon electron impact (typically at 70 eV), the this compound molecule loses an electron to form a molecular ion radical (M⁺•). Aromatic systems are known to produce relatively stable molecular ions, meaning the M⁺• peak is expected to be clearly visible in the spectrum.[7][8]
The molecular weight of this compound is 216.66 g/mol .[2][3] A critical, self-validating feature in its mass spectrum is the isotopic signature of chlorine. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks for the molecular ion:
-
M⁺• peak at m/z 216 , corresponding to the molecule containing the ³⁵Cl isotope.
-
M+2 peak at m/z 218 , corresponding to the molecule containing the ³⁷Cl isotope.
The relative intensity of these peaks will be approximately 3:1, providing immediate and trustworthy confirmation of the presence of a single chlorine atom in the molecule.[9][10]
Primary Fragmentation Pathways: A Cascade of Stability
The fragmentation of the this compound molecular ion is governed by the principles of ion stability. The process favors the formation of stable cations and neutral molecules. The major fragmentation events are initiated at the reactive acyl chloride group, the weakest point in the structure.
Step 1: Formation of the Biphenyl-3-carbonyl Acylium Ion
The most favorable initial fragmentation is the alpha-cleavage and loss of the chlorine radical (•Cl). This cleavage is energetically favorable as it results in the formation of a highly stable, resonance-delocalized acylium ion. This ion is often the most abundant peak (the base peak) in the spectrum of acyl chlorides.[1]
-
Fragmentation: M⁺• → [M - Cl]⁺ + •Cl
-
Resulting Ion: Biphenyl-3-carbonyl cation at m/z 181 .
Step 2: Decarbonylation to the Biphenyl Cation
The acylium ion (m/z 181) readily undergoes a subsequent fragmentation by losing a neutral carbon monoxide (CO) molecule.[1][11] This is a common pathway for acylium ions and leads to the formation of another stable aromatic cation.
-
Fragmentation: [M - Cl]⁺ → [M - Cl - CO]⁺ + CO
-
Resulting Ion: 3-Biphenyl cation at m/z 153 .
Alternatively, the biphenyl cation can be formed directly from the molecular ion via the loss of a •COCl radical, although the stepwise pathway is generally considered dominant.
Step 3: Fragmentation of the Biphenyl Core
The biphenyl cation itself is quite stable due to its extensive aromatic system.[12][13] However, it can undergo further fragmentation. A common fragmentation for phenyl-containing ions is the cleavage of the ring system or the bond connecting the two rings.
-
Fragmentation: [C₁₂H₉]⁺ → [C₆H₅]⁺ + C₆H₄
-
Resulting Ion: Phenyl cation at m/z 77 .
The phenyl cation is a hallmark fragment for many aromatic compounds and its presence further supports the proposed structure.[1]
Data Presentation: Summary of Key Fragment Ions
The expected primary fragment ions for this compound in an EI-MS spectrum are summarized below. The relative abundance can vary with instrument conditions, but the acylium ion at m/z 181 is predicted to be the base peak.
| m/z Value | Proposed Ionic Structure | Neutral Loss | Notes |
| 218 | [C₁₃H₉³⁷ClO]⁺• | - | M+2 Isotope Peak |
| 216 | [C₁₃H₉³⁵ClO]⁺• | - | Molecular Ion (M⁺•) |
| 181 | [C₁₃H₉CO]⁺ | •Cl | Biphenyl-3-carbonyl Acylium Ion (Likely Base Peak) |
| 153 | [C₁₂H₉]⁺ | CO (from m/z 181) | 3-Biphenyl Cation |
| 152 | [C₁₂H₈]⁺• | HCl (from M⁺•) | Biphenylene Radical Cation |
| 77 | [C₆H₅]⁺ | C₆H₄ (from m/z 153) | Phenyl Cation |
Visualization of the Fragmentation Pathway
The logical flow of the fragmentation cascade can be visualized to aid in spectral interpretation.
Caption: Primary EI fragmentation cascade for this compound.
Experimental Protocol: Acquiring a Validated Mass Spectrum
This protocol outlines a standard methodology for obtaining a high-quality EI mass spectrum of this compound, typically using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- Perform a serial dilution to a working concentration of approximately 10 µg/mL. The final concentration should be optimized to avoid detector saturation.
2. GC-MS Instrumentation & Conditions:
- System: A standard GC-MS system equipped with a capillary column and an electron ionization source.
- Injection: Inject 1 µL of the sample solution in splitless mode to maximize sensitivity.
- GC Column: A low-polarity column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent, is suitable.
- Oven Program:
- Initial Temperature: 100 °C, hold for 1 minute.
- Ramp: Increase to 280 °C at a rate of 20 °C/minute.
- Final Hold: Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Mass Spectrometer Parameters:
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV. This is the standard energy used to generate reproducible, library-searchable spectra.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Scan Range: m/z 40 - 350. This range will cover the molecular ion and all significant fragments.
- Solvent Delay: 3 minutes, to prevent the solvent peak from entering the mass spectrometer.
4. Data Analysis & Validation:
- Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Validation Checklist:
- Confirm the presence of the molecular ion (m/z 216) and its M+2 isotope peak (m/z 218) in an approximate 3:1 ratio.
- Identify the base peak and verify if it corresponds to a logical fragment (e.g., m/z 181).
- Account for other major peaks in the spectrum by assigning them to logical neutral losses (e.g., m/z 153, 77).
Conclusion
The mass spectrometry fragmentation of this compound is a predictable and logical process driven by the formation of stable, delocalized cations. The key spectral features are a distinct M/M+2 molecular ion cluster at m/z 216/218, a prominent base peak at m/z 181 corresponding to the acylium ion, and a significant fragment at m/z 153 from the subsequent loss of carbon monoxide. These characteristic ions provide a robust and reliable fingerprint for the identification of this compound in both research and applied settings.
References
-
DeJongh, D. C., Lin, D. C. K., LeClair-Lanteigne, P., & Gravel, D. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3187. [Link]
-
Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1934–1941. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wang, Y., et al. (2018). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chemical Journal of Chinese Universities, 39(3), 435-443. [Link]
-
Reid, J. D., & Kennedy, R. T. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International, 30(10), 30-37. [Link]
-
Zare, R. N. Fragmentation mechanisms in mass spectrometry. University of Guanajuato. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2756666, this compound. [Link]
-
Sparkman, O. D. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]
-
Michigan State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
ResearchGate. Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. [Link]
-
National Institute of Standards and Technology (NIST). Biphenyl - NIST WebBook. [Link]
-
University of Calgary. Spectroscopic Analysis: Acyl Chlorides. [Link]
-
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ビフェニル-3-カルボニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Biphenyl(92-52-4) MS spectrum [chemicalbook.com]
- 13. Biphenyl [webbook.nist.gov]
Biphenyl-3-carbonyl chloride CAS number 42498-44-2
An In-depth Technical Guide to Biphenyl-3-carbonyl Chloride (CAS 42498-44-2) for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to offer a comprehensive understanding of the compound's properties, reactivity, and application, grounded in established scientific principles.
Core Compound Identity and Physicochemical Profile
This compound, with CAS number 42498-44-2, is an acyl chloride featuring a biphenyl backbone.[1] This structure confers a unique combination of reactivity and rigidity, making it a valuable building block in diverse synthetic applications, from pharmaceuticals to materials science.[1][2] The carbonyl chloride group is a highly reactive acylating agent, while the biphenyl motif serves as a privileged scaffold in many bioactive molecules.[1][3]
The compound's physical and chemical properties are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 42498-44-2 | [1][4] |
| Molecular Formula | C₁₃H₉ClO | [1][4] |
| Molecular Weight | 216.66 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.213 g/mL at 25 °C | |
| Flash Point | > 110 °C (>230 °F) - closed cup | |
| IUPAC Name | 3-phenylbenzoyl chloride | [5] |
| InChI Key | FJAFGSULCGOKPU-UHFFFAOYSA-N | [5] |
| SMILES | ClC(=O)c1cccc(c1)-c2ccccc2 |
Solubility Profile: As a characteristic acyl chloride, this compound reacts with protic solvents.[1] It undergoes rapid hydrolysis in water to form biphenyl-3-carboxylic acid and corrosive hydrogen chloride gas.[1][6] It demonstrates good solubility in aprotic organic solvents such as dichloromethane (DCM), chloroform, and aromatic hydrocarbons.[1]
Synthesis Pathway: From Carboxylic Acid to Acyl Chloride
The most direct and common laboratory-scale synthesis of this compound involves the conversion of its corresponding carboxylic acid, Biphenyl-3-carboxylic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.[7][8]
The causality for selecting thionyl chloride lies in its reaction mechanism, which converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate.[7] This intermediate is an excellent leaving group, facilitating nucleophilic attack by the chloride ion to yield the final acyl chloride with high efficiency.[7]
Caption: General mechanism for Nucleophilic Acyl Substitution.
Key Reactions and Applications
-
Amide and Ester Formation: It reacts readily with primary or secondary amines and alcohols to form the corresponding amides and esters, respectively. [1]These reactions are fundamental in drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies. A non-nucleophilic base like pyridine or triethylamine is often added to scavenge the HCl byproduct. [6]
-
Friedel-Crafts Acylation: As an acyl chloride, it is an effective acylating agent in Friedel-Crafts reactions. [1]In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate other aromatic rings to produce diaryl ketones, which are important scaffolds in medicinal chemistry and materials science. [3][9]The Lewis acid activates the acyl chloride, making the carbonyl carbon even more electrophilic and susceptible to attack by an aromatic π-system. [9]
-
Cross-Coupling Reactions: The biphenyl structure itself can participate in further functionalization. While the acyl chloride is highly reactive, under specific palladium-catalyzed conditions like Suzuki or Stille coupling, the biphenyl core can be modified, though this is less common than using the acyl chloride functionality directly. [1]
Applications in Drug Discovery and Materials Science
The dual functionality of this compound makes it a strategic intermediate. The biphenyl moiety is a "privileged scaffold," frequently found in molecules targeting various therapeutic areas, while the acyl chloride provides a reactive handle for diversification. [1]
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and central nervous system modulators. [1]Recent research has explored biphenyl derivatives as potent inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy and as cholinesterase inhibitors for neurodegenerative diseases. [10][11]* Materials Science: The rigid biphenyl unit is desirable for creating polymers with enhanced thermal and mechanical properties. [1]this compound can be used as a monomer for the synthesis of aromatic polyamides and polyesters. [1]
Sources
- 1. Buy this compound | 42498-44-2 [smolecule.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. scbt.com [scbt.com]
- 5. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. atlas.org [atlas.org]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Biphenyl-3-carbonyl chloride molecular weight
An In-depth Technical Guide to Biphenyl-3-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No: 42498-44-2) is a highly reactive acyl chloride that serves as a critical intermediate in organic synthesis.[1] Its unique structure, featuring a biphenyl backbone, makes it an indispensable building block for introducing the biphenyl-3-carbonyl moiety into a wide array of complex molecules. This guide provides a comprehensive overview of its fundamental physicochemical properties, synthesis, analytical characterization, core reactivity, and applications, with a particular focus on its role in pharmaceutical research and drug development. Detailed protocols for synthesis, handling, and analysis are presented to ensure scientific integrity and operational safety for researchers in the field.
Core Chemical Identity and Physicochemical Properties
This compound, systematically named 3-phenylbenzoyl chloride, is an aromatic compound characterized by a biphenyl scaffold with a carbonyl chloride functional group at the meta-position of one of the phenyl rings.[1][2] This acyl chloride functionality renders the molecule highly electrophilic and susceptible to nucleophilic attack, a property that is central to its synthetic utility.
Molecular Structure and Weight
The molecular formula of this compound is C₁₃H₉ClO.[1][3][4] Its chemical structure combines the steric and electronic properties of the biphenyl group with the high reactivity of the acyl chloride.
The molecular weight is a key parameter for stoichiometric calculations in synthesis and for analytical identification.
The precise mass is crucial for high-resolution mass spectrometry (HRMS) analysis, allowing for unambiguous confirmation of the elemental composition.[1]
Physicochemical Data
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. A summary of these properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 42498-44-2 | [1][3] |
| IUPAC Name | 3-phenylbenzoyl chloride | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.213 g/mL at 25 °C | |
| Flash Point | >110 °C (>230 °F) - closed cup | [5] |
| Solubility | Reacts violently with water and other protic solvents (e.g., alcohols). Soluble in aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene. | [1][6] |
Synthesis and Analytical Characterization
The synthesis of this compound is most commonly and efficiently achieved through the chlorination of its corresponding carboxylic acid. This transformation is a cornerstone of organic chemistry, valued for its high yield and the purity of the resulting product.
Primary Synthesis Pathway: Chlorination of Biphenyl-3-carboxylic Acid
The conversion of a carboxylic acid to an acyl chloride is a fundamental reaction that dramatically increases the electrophilicity of the carbonyl carbon, thereby activating it for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a preferred reagent for this process because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from Biphenyl-3-carboxylic Acid
This protocol describes a standard laboratory procedure for the synthesis of this compound. It is designed as a self-validating system where the removal of gaseous byproducts drives the reaction to completion.
-
System Preparation: Assemble a round-bottom flask with a reflux condenser and a gas trap (e.g., a drying tube with CaCl₂ followed by a bubbler containing NaOH solution to neutralize HCl and SO₂). Ensure all glassware is oven-dried to remove any traces of moisture.
-
Reagent Charging: Charge the flask with biphenyl-3-carboxylic acid (1.0 eq) and an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq). The reaction can be run neat or with a high-boiling inert solvent like toluene.
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.
-
Reaction: Heat the mixture to reflux (typically ~80 °C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Purification: After the reaction is complete, remove the excess thionyl chloride under reduced pressure (distillation). The crude this compound is often of sufficient purity for subsequent steps. If higher purity is required, vacuum distillation can be performed.
Analytical Characterization Techniques
Confirming the identity and purity of the synthesized product is critical.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak at m/z 216. A key diagnostic feature is the isotopic pattern of chlorine: an M+2 peak at m/z 218 with an intensity approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom.[1] A dominant fragmentation pathway is the loss of carbon monoxide (alpha cleavage), resulting in a fragment at m/z 188.[1]
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretch of an acyl chloride. The higher frequency compared to a carboxylic acid (~1700-1725 cm⁻¹) is a clear indicator of successful conversion.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess purity. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common setup.[7][8] Derivatization is often required for stable analysis, as the compound reacts with protic solvents.[7][9]
Core Reactivity and Applications in Drug Development
The utility of this compound stems from its high reactivity as an acylating agent. It readily participates in nucleophilic acyl substitution reactions with a wide range of nucleophiles.[1]
Nucleophilic Acyl Substitution: The Gateway to Diverse Derivatives
The electron-withdrawing nature of the chlorine atom makes the carbonyl carbon highly electrophilic. This allows for efficient reactions with both strong and weak nucleophiles to form amides, esters, and ketones, which are common functional groups in pharmacologically active molecules.
Caption: Reactivity of this compound.
Role in Drug Discovery and Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[10][11][12] Its rigidity and ability to engage in π-stacking interactions make it an effective pharmacophore for various biological targets. This compound is a key reagent for incorporating this valuable moiety.
-
Scaffold for Bioactive Molecules: It is used in the synthesis of compounds targeting a wide range of diseases, including cancer, inflammation, and hypertension.[11] The biphenyl group can be modified to fine-tune pharmacokinetic and pharmacodynamic properties.
-
Intermediate in Complex Synthesis: In multi-step syntheses, the conversion of a carboxylic acid to this compound serves as a crucial activation step, enabling the formation of key amide or ester linkages that might be difficult to form directly. For example, it can be used to synthesize N-{(substituted)1,3-benzothiazol-2-yl}-1,1-biphenyl-4-carboxamides, a class of compounds investigated for their therapeutic potential.[10]
-
Versatile Building Block: Its participation in reactions like Friedel-Crafts acylation and various cross-coupling reactions further expands its utility, allowing for the construction of complex molecular architectures.[1][13]
Safety, Handling, and Storage
Due to its high reactivity, this compound presents significant hazards and must be handled with appropriate precautions.
Hazard Identification
-
GHS Classification: Skin Corrosion/Irritation, Category 1B.[2]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[2][5][6]
-
Reactivity Hazards: Reacts violently with water, releasing corrosive hydrogen chloride gas.[6] It is also moisture-sensitive and can act as a lachrymator (causes tearing).[14]
Safe Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a full-face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
-
Dispensing: Use a syringe or cannula for transferring the liquid to prevent exposure to atmospheric moisture.
-
Quenching: Any residual reagent must be quenched slowly and carefully by adding it to a stirred solution of a weak base, such as sodium bicarbonate, or a non-protic solvent followed by slow addition of an alcohol like isopropanol.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area. Keep away from water, alcohols, strong bases, and other incompatible materials.[6]
Conclusion
This compound is a synthetically versatile and valuable reagent whose significance is underscored by the importance of the biphenyl motif in modern drug discovery. Its high reactivity, while demanding careful handling, is precisely what makes it an effective tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for researchers aiming to leverage its full potential in the development of novel therapeutics and advanced materials.
References
-
Title: 42498-44-2 | this compound - Capot Chemical. Source: Capot Chemical. URL: [Link]
-
Title: this compound | C13H9ClO | CID 2756666 - PubChem. Source: National Institutes of Health (NIH), PubChem. URL: [Link]
-
Title: [1,1'-Biphenyl]-2-carbonyl chloride | C13H9ClO | CID 12563768 - PubChem. Source: National Institutes of Health (NIH), PubChem. URL: [Link]
-
Title: Synthesis of biphenyl - PrepChem.com. Source: PrepChem.com. URL: [Link]
-
Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Source: ScienceDirect. URL: [Link]
-
Title: Reaction of biphenyl with acyl chloride derivatives - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Source: U.S. Environmental Protection Agency (EPA). URL: [Link]
-
Title: Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Source: Journal of Chromatographic Science. URL: [Link]
-
Title: Analytical Methods for Atmospheric Carbonyl Compounds: A Review - MDPI. Source: MDPI. URL: [Link]
-
Title: Carbonyl Chemistry in Drug Design: Emerging Trends - Patsnap Eureka. Source: Patsnap. URL: [Link]
-
Title: Development of a HPLC Method for the Sensitive Determination of Carbonyl Chloride in Polycarbonate for Food Contact Articles - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: Advances in Carbonyl Chemistry for Medical Application - Patsnap Eureka. Source: Patsnap. URL: [Link]
-
Title: Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Source: LCGC International. URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Source: PubMed Central. URL: [Link]
Sources
- 1. Buy this compound | 42498-44-2 [smolecule.com]
- 2. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 42498-44-2 | this compound - Capot Chemical [capotchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound 97 42498-44-2 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 13. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to Biphenyl-3-carbonyl Chloride: Structure, Bonding, and Synthetic Applications
This guide provides a comprehensive technical overview of biphenyl-3-carbonyl chloride (3-phenylbenzoyl chloride), a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into the nuanced details of its molecular architecture, the nature of its chemical bonds, its characteristic reactivity, and its practical application in the synthesis of complex molecules.
Introduction and Strategic Importance
This compound, with the chemical formula C₁₃H₉ClO, is an aromatic acyl chloride featuring a biphenyl scaffold.[1][2] The biphenyl moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to favorably orient substituents and engage with biological targets.[3][4] The strategic placement of a highly reactive carbonyl chloride group on this scaffold makes the compound an exceptionally valuable building block.[1]
The molecule's utility stems from a duality in its reactivity: the electron-rich biphenyl system can engage with electrophiles, while the electron-deficient carbonyl chloride is a potent electrophile for a vast array of nucleophiles.[1] This allows for sequential, controlled modifications, making it a cornerstone reagent for constructing libraries of complex derivatives for screening and development.
| Property | Value | Source(s) |
| IUPAC Name | 3-phenylbenzoyl chloride | [5] |
| CAS Number | 42498-44-2 | [1][2][6] |
| Molecular Formula | C₁₃H₉ClO | [2][7] |
| Molecular Weight | 216.66 g/mol | [2][7] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.213 g/mL at 25 °C | [6] |
Molecular Structure and Bonding Analysis
The structure of this compound is non-planar, defined by the interplay of aromaticity, steric hindrance, and electronic effects. Its key features are the two phenyl rings and the meta-substituted acyl chloride group.
The Biphenyl Core and Dihedral Angle
A defining characteristic of biphenyl systems is the torsional or dihedral angle between the planes of the two phenyl rings. This angle results from a balance between two opposing forces:
-
π-Conjugation: Co-planarity (a 0° dihedral angle) maximizes the overlap of p-orbitals between the rings, leading to electronic delocalization and stabilization.
-
Steric Hindrance: Repulsion between the ortho-hydrogens on the adjacent rings destabilizes the planar conformation.
While no direct crystallographic data for this compound is publicly available, extensive studies on its close analogue, biphenyl-3-carboxylic acid, provide a reliable estimate. X-ray diffraction studies on biphenyl-3-carboxylic acid reveal a dihedral angle of approximately 31.3° to 31.8° .[1][5] This twisted conformation represents the energetic minimum, balancing steric strain and electronic conjugation. The presence of the meta-substituent has a moderate impact on this angle compared to ortho-substituents, which induce a much larger twist.[8]
Caption: 2D representation of this compound's connectivity.
Bond Lengths and Angles
Precise bond lengths and angles are determined by the hybridization of the atoms and the electronic environment. The values below are representative of the bonding environment within this compound, based on established data for aromatic rings and acyl chlorides.
| Bond | Hybridization | Typical Length (Å) | Rationale |
| C-C (Aromatic) | sp²-sp² | ~1.39 - 1.40 | Intermediate between a single and double bond due to delocalization in the benzene ring. |
| C-C (Inter-ring) | sp²-sp² | ~1.49 | A pure single bond between two sp² hybridized carbons, slightly shorter than a C(sp³)-C(sp³) bond (~1.54 Å). |
| C=O | sp²-sp² | ~1.19 - 1.21 | A strong, short double bond, characteristic of carbonyl groups. |
| C-Cl | sp²-sp³ | ~1.77 - 1.79 | A single bond between an sp² carbon and an sp³ chlorine.[9] |
The geometry around the carbonyl carbon (C13) is trigonal planar, with bond angles approaching 120°. However, due to the differing electronic and steric nature of the attached groups (oxygen, chlorine, and the phenyl ring), slight deviations from the ideal 120° are expected. For instance, the O=C-Cl angle in the related molecule phosgene (COCl₂) is approximately 124.3°, while the Cl-C-Cl angle is 111.8°.
Spectroscopic Signature
The structure of this compound gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and for monitoring reactions.
-
Infrared (IR) Spectroscopy: The most prominent feature is an intense carbonyl (C=O) stretching vibration, characteristic of aromatic acyl chlorides, appearing around 1770 cm⁻¹ .[1] Additional bands corresponding to C=C stretching in the aromatic rings (approx. 1600-1450 cm⁻¹) and C-H bending provide further structural confirmation.[1]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: All nine protons are aromatic and resonate in the downfield region of the spectrum (typically 7.2-8.2 ppm). The proton at the C2 position, being ortho to the strongly electron-withdrawing carbonyl chloride group, is the most deshielded and appears as a distinct signal at the lowest field (δ ≈ 8.0-8.2 ppm).[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular formula C₁₃H₉ClO with an exact mass of approximately 216.0342 u.[1][2] The mass spectrum displays a characteristic molecular ion peak (M⁺) at m/z 216 and an isotope peak (M+2) at m/z 218 with roughly one-third the intensity, confirming the presence of a single chlorine atom.[1] A dominant fragmentation pathway is the loss of carbon monoxide (alpha cleavage), resulting in a major fragment ion at m/z 188.[1]
Synthesis and Reactivity
Synthetic Pathways
This compound is typically synthesized from biphenyl-3-carboxylic acid. The most common laboratory and industrial method involves treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent with a catalytic amount of dimethylformamide (DMF).
Caption: General synthesis of this compound.
The causality behind this choice is the high reactivity of these chlorinating agents and the volatile nature of the byproducts (SO₂, HCl, CO, CO₂), which can be easily removed from the reaction mixture, simplifying purification.
Core Reactivity: Nucleophilic Acyl Substitution
The primary utility of this compound lies in its role as a potent acylating agent. The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
Caption: Key reactions of this compound.
This reactivity makes it an ideal precursor for synthesizing:
-
Amides: Reaction with primary or secondary amines. This is one of the most common and robust reactions in drug development for linking molecular fragments.
-
Esters: Reaction with alcohols.
-
Ketones: Friedel-Crafts acylation with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1][10]
Experimental Protocol: Synthesis of an N-Aryl Biphenyl-3-carboxamide
This protocol details a standard, self-validating procedure for the amidation of this compound. The principles described are broadly applicable to a range of primary and secondary amine nucleophiles.
Objective: To synthesize an N-aryl-biphenyl-3-carboxamide via nucleophilic acyl substitution.
Materials:
-
This compound (1.0 equiv)
-
Substituted Aniline (1.0 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Protocol Steps:
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the substituted aniline (1.0 mmol, 1.0 equiv).
-
Dissolve the aniline in anhydrous DCM (5-10 mL).
-
Causality: Anhydrous conditions are critical because acyl chlorides react violently with water, which would consume the starting material and reduce the yield.[11][12] An inert atmosphere prevents side reactions with atmospheric moisture.
-
-
Base Addition:
-
To the stirring solution, add triethylamine (1.5 mmol, 1.5 equiv).
-
Causality: The reaction generates one equivalent of HCl as a byproduct. The tertiary amine base is non-nucleophilic and serves to neutralize this acid, driving the reaction equilibrium towards the product. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
-
Cooling:
-
Cool the flask to 0 °C using an ice-water bath.
-
Causality: The reaction is highly exothermic. Cooling helps to control the reaction rate, prevent the formation of side products, and ensure safety.
-
-
Acyl Chloride Addition:
-
In a separate dry vial, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (2 mL).
-
Add the acyl chloride solution dropwise to the cold, stirring amine solution over 5-10 minutes using a syringe.
-
Causality: Dropwise addition ensures the temperature remains low and prevents a rapid, uncontrolled exotherm.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
-
Aqueous Workup (Quenching and Extraction):
-
Once the reaction is complete, dilute the mixture with DCM (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally, brine (1 x 20 mL).
-
Causality: The HCl wash removes the excess triethylamine base (as its hydrochloride salt). The NaHCO₃ wash removes any unreacted starting carboxylic acid (if present as an impurity) and neutralizes any remaining acid. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude amide product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-aryl-biphenyl-3-carboxamide.
-
Safety and Handling
This compound is a hazardous chemical that must be handled with appropriate precautions in a well-ventilated fume hood.
-
Corrosivity: It is classified as corrosive and causes severe skin burns and eye damage.[5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Reactivity with Water: It reacts violently with water, alcohols, and other protic nucleophiles, releasing corrosive hydrogen chloride gas.[11][12] All glassware must be scrupulously dried, and anhydrous solvents must be used.
-
Lachrymator: The compound is a lachrymator, meaning its vapors can cause severe eye irritation and tearing.[12]
Conclusion
This compound is a fundamentally important reagent whose value is derived from its unique combination of a privileged biphenyl core and a highly reactive acylating group. A thorough understanding of its three-dimensional structure, particularly the inter-ring dihedral angle, and its predictable reactivity through nucleophilic acyl substitution allows chemists to strategically incorporate the biphenyl motif into complex target molecules. The robust and reliable nature of its reactions, such as the amidation protocol detailed herein, solidifies its role as a key tool for professionals in drug discovery and advanced materials science.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 11, 2026, from [Link]
-
University of Luxembourg. (2026). This compound (C13H9ClO). PubChemLite. Retrieved January 11, 2026, from [Link]
-
Brock, C. P., & Fu, Y. (1997). Biphenyl-2-carboxylic Acid: a Layered Structure. Acta Crystallographica Section C: Crystal Structure Communications, 53(11), 1815-1818. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 11, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 11, 2026, from [Link]
-
Al-dujaili, A. H., & Al-Zuhairi, A. J. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19055-19100. Retrieved from [Link]
-
Brock, C. P., & Britton, D. (1996). Biphenyl-3-carboxylic Acid at 296 and 203K. Acta Crystallographica Section C: Crystal Structure Communications, 52(9), 2319-2322. Retrieved from [Link]
-
Jain, S., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2789-S2804. Retrieved from [Link]
-
Bouyahya, A., et al. (2025). Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Amide Synthesis. Retrieved January 11, 2026, from [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Common Bond Lengths for Organic Functional Groups. Retrieved January 11, 2026, from [Link]
-
Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Retrieved January 11, 2026, from [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Phenyldiazenylbenzoyl chloride | C13H9ClN2O | CID 163943236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 5. Buy this compound | 42498-44-2 [smolecule.com]
- 6. scbt.com [scbt.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. iajpr.com [iajpr.com]
- 9. dspace.rri.res.in [dspace.rri.res.in]
- 10. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PubChemLite - this compound (C13H9ClO) [pubchemlite.lcsb.uni.lu]
Biphenyl-3-carbonyl chloride electrophilicity of carbonyl carbon
An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in Biphenyl-3-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal reagent in modern organic synthesis, valued for its role as a versatile building block in the creation of complex molecules for pharmaceuticals, materials science, and agrochemicals.[1][2][3][4] Its utility is fundamentally governed by the reactivity of its acyl chloride functional group, specifically the electrophilicity of the carbonyl carbon. This guide provides a detailed examination of the electronic and structural factors that define this electrophilicity. We will explore the interplay of inductive and resonance effects, contextualize its reactivity through comparative analysis with other benzoyl chlorides, and offer practical insights into its application in key synthetic transformations. This document serves as a technical resource, blending foundational principles with actionable protocols to empower researchers in harnessing the full synthetic potential of this important intermediate.
The Fundamental Nature of Acyl Chloride Reactivity
Acyl chlorides are among the most reactive derivatives of carboxylic acids.[5][6] Their heightened reactivity is a direct consequence of the electronic environment of the carbonyl carbon. This reactivity is primarily dictated by two factors:
-
High Electrophilicity: The carbonyl carbon is bonded to two highly electronegative atoms—oxygen and chlorine. These atoms strongly withdraw electron density via the inductive effect, creating a significant partial positive charge (δ+) on the carbonyl carbon. This makes it a highly attractive target for nucleophiles.[7]
-
Excellent Leaving Group: The reaction of acyl chlorides with nucleophiles proceeds through a nucleophilic acyl substitution mechanism. This pathway involves the formation of a tetrahedral intermediate, which subsequently collapses by expelling the chloride ion. The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl), and therefore very stable on its own.[7]
The combination of a highly electrophilic carbon center and a superb leaving group makes nucleophilic acyl substitution reactions with acyl chlorides both thermodynamically favorable and kinetically rapid.
Caption: General mechanism of nucleophilic acyl substitution.
Electronic Profile of this compound
The electrophilicity of the carbonyl carbon in this compound is modulated by the electronic effects of the attached biphenyl scaffold.[1] Specifically, the phenyl group at the meta-position (position 3) exerts a distinct influence.
Inductive vs. Resonance Effects
The phenyl group exhibits a dual electronic nature:
-
Inductive Effect (-I): Due to the higher electronegativity of its sp² hybridized carbon atoms compared to sp³ carbons, the phenyl group is generally considered to be inductively electron-withdrawing.[8] This effect polarizes the sigma bonds, pulling electron density away from the point of attachment.
-
Resonance Effect (+M): The π-system of the phenyl ring can donate electron density through resonance, but this effect is primarily observed when the group is in a position that allows for direct conjugation with the reaction center (i.e., ortho or para positions).[8]
In this compound, the substituent phenyl group is in the meta position relative to the carbonyl chloride group. In this configuration, direct resonance delocalization from the substituent phenyl ring to the carbonyl group is not possible. Therefore, the electron-withdrawing inductive effect (-I) of the meta-phenyl group is the dominant electronic influence on the carbonyl carbon. This inductive withdrawal of electron density further increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity compared to the unsubstituted benzoyl chloride.
Caption: Workflow for kinetic analysis of acyl chloride solvolysis.
Conclusion
The electrophilicity of the carbonyl carbon in this compound is a finely tuned property, enhanced by the synergistic electron-withdrawing effects of the chloro, oxo, and meta-disposed phenyl substituents. Its reactivity surpasses that of benzoyl chloride, positioning it as a potent and versatile acylating agent for constructing complex molecular architectures. A thorough understanding of these underlying electronic principles is paramount for researchers and drug development professionals, enabling the rational design of synthetic routes, optimization of reaction conditions, and ultimately, the efficient creation of novel chemical entities with potential therapeutic or material applications.
References
-
Gong, Y., & Kishi, Y. (1998). Identity Transacylation Reactions of Chloride with Substituted Benzoyl Chlorides in the Gas Phase. Journal of the American Chemical Society, 120(44), 11486-11493. Available from: [Link]
-
de Oliveira, G. M., et al. (2007). Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9. Journal of the Brazilian Chemical Society, 18, 141-147. Available from: [Link]
-
de Oliveira, G. M., et al. (2007). Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9. Journal of the Brazilian Chemical Society, 18(1), 141-147. Available from: [Link]
-
Fernández, I., et al. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science, 15(10), 3618-3627. Available from: [Link]
-
Fernández, I., et al. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science, 15, 3618-3627. Available from: [Link]
-
Wikipedia contributors. (2024). Phenyl group. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Neuvonen, H., Neuvonen, K., & Pasanen, P. (2004). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. The Journal of Organic Chemistry, 69(11), 3794-3800. Available from: [Link]
-
Contreras, R., et al. (2005). Effect of electron-withdrawing substituents on the electrophilicity of carbonyl carbons. Tetrahedron, 61(2), 417-422. Available from: [Link]
-
University of Calgary. Spectroscopic Analysis: Acyl Chlorides. Available from: [Link]
-
Fernández, I., et al. (2024). What defines electrophilicity in carbonyl compounds. ResearchGate. Available from: [Link]
-
Onyedika, G. T., et al. (2021). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Chemical Science, 12(3), 1064-1073. Available from: [Link]
-
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available from: [Link]
-
Umemoto, T. (1994). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 94(7), 2087-2122. Available from: [Link]
-
A&A Pharmachem. (n.d.). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. Available from: [Link]
-
Cramer, C. J., & Squires, R. R. (2006). Carbonyl coordination chemistry from a new angle: a computational study of alpha-carbon acidity based on electrophile coordination geometry. Organic Letters, 8(16), 3461–3463. Available from: [Link]
-
Ishihara, K., & Yamamoto, H. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. The Journal of Organic Chemistry, 87(20), 13025-13038. Available from: [Link]
-
Ishihara, K., & Yamamoto, H. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. ACS Central Science, 8(9), 1235-1246. Available from: [Link]
-
Wikipedia contributors. (2024). Hammett equation. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Eisenstein, O., et al. (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. ResearchGate. Available from: [Link]
-
The University of Liverpool Repository. (n.d.). Electrophilic Aminating Agents in Total Synthesis. Available from: [Link]
-
Pharmacy 180. Hammett Equation - Mechanisms of Organic Reactions. Available from: [Link]
-
PrepChem.com. Synthesis of biphenyl. Available from: [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19047-19088. Available from: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]
-
Jain, S., et al. (2011). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research, 3(4), 1-15. Available from: [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. ResearchGate. Available from: [Link]
-
Wikipedia contributors. (2024). Acyl chloride. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
The Catalyst - Chemistry. (2024). Hammett Equation. YouTube. Available from: [Link]
-
ResearchGate. (2014). Can we use the hammett equation for all conjugated structures or its just for benzene rings?. Available from: [Link]
-
ResearchGate. Electrophilic Aromatic Substitution. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Harris, T., & Alabugin, I. V. (2023). Increasing the versatility of the biphenyl-fused-dioxacyclodecyne class of strained alkynes. Organic & Biomolecular Chemistry, 21(48), 9899-9904. Available from: [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]
-
Docta Complutense. (2024). What defines electrophilicity in carbonyl compounds. Available from: [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 19047-19088. Available from: [Link]
-
All 'Bout Chemistry. (2021). HAMMETT EQUATION. YouTube. Available from: [Link]
Sources
- 1. Buy this compound | 42498-44-2 [smolecule.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phenyl group - Wikipedia [en.wikipedia.org]
Biphenyl-3-carbonyl Chloride: A Guide to Stability, Storage, and Handling
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Biphenyl-3-carbonyl chloride is a highly valuable synthetic intermediate, prized for its role in constructing complex molecular architectures in pharmaceutical and materials science research.[1] However, its utility is intrinsically linked to its high reactivity, which presents significant challenges related to stability, storage, and handling. This guide provides an in-depth analysis of the chemical properties of this compound, delineates its primary degradation pathways, and establishes field-proven protocols for its long-term storage and safe handling. Furthermore, we present validated experimental methods for assessing the purity and stability of the reagent, ensuring the integrity and reproducibility of your scientific endeavors.
The Chemical Rationale: Understanding Intrinsic Reactivity
This compound (C₁₃H₉ClO) is an aromatic acyl chloride.[1] Its chemical behavior is dominated by the electrophilic nature of the carbonyl carbon, which is rendered highly susceptible to nucleophilic attack by the strong electron-withdrawing effect of the adjacent chlorine atom.[2] This inherent reactivity makes it an excellent acylating agent but also the root of its instability.[1][3]
While all acyl chlorides are reactive, the stability of this compound is comparatively greater than that of simple aliphatic acyl chlorides like acetyl chloride.[4] This enhanced stability arises from the resonance delocalization provided by the aromatic biphenyl system, which helps to stabilize the partial positive charge on the carbonyl carbon.[4][5] Despite this, the compound remains acutely sensitive to environmental factors, primarily moisture.
The Primary Degradation Pathway: Inevitable Hydrolysis
The most significant and common degradation pathway for this compound is hydrolysis. This reaction occurs upon exposure to water, including atmospheric moisture, and proceeds via a nucleophilic acyl substitution mechanism.[1][3] The water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of biphenyl-3-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3][6]
This degradation has several critical consequences for the researcher:
-
Loss of Purity: The presence of the carboxylic acid impurity can complicate reactions and subsequent purifications.
-
Stoichiometric Inaccuracy: Using a partially hydrolyzed reagent will lead to inaccurate molar quantities and potentially incomplete reactions.
-
Safety Hazards: The evolution of HCl gas can cause pressure to build up in a sealed container and creates a corrosive atmosphere.[6][7]
Caption: Hydrolysis of this compound.
Critical Factors Governing Stability
Ensuring the longevity of this compound requires strict control over its environment. The key factors that accelerate its degradation are:
-
Moisture: This is the principal antagonist. The compound reacts violently or readily with water and is sensitive to moist air.[6][7][8] Anhydrous conditions are not merely recommended; they are essential.
-
Temperature: Elevated temperatures can increase the rate of decomposition reactions. Storage should be in a cool environment, away from heat sources or direct sunlight.[5][9]
-
Incompatible Materials: Co-storage or mixing with incompatible substances can lead to vigorous, hazardous reactions. These materials must be segregated.[9][10][11]
Protocols for Optimal Storage and Safe Handling
Adherence to rigorous storage and handling protocols is the primary mechanism for preserving the integrity of this compound and ensuring laboratory safety.
Long-Term Storage Conditions
The following table summarizes the optimal conditions for storing this compound to minimize degradation and maintain purity.
| Parameter | Recommendation | Rationale & Causality |
| Container | Original manufacturer's bottle with a tightly sealed, PTFE-lined cap. | Prevents moisture ingress and contamination. PTFE provides chemical resistance against the corrosive nature of the compound and potential HCl byproduct.[6][12] |
| Atmosphere | Under an inert atmosphere (Nitrogen or Argon). | Displaces moisture-laden air from the container headspace, directly inhibiting the primary hydrolysis degradation pathway.[6] |
| Temperature | Store in a cool, dry place. Refer to product label for specific temperature ranges. | Reduces the kinetic rate of potential degradation reactions and minimizes vaporization.[12] |
| Location | A dedicated, ventilated corrosives storage cabinet. | Segregates the chemical from incompatibles, contains potential spills, and safely vents any corrosive HCl vapors that may form over time.[6][10][13] |
| Segregation | Store away from bases (e.g., hydroxides, amines), alcohols, strong oxidizing agents, and water. | Prevents violent and hazardous reactions. Alcohols and amines will react via solvolysis/aminolysis, while bases will neutralize the compound and any HCl, often exothermically.[6][7][9] |
Safe Handling Procedures
Due to its corrosive nature, all handling must be performed with appropriate engineering controls and personal protective equipment (PPE).[7]
-
Work Area: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors or the HCl byproduct.[6]
-
Personal Protective Equipment (PPE):
-
Dispensing:
-
Spill Response:
Experimental Verification of Reagent Quality
Before use in a critical synthesis, especially after prolonged storage, it is prudent to verify the purity of this compound. The following protocols provide a framework for this quality control step.
Caption: Quality control workflow for this compound.
Protocol 1: Purity Assessment by Titration
This method determines the total acid content (acyl chloride + HCl + carboxylic acid). While not distinguishing between species, a significant deviation from the theoretical value suggests degradation.
-
Reagent Preparation:
-
Prepare a standardized 0.1 M solution of Sodium Hydroxide (NaOH) in a 50:50 water/isopropanol mixture.
-
Indicator: Phenolphthalein solution.
-
-
Procedure:
-
Accurately weigh approximately 200-300 mg of this compound into a dry Erlenmeyer flask.
-
Add ~50 mL of anhydrous acetone or THF to dissolve the sample.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate immediately with the standardized 0.1 M NaOH solution until a persistent faint pink endpoint is reached.
-
Record the volume of NaOH used.
-
-
Calculation:
-
Purity (%) = (V_NaOH × M_NaOH × MW_reagent) / (2 × W_sample) × 100
-
Where:
-
V_NaOH = Volume of NaOH titrant (L)
-
M_NaOH = Molarity of NaOH (mol/L)
-
MW_reagent = Molecular weight of this compound (216.66 g/mol )
-
W_sample = Weight of the sample (g)
-
-
Note: The factor of 2 in the denominator accounts for the fact that one mole of pure acyl chloride reacts with two moles of NaOH (one for the acyl chloride itself and one for the HCl produced upon reaction with the aqueous titrant).
-
Protocol 2: Degradation Monitoring by HPLC
This method provides a more precise quantification of the parent compound and its primary hydrolytic degradant, biphenyl-3-carboxylic acid.
-
Sample Preparation:
-
Carefully quench a small, accurately weighed amount of the this compound sample (e.g., 10 mg) in 10 mL of a 50:50 acetonitrile/water mixture. This will convert all remaining acyl chloride to the carboxylic acid for stable analysis.
-
Further dilute as necessary to fall within the calibration curve range.
-
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at ~254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a standard of pure biphenyl-3-carboxylic acid to determine its retention time.
-
Analyze the prepared sample. The peak corresponding to biphenyl-3-carboxylic acid represents the sum of the original acyl chloride and any pre-existing acid impurity. Purity can be determined by comparing the peak area to a calibration curve.
-
Conclusion
The chemical integrity of this compound is paramount for its successful application in synthesis. Its stability is fundamentally challenged by its high reactivity towards moisture. By understanding the chemical principles of its degradation and implementing the rigorous storage, handling, and verification protocols outlined in this guide, researchers can mitigate the risks of reagent degradation. This ensures the safety, accuracy, and reproducibility of experiments, ultimately enabling the full potential of this versatile chemical intermediate to be realized in drug discovery and development.
References
-
Cole-Parmer. Material Safety Data Sheet - [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride, 95+%. [Link]
-
Wikipedia. Acyl chloride. [Link]
-
Accuform. The Top 10 Best Practices For Proper Chemical Storage. [Link]
-
The Synergist. Best Practices for Proper Chemical Storage. [Link]
-
Fiveable. Acid chlorides | Organic Chemistry II Class Notes. [Link]
-
Royal Society of Chemistry. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. [Link]
-
E-gree. Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]
-
CCEH. Practices for Proper Chemical Storage. [Link]
-
Wiley. Guidelines for Safe Storage and Handling of Reactive Materials. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 4-Biphenylcarbonyl chloride (UK). [Link]
-
Sciencemadness Discussion Board. Acyl chlorides stability. [Link]
Sources
- 1. Buy this compound | 42498-44-2 [smolecule.com]
- 2. fiveable.me [fiveable.me]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. csuohio.edu [csuohio.edu]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. labmanageracademy.com [labmanageracademy.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 14. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Reactivity of Biphenyl-3-carbonyl Chloride: A Technical Guide to Safe Handling and Application
For the modern researcher and drug development professional, biphenyl-3-carbonyl chloride is a valuable synthon, a key intermediate in the synthesis of a wide array of potentially therapeutic molecules and functional materials.[1] Its utility, however, is intrinsically linked to its high reactivity, a characteristic that demands a comprehensive and nuanced understanding of its safe handling. This guide provides an in-depth technical overview of the safety and handling precautions for this compound, moving beyond mere procedural lists to explain the chemical causality behind each recommendation. Our aim is to empower scientists with the knowledge to not only handle this reagent safely but also to utilize it effectively and confidently in their research endeavors.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified under GHS as a substance that causes severe skin burns and eye damage (H314).[2][3] This is not a superficial irritant; the hazard stems from the inherent reactivity of the acyl chloride functional group.
Mechanism of Corrosivity: The electrophilic carbon of the carbonyl group is highly susceptible to nucleophilic attack. Upon contact with moisture, such as the water present in skin, eyes, or mucous membranes, this compound undergoes a rapid and exothermic hydrolysis reaction. This reaction produces biphenyl-3-carboxylic acid and hydrochloric acid (HCl). The localized generation of HCl is the primary cause of the severe corrosive effects and burns.[1][4] Furthermore, this compound is a lachrymator, meaning it irritates the eyes and causes tearing.[4]
A thorough risk assessment is paramount before any work with this compound commences. The following diagram illustrates a logical workflow for this process:
Caption: Risk assessment process for handling this compound.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the hazards, a multi-layered approach to safety is essential, starting with robust engineering controls and culminating in appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transferring, and in-reaction use, must be conducted within a certified chemical fume hood.[5] This is non-negotiable. The fume hood contains vapors and provides a physical barrier. For particularly sensitive operations or when working with larger quantities, a glove box provides an inert atmosphere, mitigating the risk of hydrolysis from ambient moisture.[6] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[7][8] | Protects against splashes and the corrosive vapors. Standard safety glasses are insufficient. |
| Skin Protection | A flame-resistant lab coat and appropriate full-length clothing. For larger scale operations, a chemical-resistant apron or suit may be necessary.[9] | Provides a barrier against accidental spills. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. Consider double-gloving for added protection.[8][9] | Protects against direct skin contact. Gloves should be inspected for any signs of degradation before and during use. |
| Respiratory Protection | Generally not required when working in a properly functioning fume hood. However, for spill cleanup or in situations with inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[10][11] | Protects against inhalation of corrosive vapors. |
Safe Handling, Storage, and Waste Disposal: Procedural Excellence
Meticulous adherence to established protocols is critical for the safe handling and storage of this compound.
Handling
-
Moisture-Free Environment: Due to its violent reaction with water, handle this compound in a dry, inert atmosphere whenever possible.[3][4] Use dry glassware and solvents.
-
Controlled Dispensing: When transferring the liquid, use a syringe or a cannula technique under an inert atmosphere to minimize exposure to air.
-
Avoid Incompatibilities: Keep away from water, strong bases, and alcohols, as these can trigger vigorous and potentially hazardous reactions.[3][12]
Storage
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[12] A corrosives cabinet is the appropriate storage location. To mitigate the risk of atmospheric moisture ingress, consider storing the container within a desiccator.[6]
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[13] Do not attempt to neutralize with water in an open container.
Spill and Exposure Management: Preparedness and Response
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Response
For a minor spill within a fume hood:
-
Alert personnel in the immediate area.[14]
-
Contain the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[15][16]
-
Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[15]
-
Decontaminate the area with a suitable solvent (e.g., acetone), followed by a thorough cleaning with soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.
For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[17]
First Aid and Exposure Response
Immediate and decisive action is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][18] |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[13][18] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][18] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |
Experimental Protocol: Quenching of this compound
A common and critical step in reactions involving acyl chlorides is the quenching of any unreacted starting material. The following is a general, step-by-step methodology for the safe quenching of this compound.
-
Preparation: Ensure the reaction is cooled to an appropriate temperature (typically 0 °C) in an ice bath to manage the exothermic nature of the quench.
-
Selection of Quenching Agent: Choose a suitable nucleophile for the quench. Common choices include:
-
Water: Reacts to form the corresponding carboxylic acid. This is often done with a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize the HCl byproduct.
-
Alcohols (e.g., methanol, ethanol): React to form the corresponding ester. This can be a useful method if the ester is the desired product or is easily separable.[19]
-
Amines: React to form the corresponding amide.
-
-
Slow Addition: Slowly and carefully add the quenching agent to the reaction mixture with vigorous stirring. A dropping funnel is recommended for this addition to control the rate.
-
Monitoring: Monitor the temperature of the reaction mixture closely. If a significant exotherm is observed, slow or temporarily halt the addition of the quenching agent.
-
Completion: Continue stirring for a period after the addition is complete to ensure all the this compound has reacted.
-
Workup: Proceed with the standard aqueous workup and extraction procedures for your specific reaction.
The following diagram illustrates the decision-making process for quenching:
Caption: Decision-making and procedural flow for quenching this compound.
Conclusion
This compound is a powerful tool in the arsenal of the synthetic chemist. Its reactivity, while the source of its utility, also necessitates a profound respect for its hazards. By integrating a deep understanding of its chemical properties with rigorous adherence to safety protocols, researchers can confidently and safely leverage this versatile reagent to advance the frontiers of science and drug discovery.
References
Sources
- 1. Buy this compound | 42498-44-2 [smolecule.com]
- 2. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. fishersci.com [fishersci.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 15. acs.org [acs.org]
- 16. jk-sci.com [jk-sci.com]
- 17. ccny.cuny.edu [ccny.cuny.edu]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
A Comprehensive Technical Guide to the Synthesis of Biphenyl-3-carbonyl Chloride from Biphenyl-3-carboxylic Acid
Executive Summary
Biphenyl-3-carbonyl chloride is a pivotal chemical intermediate, extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1][2] Its structural motif, the biphenyl scaffold, is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3] The conversion of the relatively stable biphenyl-3-carboxylic acid to the highly reactive acyl chloride is a critical activation step that enables a wide array of subsequent chemical transformations, particularly amide and ester formations.[4]
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for this conversion. It is designed for researchers, chemists, and drug development professionals, focusing on the causality behind experimental choices, self-validating protocols, and rigorous safety considerations. We will dissect the two most prevalent and industrially relevant methods: chlorination using thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The guide offers detailed mechanistic insights, step-by-step experimental protocols, comparative analysis, and best practices for purification and handling.
Core Synthesis Strategies: Activating the Carboxyl Group
The transformation of a carboxylic acid into an acyl chloride replaces a poor leaving group (hydroxyl, -OH) with an excellent one (chloride, -Cl), dramatically increasing the electrophilicity of the carbonyl carbon.[5] This activation is the cornerstone of this synthesis. While several reagents can effect this change, thionyl chloride and oxalyl chloride are favored for their efficiency and the nature of their byproducts.[6][7]
Method A: The Thionyl Chloride (SOCl₂) Route
A classic and cost-effective method, the use of thionyl chloride is well-established for producing acyl chlorides from carboxylic acids.[7] The reaction is typically robust and high-yielding, though it can require elevated temperatures.
The reaction proceeds through a two-stage mechanism. First, the carboxylic acid's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate, effectively converting the hydroxyl group into a much better leaving group.[8][9] In the second stage, the chloride ion released in the first step acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[5][6]
Caption: Mechanism of Acyl Chloride formation using Thionyl Chloride.
Caution: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is toxic, corrosive, and reacts violently with water.[10][11] Appropriate Personal Protective Equipment (PPE), including solvent-resistant gloves, safety goggles, and a face shield, is mandatory.[10][12]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add biphenyl-3-carboxylic acid (1.0 eq). The flask should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq), either neat or in an anhydrous solvent like toluene or dichloromethane (DCM). The addition should be performed at room temperature.
-
Reaction: Gently heat the reaction mixture to reflux (for neat conditions, ~76 °C; otherwise, the boiling point of the solvent). The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution. Typically, the reaction is complete within 2-4 hours.
-
Workup: After cooling the mixture to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation). This step is critical and must be done cautiously to avoid contamination of the vacuum pump. A base trap (e.g., NaOH solution) is recommended.
-
Purification: The resulting crude this compound can be purified by fractional distillation under high vacuum to yield a clear, colorless, or pale yellow liquid.[13]
Method B: The Oxalyl Chloride ((COCl)₂) Route
The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is considered a milder and cleaner alternative to thionyl chloride.[7][14] The reaction proceeds readily at room temperature, and all byproducts are gaseous, simplifying the workup procedure significantly.
This reaction operates via a different catalytic cycle. Oxalyl chloride reacts with catalytic DMF to form the Vilsmeier reagent, a highly reactive chloroiminium salt. This reagent is the true activating agent. The carboxylic acid reacts with the Vilsmeier reagent to form an intermediate that readily eliminates to give the acyl chloride, regenerating the DMF catalyst and releasing carbon dioxide (CO₂) and carbon monoxide (CO) gases.
Caution: This procedure must be performed in a certified chemical fume hood. Oxalyl chloride is toxic, corrosive, and reacts violently with water.[15][16] Appropriate PPE is mandatory.
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add biphenyl-3-carboxylic acid (1.0 eq) and a stir bar. Dissolve the acid in an anhydrous solvent, typically dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops via syringe).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add oxalyl chloride ((COCl)₂, ~1.2-1.5 eq) dropwise via syringe. Vigorous gas evolution (CO, CO₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. The reaction is typically complete once gas evolution has ceased.
-
Workup: The reaction mixture can often be used directly in the next step. Alternatively, the solvent and any trace excess reagent can be carefully removed under reduced pressure to yield the crude product.
-
Purification: If high purity is required, the product can be purified by distillation under high vacuum.[13]
Comparative Analysis and Data Presentation
The choice between thionyl chloride and oxalyl chloride depends on the scale of the synthesis, the sensitivity of the substrate, and the desired purity of the final product.
| Parameter | Thionyl Chloride (SOCl₂) Method | Oxalyl Chloride ((COCl)₂) Method |
| Reagents | Biphenyl-3-carboxylic acid, SOCl₂ | Biphenyl-3-carboxylic acid, (COCl)₂, cat. DMF |
| Conditions | Reflux (often 70-80 °C) | 0 °C to Room Temperature |
| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |
| Workup | Requires removal of excess SOCl₂ (BP 76°C) | Simple evaporation of solvent |
| Advantages | Cost-effective for large scale | Milder conditions, cleaner reaction, volatile byproducts |
| Disadvantages | Harsher conditions, corrosive byproducts | More expensive, CO byproduct is highly toxic |
Purification and Workflow Visualization
Purification is paramount as the product, this compound, is moisture-sensitive and highly reactive. The most effective method is fractional distillation under reduced pressure.[13] This separates the higher-boiling product from any residual starting material and lower-boiling impurities.
Caption: General experimental workflow for synthesis and purification.
The purified product must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[11][15]
Safety and Handling
Working with chlorinating agents requires strict adherence to safety protocols.
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors and gases.[11][15]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.[10][16]
-
Anhydrous Conditions: Both thionyl chloride and oxalyl chloride react violently with water, releasing large amounts of toxic HCl gas. All glassware must be flame- or oven-dried, and anhydrous solvents must be used.[12][15]
-
Waste Disposal: Quench excess reagents carefully by slowly adding them to a stirred, cooled basic solution (e.g., sodium hydroxide). Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of this compound from its corresponding carboxylic acid is a fundamental and enabling transformation for scientists in drug discovery and materials science. Both the thionyl chloride and oxalyl chloride methods are effective and reliable. The oxalyl chloride route offers milder conditions and a simpler workup, making it ideal for sensitive substrates and smaller-scale laboratory preparations. The thionyl chloride method remains a viable, cost-effective option for larger-scale syntheses where the substrate is robust. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocol, and unwavering attention to safety are essential for the successful and safe synthesis of this valuable chemical intermediate.
References
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thionyl Chloride. NJ.gov. [Link]
-
PrepChem. (Date not available). Synthesis of biphenyl. PrepChem.com. [Link]
-
Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19043-19093. National Center for Biotechnology Information. [Link]
-
Jain, S., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 247-264. ScienceDirect. [Link]
-
ResearchGate. (Various authors). Reaction of biphenyl with acyl chloride derivatives. ResearchGate. [Link]
-
Wang, C., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. DigitalCommons@TMC. [Link]
-
Studylib. (Date not available). Biphenyl Purification: Chromatography Lab. Studylib.net. [Link]
-
Wang, Y., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]
-
LibreTexts Chemistry. (2023). Conversion of carboxylic acids to acid chlorides. Chem.LibreTexts.org. [Link]
- Google Patents. (Date not available). CN1174954C - Method for Purifying Carbonyl Chloride.
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
ResearchGate. (Various authors). Control experiments using carboxylic acid to react with oxalyl chloride, and followed by reaction with amines. ResearchGate. [Link]
-
Organic Syntheses. (Date not available). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling. OrgSyn.org. [Link]
-
Organic Chemistry Portal. (Date not available). Acid to Acid Chloride - Common Conditions. Organic-Chemistry.org. [Link]
-
National Center for Biotechnology Information. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Patsnap. (2025). Carbonyl Chemistry in Drug Design: Emerging Trends. Patsnap.com. [Link]
-
National Center for Biotechnology Information. (Date not available). This compound. PubChem. [Link]
-
Chemistry Steps. (Date not available). SOCl2 Reaction with Carboxylic Acids. ChemistrySteps.com. [Link]
-
Organic Syntheses. (Date not available). Preparation of 2-Arylindole-4-Carboxylic Amides. OrgSyn.org. [Link]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. Carbonyl Chemistry in Drug Design: Emerging Trends [eureka.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. nj.gov [nj.gov]
- 11. westliberty.edu [westliberty.edu]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to Biphenyl Compounds: From Discovery to Modern Synthetic Applications
Introduction to Biphenyls
Biphenyl compounds, which feature two phenyl rings connected by a single carbon-carbon bond, are a cornerstone of modern organic chemistry.[1] Their unique structural, electronic, and physicochemical properties have made them indispensable building blocks in a vast array of applications, from advanced materials to life-saving pharmaceuticals.[2][3] This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of biphenyls, offering valuable insights for researchers, chemists, and professionals in drug development.
Structure and Properties
The biphenyl molecule, with the chemical formula (C₆H₅)₂, consists of two planar phenyl rings linked at the 1,1' position. While the individual phenyl rings are planar, the molecule as a whole is not, with the two rings typically twisted at an angle to each other in the gaseous state. In its pure form, biphenyl is a colorless crystalline solid with a distinctively pleasant smell.[4] It is insoluble in water but readily dissolves in common organic solvents. The biphenyl scaffold is relatively non-reactive, but the phenyl rings can undergo electrophilic substitution reactions, similar to benzene, allowing for the introduction of various functional groups.[1]
Significance in Chemistry and Industry
The significance of biphenyls extends far beyond their fundamental chemical structure. They serve as crucial intermediates in the synthesis of a wide range of organic compounds, including emulsifiers, optical brighteners, and crop protection products.[5] Historically, biphenyls were the starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric and coolant fluids due to their chemical stability and insulating properties.[5][6]
In contemporary science, the biphenyl motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous drug molecules with diverse therapeutic activities, including anti-inflammatory, antihypertensive, and anticancer agents.[2][3][7] Furthermore, the rigid and tunable electronic nature of biphenyl derivatives makes them ideal components for advanced materials such as liquid crystals used in displays and organic light-emitting diodes (OLEDs).[1][2]
Historical Perspective: The Dawn of Biphenyl Chemistry
The journey of biphenyl chemistry began in the 19th century, with early discoveries paving the way for more sophisticated synthetic methods in the centuries to follow.
Early Encounters and Isolation
Biphenyl naturally occurs in coal tar, crude oil, and natural gas, and it can be isolated from these sources through distillation.[5][8] The first synthesis of polychlorinated biphenyls (PCBs) was reported in 1881.[9][10] Large-scale commercial production of PCBs, under the trade name Aroclor, began in 1929 by the Monsanto Chemical Company.[10]
Foundational Synthetic Methodologies
The initial methods for constructing the biaryl linkage were groundbreaking for their time and laid the groundwork for the development of more efficient and versatile reactions.
The history of biphenyl synthesis can be traced back to the mid-19th century with the work of Wurtz and Fittig.[8] The Wurtz reaction, reported in 1855, involved the sodium-mediated coupling of two alkyl halides.[8] This was later extended by Fittig in 1862 to include the coupling of an aryl halide with another aryl halide in the presence of a metal like sodium, providing an early route to biphenyls.[8][11]
In 1901, Fritz Ullmann reported a significant advancement in biaryl synthesis with the discovery of a copper-catalyzed homocoupling of aryl halides.[8][12] The Ullmann reaction, which typically involves heating an aryl halide with copper powder, became a widely used method for preparing symmetrical biaryl compounds.[1][13][14] While effective, the classical Ullmann reaction often requires harsh reaction conditions, such as high temperatures, and can have erratic yields.[15] The mechanism is thought to involve the formation of an organocopper intermediate.[12][16]
Experimental Protocol: Classic Ullmann Biphenyl Synthesis
-
Materials: Iodobenzene, copper powder, sealed reaction tube.
-
Procedure:
-
Place iodobenzene and a stoichiometric amount of finely powdered copper in a sealed tube.
-
Heat the mixture to a high temperature (typically over 200°C).
-
After the reaction is complete, cool the tube and carefully open it.
-
Extract the biphenyl product with an appropriate organic solvent.
-
Purify the product by recrystallization or chromatography.[14]
-
Caption: Simplified schematic of the Ullmann reaction.
The Gomberg-Bachmann reaction, developed by Moses Gomberg and Werner Emmanuel Bachmann, provides a pathway to biaryls through a diazonium salt intermediate.[17][18] In this reaction, an arene is coupled with a diazonium salt in the presence of a base, proceeding through an aryl radical intermediate.[17] While this method is versatile, the original procedure often suffers from low yields (typically less than 40%) due to side reactions of the diazonium salt.[17][18][19]
The Modern Era of Biphenyl Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The latter half of the 20th century witnessed a paradigm shift in biphenyl synthesis with the advent of palladium-catalyzed cross-coupling reactions. These methods offer milder reaction conditions, broader substrate scope, and higher yields compared to their predecessors.
The Suzuki-Miyaura Coupling: A Versatile and Widely Adopted Method
The Suzuki-Miyaura coupling, discovered by Akira Suzuki and his colleagues, has become one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls.[8][20] This reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[21][22] Its popularity stems from the commercial availability and stability of boronic acids, as well as the generally mild reaction conditions.[22]
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex.
-
Transmetalation: The organoboron reagent (Ar'-B(OR)₂) transfers its aryl group to the palladium(II) complex, forming a diorganopalladium(II) intermediate. This step is facilitated by the base.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product (Ar-Ar') and regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
-
Materials: Aryl halide (0.5 mmol), boronic acid (0.75 mmol), tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), Davephos (5.0 mol%), potassium hydroxide (KOH, 1.25 mmol), copper(I) iodide (CuI, 0.2 eq.), N-methylpyrrolidone (NMP, 2 mL).[22]
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, Pd₂(dba)₃, Davephos, KOH, and CuI.[22]
-
Add NMP to the flask.[22]
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 seconds and connect it to a condenser under a continuous flow of the inert gas.[22]
-
Stir the resulting mixture at 90°C for 3 hours.[22]
-
After cooling, filter the mixture through Celite.[22]
-
Evaporate the filtrate to dryness under reduced pressure to obtain the crude product, which can then be purified by chromatography.[22]
-
The Stille Coupling: Organotins as Coupling Partners
The Stille coupling utilizes organostannanes (organotin compounds) as the organometallic coupling partner.[8] Discovered by John K. Stille, this reaction is known for its tolerance of a wide variety of functional groups.[8] The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[8]
The Negishi Coupling: The Power of Organozinc Reagents
The Negishi coupling, developed by Ei-ichi Negishi, employs organozinc reagents, which are among the most reactive organometallics used in cross-coupling reactions.[8] This high reactivity allows for the coupling of a broad range of substrates, often under very mild conditions.[8]
The Hiyama Coupling: Silicon-Based Cross-Coupling
The Hiyama coupling utilizes organosilanes as the organometallic partner.[8] A key feature of this reaction is the activation of the carbon-silicon bond, which is typically achieved using a fluoride source or a base.[8]
Comparative Analysis of Modern Synthetic Methods
| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Potential Drawbacks |
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Palladium | Stable, commercially available reagents; mild conditions. | Boronic acids can undergo side reactions. |
| Stille | Organotin (R-SnR'₃) | Palladium | Tolerant of many functional groups. | Toxicity and stoichiometric tin byproducts.[8] |
| Negishi | Organozinc (R-ZnX) | Palladium or Nickel | High reactivity of organozinc reagent. | Sensitivity of organozinc reagents to air and moisture.[8] |
| Hiyama | Organosilicon (R-SiR'₃) | Palladium | Low toxicity of silicon byproducts. | Requires an activating agent for the C-Si bond.[8] |
Industrial Production and Large-Scale Applications
On an industrial scale, biphenyl is primarily produced through two main routes: the dealkylation of toluene and the oxidative dehydrogenation of benzene.[5] Annually, around 40,000,000 kg are produced through these methods.[5]
Commercial Synthesis of Biphenyl
-
Dealkylation of Toluene: C₆H₅CH₃ + C₆H₆ → C₆H₅−C₆H₅ + CH₄[5]
-
Oxidative Dehydrogenation of Benzene: 2 C₆H₆ + ½ O₂ → C₆H₅−C₆H₅ + H₂O[5]
Biphenyls in Materials Science: Liquid Crystals and OLEDs
The rigid structure and unique electronic properties of biphenyl derivatives make them ideal for applications in materials science.[2] They are key components in liquid crystals used in displays and serve as building blocks for organic light-emitting diodes (OLEDs) due to their ability to be engineered for efficient charge transport and light emission.[1][2]
The Role of Biphenyls in Drug Discovery and Development
The biphenyl scaffold is a prominent feature in many approved drugs and is considered a "privileged structure" in medicinal chemistry.[2][7] Its presence in a molecule can enhance binding affinity to biological targets and improve pharmacokinetic properties.[2]
The Biphenyl Moiety as a Privileged Scaffold
The biphenyl unit's ability to adopt a twisted conformation allows it to interact with protein binding sites in a three-dimensional manner, which can lead to high potency and selectivity. This structural feature is found in drugs targeting a wide range of diseases.
Examples of Biphenyl-Containing Drugs
Numerous marketed drugs incorporate the biphenyl moiety, demonstrating its therapeutic versatility.[3] Examples include anti-inflammatory agents, antihypertensives (such as telmisartan), and anticancer drugs.[3][5] Recent research has also highlighted the potential of biphenyl derivatives as antibacterial agents against multidrug-resistant pathogens.[23]
Polychlorinated Biphenyls (PCBs): A Legacy of Environmental Concern
While biphenyl chemistry has led to many beneficial advancements, the history of polychlorinated biphenyls (PCBs) serves as a cautionary tale regarding the environmental and health impacts of chemical compounds.
Historical Use and Properties
PCBs are a class of organochlorine compounds that were widely used in industrial and commercial applications due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties.[5][24] They were used in transformers, capacitors, heat transfer fluids, and as plasticizers in paints and plastics.[24]
Environmental Persistence and Toxicity
The very properties that made PCBs desirable for industrial applications also contribute to their environmental persistence. They do not readily break down and can bioaccumulate in the food chain.[25] Exposure to PCBs has been linked to a variety of adverse health effects in both humans and animals, including effects on the immune, reproductive, nervous, and endocrine systems.[24][25] The U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) have classified PCBs as probable human carcinogens.[24][26][27]
Regulatory Status and Remediation
Due to their toxicity and environmental persistence, the production of PCBs was banned in the United States in 1979.[24][27] However, they still exist in some products manufactured before the ban and persist in the environment.[27] Efforts to remediate PCB-contaminated sites are ongoing and represent a significant environmental challenge.
Conclusion: The Enduring Importance of Biphenyl Chemistry
The story of biphenyl compounds is one of remarkable scientific progress, from their initial discovery and the development of foundational synthetic methods to the advent of powerful palladium-catalyzed cross-coupling reactions. The biphenyl scaffold remains a vital component in the development of new drugs and advanced materials. While the legacy of PCBs underscores the importance of environmental stewardship, the ongoing research and application of biphenyl derivatives continue to drive innovation across numerous scientific disciplines. The versatility and tunability of the biphenyl core ensure its continued relevance in addressing contemporary challenges in medicine, materials science, and beyond.
References
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Biphenyl | Synthesis, Structure, Properties | Britannica [britannica.com]
- 5. Biphenyl - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.com [encyclopedia.com]
- 10. The History of Polychlorinated Biphenyls (PCBs) in the United States - Environmental Protection Services [epsonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 14. Ullmann Reaction: Mechanism, Examples & Exam Tips [vedantu.com]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 18. Gomberg-Bachmann_reaction [chemeurope.com]
- 19. mycollegevcampus.com [mycollegevcampus.com]
- 20. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 21. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 22. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biphenyl Derivatives: Breakthrough Discoveries in 2025 Powering Market Growth [24chemicalresearch.com]
- 24. epa.gov [epa.gov]
- 25. The Toxicology of PCB's—An Overview for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PUBLIC HEALTH STATEMENT - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Biphenyl-3-yl)-1H-benzo[d]imidazole
Abstract
This document provides a comprehensive guide for the synthesis of 2-(biphenyl-3-yl)-1H-benzo[d]imidazole, a molecule of significant interest in medicinal chemistry and materials science. Benzimidazole derivatives are recognized as a "privileged scaffold" in drug discovery, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] The introduction of a biphenyl moiety at the 2-position can further enhance these biological activities. This guide details two robust synthetic protocols—a classical thermal condensation using polyphosphoric acid and a modern microwave-assisted approach—offering researchers flexibility based on available equipment and desired reaction times. The causality behind experimental choices, potential challenges, and detailed characterization are discussed to ensure reproducible and efficient synthesis.
Introduction: The Significance of Biphenyl-Substituted Benzimidazoles
The benzimidazole core, a fusion of benzene and imidazole rings, is a structural motif found in numerous biologically active compounds, including vitamin B12.[5][6] Its ability to interact with various biopolymers makes it a cornerstone in the development of novel therapeutics.[6] The substitution at the 2-position of the benzimidazole ring is a common strategy to modulate its pharmacological profile.[2][3]
Biphenyl-substituted benzimidazoles, in particular, have demonstrated significant potential in drug discovery. These compounds have been investigated for a range of therapeutic applications, including their use as anti-inflammatory agents, analgesics, and inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in Alzheimer's disease.[4][7] The biphenyl group can enhance binding to biological targets through hydrophobic and π-stacking interactions, often leading to improved potency and selectivity. This application note focuses on the synthesis of the 2-(biphenyl-3-yl) isomer, providing researchers with a reliable methodology to access this important scaffold for further investigation.
Reaction Scheme
The synthesis of 2-(biphenyl-3-yl)-1H-benzo[d]imidazole is achieved through the condensation of o-phenylenediamine with biphenyl-3-carbonyl chloride. The reaction proceeds via an initial N-acylation followed by a cyclization-dehydration step to form the imidazole ring.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Biphenyl-3-carbonyl Chloride in Modern Drug Discovery
Abstract
The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable pharmacokinetic properties and its ability to engage with a multitude of biological targets.[1][2] Biphenyl-3-carbonyl chloride, a reactive derivative, serves as a highly versatile building block for introducing this valuable structural motif. Its utility spans the synthesis of targeted therapies, including inhibitors for enzymes crucial in cancer progression and modulators for central nervous system disorders.[3][4] This document provides an in-depth guide for researchers and drug development professionals on the strategic application of this compound, detailing its chemical properties, core reactions, and step-by-step protocols for its synthesis and use in creating lead compounds. We will focus on the causality behind experimental choices to ensure reproducible and optimized outcomes.
Introduction: The Biphenyl Scaffold and the Role of this compound
The biphenyl structure, consisting of two interconnected phenyl rings, offers a unique combination of rigidity and conformational flexibility.[1][5] This allows molecules incorporating this scaffold to present functional groups in a precise three-dimensional orientation, optimizing interactions with biological targets like enzyme active sites and receptor binding pockets.[6] Biphenyl derivatives are integral to a wide range of approved therapeutics, demonstrating efficacy as anti-inflammatory, anti-cancer, and antihypertensive agents.[1][2]
This compound (C₁₃H₉ClO) is an activated form of biphenyl-3-carboxylic acid.[3] As an acyl chloride, it possesses a highly electrophilic carbonyl carbon, making it exceptionally reactive toward nucleophiles.[3][7] This high reactivity is its primary advantage, enabling the efficient formation of stable amide and ester bonds under mild conditions—the most common and critical reactions in the assembly of complex drug candidates.[8][9]
Physicochemical and Safety Data
Proper handling of this compound is paramount due to its reactivity and corrosive nature. The following table summarizes its key properties and safety information.
| Property | Value | Source(s) |
| CAS Number | 42498-44-2 | [3][10] |
| Molecular Formula | C₁₃H₉ClO | [10][11] |
| Molecular Weight | 216.66 g/mol | [10][11] |
| Appearance | Colorless to pale yellow liquid | [3][10] |
| Density | 1.213 g/mL at 25 °C | [10] |
| GHS Hazard | H314: Causes severe skin burns and eye damage | [10][11] |
| Storage Class | 8A: Combustible corrosive hazardous materials | [10] |
| Key Incompatibilities | Water, alcohols, amines, strong bases, oxidizing agents | [7][12] |
Safety Imperative: this compound reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[7][13] All manipulations must be performed under strictly anhydrous conditions in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7][14]
Core Application: Amide Bond Formation in Lead Compound Synthesis
The formation of an amide bond via nucleophilic acyl substitution is the most frequent reaction in medicinal chemistry, and the use of an acyl chloride is a classic and highly effective method.[9][15] this compound is an ideal reagent for coupling the biphenyl moiety to primary or secondary amines, which are common functionalities in pharmacologically active molecules.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.
Causality Note: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential.[7][9] Its purpose is to neutralize the HCl byproduct generated during the reaction. Without this base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Visualization of the Amide Coupling Workflow
The following diagram illustrates a typical workflow from the precursor acid to a final drug-like molecule.
Caption: General workflow for drug candidate synthesis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and product characterization.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of the parent carboxylic acid to the more reactive acyl chloride.
-
Objective: To prepare this compound from biphenyl-3-carboxylic acid for immediate use in subsequent reactions.
-
Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[9] An excess of thionyl chloride is used to drive the reaction to completion.
Materials:
-
Biphenyl-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)
-
Round-bottom flask with reflux condenser and drying tube (CaCl₂)
-
Magnetic stirrer and heating mantle
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add biphenyl-3-carboxylic acid to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DCM (or toluene) to dissolve the acid.
-
Carefully add thionyl chloride dropwise at room temperature. Note: The reaction is exothermic and releases HCl gas.
-
Add 1-2 drops of anhydrous DMF. This catalyzes the reaction by forming the Vilsmeier reagent in situ.
-
Attach the reflux condenser with a drying tube.
-
Heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir for 2-4 hours.
-
Validation Checkpoint: Monitor the reaction progress by taking a small aliquot, carefully quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting carboxylic acid and the formation of the methyl ester.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive vapors with a base trap.
-
The resulting crude this compound (typically a pale yellow oil or low-melting solid) is often used directly in the next step without further purification.[16]
Protocol 2: Synthesis of a Biphenyl-3-carboxamide Derivative (General Amide Coupling)
This protocol details the use of the synthesized this compound to form an amide bond with a generic primary amine.
-
Objective: To synthesize a novel biphenyl-containing amide for evaluation as a potential therapeutic agent.
-
Rationale: This Schotten-Baumann type reaction is a robust method for amide synthesis.[9] Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride. A non-nucleophilic base is required to scavenge the HCl byproduct.[7]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (R-NH₂ or R₂NH) (1.0-1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Three-neck flask, dropping funnel, inert atmosphere setup
-
Magnetic stirrer and ice bath
Procedure:
-
In a flame-dried three-neck flask under an inert atmosphere, dissolve the amine and the base (TEA or DIPEA) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath. This helps to control the exothermic reaction and minimize side products.
-
Dissolve the crude this compound from Protocol 1 in a small amount of anhydrous DCM and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0°C over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Validation Checkpoint: Monitor the reaction by TLC or LC-MS. The product should have a different retention factor than the starting amine. Stain with potassium permanganate if the product is not UV-active.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and protonated base.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient). Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Case Study: Application in PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair.[17] Inhibiting PARP in cancers with deficiencies in homologous recombination (e.g., BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a successful class of targeted cancer therapies.[17][18] Many potent PARP inhibitors feature a carboxamide "warhead" that interacts with the nicotinamide-binding pocket of the enzyme. The biphenyl scaffold can be used to position this warhead and make additional beneficial contacts within the active site.
Caption: Mechanism of synthetic lethality with PARP inhibitors.
This compound can be used to synthesize analogs of known PARP inhibitors by coupling it with various amine-containing heterocyclic fragments, allowing for rapid exploration of the structure-activity relationship (SAR) to improve potency and selectivity.[17]
Conclusion and Future Outlook
This compound is a powerful and efficient chemical tool for drug discovery. Its high reactivity, combined with the proven pharmacological importance of the biphenyl scaffold, makes it a go-to reagent for medicinal chemists.[2][3] By following robust, well-understood protocols and adhering to strict safety measures, researchers can effectively leverage this building block to construct novel and diverse molecular libraries. Its application in synthesizing targeted inhibitors for oncology, such as those for PARP and HDAC6, highlights its continuing relevance.[4][17] Future applications will likely involve its use in creating PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, where the precise spatial orientation afforded by the biphenyl group is critical for function.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Retrieved from [Link]
-
Kumari, S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]
-
Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chizh, T. I., et al. (2022). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC Medicinal Chemistry. Retrieved from [Link]
-
Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Retrieved from [Link]
-
IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]
-
Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Retrieved from [Link]
-
Chizh, T. I., et al. (2022). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. ResearchGate. Retrieved from [Link]
-
Chizh, T. I., et al. (2022). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. PubMed. Retrieved from [Link]
-
Kamal, A., et al. (2016). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
Li, Z., et al. (2022). Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Capot Chemical. (n.d.). 42498-44-2 | this compound. Retrieved from [Link]
-
Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Retrieved from [Link]
-
Louth, J. C., et al. (2016). An efficient protocol for the synthesis of challenging amides from acyl fluorides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 42498-44-2 [smolecule.com]
- 4. Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 6. blumberginstitute.org [blumberginstitute.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. This compound 97 42498-44-2 [sigmaaldrich.com]
- 11. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. wcu.edu [wcu.edu]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. 42498-44-2 | this compound - Capot Chemical [capotchem.com]
- 17. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Friedel-Crafts Acylation of Arenes with Biphenyl-3-carbonyl chloride
Introduction: The Strategic Importance of Biphenyl Ketones
The Friedel-Crafts acylation stands as a foundational electrophilic aromatic substitution reaction in organic synthesis, enabling the formation of carbon-carbon bonds to furnish aryl ketones.[1][2] These ketones are not merely synthetic endpoints but serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide focuses on the acylation of arenes using biphenyl-3-carbonyl chloride. The resulting biphenyl ketone scaffold is of particular interest in medicinal chemistry and drug discovery. Molecules incorporating a biphenyl moiety often exhibit favorable pharmacokinetic properties and can effectively interact with a variety of biological targets.[4] For instance, biphenyl ketones have been identified as novel inhibitors of NF-κB activation, demonstrating potential as dual modulators for treating inflammation and bone loss.[5]
This document provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and practical insights for successfully conducting the Friedel-Crafts acylation with this compound.
Mechanistic Rationale: The Electrophilic Aromatic Substitution Pathway
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[1] The critical steps are outlined below:
-
Generation of the Acylium Ion: The reaction is initiated by the interaction of the acylating agent, this compound, with a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2] The Lewis acid coordinates to the carbonyl oxygen and abstracts the chloride, forming a highly reactive and resonance-stabilized acylium ion. This electrophile is the key species that attacks the aromatic ring.[1][6]
-
Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the arene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[1] This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[1][6]
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group.[1] This deprotonation event restores the aromaticity of the ring, yielding the final biphenyl ketone product and regenerating the Lewis acid catalyst.[1]
A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product.[7][8] The electron-withdrawing carbonyl group makes the aromatic ring less susceptible to further acylation, thus preventing polyacylation reactions.[2][8]
Experimental Protocols
Safety Precautions
-
This compound is corrosive and causes severe skin burns and eye damage. It reacts violently with water and is a lachrymator.[9]
-
Anhydrous Aluminum Chloride (AlCl₃) is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[10][11] It can cause severe burns to the skin, eyes, and respiratory tract.[12]
-
All manipulations should be performed in a well-ventilated fume hood.[13]
-
Personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn at all times.[12]
-
All glassware must be thoroughly dried before use to prevent decomposition of the Lewis acid catalyst.[1][14]
Protocol 1: Acylation of Benzene with this compound
This protocol details the synthesis of (biphenyl-3-yl)(phenyl)methanone.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Fit the top of the condenser with a gas trap (e.g., a tube leading to a beaker of dilute sodium hydroxide) to neutralize the evolved HCl gas.[2]
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice/water bath.[15]
-
Acylium Ion Formation: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains below 5 °C.[2]
-
Arene Addition: Following the complete addition of the acyl chloride, add anhydrous benzene (1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the low temperature.[2]
-
Reaction Progression: After the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[2][15] Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.[2]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[2][15]
Data Presentation and Process Optimization
The efficiency of the Friedel-Crafts acylation is highly dependent on several factors. The choice of catalyst, solvent, and reaction temperature can significantly influence the yield and purity of the product.
| Arene Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzene | AlCl₃ | Dichloromethane | 0 to RT | 2-4 | High |
| Toluene | AlCl₃ | Dichloromethane | 0 to RT | 2-3 | High |
| Anisole | AlCl₃ | Dichloromethane | 0 | 1-2 | Moderate to High |
| Biphenyl | AlCl₃ | 1,2-dichloroethane | 84 | ~3 | High[16] |
Causality Behind Experimental Choices:
-
Catalyst: Anhydrous AlCl₃ is the most common and potent Lewis acid for this reaction.[16] Stoichiometric amounts are often required as both the acyl chloride and the resulting ketone product can complex with the Lewis acid.[8] Other Lewis acids like FeCl₃ can also be employed.[16]
-
Solvent: Dichloromethane or 1,2-dichloroethane are common solvents as they are inert under the reaction conditions.[16] For less reactive arenes, nitrobenzene can be used, although its toxicity is a concern.[16]
-
Temperature: The initial formation of the acylium ion is highly exothermic and should be controlled at low temperatures (0-5 °C) to prevent side reactions.[15] The subsequent electrophilic substitution can often proceed at room temperature. More activated arenes like toluene or anisole may require lower temperatures to control selectivity.[17]
Mandatory Visualizations
Reaction Mechanism
Caption: Experimental Workflow for Acylation.
Conclusion
The Friedel-Crafts acylation using this compound is a robust and reliable method for synthesizing valuable biphenyl ketone derivatives. These compounds are significant building blocks in the development of new therapeutic agents and functional materials. [4][18]By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively and safely synthesize these important molecular scaffolds.
References
- Benchchem. Application Notes and Protocols for Friedel-Crafts Acylation in Benzoate Ester Synthesis.
- Benchchem. Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl.
- Benchchem. Application Notes and Protocols for Friedel-Crafts Acylation with 3-Ethylbenzoyl Chloride.
-
El-Mekkawy, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19035-19073. Available from: [Link]
-
Ballini, R., et al. (2005). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 105(1), 213-214. Available from: [Link]
-
Greig, I. R., et al. (2010). Discovery of biphenylketones as dual modulators of inflammation and bone loss. Bioorganic & Medicinal Chemistry Letters, 20(18), 5548-5551. Available from: [Link]
-
Clark, J. (2015). Friedel-Crafts acylation of benzene. Chemguide. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Available from: [Link]
-
El-Mekkawy, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19035-19073. Available from: [Link]
-
Nti-Gyabaah, J., et al. (2025). Synthesis of Benzoylferrocene by Friedel–Crafts Acylation: Reinforcing Recrystallization and Spectroscopic Techniques in the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available from: [Link]
-
Environmental Protection Agency. Material Safety Data Sheet - Aluminium chloride, anhydrous. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
-
Singh, S. L., et al. (2017). Synthesis of biphenyl compounds from aromatic enamino ketones. World Journal of Pharmaceutical Research, 6(12), 1145-1153. Available from: [Link]
-
Kaur, H., et al. (2012). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research, 3(10), 3586-3603. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Available from: [Link]
-
ResearchGate. Friedel‐Crafts acylation of arenes. Available from: [Link]
-
DCM Shriram. Material Safety Data Sheet - Anhydrous Aluminium Chloride. Available from: [Link]
-
PrepChem.com. Synthesis of biphenyl. Available from: [Link]
- Google Patents. US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives.
-
PrepChem.com. Preparation of biphenyl. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Discovery of biphenylketones as dual modulators of inflammation and bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. response.epa.gov [response.epa.gov]
- 11. dcmshriram.com [dcmshriram.com]
- 12. download.basf.com [download.basf.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. websites.umich.edu [websites.umich.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Biphenyl-3-carbonyl Chloride as an Acylating Agent for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Biphenyl Carboxamide Moiety
The biphenyl carboxamide scaffold is a privileged structural motif in medicinal chemistry and materials science. Its prevalence in numerous biologically active compounds stems from the unique combination of rigidity and conformational flexibility conferred by the biphenyl group, which allows for precise interactions with biological targets.[1][2] Biphenyl-3-carbonyl chloride serves as a key reagent for introducing this valuable moiety via acylation of primary and secondary amines, leading to the formation of robust amide bonds. This document provides a comprehensive guide to the use of this compound as an acylating agent, detailing the underlying chemical principles, offering step-by-step protocols, and addressing common experimental challenges. The biphenyl structural unit is found in a wide range of pharmacologically active compounds, demonstrating anticancer, anti-inflammatory, antifungal, and antiviral properties.[1]
Chemical Properties and Safety Considerations
This compound is a reactive acyl chloride, presenting as a liquid with a molecular weight of 216.66 g/mol .[3][4] Its reactivity necessitates careful handling and storage under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid.[5]
Safety Information: this compound is corrosive and causes severe skin burns and eye damage.[4][6] It reacts violently with water and is moisture-sensitive.[6][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this reagent.[6] All manipulations should be conducted in a well-ventilated fume hood.[6]
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClO | [3][4] |
| Molecular Weight | 216.66 g/mol | [3][4] |
| Appearance | Liquid | [3] |
| Density | 1.213 g/mL at 25 °C | [3] |
| Flash Point | >110 °C | [3] |
| Hazard Codes | H314 | [3][4] |
Part 1: The Chemistry of Amine Acylation
Mechanism of Acylation: Nucleophilic Acyl Substitution
The reaction between this compound and an amine proceeds via a nucleophilic acyl substitution mechanism.[8][9] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[10][11][12] This initial attack forms a transient tetrahedral intermediate.[8][13] The reaction is completed by the departure of the chloride leaving group and deprotonation of the nitrogen atom, yielding the stable amide product and hydrochloric acid (HCl) as a byproduct.[8][10][13]
To drive the reaction to completion, a base is typically added to neutralize the HCl generated.[5][14] This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.[14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. This compound 97 42498-44-2 [sigmaaldrich.com]
- 4. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. grokipedia.com [grokipedia.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. savemyexams.com [savemyexams.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Khan Academy [khanacademy.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Schotten-Baumann Reaction [organic-chemistry.org]
Introduction: The Significance of Biphenyl Esters in Modern Chemistry
An Application Guide to Esterification Reactions with Biphenyl-3-carbonyl Chloride for Pharmaceutical and Fine Chemical Synthesis
Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmacologically active compounds and functional materials.[1][2][3] Their unique steric and electronic properties make them privileged scaffolds in drug design. The esterification of biphenyl carbonyl chlorides, such as this compound, is a critical synthetic transformation that allows for the introduction of diverse functionalities, enabling the modulation of a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the principles, protocols, and best practices for conducting esterification reactions with this compound, tailored for researchers in drug development and synthetic chemistry.
Chemical Principles and Reaction Mechanisms
The reaction of an acyl chloride with an alcohol to form an ester is a classic and highly efficient nucleophilic acyl substitution reaction.[4][5][6][7] this compound, possessing a highly electrophilic carbonyl carbon, readily reacts with a wide range of alcohols. The reaction is often facilitated by a base to neutralize the hydrochloric acid byproduct, which can otherwise lead to unwanted side reactions.
The Role of 4-Dimethylaminopyridine (DMAP) as a Superior Catalyst
While various bases like pyridine and triethylamine can be used, 4-dimethylaminopyridine (DMAP) is a particularly effective catalyst for the esterification of sterically hindered alcohols or when milder reaction conditions are required.[4][8][9][10] DMAP functions as a nucleophilic catalyst, first reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate.[11][12][13] This intermediate is significantly more electrophilic than the initial acyl chloride, leading to a dramatic increase in the reaction rate with the alcohol.[11][12][13]
Figure 1: Catalytic cycle of DMAP in the esterification of this compound.
Experimental Protocols
The following protocols provide a generalized framework for the esterification of this compound. Researchers should optimize these conditions based on the specific alcohol substrate and desired scale.
Protocol 1: General DMAP-Catalyzed Esterification
This protocol is suitable for a wide range of primary and secondary alcohols.
Materials and Reagents:
-
This compound
-
Alcohol of choice
-
4-Dimethylaminopyridine (DMAP), catalyst grade
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet
Figure 2: General experimental workflow for the synthesis of biphenyl esters.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq.), triethylamine (1.2 eq.), and a catalytic amount of DMAP (0.05-0.1 eq.). Dissolve the components in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the alcohol solution at 0°C with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Steglich-type Esterification for Acid-Sensitive Substrates
For substrates that are sensitive to acidic conditions, a Steglich-type esterification using a carbodiimide coupling agent can be employed.[11][12][14] This method avoids the generation of HCl.
Materials and Reagents:
-
Biphenyl-3-carboxylic acid
-
Alcohol of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve biphenyl-3-carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
Addition of Coupling Agent: Cool the solution to 0°C and add DCC or EDC (1.1 eq.) portion-wise.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Workup: If using DCC, filter off the precipitated dicyclohexylurea (DCU). If using EDC, the urea byproduct is water-soluble and can be removed by an aqueous wash. Dilute the filtrate with DCM and wash with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography as described in Protocol 1.
Reaction Parameters and Optimization
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, or Toluene | Aprotic solvents are necessary to prevent reaction with the acyl chloride.[14] |
| Base | Triethylamine or Pyridine | To neutralize the HCl byproduct.[4] |
| Catalyst | DMAP (0.05-0.2 eq.) | Significantly accelerates the reaction, especially for hindered alcohols.[9][15] |
| Temperature | 0°C to room temperature | Initial cooling helps to control the exothermic reaction.[14] |
| Stoichiometry | Slight excess of acyl chloride (1.1-1.2 eq.) | Ensures complete consumption of the potentially more valuable alcohol. |
Characterization of Biphenyl Esters
Thorough characterization is essential to confirm the structure and purity of the synthesized biphenyl ester.
| Technique | Purpose | Expected Observations |
| TLC | Reaction monitoring | Disappearance of starting material spots and appearance of a new product spot. |
| HPLC | Purity assessment | A single major peak indicates high purity.[16][17] |
| ¹H NMR | Structural elucidation | Characteristic signals for the biphenyl protons and the ester moiety. |
| ¹³C NMR | Structural confirmation | A signal for the ester carbonyl carbon (typically ~165-175 ppm). |
| Mass Spec. | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of the ester. |
| IR Spec. | Functional group identification | A strong C=O stretching band for the ester at ~1720-1740 cm⁻¹. |
Safety Precautions
Working with this compound and other reagents in these protocols requires strict adherence to safety guidelines.
-
This compound: Corrosive and reacts violently with water.[18][19] It is a lachrymator and causes severe skin burns and eye damage.[19][20] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19][20][21]
-
Solvents: Dichloromethane is a suspected carcinogen.[22] Use in a fume hood and avoid inhalation.
-
Reagents: DCC is a potent allergen.[23] Avoid skin contact. Triethylamine and pyridine have strong, unpleasant odors and are flammable.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[19][21]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive reagents (e.g., wet solvent or alcohol) | Use freshly distilled, anhydrous solvents. Ensure alcohol is dry. |
| Low reactivity of the alcohol | Increase reaction time, temperature, or the amount of DMAP. | |
| Formation of side products | Reaction with water (hydrolysis of acyl chloride) | Ensure all glassware and reagents are scrupulously dry. |
| N-acylurea formation (in Steglich reaction) | This can occur with slow esterifications; ensure efficient stirring and appropriate temperature.[11][14] | |
| Difficult purification | Co-elution of product and starting material | Optimize the solvent system for column chromatography. |
| Presence of urea byproduct | Ensure complete removal of DCU by filtration or EDC-urea by aqueous washes. |
References
-
IISTE. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Chemistry and Materials Research, 3(2). Available at: [Link]
-
Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
-
Wikipedia. Steglich esterification. Available at: [Link]
-
Grokipedia. Steglich esterification. Available at: [Link]
-
Continuous flow as a tool for the catalyst-free esterification of acid chlorides. (n.d.). Available at: [Link]
-
Organic Chemistry Data. Acid to Ester - Common Conditions. Available at: [Link]
-
Singh, R., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available at: [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]
-
Taylor & Francis Online. Steglich esterification – Knowledge and References. Available at: [Link]
-
National Institutes of Health. (2011). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. Available at: [Link]
-
LookChem. The Role of [1,1'-Biphenyl]-4-carboxylic acid Ester in Advanced Chemical Synthesis. Available at: [Link]
-
Chemguide. preparation of esters. Available at: [Link]
-
National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]
-
Taylor & Francis Online. (1992). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Synthetic Communications, 22(19). Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by acylation. Available at: [Link]
-
ResearchGate. (2025). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions | Request PDF. Available at: [Link]
-
Reddit. (2016). Add DMAP to esterification between acyl chloride and alcohol?. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
-
ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available at: [Link]
-
Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Biphenyl. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Journal of Physical Chemistry & Biophysics, 5(5). Available at: [Link]
-
Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Available at: [Link]
-
YouTube. (2019). synthesis of esters from acid chlorides. Available at: [Link]
-
Chemistry Steps. Fischer Esterification. Available at: [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Available at: [Link]
-
Scilit. (1992). Characterization of polychlorinated biphenyl isomers in Sovol and trichlorodiphenyl formulations by high-resolution gas chromatography with electron capture detection and high-resolution gas chromatography-mass spectrometry techniques. Environmental Science & Technology, 26(10). Available at: [Link]
-
YouTube. (2023). How to Make Esters through Esterification | Examples Explained!. Available at: [Link]
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Available at: [Link]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. iiste.org [iiste.org]
- 9. Ester synthesis by acylation [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. grokipedia.com [grokipedia.com]
- 13. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 14. Steglich esterification - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. helixchrom.com [helixchrom.com]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The Strategic Use of Biphenyl-3-carbonyl Chloride in Peptide Synthesis and Modification
Executive Summary
Biphenyl-3-carbonyl chloride is a highly reactive acylating agent whose utility in modern peptide chemistry is nuanced. While its high reactivity, driven by the acyl chloride functional group, allows for rapid amide bond formation, this same property introduces a significant risk of racemization when used for the stepwise coupling of chiral amino acids.[1] Consequently, its primary and most effective application is not in the sequential assembly of peptide chains, but rather as a powerful tool for the strategic modification of peptides, particularly for N-terminal capping or for introducing the bulky, hydrophobic biphenyl moiety as a functional or analytical tag. This guide provides a detailed examination of the reagent's properties, the mechanistic basis for its reactivity and associated risks, and robust protocols for its most reliable applications in the field of drug discovery and peptide science.
Introduction: Profiling this compound
This compound, also known as 3-phenylbenzoyl chloride, is an aromatic acyl chloride featuring a biphenyl scaffold.[2] This structure combines the high electrophilicity of the carbonyl chloride group with the distinct physicochemical properties of the biphenyl moiety. The carbonyl chloride is among the most reactive acylating agents, readily undergoing nucleophilic acyl substitution with a wide variety of nucleophiles, including the N-terminal amine of a peptide.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 42498-44-2 | [2] |
| Molecular Formula | C₁₃H₉ClO | |
| Molecular Weight | 216.66 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.213 g/mL at 25 °C | |
| Boiling Point | ~165-167 °C (at 10 mmHg) | |
| Flash Point | >110 °C | |
| SMILES String | ClC(=O)c1cccc(c1)-c2ccccc2 |
The biphenyl group imparts significant hydrophobicity and rigidity, and its aromatic nature makes it a useful chromophore for UV detection during chromatographic purification. These characteristics can be strategically employed to alter the pharmacological profile of a peptide or to facilitate its purification and analysis.
The Chemistry of Acyl Chlorides in Amide Bond Formation
The reaction between an acyl chloride and an amine to form an amide is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[5] The reaction proceeds rapidly, driven by the excellent leaving group ability of the chloride ion.
General Mechanism
The process involves the nucleophilic attack of the free amino group on the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion and releasing a proton to a base, yielding the stable amide bond.[5] A tertiary amine base, such as diisopropylethylamine (DIEA) or pyridine, is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]
Caption: Mechanism of peptide acylation with this compound.
The Critical Challenge: Racemization
For peptide synthesis involving chiral amino acids (all proteinogenic amino acids except glycine), the preservation of stereochemical integrity is paramount. The high reactivity of acyl chlorides makes them potent activators of the carboxyl group, but this "over-activation" significantly increases the risk of racemization.
The mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The α-proton of the oxazolone is highly acidic and can be readily abstracted by a base, leading to the formation of a planar, achiral enolate. Reprotonation can then occur from either face, resulting in a racemic mixture of the activated amino acid. This scrambling of stereochemistry is often unacceptable in drug development, where enantiomeric purity is critical. For this reason, acyl chlorides are generally avoided for the stepwise coupling of protected amino acids in modern solid-phase or solution-phase peptide synthesis.[1]
Protocols for Application
Given the high risk of racemization, the most robust use of this compound is for the modification of a peptide's N-terminus, where chirality at the α-carbon is not a concern, or for capping unreacted chains during synthesis.
Experimental Workflow Overview
The general workflow for peptide modification is straightforward, involving reaction setup, monitoring, workup, and purification.
Caption: A typical experimental workflow for peptide modification.
Protocol 1: N-Terminal Modification of a Peptide
This protocol describes the addition of the biphenyl-3-carbonyl group to the free N-terminus of a fully synthesized and purified peptide in solution.
Materials:
-
Peptide with a free N-terminus (lyophilized powder)
-
This compound (CAS 42498-44-2)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Peptide Dissolution: Dissolve the peptide (1.0 eq) in a minimal amount of anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add DIEA (2.0-3.0 eq) to the stirring peptide solution. The base ensures the N-terminus remains deprotonated and neutralizes the HCl byproduct.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermic reaction and minimize potential side reactions.
-
Acyl Chloride Addition: In a separate vial, dissolve this compound (1.2-1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cold, stirring peptide solution over 5-10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting peptide is consumed.
-
Quenching & Workup:
-
Once complete, quench the reaction by adding a small amount of water.
-
If using DCM, transfer the mixture to a separatory funnel. Wash sequentially with 5% aqueous HCl (to remove excess DIEA), water, and brine.
-
If using DMF, dilute the mixture with a water-immiscible solvent like ethyl acetate and perform the same washing steps.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final, high-purity biphenyl-modified peptide.
Protocol 2: Capping of Unreacted Chains in Solid-Phase Peptide Synthesis (SPPS)
In Fmoc-based SPPS, incomplete coupling can lead to deletion sequences. Acyl chlorides can be used in a "capping" step to permanently block these unreacted N-termini.
Materials:
-
Peptide-resin with unreacted N-termini
-
Capping Solution: this compound (5-10 eq) and DIEA (5-10 eq) in an anhydrous SPPS solvent like DMF or NMP.
-
SPPS reaction vessel
-
DMF for washing
Procedure:
-
Post-Coupling Wash: After the primary amino acid coupling step is complete, wash the resin thoroughly with DMF (3-5 times) to remove all residual coupling reagents and the protected amino acid.
-
Capping: Add the freshly prepared capping solution to the peptide-resin.
-
Reaction: Agitate the resin at room temperature for 15-30 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all excess capping reagents and byproducts.
-
Continuation: Proceed with the next Fmoc deprotection and coupling cycle. The biphenyl-capped chains will not react further.
Advantages and Limitations
Table 2: Summary of Advantages and Limitations
| Advantages | Limitations |
| High Reactivity: Leads to fast reaction times and high yields for capping/modification. | High Risk of Racemization: Unsuitable for stepwise coupling of chiral amino acids.[1] |
| Introduction of Biphenyl Moiety: Can enhance binding affinity (hydrophobic interactions), improve metabolic stability, or act as a UV-active tag for HPLC. | Moisture Sensitivity: Reagent must be handled under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid. |
| Simple Byproducts: The main byproduct is HCl, which is easily neutralized and removed during workup. | Harsh Reagent: Can be less compatible with sensitive functional groups compared to milder, modern coupling reagents. |
| Cost-Effective: Acyl chlorides are often less expensive than complex, proprietary coupling reagents. | Safety Hazards: Corrosive and reacts with moisture, requiring careful handling.[2][3] |
Safety and Handling
This compound is a hazardous chemical that must be handled with appropriate precautions.
-
Hazards: Causes severe skin burns and eye damage (GHS05).[2] It reacts with moisture, including in the eyes and on skin, to produce HCl, causing chemical burns.[3]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use only under an inert, anhydrous atmosphere. Avoid contact with water and other nucleophiles (e.g., alcohols, amines).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture.
References
-
Amide Synthesis. Fisher Scientific. [Link]
-
This compound | C13H9ClO | CID 2756666. PubChem, National Institutes of Health. [Link]
-
Peptide Synthesis. Chemistry LibreTexts. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (2011-08-26). [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. (2019-02-15). [Link]
-
Acyl Chloride Uses, Reactions & Synthesis. Study.com. [Link]
-
Why do labs use acyl chlorides for peptide synthesis? Reddit r/chemistry. (2020-07-25). [Link]
-
Amino acid chlorides: A journey from instability and racemization towards broader utility in organic synthesis including peptides. CORE. (2015-03-05). [Link]
Sources
Application Notes & Protocols: Biphenyl-3-carbonyl Chloride in the Synthesis of Bioactive Molecules
Introduction: The Biphenyl Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, certain structural motifs consistently appear in a wide range of biologically active compounds, earning them the designation of "privileged structures." The biphenyl scaffold is a quintessential example, forming the backbone of numerous pharmaceuticals and clinical candidates.[1][2] Its rigid yet conformationally flexible nature allows it to engage in favorable π-π stacking and hydrophobic interactions within protein binding pockets, making it a cornerstone in drug design. Biphenyl-containing molecules have demonstrated a vast spectrum of biological activities, including immunosuppressive, antioxidant, cytotoxic, and anti-diabetic effects.[1][3]
Biphenyl-3-carbonyl chloride is a highly valuable reagent that serves as an efficient building block for incorporating the biphenyl moiety into target molecules. As an acyl chloride, it is a reactive electrophile, primed for facile reaction with a host of nucleophiles to create more complex structures. Its primary utility lies in the formation of amide and ester bonds, which are fundamental linkages in a multitude of drug classes. This guide provides an in-depth exploration of the application of this compound in the synthesis of two prominent classes of bioactive molecules: Fatty Acid Amide Hydrolase (FAAH) inhibitors and Sirtuin (SIRT) modulators.
Reagent Profile and Safety Considerations
Before proceeding with any experimental work, it is critical to understand the properties and hazards associated with this compound.
| Property | Value | Reference |
| CAS Number | 42498-44-2 | [4] |
| Molecular Formula | C₁₃H₉ClO | [4] |
| Molecular Weight | 216.66 g/mol | [4] |
| Appearance | Liquid | [4] |
| Density | 1.213 g/mL at 25 °C | [4] |
Safety Precautions: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[5] It is highly reactive and moisture-sensitive, reacting violently with water and other protic solvents like alcohols to release corrosive hydrogen chloride gas.[5][6] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield. It is incompatible with water, strong bases, and alcohols.[6] Store the reagent under inert gas (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.
Core Synthetic Application: Amide Bond Formation
The most prevalent application of this compound is the acylation of primary and secondary amines to form a stable amide bond. This transformation, a variant of the Schotten-Baumann reaction, is a cornerstone of organic synthesis.[7]
Causality of the Reaction Mechanism
The reaction is driven by the high electrophilicity of the carbonyl carbon in the acyl chloride. The chlorine atom is an excellent leaving group, facilitating nucleophilic attack by the lone pair of electrons on the amine nitrogen. The initial tetrahedral intermediate rapidly collapses, expelling a chloride ion and forming the protonated amide. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is required to neutralize the hydrogen chloride (HCl) byproduct.[7] This neutralization is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a biphenyl-amide derivative.
Caption: General workflow for amide synthesis.
General Protocol for Amide Synthesis
This protocol provides a robust starting point for the coupling of this compound with a generic amine.[8]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired amine (1.0 equiv) and a tertiary amine base such as triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: In a separate dry vial, dissolve this compound (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 5-10 minutes.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 1-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Aqueous Workup: Upon completion, quench the reaction by adding deionized water or 1N HCl. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with DCM (3x volume). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x volume) and brine (1x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Application Note 1: Synthesis of Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Scientific Background
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase enzyme responsible for the degradation of endocannabinoids, such as anandamide.[9] By inhibiting FAAH, the endogenous levels of these signaling lipids are increased, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[10] Consequently, FAAH inhibitors are a major therapeutic target for pain, anxiety, and other neurological disorders.[11]
Rationale for this compound
The biphenyl scaffold is a key structural element in a highly potent class of carbamate-based FAAH inhibitors, exemplified by URB597 (cyclohexylcarbamic acid biphenyl-3-yl ester).[9] The biphenyl group occupies a hydrophobic pocket in the enzyme's active site, and modifications to this moiety are known to significantly impact inhibitory potency. This compound provides a direct precursor to the ester or amide linkage at the 3-position of the biphenyl system, which is critical for these interactions.
Caption: Synthesis of a biphenyl-amide FAAH inhibitor scaffold.
Protocol: Synthesis of N-([1,1'-biphenyl]-3-yl)-[1,1'-biphenyl]-3-carboxamide
This protocol describes the synthesis of a representative biphenyl-amide, a core structure found in many FAAH inhibitors.
-
Reactant Preparation: In a 50 mL flame-dried, round-bottom flask under N₂, dissolve 3-aminobiphenyl (1.00 g, 5.91 mmol, 1.0 equiv) and triethylamine (1.24 mL, 8.86 mmol, 1.5 equiv) in 20 mL of anhydrous DCM.
-
Cooling: Cool the stirring solution to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.34 g, 6.20 mmol, 1.05 equiv) in 5 mL of anhydrous DCM. Add this solution dropwise to the amine solution over 10 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the 3-aminobiphenyl spot is consumed.
-
Workup: Quench the reaction with 20 mL of 1N HCl. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 40 mL) and brine (1 x 40 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the pure product.
Structure-Activity Relationship (SAR) Data
Research has shown that small modifications to the biphenyl ring system can fine-tune the potency of these inhibitors.
| Compound Structure (Analog of URB524) | R Group | FAAH Inhibition (pIC₅₀) | Reference |
| Cyclohexylcarbamic acid biphenyl-3-yl ester | H (URB524) | ~7.5 | [9] |
| Cyclohexylcarbamic acid 4'-methoxy-biphenyl-3-yl ester | 4'-OCH₃ | ~7.8 | [9] |
| Cyclohexylcarbamic acid 4'-chloro-biphenyl-3-yl ester | 4'-Cl | ~7.6 | [9] |
| Cyclohexylcarbamic acid 2'-fluoro-biphenyl-3-yl ester | 2'-F | ~7.3 | [9] |
Application Note 2: Synthesis of Sirtuin (SIRT) Modulators
Scientific Background
Sirtuins are a class of NAD⁺-dependent deacetylase enzymes (Class III HDACs) that play crucial roles in regulating cellular processes like gene expression, metabolism, DNA repair, and aging.[12][13] SIRT1, the most studied member, is a key regulator of metabolic pathways and is considered a therapeutic target for age-related diseases, including type 2 diabetes and neurodegeneration.[14] Small molecules that can inhibit or activate sirtuins are therefore of significant interest.
Rationale for this compound
The biphenyl-amide scaffold is a recognized pharmacophore in the design of sirtuin inhibitors.[15] For example, analogues of the known SIRT1/SIRT2 inhibitor "sirtinol" feature a core benzamide or related amide structure. The biphenyl group can be strategically employed to occupy hydrophobic regions of the sirtuin active site. This compound is an ideal reagent for coupling with various amino-heterocycles or substituted anilines to rapidly generate libraries of potential sirtuin modulators for screening.
Protocol: Synthesis of N-(1-phenylethyl)-[1,1'-biphenyl]-3-carboxamide
This protocol describes the synthesis of a model biphenyl-amide related to the sirtinol class of inhibitors.[15]
-
Reactant Preparation: In a 50 mL flame-dried, round-bottom flask under N₂, dissolve (R)-1-phenylethanamine (0.72 g, 5.91 mmol, 1.0 equiv) and DIEA (1.53 mL, 8.86 mmol, 1.5 equiv) in 20 mL of anhydrous THF.
-
Cooling: Cool the stirring solution to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.34 g, 6.20 mmol, 1.05 equiv) in 5 mL of anhydrous THF. Add this solution dropwise to the amine solution over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (16 hours). Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Workup: Quench the reaction by the slow addition of 20 mL of saturated NaHCO₃ solution. Transfer to a separatory funnel.
-
Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure N-(1-phenylethyl)-[1,1'-biphenyl]-3-carboxamide.
Exemplary Sirtuin Inhibitor Data
The following table shows data for sirtinol and its biphenyl-containing analogues, demonstrating the importance of the amide linkage and aromatic systems.
| Compound Name | Core Structure | SIRT1 Inhibition (IC₅₀, µM) | SIRT2 Inhibition (IC₅₀, µM) | Reference |
| Sirtinol | 2-((2-hydroxynaphthalen-1-yl)methyleneamino)-N-(1-phenylethyl)benzamide | 68 | 38 | [15] |
| m-Sirtinol | 3-((2-hydroxynaphthalen-1-yl)methyleneamino)-N-(1-phenylethyl)benzamide | 19 | 19 | [15] |
| p-Sirtinol | 4-((2-hydroxynaphthalen-1-yl)methyleneamino)-N-(1-phenylethyl)benzamide | 32 | 10 | [15] |
Conclusion
This compound is a versatile and powerful reagent for the facile incorporation of the privileged biphenyl scaffold into potential therapeutic agents. Its straightforward reactivity in forming robust amide and ester bonds allows medicinal chemists to rapidly synthesize diverse libraries of compounds. As demonstrated in the synthesis of FAAH inhibitors and sirtuin modulators, this building block provides access to core structures with proven biological relevance. Careful adherence to anhydrous reaction conditions and safety protocols is paramount to successfully leveraging this reagent in the pursuit of novel bioactive molecules.
References
-
Tarzia, G., et al. (2007). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. Bioorganic & Medicinal Chemistry, 15(12), 4036-4051. Available from: [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Biphenylcarbonyl chloride. Retrieved from [Link]
-
Hubbard, B. P., & Sinclair, D. A. (2016). Synthesis and Assay of SIRT1-Activating Compounds. Methods in Enzymology, 574, 255-273. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19343-19391. Available from: [Link]
-
ResearchGate. (n.d.). Development of bioactive compounds based on biphenyl. Retrieved from [Link]
-
Scott, P. J. H., et al. (2013). Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase. Nuclear Medicine and Biology, 40(7), 933-941. Available from: [Link]
-
Sharma, S., et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 54(11), 2533-2547. Available from: [Link]
-
ResearchGate. (n.d.). Reaction of biphenyl with acyl chloride derivatives. Retrieved from [Link]
-
Kumar, R., & Jain, S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Current Pharmaceutical Design, 19(2), 299-325. Available from: [Link]
-
Outeiro, T. F., et al. (2007). Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (Sirtuin) inhibitors. Journal of Medicinal Chemistry, 50(1), 120-129. Available from: [Link]
-
Parenti, M. D., et al. (2021). New Synthetic Analogues of Natural Polyphenols as Sirtuin 1-Activating Compounds. Molecules, 26(11), 3196. Available from: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
ResearchGate. (2012). Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH). Retrieved from [Link]
-
Wang, Y., et al. (2022). Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates. European Journal of Medicinal Chemistry, 238, 114470. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of derivatives 26-29. Retrieved from [Link]
-
de la Torre, M. C., & Sierra, M. A. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(3), 562. Available from: [Link]
-
Iannotti, F. A., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. International Journal of Molecular Sciences, 25(7), 3959. Available from: [Link]
-
Cernic, A., et al. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 27(19), 6239. Available from: [Link]
-
Heravi, M. M., et al. (2020). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Molecules, 25(18), 4287. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of FAAH inhibitors (4, 6, 8) via elaboration of acyl.... Retrieved from [Link]
-
ResearchGate. (2017). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
Hubbard, B. P., & Sinclair, D. A. (2016). Synthesis and Assay of SIRT1-Activating Compounds. Methods in Enzymology, 574, 255-273. Available from: [Link]
-
Ogasawara, K. (1998). Enantioselective Synthesis of Bioactive Molecules Related to Plant Protection and Physiology. Journal of Synthetic Organic Chemistry, Japan, 56(11), 966-976. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. 联苯-3-甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Assay of SIRT1-Activating Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (Sirtuin) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Art of C-C Bond Formation: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of Biphenyl-3-carbonyl Chloride
Introduction: The Biphenyl Moiety as a Privileged Scaffold in Drug Discovery
The biphenyl structural motif is a cornerstone in medicinal chemistry, appearing in a multitude of approved therapeutics and clinical candidates.[1] Its rigid, yet conformationally adaptable nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. Biphenyl-3-carbonyl chloride, as a readily available and reactive building block, offers a strategic entry point for the synthesis of complex, high-value molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions to this versatile substrate. We will delve into the mechanistic intricacies and provide detailed, field-proven protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, empowering you to leverage these powerful transformations in your synthetic endeavors.
I. The Suzuki-Miyaura Coupling: Forging Biaryl Ketones with Precision
The Suzuki-Miyaura reaction stands as a paramount tool for the construction of C(sp²)–C(sp²) bonds, celebrated for its mild conditions and exceptional functional group tolerance.[2] When applied to this compound, it provides a direct and efficient route to a diverse array of biaryl ketones, which are key intermediates in numerous pharmacologically active compounds.
Mechanistic Rationale: A Palladium-Orchestrated Dance
The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated sequence of elementary steps involving a palladium catalyst. The choice of a bulky, electron-rich phosphine ligand is critical, as it promotes the formation of the active monoligated Pd(0) species and facilitates the challenging oxidative addition of the acyl chloride.[3]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of Biphenyl-3-carbonyl Chloride and Its Derivatives
Introduction: The Strategic Importance of Biphenyl-3-carbonyl Chloride Derivatives in Medicinal Chemistry
Biphenyl-containing molecules are a cornerstone in modern drug discovery, prized for their unique structural and physicochemical properties that often translate into favorable pharmacological activity.[1] Derivatives of this compound, in particular, serve as crucial intermediates in the synthesis of a wide array of therapeutic agents, from anti-inflammatory drugs to treatments for metabolic disorders. The biphenyl moiety provides a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets, while the highly reactive acyl chloride handle allows for facile derivatization, enabling the exploration of vast chemical space.[2]
This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this compound from its corresponding carboxylic acid. The protocol is designed for scalability, robustness, and high fidelity, addressing the needs of researchers and process chemists in the pharmaceutical and fine chemical industries. We will delve into the mechanistic underpinnings of the key transformation, provide a detailed, step-by-step protocol, and outline a rigorous validation strategy to ensure the production of high-purity material suitable for downstream applications.
Synthetic Strategy: The Chlorination of Biphenyl-3-carboxylic Acid
The most direct and industrially viable route to this compound is the chlorination of biphenyl-3-carboxylic acid. Several chlorinating agents can effect this transformation, including oxalyl chloride, phosphorus pentachloride, and thionyl chloride.[3][4] For large-scale synthesis, thionyl chloride (SOCl₂) is often the reagent of choice due to its cost-effectiveness and the convenient removal of byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][6][7]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid first attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a highly reactive chlorosulfite intermediate. This intermediate then readily undergoes nucleophilic attack by the chloride ion, resulting in the formation of the desired acyl chloride and the release of SO₂ and HCl gases.[6] A catalytic amount of N,N-dimethylformamide (DMF) can be employed to accelerate the reaction, particularly for less reactive carboxylic acids.[3][8]
Diagram of the Synthetic Workflow
Caption: Figure 1: Overall workflow for the synthesis and purification of this compound.
Large-Scale Synthesis Protocol: this compound
This protocol is designed for a nominal 1-kilogram scale and can be adapted for larger quantities with appropriate engineering controls and safety considerations.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification | Supplier Example |
| Biphenyl-3-carboxylic acid | ≥98% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich |
| Toluene | Anhydrous | Fisher Scientific |
| 10 L Glass Reactor | Jacketed, with overhead stirrer, reflux condenser, and addition funnel | Buchi |
| Heating/Cooling Circulator | Julabo | |
| Vacuum Pump | Two-stage rotary vane | Edwards |
| Distillation Apparatus | Ace Glass | |
| Personal Protective Equipment | See Safety Precautions |
Safety Precautions:
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [9] This entire procedure must be conducted in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., neoprene or butyl rubber), and chemical splash goggles with a face shield.[10]
-
Ensure that an emergency shower and eyewash station are readily accessible.
-
The reaction releases HCl and SO₂ gases. The off-gas from the reflux condenser must be scrubbed through a sodium hydroxide solution to neutralize these acidic gases.
Experimental Procedure:
-
Reactor Setup: Assemble the 10 L glass reactor with an overhead stirrer, a reflux condenser connected to a gas scrubber, and a temperature probe. Ensure all glassware is thoroughly dried to prevent hydrolysis of the thionyl chloride and the product.
-
Charging Reagents: Under a nitrogen atmosphere, charge the reactor with biphenyl-3-carboxylic acid (1.00 kg, 5.04 mol).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 L, 1.8 kg, 15.1 mol, 3.0 equiv) to the reactor at room temperature with gentle stirring. A slight exotherm may be observed.
-
Reaction: Once the addition is complete, begin heating the reaction mixture to reflux (approximately 80-90 °C). Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution. The initially heterogeneous mixture should become a clear, homogenous solution.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to 50-60 °C. Reconfigure the apparatus for distillation and carefully distill off the excess thionyl chloride at atmospheric pressure.
-
Solvent Exchange: Add anhydrous toluene (2 L) to the crude product and remove the solvent under reduced pressure using a rotary evaporator. This step helps to azeotropically remove the last traces of thionyl chloride.[11]
-
Purification by Vacuum Distillation: The crude this compound is then purified by fractional vacuum distillation.[12] Collect the fraction boiling at the appropriate temperature and pressure.
Trustworthiness: In-Process Controls and Product Validation
To ensure the synthesis of high-purity this compound, a series of in-process controls and final product validation steps are essential.
In-Process Controls:
-
Reaction Completion: The reaction can be monitored by observing the cessation of gas evolution from the scrubber. For more precise monitoring, a small aliquot can be carefully quenched with methanol and analyzed by HPLC to check for the disappearance of the starting carboxylic acid.
-
Removal of Thionyl Chloride: After the initial distillation, the absence of thionyl chloride can be confirmed by the stabilization of the pot temperature.
Final Product Validation:
The purified this compound should be a clear, pale-yellow liquid.[5] The identity and purity of the final product should be confirmed by the following analytical techniques:
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show aromatic protons in the expected regions (typically δ 7.4-8.3 ppm). |
| ¹³C NMR | The spectrum should show a characteristic carbonyl carbon signal around δ 168-170 ppm, in addition to the aromatic carbon signals. |
| FT-IR | A strong C=O stretching band is expected in the range of 1770-1810 cm⁻¹, characteristic of an acyl chloride.[13] |
| Purity (HPLC) | ≥97% |
Expected Spectroscopic Data:
-
FT-IR (neat): ~1775 cm⁻¹ (C=O, strong), ~3060 cm⁻¹ (Ar C-H, weak), ~1600, 1480 cm⁻¹ (C=C, aromatic).
-
¹H NMR (CDCl₃): The aromatic protons will exhibit a complex multiplet pattern between approximately δ 7.4 and 8.3 ppm.
-
¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon around δ 169 ppm and multiple signals in the aromatic region (δ 125-145 ppm).
Diagram of the Reaction Mechanism
Caption: Figure 2: Simplified mechanism of acyl chloride formation using thionyl chloride.
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound, a key intermediate in pharmaceutical and fine chemical synthesis. By adhering to the detailed experimental procedure and implementing the recommended safety precautions and validation methods, researchers and drug development professionals can confidently produce high-purity material for their synthetic needs. The mechanistic insights and procedural details provided herein are intended to empower users to successfully implement and adapt this protocol for their specific large-scale production requirements.
References
-
PrepChem. Synthesis of A. 4-Biphenylcarbonyl Chloride. [Link]
- Google Patents. (2002). Process for preparing optionally substituted biphenylcarbonyl chlorides.
-
Ali, H. A., Ismail, M. A., Fouda, A. E. A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18446-18493. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2756666, this compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 3-Biphenylcarboxylic Acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 4-Biphenylcarbonyl Chloride: A Chemist's Guide. [Link]
- Google Patents. (2000). Production of biphenyl carboxylic acid compounds.
-
LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
-
Patel, A. V., Malik, G. M., & Bhatt, P. V. (2009). Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide. Oriental Journal of Chemistry, 25(3), 537-542. [Link]
-
An, G., et al. (2012). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Journal of Chemical and Pharmaceutical Research, 4(1), 470-473. [Link]
-
Ennis, D. S., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248-252. [Link]
-
Panteleev, J., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 24(13), 10839. [Link]
- Google Patents. (2004). Method for producing acid chlorides.
-
Yar, M. S., & Ansari, M. A. (2009). Synthesis and antimicrobial activity of N-{(substituted)1,3-benzothiazol-2-yl}-1,1′-biphenyl-4-carboxamides. Journal of the Serbian Chemical Society, 74(11), 1209-1216. [Link]
- Google Patents. (2016).
-
Ataman Kimya. Biphenyl Carboxylic Acid. [Link]
-
Organic Syntheses. (2022). Synthesis of Phenols from Benzoic Acids. [Link]
- Google Patents. (2014). Method for synthesizing high-purity benzoyl chloride.
-
Organic Syntheses. (2012). A Scalable Synthesis of 2-Aryl- and 2-Alkylindole-4-carboxylic Acid Amides. [Link]
-
University of Wisconsin-Madison. (1997). 1H NMR Chemical Shifts in Organic Compounds. [Link]
-
Organic Syntheses. (1981). Friedel-Crafts Acylation of Alkylbenzenes with Oxalyl Chloride-Aluminum Chloride: 4-Pentylbenzoyl Chloride. [Link]
- Google Patents. (2007). Process for purifying biphenyl.
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]
- Google Patents. (2004). Method for purifying acid chlorides.
-
Organic Syntheses. (2014). Preparation of 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
-
ResearchGate. (2014). Conversion of carboxylic acids into acid chlorides and alcohols/thiols into alkyl chlorides using polymer-supported triphenylphosphine. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids into acid chlorides with SOCl2. [Link]
-
Organic Chemistry Portal. Acyl chloride synthesis. [Link]
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 9. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4,4'-BIPHENYLDICARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
The Versatility of Biphenyl-3-carbonyl Chloride in Advanced Materials Synthesis: Application Notes and Protocols
Introduction: The Strategic Importance of the Biphenyl Moiety
In the landscape of materials science, the biphenyl unit stands as a cornerstone for the design of high-performance materials. Its rigid, planar structure imparts thermal stability, while the conjugated π-system offers unique electronic and optical properties. Biphenyl-3-carbonyl chloride, as a reactive derivative, serves as an exceptional molecular building block, enabling the integration of this robust scaffold into a diverse array of polymeric and molecular architectures. This guide provides an in-depth exploration of the applications of this compound in the synthesis of advanced materials, complete with detailed experimental protocols for key applications.
The inherent reactivity of the acyl chloride group makes this compound a versatile precursor for a variety of chemical transformations, most notably in the formation of amide and ester linkages.[1] This reactivity, combined with the desirable properties of the biphenyl core, has led to its application in the development of materials such as high-strength aramid polymers, stimuli-responsive liquid crystals, and potentially as a component in organic electronic devices.[2][3]
Application I: Synthesis of High-Performance Aramid Polymers
Aramid polymers, or aromatic polyamides, are a class of materials renowned for their exceptional strength-to-weight ratio, thermal stability, and chemical resistance. The incorporation of the biphenyl moiety from this compound into the polymer backbone can enhance rigidity and introduce specific solubility characteristics.
Causality of Experimental Design:
The synthesis of aramids from this compound and an aromatic diamine proceeds via a nucleophilic acyl substitution reaction. The choice of solvent is critical; polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) are typically used to dissolve the polar monomers and the resulting polymer.[4] The reaction is often carried out at low temperatures to control the reaction rate and prevent side reactions, thereby achieving a high molecular weight polymer.[5] An acid scavenger, such as pyridine or triethylamine, is incorporated to neutralize the hydrochloric acid byproduct, which would otherwise protonate the diamine and halt the polymerization.[4]
Experimental Workflow for Aramid Synthesis:
The following diagram illustrates the general workflow for the synthesis of an aramid polymer using this compound.
Caption: Workflow for Aramid Synthesis.
Detailed Protocol for the Synthesis of a Representative Aramid:
This protocol describes the synthesis of a polyamide from this compound and 4,4'-oxydianiline.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,4'-Oxydianiline | 200.24 | 2.00 g | 10.0 mmol |
| This compound | 216.66 | 4.33 g | 20.0 mmol |
| N-Methyl-2-pyrrolidone (NMP), anhydrous | - | 50 mL | - |
| Pyridine, anhydrous | 79.10 | 1.74 mL | 22.0 mmol |
| Methanol | - | 500 mL | - |
Procedure:
-
Monomer Dissolution: In a flame-dried 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 2.00 g (10.0 mmol) of 4,4'-oxydianiline and 1.74 mL of anhydrous pyridine in 30 mL of anhydrous NMP.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Acid Chloride Addition: Dissolve 4.33 g (20.0 mmol) of this compound in 20 mL of anhydrous NMP and add this solution dropwise to the stirred diamine solution over 30 minutes.
-
Polymerization: After the addition is complete, continue stirring at 0°C for 1 hour, and then allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into 500 mL of vigorously stirred methanol. A fibrous precipitate will form.
-
Purification: Collect the polymer by filtration and wash it thoroughly with hot water (3 x 100 mL) and then with methanol (2 x 100 mL) to remove any unreacted monomers and salts.
-
Drying: Dry the resulting aramid polymer in a vacuum oven at 80°C to a constant weight.
Application II: Design and Synthesis of Biphenyl-Based Liquid Crystals
The rigid, rod-like structure of the biphenyl unit makes it an excellent mesogen for the formation of liquid crystalline phases.[3] By attaching flexible alkyl or alkoxy chains to a biphenyl core through an ester linkage derived from this compound, it is possible to synthesize calamitic (rod-shaped) liquid crystals that exhibit nematic or smectic phases.[6][7]
Principles of Liquid Crystal Design:
The formation of liquid crystalline phases is a delicate balance between molecular rigidity and flexibility. The biphenyl core provides the necessary rigidity, while the flexible terminal chains, often long alkyl or alkoxy groups, promote the fluidity required for mesophase formation. The ester linkage introduced via this compound provides a polar group that can influence the intermolecular interactions and the stability of the liquid crystalline phase.[3]
Synthetic Workflow for a Biphenyl-Based Liquid Crystal:
The synthesis of a biphenyl-based liquid crystal typically involves an esterification reaction between this compound and a phenol bearing a flexible tail.
Caption: Workflow for Liquid Crystal Synthesis.
Detailed Protocol for the Synthesis of a Representative Biphenyl Liquid Crystal:
This protocol describes the synthesis of 4-hexyloxyphenyl 3-biphenylcarboxylate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hexyloxyphenol | 194.27 | 1.94 g | 10.0 mmol |
| This compound | 216.66 | 2.27 g | 10.5 mmol |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| Pyridine, anhydrous | 79.10 | 1.6 mL | 20.0 mmol |
| 1 M Hydrochloric Acid | - | 30 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
| Silica Gel for Column Chromatography | - | - | - |
| Hexane/Ethyl Acetate Mixture | - | - | - |
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.94 g (10.0 mmol) of 4-hexyloxyphenol in 20 mL of anhydrous dichloromethane and 1.6 mL of anhydrous pyridine.
-
Addition of Acid Chloride: To this solution, add a solution of 2.27 g (10.5 mmol) of this compound in 30 mL of anhydrous dichloromethane dropwise at room temperature with stirring.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel and wash successively with 30 mL of 1 M HCl, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure liquid crystalline compound.
-
Characterization: The mesomorphic properties of the purified compound can be characterized by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Application III: Potential in Organic Electronics
The biphenyl scaffold is a common structural motif in materials for organic light-emitting diodes (OLEDs), often used in host materials that facilitate charge transport and energy transfer to the emissive dopant.[8][9] While direct applications of this compound in OLEDs are not extensively documented in readily available literature, its derivatives can be envisioned as components in the synthesis of such materials.
Role of Biphenyl Derivatives in OLEDs:
Biphenyl-containing molecules are valued in OLEDs for their high triplet energy, which is crucial for hosting phosphorescent emitters, and their good charge-transporting properties.[9] The biphenyl unit provides a rigid and electronically conductive pathway.
Synthetic Strategy for OLED Materials:
This compound can be used as a starting material to introduce the biphenyl-3-carbonyl moiety into more complex molecular architectures suitable for OLED applications. For example, it can be reacted with amines or phenols that are part of larger, functional molecules designed for charge transport or emission. A common synthetic approach is the Friedel-Crafts acylation, where this compound can be used to acylate an electron-rich aromatic compound, forming a ketone linkage.[10]
Representative Friedel-Crafts Acylation Protocol:
This is a general protocol for a Friedel-Crafts acylation reaction.
Materials:
| Reagent/Solvent | Notes |
| This compound | Acylating agent |
| Aromatic Substrate | Must be at least as reactive as benzene |
| Aluminum Chloride (AlCl₃), anhydrous | Lewis acid catalyst |
| Dichloromethane (DCM), anhydrous | Solvent |
| Hydrochloric Acid, concentrated | For quenching |
| Ice | For quenching |
| Saturated Sodium Bicarbonate Solution | For neutralization |
| Anhydrous Magnesium Sulfate | Drying agent |
Procedure:
-
Catalyst Suspension: In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Acyl Chloride Addition: Cool the suspension in an ice bath and add this compound (1.0 equivalent) dropwise.
-
Substrate Addition: Add the aromatic substrate (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Conclusion
This compound is a valuable and versatile building block in materials science. Its ability to readily form stable amide and ester linkages allows for the systematic incorporation of the rigid and electronically active biphenyl moiety into a wide range of materials. The protocols provided herein offer a practical guide for the synthesis of high-performance aramids and liquid crystals. Furthermore, the potential for its use in the synthesis of organic electronic materials highlights the broad applicability of this compound in the ongoing development of advanced functional materials.
References
-
MDPI. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Significance of Biphenyl Derivatives in Organic Electronics and COF Construction. Available at: [Link]
-
SciSpace. Synthesis and characterization of three-arm star-shaped glassy liquid crystal containing biphenyl esters. Available at: [Link]
-
Taylor & Francis Online. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Available at: [Link]
-
National Institutes of Health. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Available at: [Link]
-
Scribd. Friedel Crafts Acylation. Available at: [Link]
-
National Chemical Laboratory, Pune, India. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Available at: [Link]
-
ResearchGate. Synthesis of polyamides. Available at: [Link]
-
ResearchGate. Studies of Calamitic Liquid Crystalline Compounds Involving Ester-Azo Central Linkages with a Biphenyl Moiety. Available at: [Link]
-
YouTube. Synthesis of Polyamides from . Available at: [Link]
-
ResearchGate. Synthesis and characterization of biphenyl liquid crystal based on natural molecules and 2(5H)-furanone moiety. Available at: [Link]
-
ACS Publications. Synthesis and Characterization of Novel Perfluoro Aromatic Side Chain Sulfonated PSU Ionomers. Available at: [Link]
-
YouTube. Experiment 14: Friedel-Crafts Acylation. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Polymers from Bisphenol Derivatives and Perfluorinated Aromatic Compounds. Available at: [Link]
-
National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]
-
SciSpace. Organic light-emitting diode (OLED) technology. Available at: [Link]
-
Monash University. Synthesis and characterization of poly[[l,1′-biphenyl]-4,4′-diyl[2,2,2-trifluoro-l-(trifluoromethyl) ethylidene]]. Available at: [Link]
-
RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]
-
ResearchGate. Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. Available at: [Link]
-
National Institutes of Health. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. Available at: [Link]
-
Materials Chemistry Frontiers. Recent advances in organic light-emitting diodes: toward smart lighting and displays. Available at: [Link]
-
Beilstein Journals. Recent advances in materials for organic light emitting diodes. Available at: [Link]
-
Laboratoire de Physique des Interfaces et des Couches Minces. Organic Light Emitting Diodes (OLEDs). Available at: [Link]
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. colorado.edu [colorado.edu]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymer Synthesis Using Biphenyl-3-carbonyl Chloride
Introduction: The Strategic Utility of the Biphenyl Moiety in Polymer Chemistry
In the pursuit of high-performance polymers, the thoughtful selection of monomeric building blocks is paramount. The biphenyl unit, a rigid and planar aromatic structure, is a favored component in the design of polymers destined for applications demanding high thermal stability, mechanical robustness, and specific optoelectronic properties. The incorporation of biphenyl groups into a polymer backbone can enhance chain stiffness, increase the glass transition temperature (Tg), and improve solvent resistance. Furthermore, the pi-stacking interactions between biphenyl side groups can introduce noncovalent crosslinks, influencing the material's network properties and potential for molecular recognition.[1]
Biphenyl-3-carbonyl chloride, as a monofunctional acyl chloride, offers a versatile entry point for introducing pendant biphenyl groups onto a polymer backbone. This strategic placement as a side chain, rather than within the main chain, can disrupt chain packing, thereby enhancing the solubility of otherwise intractable aromatic polymers without significantly compromising their high thermal stability.[2] This application note provides detailed protocols for the synthesis of polyesters and polyamides using this compound, leveraging its reactive acyl chloride functionality to form ester or amide linkages with suitable diol or diamine comonomers, respectively. We will explore both interfacial and solution polycondensation techniques, offering researchers and drug development professionals a comprehensive guide to harnessing this valuable monomer.
I. Synthesis of Polyesters with Pendant Biphenyl Groups
The reaction of this compound with aromatic or aliphatic diols via polycondensation yields polyesters with pendant biphenyl moieties. These side groups can significantly influence the final properties of the material, including its solubility, thermal characteristics, and mechanical strength. Aromatic polyesters, in particular, are known for their high performance, though they often suffer from poor processability due to their rigidity. The introduction of a non-symmetric pendant group like the 3-substituted biphenyl can mitigate this issue.[3]
A. Interfacial Polycondensation Protocol for Polyester Synthesis
Interfacial polymerization is a powerful technique for synthesizing high molecular weight polymers at the interface of two immiscible liquids.[4][5] This method is particularly advantageous for reactions that are rapid at ambient temperatures and where the reactants have sufficient solubility in their respective phases.
Reaction Scheme: Polyesterification
Caption: General reaction scheme for polyester synthesis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | 97% | Sigma-Aldrich | |
| Bisphenol A | Reagent grade | --- | Recrystallized from toluene |
| Sodium Hydroxide (NaOH) | ACS grade | --- | |
| Dichloromethane (DCM) | Anhydrous | --- | |
| Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride) | Reagent grade | --- | |
| Methanol | ACS grade | --- | For polymer precipitation |
| Deionized Water | --- | --- |
Protocol:
-
Aqueous Phase Preparation: In a beaker equipped with a mechanical stirrer, dissolve a specific molar quantity of Bisphenol A and a stoichiometric amount of NaOH in deionized water. Add the phase transfer catalyst (typically 1-2 mol% relative to the diol).
-
Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of this compound in dichloromethane.
-
Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase to create a fine emulsion. Continue stirring at room temperature for 2-3 hours. The high shear rate maximizes the interfacial area, promoting polymerization.[6]
-
Polymer Isolation: After the reaction is complete, stop the stirring and allow the two phases to separate. Isolate the organic phase, which now contains the polyester.
-
Purification: Wash the organic phase sequentially with dilute HCl and deionized water to remove unreacted base and salts.
-
Precipitation and Drying: Precipitate the polymer by slowly pouring the organic solution into a large volume of vigorously stirred methanol. Filter the resulting fibrous or powdered polymer, wash with fresh methanol, and dry in a vacuum oven at 60-80 °C overnight.
Expected Properties:
Polyesters synthesized via this method are typically amorphous materials with good solubility in common organic solvents like chloroform, dichloromethane, and N-methyl-2-pyrrolidone (NMP).[3] The glass transition temperature (Tg) is expected to be in the range of 190-260 °C, with thermal decomposition temperatures (Td) exceeding 450 °C, indicating high thermal stability.[7][8]
II. Synthesis of Polyamides with Pendant Biphenyl Groups
The synthesis of polyamides through the reaction of this compound with diamines offers another route to high-performance polymers. Polyamides generally exhibit excellent mechanical properties and thermal stability due to strong intermolecular hydrogen bonding between the amide linkages. The incorporation of bulky pendant biphenyl groups can disrupt this hydrogen bonding to some extent, which can improve solubility and processability.[2]
A. Low-Temperature Solution Polycondensation Protocol for Polyamide Synthesis
Low-temperature solution polycondensation is a widely used method for preparing aromatic polyamides. The reaction is typically carried out in a polar aprotic solvent that can dissolve the monomers and the resulting polymer.
Reaction Scheme: Polyamidation
Caption: General reaction scheme for polyamide synthesis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | 97% | Sigma-Aldrich | |
| 4,4'-Oxydianiline (ODA) | Reagent grade | --- | Purified by sublimation |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | --- | |
| Pyridine | Anhydrous | --- | Acid scavenger |
| Lithium Chloride (LiCl) | ACS grade | --- | To enhance polymer solubility |
| Methanol | ACS grade | --- | For polymer precipitation |
Protocol:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is charged with a specific molar quantity of the diamine (e.g., 4,4'-oxydianiline), anhydrous NMP, and LiCl (typically 5-10 wt% of the solvent). Stir the mixture under a gentle nitrogen stream until all solids are dissolved.
-
Monomer Addition: Cool the solution to 0 °C in an ice bath. Add an equimolar amount of this compound as a solid or in a concentrated NMP solution portion-wise over 30 minutes to control the reaction exotherm.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Polymer Isolation and Purification: Precipitate the polyamide by pouring the viscous polymer solution into a large volume of methanol in a blender.
-
Washing and Drying: Filter the fibrous polymer, and wash it thoroughly with hot water and methanol to remove residual solvent, LiCl, and pyridine hydrochloride. Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.
Expected Properties:
The resulting polyamides are expected to be amorphous with good solubility in polar aprotic solvents like NMP, dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[2] The glass transition temperatures are anticipated to be in the range of 210-260 °C, with 10% weight loss temperatures between 490-600 °C, indicating excellent thermal stability.[2]
III. Characterization of Biphenyl-Containing Polymers
A thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and physical properties. The following techniques are recommended:
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: To confirm the formation of ester or amide linkages (C=O stretching around 1720-1740 cm⁻¹ for esters and 1650-1680 cm⁻¹ for amides) and the disappearance of the acyl chloride C=O stretch (around 1770-1800 cm⁻¹).
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer, confirm the incorporation of the biphenyl moiety, and determine the copolymer composition.
-
-
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its decomposition temperature (Td).
-
Experimental Workflow Visualization
Caption: A general workflow for the synthesis and characterization of polymers.
IV. Conclusion and Future Perspectives
This compound serves as a valuable monomer for the synthesis of high-performance polyesters and polyamides with pendant biphenyl groups. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of these materials. The strategic introduction of the biphenyl moiety as a side chain offers a promising approach to developing polymers with a desirable balance of high thermal stability and enhanced processability. Future work could involve the synthesis of a wider range of copolymers with different diols and diamines to fine-tune the material properties for specific applications in areas such as advanced composites, membranes for gas separation, and low-dielectric constant materials for microelectronics.
References
-
Taylor & Francis Online. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. [Link]
-
ResearchGate. (n.d.). Synthesis of polyesters. [Link]
-
National Institutes of Health. (2021). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. [Link]
-
ChemRxiv. (2023). Influences of Large Pendent Groups to Chain Conformation and Electrical Energy Loss at High Frequency of Polyimides through All-Atomic Molecular Dynamics and Semiempirical Quantum Mechanical Calculations. [Link]
-
Wiley Online Library. (2007). Synthesis and characterization of new aromatic polyesters containing biphenyl side groups. [Link]
-
ACS Publications. (1998). Structure and Properties of Novel Asymmetric Biphenyl Type Polyimides. Homo- and Copolymers and Blends. [Link]
-
Royal Society of Chemistry. (2023). Effect of biphenyl groups on the properties of poly(fluorenylidene piperidinium) based anion exchange membranes for applications in water electrolyzers. [Link]
-
Der Pharma Chemica. (2014). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. [Link]
-
MDPI. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. [Link]
-
ResearchGate. (2012). Synthesis of polyamides from diols and diamines with liberation of H2. [Link]
-
National Institutes of Health. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. [Link]
-
ResearchGate. (2014). Synthesis and characterization of aliphatic-aromatic polyesters using interfacial polycondensation technique. [Link]
-
National Institutes of Health. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. [Link]
-
ResearchGate. (2018). Synthesis of aromatic polyesters derived from bisphenol-A and bis(hydroxyphenyl)butane with diacyl chloride monomers. [Link]
-
National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]
-
ResearchGate. (2015). Synthesis of polyamides. [Link]
-
Royal Society of Chemistry. (1996). Synthesis and characterization of isomeric biphenyl-containing poly(aryl ether–bisketone)s. Part 1.—Polymers derived from 4,4′-(p-fluorobenzoyl)biphenyl and bisphenols. [Link]
-
ResearchGate. (2012). Preparation and characterization of poly(piperazineamide) composite nanofiltration membrane by interfacial polymerization of 3,3′,5,5′-biphenyl tetraacyl chloride and piperazine. [Link]
-
Portland State University. (n.d.). Interfacial Polymerization. [Link]
-
ResearchGate. (n.d.). Interfacial Polymerization. [Link]
-
National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
ResearchGate. (2007). Synthesis and Characterization of Poly(Biphenyl‐2‐yl p‐Styrenesulphonate) as Profungicide in Controlled Release Technique. [Link]
-
ResearchGate. (2021). Interfacial Polymerization at the Alkane/Ionic Liquid Interface. [Link]
-
PubMed. (2021). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. [Link]
-
Docta Complutense. (2023). Supramolecular Polymerization of Biphenyl-Cyanostilbenes. Triggering Circularly Polarized Luminescence by Self-Assembly. [Link]
-
ResearchGate. (2012). Interfacial polymerization of polyamide nanofiltration membrane. [Link]
Sources
- 1. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scilit.com [scilit.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation with Biphenyl-3-carbonyl chloride
Welcome to the technical support center for optimizing the Friedel-Crafts acylation of biphenyl with biphenyl-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction: The Challenge of Synthesizing Tri-biphenyl Ketones
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forging carbon-carbon bonds on aromatic rings.[1][2] When employing a sterically demanding and electronically complex acylating agent like this compound with a biphenyl substrate, unique challenges can arise. This guide provides practical, field-proven insights to navigate these complexities and achieve optimal yields and purity of your target 3-(biphenyl-3-carbonyl)biphenyl derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Friedel-Crafts acylation in the context of biphenyl and this compound?
The reaction proceeds via an electrophilic aromatic substitution mechanism.[2][3] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the this compound by coordinating to the chlorine atom. This coordination facilitates the formation of a resonance-stabilized acylium ion, which is the key electrophile.[4] The electron-rich biphenyl ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (arenium ion). Finally, a weak base, such as the AlCl₄⁻ complex, abstracts a proton from the sigma complex to restore aromaticity and yield the desired ketone product.[5] The product ketone forms a stable complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst.[6]
Troubleshooting Guide
This section addresses common issues encountered during the Friedel-Crafts acylation of biphenyl with this compound.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows only starting materials (biphenyl and this compound).
-
Minimal or no formation of the expected product upon workup.
Possible Causes & Solutions:
| Possible Cause | Underlying Principle | Suggested Solution |
| Inactive Catalyst | Lewis acids like AlCl₃ are highly hygroscopic and react with moisture, rendering them inactive.[6] | Use freshly opened, anhydrous aluminum chloride. Handle it in a dry environment (e.g., under an inert atmosphere of nitrogen or argon) and ensure all glassware is rigorously dried. |
| Insufficient Catalyst | The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[6] | A stoichiometric amount (at least 1.1 to 1.5 equivalents) of the Lewis acid relative to the this compound is generally required. |
| Low Reaction Temperature | The reaction may have a significant activation energy barrier that is not overcome at lower temperatures. | While initial mixing is often done at low temperatures (e.g., 0 °C) to control the initial exotherm, the reaction may require heating (reflux) to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile. |
| Deactivated Biphenyl Substrate | If the biphenyl starting material has electron-withdrawing substituents, its nucleophilicity is reduced, making it less reactive towards electrophilic attack.[1][7] | This reaction is generally not suitable for strongly deactivated aromatic rings. Consider using a more activated biphenyl derivative or alternative synthetic routes. |
Issue 2: Formation of Multiple Products (Isomers)
Symptoms:
-
TLC analysis shows multiple spots with similar Rf values to the desired product.
-
¹H NMR and ¹³C NMR spectra of the crude product are complex, indicating a mixture of isomers.
Possible Causes & Solutions:
| Possible Cause | Underlying Principle | Suggested Solution |
| Ortho- and Para- Isomer Formation | Friedel-Crafts acylation on biphenyl can occur at the ortho- and para-positions of the unsubstituted ring. While the para-product is generally favored due to reduced steric hindrance, the ortho-isomer can also form.[6] | Optimize Reaction Temperature: Lowering the reaction temperature can enhance regioselectivity towards the thermodynamically favored para-isomer. Choice of Solvent: The polarity of the solvent can influence the transition state and thus the isomer ratio. Experiment with different inert solvents such as dichloromethane, 1,2-dichloroethane, or carbon disulfide. |
| Di-acylation | If an excess of the acylating agent and catalyst are used, a second acylation can occur on the product, leading to di-acylated biphenyls. | Use a 1:1 molar ratio of biphenyl to this compound to favor mono-acylation. The introduction of the first acyl group deactivates the ring, making a second acylation less favorable, but it can still occur under forcing conditions.[5] |
Issue 3: Difficult Product Purification
Symptoms:
-
The crude product is an oil or a sticky solid that is difficult to crystallize.
-
Column chromatography results in poor separation of the desired product from byproducts.
Possible Causes & Solutions:
| Possible Cause | Underlying Principle | Suggested Solution |
| Presence of Isomeric Impurities | The similar polarity of ortho- and para-isomers can make them challenging to separate by standard chromatographic techniques.[6] | Recrystallization: Attempt recrystallization from a variety of solvent systems. A mixture of a good solvent and a poor solvent is often effective. Chromatography Optimization: Use a high-performance liquid chromatography (HPLC) or a more efficient stationary phase for column chromatography. Adjusting the solvent gradient can also improve separation. |
| Residual Catalyst Complex | Incomplete hydrolysis of the aluminum chloride-ketone complex during workup can lead to purification difficulties. | Ensure a thorough aqueous workup with dilute acid (e.g., 1M HCl) to completely break down the catalyst complex. Vigorous stirring during the quench is crucial. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Biphenyl with this compound
Materials:
-
Biphenyl
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.).
-
Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the AlCl₃ suspension via the dropping funnel over 30 minutes.
-
Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
Dissolve biphenyl (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC.
-
If the reaction is sluggish, gently heat the mixture to reflux and monitor until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench it by slowly pouring it into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: The three key steps of the Friedel-Crafts acylation mechanism.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
El-Mekkawy, A. I., & El-Gazzar, M. G. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18356-18393. [Link]
-
Saskatoon Public Schools. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1994). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 71(10), 900. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
YouTube. (2018). EAS Friedel Crafts Alkylation and Acylation. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Amide Synthesis with Biphenyl-3-carbonyl chloride and Primary Amines
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common challenges and side reactions encountered when synthesizing amides from Biphenyl-3-carbonyl chloride and primary amines. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively, ensuring the integrity and success of your synthetic routes.
Frequently Asked Questions (FAQs)
Here, we address the most pressing questions that arise during the acylation of primary amines with the sterically demanding this compound.
Q1: My reaction is sluggish or incomplete, with significant amounts of starting material remaining. What is the likely cause?
A1: This is a common issue when working with sterically hindered reagents like this compound. The bulky biphenyl group can physically obstruct the approach of the primary amine to the electrophilic carbonyl carbon, slowing down the reaction rate.[1] The nature of the primary amine is also critical; bulkier primary amines (e.g., neopentylamine) will exacerbate this issue.
To address this, consider the following:
-
Increase Reaction Temperature: Carefully warming the reaction can provide the necessary activation energy to overcome the steric barrier. Monitor for potential degradation of starting materials or products.
-
Prolong Reaction Time: Sterically hindered reactions often require extended periods to reach completion. Monitor the reaction progress by TLC or LC-MS.
-
Choice of Solvent: A higher-boiling point aprotic solvent like DMF or DMAc can facilitate higher reaction temperatures.
-
Use of a Catalyst: In some cases, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the acylation, although its effectiveness can be substrate-dependent.
Q2: I'm concerned about the hydrolysis of this compound. How can I minimize this side reaction?
A2: this compound, like all acyl chlorides, is susceptible to hydrolysis by water to form the corresponding carboxylic acid (Biphenyl-3-carboxylic acid).[2] This is a significant competitive side reaction.
To minimize hydrolysis:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purify Reagents: Ensure your primary amine and any base used are free of water.
-
Reaction Setup: Add the this compound solution dropwise to the solution of the primary amine. This ensures the acyl chloride is more likely to encounter the amine before any trace moisture.
Q3: Is double acylation (diacylation) of my primary amine a concern?
A3: For most primary amines, the formation of a diacyl- or triacylamine is not a significant side reaction. Once the primary amine is mono-acylated to form the secondary amide, the nitrogen lone pair becomes significantly less nucleophilic due to resonance delocalization with the adjacent carbonyl group. This deactivation makes a second acylation event much less favorable.[4]
However, with highly reactive acylating agents and under forcing conditions, it is a theoretical possibility, though unlikely to be a major pathway with the sterically hindered this compound.
Q4: What is the role of the tertiary amine base (e.g., triethylamine, DIPEA) and can it cause side reactions?
A4: A non-nucleophilic tertiary amine base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction.[5][6] This prevents the protonation of the primary amine, which would render it non-nucleophilic.
-
Choice of Base: For sterically hindered reactions, a bulkier base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be advantageous. Its steric bulk prevents it from acting as a nucleophile and competing with the primary amine.[7]
-
Potential for Side Reactions: While tertiary amines are generally non-nucleophilic towards the acyl chloride, they can catalyze the hydrolysis of the acyl chloride if water is present.[8] Therefore, using an anhydrous grade of the tertiary amine is important.
Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Incomplete Reactions
Issue: TLC or LC-MS analysis shows significant unreacted this compound and primary amine even after extended reaction times.
Diagnostic Workflow:
Caption: Troubleshooting workflow for incomplete acylation.
Experimental Protocol: Optimization for a Hindered Coupling
-
Setup: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 equiv.) and anhydrous dichloromethane (DCM) to an oven-dried round-bottom flask.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv.) to the stirring solution.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.1 equiv.) in anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by taking aliquots and analyzing via TLC or LC-MS.
-
Troubleshooting Steps:
-
If the reaction is slow, gently warm the mixture to 30-40 °C.
-
If still incomplete, consider switching the solvent to anhydrous THF and refluxing, or to DMF for higher temperatures (e.g., 50-80 °C).
-
Guide 2: Identifying and Quantifying Side Products
Issue: The reaction mixture shows the desired product along with one or more unknown spots/peaks.
Common Side Products and Their Spectroscopic Signatures:
| Side Product | Formation Mechanism | ¹H NMR Signature | ¹³C NMR Signature | IR Signature (cm⁻¹) |
| Biphenyl-3-carboxylic acid | Hydrolysis of this compound | Broad singlet for -COOH proton (>10 ppm). Aromatic protons may shift slightly. | Carbonyl carbon at ~165-175 ppm. | Broad O-H stretch (~2500-3300), C=O stretch (~1700-1725). |
| Unreacted Primary Amine | Incomplete reaction | N-H protons (broad, variable shift). | Aliphatic/aromatic signals of the amine. | N-H stretch (~3300-3500, can be sharp). |
| Amine Hydrochloride Salt | Reaction of amine with HCl byproduct | Broad N-H protons, significantly downfield shift compared to free amine. | Signals may broaden. | Broad N⁺-H stretch (~2200-3000). |
Experimental Protocol: Work-up and Purification Strategy
-
Quenching: Once the reaction is deemed complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃ to neutralize any excess HCl and unreacted this compound.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove unreacted primary amine and the tertiary amine base), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, or by recrystallization.
Spectroscopic Analysis Workflow:
Caption: Workflow for spectroscopic identification of products.
By systematically addressing these common issues and employing the outlined diagnostic and experimental protocols, you can significantly improve the outcome of your amide synthesis reactions involving this compound and primary amines.
References
-
The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
-
Synthesis of Superbulky Amide Ligands by Addition of Polar Reagents to Sila-Imine. Chemistry – A European Journal. Available at: [Link]
-
Revision Notes - Reaction of Amines with Acyl Chlorides. Sparkl. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]
-
The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Available at: [Link]
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link]
-
Reaction of biphenyl with acyl chloride derivatives. ResearchGate. Available at: [Link]
-
Cross-Coupling of Acyl Chlorides, Synthesis of Tertiary Amides, Indole-Fused 1,4-Diazepines, and Aristolactams. Organic Chemistry Portal. Available at: [Link]
-
Acyl Chloride and Primary Amine Reactions. Reddit. Available at: [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]
-
Lecture 2: Identifying Carbonyl Groups using Spectroscopy. University of Bristol. Available at: [Link]
-
Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate. Available at: [Link]
-
Amide formation from acyl chloride. Khan Academy. Available at: [Link]
-
Phenylamine (aniline) as an amine. Chemguide. Available at: [Link]
-
24.7: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]
-
Amine Reactivity. Michigan State University. Available at: [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]
-
20.6: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]
-
What is best condition for benzolation of primary aromatic amines in presence of secondary amine? ResearchGate. Available at: [Link]
-
Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. Available at: [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Available at: [Link]
- Process for reducing the content of primary and secondary amine in a tertiary amine. Google Patents.
-
The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Science of Synthesis. Available at: [Link]
-
Combining NMR and IR. YouTube. Available at: [Link]
-
Determining a Structure with IR and NMR. YouTube. Available at: [Link]
-
Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Molecules. Available at: [Link]
-
S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. PubMed. Available at: [Link]
-
The mechanism of the hydrolysis of benzyl chloride. SciSpace. Available at: [Link]
Sources
- 1. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. asianpubs.org [asianpubs.org]
Hydrolysis of Biphenyl-3-carbonyl chloride during reaction work-up
Welcome to the technical support center for biphenyl-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive acyl chloride, with a specific focus on preventing unwanted hydrolysis during reaction work-up. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Hydrolysis of this compound
This section addresses specific issues that may arise during the work-up of reactions involving this compound.
Question 1: I suspect significant hydrolysis of my this compound during aqueous work-up. What are the tell-tale signs?
Answer:
Several indicators can point towards the unwanted hydrolysis of this compound to its corresponding carboxylic acid, biphenyl-3-carboxylic acid. Recognizing these signs early is crucial for salvaging your reaction or adjusting your protocol for future experiments.
Key Observational Indicators:
-
Formation of a White Precipitate: Biphenyl-3-carboxylic acid is often less soluble in common organic solvents used for extraction (like dichloromethane or ethyl acetate) compared to the acyl chloride. The appearance of a white solid that crashes out of the organic phase, especially after adding an aqueous solution, is a strong indicator of hydrolysis.
-
Emulsion Formation: The presence of the carboxylic acid salt, formed upon neutralization with a basic aqueous solution, can act as a surfactant, leading to persistent emulsions during extraction that are difficult to break.
-
Changes in TLC or LC-MS:
-
TLC: You will observe a new, more polar spot corresponding to the carboxylic acid, which will likely have a lower Rf value than your desired product. The acyl chloride itself is often too reactive to be analyzed directly by TLC without derivatization, as it can streak or decompose on the silica plate.[1]
-
LC-MS: Analysis of a quenched aliquot will show a peak with the mass of biphenyl-3-carboxylic acid (C13H10O2, MW: 198.22 g/mol ) and a decrease in the expected mass of your product.
-
-
Acidic pH of the Aqueous Layer: The hydrolysis of this compound produces hydrochloric acid (HCl), which will lower the pH of the aqueous layer.[2]
Question 2: How can I minimize the hydrolysis of this compound during an aqueous work-up?
Answer:
Minimizing hydrolysis requires a careful and swift work-up procedure that limits the acyl chloride's contact with water, especially under neutral or basic conditions.
Recommended Protocol for Minimized Hydrolysis Work-up:
-
Cool the Reaction Mixture: Before beginning the work-up, cool the reaction mixture to 0 °C in an ice bath. This slows down the rate of all reactions, including hydrolysis.
-
Quench with Cold, Acidic Water: Instead of quenching with neutral or basic water, add the reaction mixture to a pre-cooled, biphasic solution of a non-polar organic solvent (e.g., MTBE or ethyl acetate) and ice-cold, dilute acidic water (e.g., 1 M HCl).[3] The acidic conditions suppress the reactivity of water as a nucleophile.[4]
-
Rapid and Efficient Extraction: Perform the extraction quickly. Minimize the time the organic and aqueous layers are in contact.
-
Use Brine Washes: After the initial acidic wash, wash the organic layer with cold brine (saturated NaCl solution). Brine helps to remove bulk water from the organic layer and can aid in breaking emulsions.
-
Anhydrous Drying: Thoroughly dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is filtered off efficiently.
-
Solvent Removal under Reduced Pressure: Concentrate the dried organic layer in vacuo as quickly as possible, avoiding excessive heat.
Question 3: My reaction requires a basic wash. How can I perform this without causing extensive hydrolysis?
Answer:
While challenging, a basic wash can be performed with careful consideration. The key is to use a weak, cold base and minimize contact time.
Strategies for Basic Washes:
-
Use a Weak Base: Employ a cold, dilute solution of a weak base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH).[5]
-
Schotten-Baumann Conditions: For reactions where an amine is acylated, performing the reaction under Schotten-Baumann conditions (a two-phase system of an organic solvent and an aqueous base) can be effective.[6] The amine is typically more nucleophilic than water, and the reaction is often faster than hydrolysis.[4][7]
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be used to bring the reactants together at the interface of a biphasic system, potentially favoring the desired reaction over hydrolysis.
Question 4: Are there non-aqueous work-up alternatives to completely avoid hydrolysis?
Answer:
Yes, non-aqueous work-ups are often the preferred method for highly sensitive acyl chlorides.
Alternative Non-Aqueous Work-up Strategies:
-
Direct Use: If the reaction is clean and the byproducts are volatile, you may be able to remove the solvent and any volatile reagents under high vacuum and use the crude product directly in the next step.[1]
-
Filtration: If the byproducts are insoluble salts (e.g., triethylammonium chloride), they can be removed by filtration under an inert atmosphere. The filtrate can then be concentrated.
-
Azeotropic Removal of Volatiles: Adding a dry, high-boiling solvent like toluene and removing it under reduced pressure can help to azeotropically remove volatile impurities like excess thionyl chloride.[1]
Frequently Asked Questions (FAQs)
What is the fundamental reason for the high reactivity of this compound towards hydrolysis?
This compound is an acyl chloride, a class of compounds known for their high reactivity. This reactivity stems from the electronic nature of the carbonyl group. The carbon atom of the carbonyl is bonded to two highly electronegative atoms: oxygen and chlorine.[8] Both atoms pull electron density away from the carbon, making it highly electrophilic (electron-deficient) and thus very susceptible to attack by nucleophiles, including water.[2][9] The chloride ion is also an excellent leaving group, which facilitates the completion of the nucleophilic acyl substitution reaction.[10]
How does the biphenyl group influence the reactivity of the acyl chloride?
The biphenyl group is generally considered to be weakly electron-withdrawing or electron-donating depending on the position of substitution and the nature of the reaction. In the case of this compound, the electronic effect of the distal phenyl ring on the reactivity of the acyl chloride at the 3-position is relatively modest compared to the immediate electronic effects of the carbonyl and chloro groups. However, the biphenyl moiety does contribute to the overall steric bulk of the molecule, which can influence the rate of nucleophilic attack.
What is the mechanism of hydrolysis for this compound?
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism, which is typically described as a nucleophilic addition-elimination reaction.[9][10]
Caption: Mechanism of this compound Hydrolysis
How should I store this compound to prevent degradation?
Due to its moisture sensitivity, this compound should be stored under anhydrous conditions.[11] It is best kept in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. The use of a desiccator is also recommended.
Can I use biphenyl-3-carboxylic acid directly in my reaction instead of the acyl chloride?
While biphenyl-3-carboxylic acid is the starting material for the synthesis of the acyl chloride (typically by reaction with thionyl chloride or oxalyl chloride), it is much less reactive.[12] If your reaction requires a highly electrophilic acylating agent, the carboxylic acid will likely not be a suitable substitute. However, the carboxylic acid can be activated in situ using coupling reagents like DCC (dicyclohexylcarbodiimide) to form amides, which can be an alternative to using the acyl chloride.[12]
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClO | [13] |
| Molecular Weight | 216.66 g/mol | [13] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.213 g/mL at 25 °C | |
| Boiling Point | 344.7 ± 21.0 °C (predicted) | [2] |
| Flash Point | > 110 °C | |
| Reactivity with Water | Reacts violently, undergoes hydrolysis | [2][11][14] |
Experimental Protocols
Protocol 1: General Procedure for Reaction Quenching and Aqueous Work-up to Minimize Hydrolysis
This protocol is designed for a reaction where this compound has been used as a reagent and needs to be quenched and worked up.
Materials:
-
Reaction mixture containing the product and unreacted this compound.
-
Ice bath
-
Separatory funnel
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl), pre-chilled to 0 °C
-
Saturated sodium chloride solution (brine), pre-chilled to 0 °C
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Cooling: Cool the reaction flask to 0 °C using an ice bath.
-
Quenching: In a separate flask, prepare a biphasic mixture of the chosen organic solvent (e.g., 10 volumes relative to the reaction solvent) and cold 1 M HCl (e.g., 5 volumes). While stirring vigorously, slowly add the cooled reaction mixture to this biphasic solution.
-
Extraction: Transfer the entire mixture to a separatory funnel. Shake vigorously for 30-60 seconds and allow the layers to separate.
-
Separation: Drain the aqueous layer.
-
Brine Wash: Add the cold brine to the separatory funnel, shake, and separate the layers.
-
Drying: Transfer the organic layer to a clean flask and add the anhydrous drying agent. Swirl for 5-10 minutes.
-
Filtration: Filter off the drying agent.
-
Concentration: Concentrate the filtrate using a rotary evaporator. Be mindful of the bath temperature to avoid thermal degradation of the product.
Troubleshooting Workflow Diagram
Caption: Decision workflow for handling potential hydrolysis.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). If acyl chlorides are reacted with aqueous ammonia, will carboxylic acids also be formed?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Clark, J. (n.d.). The Reaction of Acyl Chlorides with Water, Alcohols and Phenol. Chemguide. Retrieved from [Link]
-
YouTube. (2023). Preparations and Reactions of Acyl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of biphenyl with acyl chloride derivatives. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
LibreTexts. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]
-
Quora. (2018). Acid chlorides are easily hydrolysed. Why?. Retrieved from [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 2-Methyl-3-nitrobenzoic Acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides. Retrieved from [Link]
-
Chemguide. (n.d.). Learning outcome 33.3: Acyl chlorides. Retrieved from [Link]
-
YouTube. (2013). Nucleophilic Acyl Substitution of Acid Chlorides. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Buy this compound | 42498-44-2 [smolecule.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 10. youtube.com [youtube.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
Work-up procedure to remove excess Biphenyl-3-carbonyl chloride
Welcome to the technical support guide for handling and removing excess Biphenyl-3-carbonyl chloride from your reaction mixtures. As researchers, scientists, and drug development professionals, achieving high purity for your target molecules is paramount. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to navigate the challenges associated with this highly reactive intermediate.
Core Principles: Understanding the Chemistry of Removal
This compound is an acyl chloride, a class of compounds characterized by high electrophilicity at the carbonyl carbon.[1] This reactivity is a double-edged sword: it makes it an excellent acylating agent but also necessitates a carefully planned work-up procedure to remove any unreacted starting material. The core of any successful work-up strategy relies on two sequential chemical principles:
-
Quenching (Hydrolysis): The first step is to intentionally react the excess this compound with a simple nucleophile to convert it into a more stable and manageable compound. Due to its high reactivity, it readily hydrolyzes upon contact with water to form Biphenyl-3-carboxylic acid and hydrochloric acid (HCl).[2][3][4] This is the most common quenching strategy.
-
Extraction (Acid-Base Separation): Once all the acyl chloride is converted to its corresponding carboxylic acid, the challenge shifts to separating this acidic byproduct from your (typically neutral or basic) desired product. This is achieved through liquid-liquid extraction. By washing the organic reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the insoluble Biphenyl-3-carboxylic acid is deprotonated to form its water-soluble carboxylate salt.[5][6][7][8] This salt migrates into the aqueous layer, which can then be physically separated from the organic layer containing your purified product.
Key Compound Properties for Separation
To design an effective separation, understanding the properties of the key players is crucial.
| Compound | Formula | M.W. ( g/mol ) | Key Property for Separation |
| This compound | C₁₃H₉ClO | 216.66[9] | Highly reactive; hydrolyzes to the carboxylic acid.[2] |
| Biphenyl-3-carboxylic acid | C₁₃H₁₀O₂ | 198.22[10][11] | Acidic (pKa ≈ 4.14); insoluble in water but soluble in aqueous base.[10][11][12] |
| Hypothetical Neutral Product | Varies | Varies | Lacks acidic/basic functionality; remains in the organic solvent during basic washes. |
Troubleshooting Guide
This section addresses specific issues you might encounter during the work-up procedure in a direct question-and-answer format.
Q1: My TLC or NMR analysis shows a persistent spot/signal for this compound even after performing an aqueous wash. What's happening?
A1: This is a common issue that typically points to incomplete quenching. This compound can be stubborn, especially if it's trapped within a non-polar organic phase with limited interfacial contact with the aqueous layer.
-
Causality: Acyl chlorides, while reactive with water, require adequate mixing (mass transfer) between the organic and aqueous phases for the reaction to go to completion. A quick, gentle wash may not be sufficient. The hydrolysis reaction also generates HCl, which can slow down the reaction if not neutralized.
-
Solution:
-
Vigorous Stirring: Ensure the biphasic mixture is stirred vigorously for at least 15-30 minutes to maximize the surface area between the organic and aqueous layers.
-
Use a Basic Quench: Instead of just water, perform the initial quench with a dilute basic solution like 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will neutralize the HCl byproduct, driving the hydrolysis to completion, and simultaneously extract the resulting carboxylic acid.[8]
-
Phase-Transfer Catalyst: In very stubborn cases with highly non-polar solvents, adding a small amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the hydroxide or bicarbonate ion into the organic phase to react.
-
Q2: I've successfully quenched the excess acyl chloride, but now I can't separate my product from the Biphenyl-3-carboxylic acid byproduct.
A2: This is the most frequent challenge and is the primary purpose of the acid-base extraction. The inability to separate these compounds indicates that the extraction procedure was not effective.
-
Causality: Biphenyl-3-carboxylic acid is an organic acid and will remain in the organic layer unless it is converted to its ionic salt form.[5][6] This requires a base of sufficient strength and concentration to deprotonate the acid.
-
Solution Workflow:
Caption: Decision tree for removing Biphenyl-3-carboxylic acid.
-
Detailed Steps:
-
Choose the Right Base: For routine separation from neutral products, saturated sodium bicarbonate is often sufficient and is mild.[8] If your product is stable to stronger bases and separation is difficult, use 1-2 M sodium hydroxide (NaOH).
-
Perform Multiple Extractions: Do not rely on a single wash. Perform at least two to three sequential washes with the basic solution to ensure complete removal of the acidic byproduct.
-
Check the pH: After a wash, check the pH of the aqueous layer. It should be distinctly basic (pH > 8 for NaHCO₃, pH > 12 for NaOH) to confirm that the base has not been fully consumed.
-
Q3: My desired product is sensitive to base. How can I remove the Biphenyl-3-carboxylic acid without causing degradation?
A3: This requires a more delicate approach. Using strong bases like NaOH is not an option.
-
Causality: Base-sensitive functional groups (e.g., certain esters, beta-lactams) can be hydrolyzed or undergo elimination under strongly basic conditions.
-
Solutions:
-
Mild Base: Use the mildest possible base, which is saturated aqueous sodium bicarbonate (NaHCO₃).[8] Its pH is around 8, which is often tolerated by sensitive products. Perform the washes quickly and at a reduced temperature (e.g., in an ice-water bath).
-
Solid-Phase Scavenging: An alternative is to use a solid-supported base, often called a scavenger resin. An amine-functionalized silica or polymer bead can be added to the organic solution. The resin will react with and "scavenge" the acidic components (HCl and Biphenyl-3-carboxylic acid). The solids are then simply filtered off, leaving the neutral product in solution.
-
Chromatography: If all else fails, a direct purification by flash column chromatography on silica gel is the best method.[13][14] The acidic byproduct will have a different polarity from your product and can be separated. You may consider pre-treating the silica gel with a small amount of triethylamine (1%) in your eluent to prevent product degradation on the acidic silica surface.[13]
-
Q4: During the basic wash, a thick emulsion formed at the interface, making it impossible to separate the layers. What should I do?
A4: Emulsions are common in extractions, especially when fine solids are present or when the densities of the two phases are similar.
-
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by soaps or fine particulates. The sodium salt of the biphenyl-3-carboxylic acid can act as a surfactant, promoting emulsion formation.
-
Solutions:
-
"Break" the Emulsion: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break up the emulsion and improve phase separation.
-
Filter: Filter the entire mixture through a pad of Celite or glass wool. This can remove the fine particulates that are stabilizing the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-60 minutes) will allow the layers to separate on their own.
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating the layers.
-
Detailed Experimental Protocols
Protocol 1: Standard Aqueous/Basic Work-Up for a Base-Stable, Neutral Product
This protocol is the first line of defense for removing excess this compound and its hydrolysis byproduct.
Workflow Diagram:
Caption: Standard basic extraction workflow.
Step-by-Step Methodology:
-
Preparation: Cool the reaction vessel containing the crude product and organic solvent (e.g., ethyl acetate, DCM) in an ice bath. In a separate flask, prepare a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution roughly equal to the volume of your organic layer.
-
Quenching: While stirring vigorously, slowly add the cold reaction mixture to the NaHCO₃ solution. Caution: This will generate CO₂ gas, so ensure adequate venting and add slowly to control foaming. Stir the biphasic mixture for 20 minutes.
-
Extraction: Transfer the entire mixture to a separatory funnel. Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Add a fresh portion of saturated NaHCO₃ to the organic layer remaining in the funnel. Shake gently at first (to release any residual gas pressure), then more vigorously. Separate the layers.
-
Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine). This helps to remove most of the dissolved water from the organic solvent.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and add a solid drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, purified product, which can be further purified if necessary.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice when acid-base extraction is ineffective or when the product is sensitive.
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between your product and the Biphenyl-3-carboxylic acid byproduct. A good target is an Rf value of ~0.3 for your desired compound.[13]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen eluent.[15]
-
Sample Loading: Concentrate your crude reaction mixture to a minimal volume. You can either load this "plug" directly onto the column or pre-adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[13]
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure. Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[14]
Protocol 3: Purification by Recrystallization
If your final product is a solid, recrystallization is an excellent technique for achieving high purity.
-
Solvent Selection: Choose a solvent or solvent pair in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[16] The impurities (like Biphenyl-3-carboxylic acid) should ideally remain soluble at low temperatures or be insoluble at high temperatures. Common choices include ethanol, isopropanol, or ethyl acetate/hexanes.[17]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.[18] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with this compound? A: this compound is corrosive and a lachrymator (causes tearing).[19][20] It causes severe skin burns and eye damage.[21][22] It also reacts violently with water and moisture, releasing corrosive HCl gas.[19][21] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21][22][23]
Q: How can I confirm that all the acyl chloride has been successfully quenched and removed? A: The best way is through analytical techniques.
-
TLC: Spot your crude mixture and the purified product against a standard of this compound. After work-up, the starting material spot should be completely gone.
-
NMR Spectroscopy: In ¹H NMR, the protons adjacent to the carbonyl group of the acyl chloride will have a distinct chemical shift. This signal should be absent in your final product spectrum. You can also monitor for the appearance of the broad carboxylic acid proton signal if you isolate the byproduct.
-
IR Spectroscopy: Acyl chlorides have a characteristic C=O stretch at a high frequency (~1800 cm⁻¹). This peak should disappear after quenching, being replaced by the C=O stretch of your product (e.g., ~1735 cm⁻¹ for an ester) and/or the carboxylic acid byproduct (~1700 cm⁻¹).
Q: Can I use other quenching agents besides water or bicarbonate solution? A: Yes. Sometimes, adding a simple alcohol like methanol or ethanol can be used to quench the reaction.[24] This will convert the excess acyl chloride into the corresponding methyl or ethyl ester. This can be advantageous if the resulting ester is much more volatile or has significantly different polarity from your desired product, making separation by distillation or chromatography easier. Similarly, adding a simple amine can convert it to an amide.[24] However, for general-purpose removal, aqueous base is the most common and effective method because it results in a water-soluble salt that is easily extracted.
References
- US Patent 5618975A - Process for the preparation of biphenyl derivatives.
-
How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng. [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]
-
General procedures for the purification of Carboxylic acids. LookChem. [Link]
-
Preparation of biphenyl. PrepChem.com. [Link]
- Recrystallization.Unknown Source.
-
Synthesis of biphenyl derivative (4-phenylphenol) by Suzuki reaction. Chemistry Online. [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure. [Link]
-
BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]
-
Extraction of Carboxylic Acids by Amine-Based Extractants. ACS Publications. [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
What should I reconsider in my experiment for acyl chloride to be formed? ResearchGate. [Link]
- Recrystallization and Crystallization.Unknown Source.
-
Removing oxalyl chloride from acid chloride intermediate in ester formation. Reddit. [Link]
-
Biphenyl Purification: Chromatography Lab. Studylib. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Cas 14002-51-8, 4-Biphenylcarbonyl chloride. LookChem. [Link]
-
12.4: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]
-
This compound | C13H9ClO | CID 2756666. PubChem - NIH. [Link]
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. NIH. [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]
-
Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Restek. [Link]
-
acyl chlorides and water, alcohols or phenol. Chemguide. [Link]
-
Acyl Chlorides (A-Level). ChemistryStudent. [Link]
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. Buy this compound | 42498-44-2 [smolecule.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. vernier.com [vernier.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Biphenylcarboxylic acid | 716-76-7 [amp.chemicalbook.com]
- 11. 716-76-7 CAS MSDS (3-Biphenylcarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. Purification [chem.rochester.edu]
- 14. studylib.net [studylib.net]
- 15. orgsyn.org [orgsyn.org]
- 16. mt.com [mt.com]
- 17. rubingroup.org [rubingroup.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. lookchem.com [lookchem.com]
- 21. fishersci.com [fishersci.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. static.cymitquimica.com [static.cymitquimica.com]
- 24. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Technical Support Center: Purification of Products from Biphenyl-3-carbonyl Chloride Reactions
Welcome to the technical support center for the purification of products derived from biphenyl-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The following content is structured in a question-and-answer format to directly address specific issues encountered during experimental work.
Section 1: Troubleshooting Common Impurities & Work-up Procedures
This section addresses the initial challenges of isolating your crude product after the reaction is complete. Proper work-up is the first and most critical step in purification.
Q1: My reaction is complete, but how do I handle the unreacted this compound? It's interfering with my purification.
Answer:
Unreacted acyl chlorides are highly reactive and must be neutralized (quenched) before aqueous work-up to prevent uncontrolled hydrolysis and simplify purification.[1][2] The key is to convert the acyl chloride into a species that is easily separable from your desired neutral amide or ester product.
Causality & Strategy: this compound is a reactive electrophile.[3][4] If you proceed directly to an aqueous work-up, it will hydrolyze to form biphenyl-3-carboxylic acid. While this is a common strategy, quenching with an alcohol (like methanol) or a secondary amine can also be effective, forming the corresponding methyl ester or a dialkyl amide.[5] However, the most straightforward approach for simplifying purification is a controlled hydrolysis using a weak base.
Recommended Protocol: Quenching & Initial Wash
-
Cool the Reaction: Before quenching, cool your reaction mixture in an ice bath (0-5 °C) to manage the exothermic nature of the quench.[6]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring.[5][6] Continue adding until gas evolution (CO₂) ceases. This indicates that all the excess acyl chloride and any acidic byproducts (like HCl from the acylation reaction) have been neutralized.
-
Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)), the layers will separate. Your desired amide or ester product will typically remain in the organic layer, while the newly formed sodium biphenyl-3-carboxylate salt will be in the aqueous layer.[7][8]
-
Isolate Organic Layer: Separate the organic layer. For a thorough extraction, wash the organic layer again with saturated NaHCO₃ solution, followed by a wash with brine (saturated NaCl solution) to remove residual water.[6]
-
Drying & Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield your crude product.[6]
Q2: After the work-up, my NMR/TLC analysis shows a significant amount of biphenyl-3-carboxylic acid impurity. How do I remove it effectively?
Answer:
This is the most common impurity, arising from the hydrolysis of the starting material.[1] An acid-base extraction is the most efficient method to remove it.[7][8][9]
Causality & Strategy: The strategy hinges on the difference in acidity between your neutral product (amide/ester) and the carboxylic acid impurity. By washing the organic solution with a base, you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[7][10] This salt will partition into the aqueous layer, leaving the purified neutral product in the organic layer.[7][11]
Diagram: Acid-Base Extraction Workflow A visual guide to the decision-making process for impurity removal.
Caption: Workflow for removing acidic impurities.
Recommended Protocol: Acid-Base Extraction
-
Dissolve Crude Product: Dissolve your crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Perform Basic Wash: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Sodium bicarbonate is preferred over stronger bases like NaOH to prevent potential hydrolysis of ester products.[7][8]
-
Shake and Vent: Stopper the funnel, shake vigorously for 30-60 seconds, and periodically vent to release any pressure buildup (from CO₂).
-
Separate Layers: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal of the carboxylic acid.
-
Final Wash, Dry, and Concentrate: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate using a rotary evaporator to obtain the purified product.[6][7]
Section 2: Chromatographic & Crystallization Techniques
For impurities that are structurally similar to the product, more advanced purification techniques are necessary.
Q3: My TLC plate shows multiple spots with close Rf values. How do I choose the right conditions for column chromatography?
Answer:
When impurities have similar polarity to your product, column chromatography is the method of choice.[12][13] The key is to systematically determine the optimal solvent system (mobile phase) using Thin Layer Chromatography (TLC).[14][15]
Causality & Strategy: Column chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in the mobile phase.[12] Polar compounds interact more strongly with the polar silica gel and elute slower, while non-polar compounds travel down the column faster.[12] Your goal is to find a solvent system where your desired product has an Rf value of approximately 0.25-0.35 on a TLC plate.[13][14] This range provides the best balance for good separation on a column.[13]
Step-by-Step Protocol: Solvent System Selection
-
Prepare TLC Plate: Spot your crude mixture on a silica gel TLC plate.
-
Test Solvent Systems: Develop plates in a series of solvent systems with increasing polarity. A common starting point for biphenyl derivatives is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[16]
-
Analyze Rf Values: Visualize the plates (e.g., under UV light) and calculate the Rf for each spot. Aim for a system that gives good separation between the product spot and impurity spots, with the product Rf around 0.3.[13]
-
Run the Column: Pack a column with silica gel and run the chromatography using the optimized solvent system.
Data Table: Recommended Starting Solvent Systems for TLC
| Polarity | Solvent System (v/v) | Compound Elution Profile |
| Low | 100% Hexanes | Good for very non-polar impurities.[16] |
| Low-Medium | 9:1 Hexanes:Ethyl Acetate | Standard starting point for many biphenyl derivatives.[16][17] |
| Medium | 4:1 Hexanes:Ethyl Acetate | Increases elution speed of moderately polar compounds.[18] |
| Medium-High | 1:1 Hexanes:Ethyl Acetate | Effective for more polar amides and esters.[17] |
| High | 5% Methanol in Dichloromethane | Used for highly polar products that show low Rf in other systems.[16] |
Diagram: Logic for Chromatography Solvent Selection A flowchart illustrating the iterative process of finding the ideal mobile phase.
Caption: Iterative process for optimizing TLC solvent systems.
Q4: My purified product is an oil or a waxy solid and won't crystallize. What can I do?
Answer:
Obtaining a crystalline solid is often the final step to achieving high purity. If your product oils out, it means it is supersaturated or melting in the solvent at that temperature. The key is finding a solvent or solvent pair where the product is highly soluble when hot but poorly soluble when cold.[19]
Causality & Strategy: Recrystallization purifies compounds by excluding impurities from a growing crystal lattice.[19] An ideal solvent will dissolve the target compound at its boiling point but not at room temperature or below. Impurities should either remain in the cold solvent or be insoluble in the hot solvent.[19]
Troubleshooting Protocol for Recrystallization
-
Solvent Screening: Test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) at room temperature and at boiling.[20] A good candidate will show poor solubility at room temp and complete dissolution when hot.[19]
-
Use Minimal Hot Solvent: Dissolve your crude product in the minimum amount of boiling solvent necessary to achieve full dissolution. Adding too much solvent will prevent saturation and crystallization upon cooling.[19]
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities and lead to smaller, less pure crystals. Once at room temperature, you can place it in an ice bath to maximize yield.
-
Induce Crystallization: If crystals do not form, try the following:
-
Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: Add a tiny crystal of pure product (if available) to the cooled solution to initiate crystal growth.
-
-
Handling "Oiling Out": If the product separates as an oil, reheat the solution to redissolve it, add slightly more solvent, and allow it to cool more slowly. Using a solvent pair (one solvent in which the compound is soluble, and another in which it is not) can also be effective.[21]
Data Table: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Often a good choice for moderately polar amides.[22] |
| Isopropanol | 82 | Polar | Similar to ethanol, slightly less polar. |
| Ethyl Acetate/Hexanes | 60-77 | Medium (Tunable) | A common and effective solvent pair. Dissolve in hot EtOAc, add hot hexanes until cloudy, then clarify with a drop of EtOAc.[23] |
| Toluene | 111 | Non-polar | Good for aromatic compounds; higher boiling point requires care.[20] |
| Acetonitrile | 82 | Polar Aprotic | Can give very good results for amide crystallization.[22] |
Section 3: Frequently Asked Questions (FAQs)
Q5: What is the mechanism of the reaction between this compound and an amine? The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A second equivalent of the amine (or another base) then deprotonates the nitrogen to yield the final neutral amide product.[24][25][26]
Q6: Why must Friedel-Crafts acylation reactions using this compound be performed under anhydrous conditions? Friedel-Crafts reactions use a Lewis acid catalyst (e.g., AlCl₃).[27] Water is a Lewis base and will react with and deactivate the catalyst.[6][28] Any moisture present will consume the catalyst, halting the reaction and leading to low yields.[6][28]
Q7: My final product has a broad melting point range. What does this indicate? A sharp melting point is characteristic of a pure crystalline compound. A broad melting point range is a strong indicator that the sample is still impure. The impurities disrupt the crystal lattice, causing the substance to melt over a range of temperatures. Further purification (e.g., another recrystallization or chromatography) is recommended.
Q8: Can I use a strong base like NaOH for the acid-base extraction if my product is an ester? It is highly discouraged. Strong bases like sodium hydroxide (NaOH) can catalyze the hydrolysis (saponification) of the ester product back to a carboxylic acid, which would reduce your product yield. A weaker base like sodium bicarbonate (NaHCO₃) is strong enough to deprotonate the carboxylic acid impurity but generally not strong enough to hydrolyze the ester under standard extraction conditions.[7][8]
References
- Benchchem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem Technical Support.
- Chemistry For Everyone. (2025).
- Benchchem. (2025).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Acid–base extraction.
- University of Calgary. (n.d.).
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
- Chemistry LibreTexts. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction.
- Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction.
- Benchchem. (2025). Pyrrolidine Acylation: A Technical Troubleshooting Guide for Researchers.
- University of Rochester, Department of Chemistry. (n.d.).
- Journal of Chemical Education. (n.d.).
- Chemistry Stack Exchange. (2012).
- University of California, Los Angeles. (n.d.).
- Doc Brown's Chemistry. (n.d.). reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis.
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- IPL.org. (n.d.).
- Benchchem. (2025).
- Chemguide. (n.d.).
- Studylib. (n.d.).
- AK Lectures. (n.d.). Acid Chloride Reactions.
- Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides.
- Sigma-Aldrich. (n.d.).
- Chemistry LibreTexts. (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides.
- ResearchGate. (2020).
- Organic Chemistry Portal. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aklectures.com [aklectures.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Chromatography [chem.rochester.edu]
- 17. Friedel Crafts Acylation Lab Report | ipl.org [ipl.org]
- 18. studylib.net [studylib.net]
- 19. Recrystallization [sites.pitt.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. researchgate.net [researchgate.net]
- 23. Reagents & Solvents [chem.rochester.edu]
- 24. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Friedel-Crafts Acylation [organic-chemistry.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Biphenyl-3-carbonyl chloride Reaction Optimization
Welcome to the technical support center for Biphenyl-3-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but highly reactive reagent. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reagent Stability and Handling
Question 1: I've just received my this compound. What are the critical storage and handling procedures I must follow?
Answer: this compound is a highly reactive acyl chloride.[1] Its reactivity is the very reason it's a valuable synthetic building block, but it also makes it extremely sensitive to environmental conditions. The primary cause of reagent degradation is hydrolysis.
-
Mechanism of Degradation: The electrophilic carbonyl carbon is readily attacked by nucleophiles. The most common nucleophile it will encounter is atmospheric moisture (water). This reaction hydrolyzes the acyl chloride back to its corresponding carboxylic acid (Biphenyl-3-carboxylic acid) and generates hydrochloric acid (HCl) gas.[1] This degradation not only consumes your active reagent but the HCl byproduct can interfere with subsequent reaction steps.
-
Core Handling Protocol:
-
Inert Atmosphere: Always handle this compound under a dry, inert atmosphere, such as nitrogen or argon. A glovebox is ideal, but a well-maintained Schlenk line is also effective.
-
Dry Glassware and Solvents: Ensure all glassware is rigorously oven-dried or flame-dried before use and cooled under an inert atmosphere.[2] Solvents must be anhydrous. Use freshly opened bottles of anhydrous solvents or purify them using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system).
-
Storage: Store the reagent in a desiccator, away from light and moisture, with the container cap tightly sealed. For long-term storage, flushing the container with argon or nitrogen before sealing is recommended.
-
The following workflow is mandatory for ensuring reagent integrity.
Caption: Workflow for Handling Moisture-Sensitive Reagents.
Category 2: Friedel-Crafts Acylation Reactions
Question 2: My Friedel-Crafts acylation with this compound is giving very low yield. What are the most common causes and how do I fix them?
Answer: Low yields in Friedel-Crafts acylations are a frequent issue, typically stemming from catalyst deactivation, substrate reactivity, or suboptimal conditions.[3] This reaction is an electrophilic aromatic substitution where a Lewis acid catalyst, usually aluminum chloride (AlCl₃), activates the acyl chloride to form a highly electrophilic acylium ion.[4]
Let's break down the likely culprits:
-
Inactive Catalyst: AlCl₃ is extremely hygroscopic. Any moisture in your reaction setup (from the solvent, glassware, or atmosphere) will react with and deactivate the catalyst, halting the reaction.[3]
-
Deactivated Substrate: The aromatic ring you are acylating must be sufficiently electron-rich. If it contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -C=O), it will be too "deactivated" to react.[3][5]
-
Incorrect Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[3] This is because the product, an aryl ketone, can form a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[3]
-
Temperature Issues: While some reactions proceed at room temperature, others may need gentle heating to overcome the activation energy. However, excessive heat can promote side reactions and decomposition.[3]
This troubleshooting table summarizes the key points:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive AlCl₃ catalyst due to moisture. 2. Aromatic substrate is strongly deactivated. 3. Insufficient amount of Lewis acid catalyst. | 1. Ensure strictly anhydrous conditions (see FAQ 1). Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed portion. 2. Check the electronic properties of your substrate. This reaction is not suitable for rings with strong deactivating groups. 3. Use at least 1.1 equivalents of AlCl₃ per equivalent of acyl chloride. |
| Reaction Stalls | 1. Product complexation with the catalyst. 2. Sub-optimal temperature. | 1. Ensure stoichiometric amounts of AlCl₃ are used. 2. Monitor the reaction by TLC/LC-MS. If it stalls at room temperature, consider gentle heating (e.g., to 40-50 °C). |
| Multiple Products | 1. Isomer formation due to directing groups on the substrate. 2. Steric hindrance influencing regioselectivity. | 1. Analyze the directing effects of substituents on your aromatic ring (ortho, para vs. meta). 2. Steric bulk on the substrate may favor acylation at the less hindered para-position over the ortho-position.[3] |
A Note on Polysubstitution: A significant advantage of Friedel-Crafts acylation over alkylation is the prevention of multiple additions. The acyl group attached to the aromatic ring is deactivating, making a second acylation reaction much less favorable.[3][6]
Category 3: Amide Bond Formation
Question 3: I am attempting to form an amide by reacting this compound with a primary amine, but the reaction is messy and the yield is poor. What should I reconsider?
Answer: The reaction between an acyl chloride and an amine is typically very rapid and exothermic. Poor outcomes usually arise from improper management of the reaction conditions and the acidic byproduct.
-
HCl Scavenging is Crucial: The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. This HCl will immediately protonate any available amine in the reaction mixture, rendering it non-nucleophilic and unable to react with the acyl chloride.[7]
-
Solution: You must include a base to act as an "HCl scavenger." You have two main options:
-
Use two equivalents of your primary amine: one acts as the nucleophile, and the second acts as the base. This is only feasible if your amine is inexpensive and readily available.
-
Use one equivalent of your amine and at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[7] This is the more common and efficient approach.
-
-
-
Controlled Addition: Due to the high reactivity, adding the acyl chloride to the amine solution (not the other way around) is critical. The addition should be done slowly and at a reduced temperature (e.g., 0 °C) to control the exotherm and prevent side reactions.[7]
-
Solvent Choice: Aprotic solvents are standard. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are generally unreactive and will dissolve the reactants.[7]
General Protocol for Amide Formation:
-
Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1-1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup to remove the hydrochloride salt and excess reagents.
| Reagent Type | Examples | Role in Reaction |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Aprotic medium for reactants |
| Base (HCl Scavenger) | Triethylamine (TEA), Pyridine, DIPEA | Neutralizes HCl byproduct, preventing amine protonation |
Category 4: Troubleshooting & Advanced Topics
Question 4: I suspect my starting material is impure. How can I purify this compound?
Answer: Purifying acyl chlorides is challenging due to their high reactivity, especially their sensitivity to hydrolysis.[2] Standard silica gel chromatography is often not feasible as the acidic silica can hydrolyze the compound.[2]
-
Distillation: The most reliable method for purifying liquid acyl chlorides is vacuum distillation. This requires specialized, completely dry glassware and a good vacuum pump. The predicted boiling point is ~344.7 °C at atmospheric pressure, but it can be distilled at a much lower temperature under vacuum (e.g., 160 °C at 2 mmHg for the 4-isomer).[1]
-
Chemical Purification: For removing the corresponding carboxylic acid (the main impurity), you can dissolve the crude material in a dry, inert solvent like DCM and treat it with a small amount of thionyl chloride (SOCl₂) or oxalyl chloride. This will convert the impurity back into the desired acyl chloride. Excess chlorinating agent and the HCl/SO₂ byproducts must then be removed, typically by evaporation under reduced pressure (while taking care not to lose the product).
Question 5: Can I use this compound in a Suzuki coupling reaction?
Answer: This is not a recommended application for this reagent. The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[8][9] The reaction mechanism involves oxidative addition of the palladium catalyst into the carbon-halide bond.[9]
The acyl chloride functional group is far more reactive towards the nucleophilic bases (e.g., Na₂CO₃, K₃PO₄) and solvents used in Suzuki couplings than a typical aryl halide would be. The reagent would likely decompose or engage in side reactions long before any productive cross-coupling could occur at the biphenyl C-H bonds. For Suzuki reactions, you should use the corresponding halide, such as 3-bromo-biphenyl or 3-iodo-biphenyl.
The diagram below illustrates the logical flow for troubleshooting common low-yield scenarios.
Caption: Troubleshooting Logic for Low-Yield Reactions.
References
-
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 11, 2026, from [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). The Organic Chemistry Tutor. YouTube. Retrieved January 11, 2026, from [Link]
-
Franzini, R. M., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. PubMed. Retrieved January 11, 2026, from [Link]
-
Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
What produces steric hindrance? (2016, December 4). Quora. Retrieved January 11, 2026, from [Link]
-
Franzini, R. M., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. (2013). NIH. Retrieved January 11, 2026, from [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). NIH. Retrieved January 11, 2026, from [Link]
-
Reaction of biphenyl with acyl chloride derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017, July 5). Leah4sci. YouTube. Retrieved January 11, 2026, from [Link]
-
Need help in optimizing amide formation through acyl chloride pathway. (2025). Reddit. Retrieved January 11, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved January 11, 2026, from [Link]
-
This compound | C13H9ClO | CID 2756666. (n.d.). PubChem - NIH. Retrieved January 11, 2026, from [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
-
Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022). Nature. Retrieved January 11, 2026, from [Link]
-
Steric Hindrance | Organic Chemistry. (2024, October 21). Najam Academy. YouTube. Retrieved January 11, 2026, from [Link]
-
Suzuki cross-coupling reaction. (2020, February 13). ChemHelp ASAP. YouTube. Retrieved January 11, 2026, from [Link]
-
Suzuki Coupling Mechanism. (2022, June 18). All 'Bout Chemistry. YouTube. Retrieved January 11, 2026, from [Link]
-
SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved January 11, 2026, from [Link]
-
Effect on steric hindrance on nucleophiles. (2021). Reddit. Retrieved January 11, 2026, from [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). PubMed Central. Retrieved January 11, 2026, from [Link]
- Method for Purifying Carbonyl Chloride. (n.d.). Google Patents.
- Method for purifying carbonyl chloride. (n.d.). Google Patents.
-
Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). MDPI. Retrieved January 11, 2026, from [Link]
- Method for purifying acid chlorides. (n.d.). Google Patents.
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
Sources
- 1. Buy this compound | 42498-44-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Esterification of Sterically Hindered Alcohols with Biphenyl-3-carbonyl Chloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the challenging esterification reaction between biphenyl-3-carbonyl chloride and sterically hindered alcohols. This document is designed for researchers, scientists, and drug development professionals who may encounter difficulties with this specific transformation. We will delve into the mechanistic underpinnings of common issues and provide actionable, field-tested solutions to guide you toward a successful synthesis.
Frequently Asked Questions (FAQs)
Here we address the most common preliminary questions regarding the setup and execution of this acylation reaction.
Q1: Why is this specific reaction so challenging?
A: The primary obstacle is the significant steric hindrance around the hydroxyl group of the alcohol.[1] this compound is also a bulky acylating agent. This mutual congestion slows down the rate of the desired nucleophilic attack by the alcohol on the carbonyl carbon of the acid chloride, making side reactions more competitive and often leading to low or no yield.[1]
Q2: What is the role of a catalyst in this reaction, and which one should I choose?
A: A catalyst is essential to accelerate the sluggish reaction rate. The most common and effective catalysts are nucleophilic bases.
-
4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst.[2][3][4] It functions by first reacting with the this compound to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic and susceptible to attack by the hindered alcohol than the original acid chloride.[1][5]
-
1-Methylimidazole (MI): MI is another potent nucleophilic catalyst that functions similarly to DMAP. It has been reported as an excellent, and less toxic, alternative for the acylation of sterically hindered alcohols.[6][7]
-
Lewis Acids (e.g., Sc(OTf)₃, Bi(OTf)₃): For exceptionally challenging substrates, certain Lewis acids have proven to be powerful catalysts for acylating sterically demanding alcohols.[8][9] They function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
For most applications, starting with DMAP is the recommended approach due to its well-documented efficacy and commercial availability.
Q3: Is a non-nucleophilic base like triethylamine (TEA) or pyridine necessary?
A: Yes, the use of an auxiliary, non-nucleophilic base is critical when using an acyl chloride. The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[10] This acid will protonate and deactivate your nucleophilic catalyst (e.g., DMAP) and can also lead to acid-catalyzed side reactions. A stoichiometric amount (or slight excess) of a "scavenger" base like triethylamine or pyridine is required to neutralize the HCl, preserving the catalytic cycle.[1][10]
Q4: What are the best solvents and temperatures for this reaction?
A: Anhydrous aprotic solvents are standard. Dichloromethane (DCM) is a common first choice. Other options include tetrahydrofuran (THF), acetonitrile, or diethyl ether.[11] The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from hydrolyzing the highly reactive acid chloride.
Regarding temperature, starting at room temperature is typical. If you observe side reactions, such as elimination of the tertiary alcohol to form an alkene, lowering the temperature to 0 °C or even lower may be beneficial to suppress these pathways.[1]
Troubleshooting Guide: Low to No Product Formation
When your reaction yields are not meeting expectations, a systematic approach to troubleshooting is required. Follow this guide to diagnose and resolve common failure modes.
dot
Caption: Troubleshooting workflow for low-yield reactions.
Issue 1: My starting materials are mostly unreacted, even after a long reaction time.
-
Probable Cause: This points to an issue with activation. Either the catalyst is not effective enough, or it has been deactivated.
-
Solution Path:
-
Verify Reagents: Ensure that the this compound has not hydrolyzed. It should be a clear liquid or low-melting solid.[12] Your alcohol, solvent, and auxiliary base (e.g., triethylamine) must be anhydrous. Moisture will rapidly consume the acid chloride.
-
Check Auxiliary Base: Confirm that you have at least 1.1 equivalents of a non-nucleophilic base (like triethylamine) present to neutralize the HCl byproduct. Without it, the catalytic DMAP will become protonated and non-nucleophilic.[1]
-
Increase Catalyst Loading: For highly hindered alcohols, standard catalytic amounts of DMAP (1-5 mol%) may be insufficient. Increase the DMAP loading to 10-20 mol%.[1]
-
Consider a Stronger Catalyst: If increasing DMAP loading does not work, a more potent catalyst may be required. Bismuth(III) triflate (Bi(OTf)₃) is an excellent choice for acylating sterically demanding alcohols and is often more powerful than DMAP.[8][9]
-
Issue 2: I am seeing the formation of byproducts, especially an alkene from my alcohol.
-
Probable Cause: This indicates that an elimination reaction (E1 or E2) is outcompeting the desired esterification. This is common with tertiary alcohols, especially at elevated temperatures.[1]
-
Solution Path:
-
Lower the Reaction Temperature: Immediately reduce the reaction temperature. If running at room temperature, cool the reaction to 0 °C using an ice bath. This will slow the rate of elimination more significantly than the rate of acylation.
-
Use a Milder Base: While triethylamine is standard, a bulkier, less-nucleophilic base like diisopropylethylamine (DIPEA) could potentially favor the desired reaction.
-
Ensure Proper Stoichiometry: Using a large excess of the acid chloride or base can sometimes promote side reactions. Use only a modest excess of the acid chloride (1.1-1.2 equivalents).
-
Issue 3: The reaction is very slow and seems to stall before completion.
-
Probable Cause: This is the classic presentation of severe steric hindrance. The reaction is proceeding, but the activation energy is very high.
-
Solution Path:
-
Increase Reaction Time: These reactions can be deceptively slow. Allow the reaction to stir for 24-48 hours, monitoring carefully by TLC or LC-MS to see if the product is slowly forming.
-
Increase Concentration: Doubling the concentration of your reactants can sometimes help overcome unfavorable kinetics.
-
Re-evaluate Catalyst Choice: This is another scenario where switching to a more powerful Lewis acid catalyst like Bi(OTf)₃ could provide the necessary activation to drive the reaction to completion.[8]
-
Catalytic Cycle of DMAP in Acylation
Understanding the mechanism illustrates why DMAP is so effective and how it can be deactivated.
dot
Caption: DMAP catalytic cycle and the role of an auxiliary base.
Recommended Starting Protocol
This protocol provides a robust starting point for the esterification of a generic, sterically hindered secondary or tertiary alcohol.
Materials:
-
Sterically hindered alcohol (1.0 eq)
-
This compound (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq, 10 mol%)
-
Triethylamine (TEA) (1.5 eq), freshly distilled
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the sterically hindered alcohol (1.0 eq) and DMAP (0.1 eq).
-
Add anhydrous DCM to dissolve the solids (aim for a concentration of 0.1-0.2 M with respect to the alcohol).
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add a solution of this compound (1.2 eq) in a small amount of anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (or when no further progress is observed), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Summary of Recommended Conditions
| Parameter | Recommendation | Rationale & Notes |
| Catalyst | DMAP (10-20 mol%) | Excellent nucleophilic catalyst. Higher loading for hindered substrates.[1] |
| Acid Chloride | 1.1 - 1.5 equivalents | Slight excess to drive the reaction to completion. |
| Auxiliary Base | Triethylamine (1.2 - 2.0 eq) | Scavenges HCl byproduct to prevent catalyst deactivation.[1][10] |
| Solvent | Anhydrous DCM, THF, or ACN | Aprotic solvent is crucial to prevent hydrolysis.[11] |
| Temperature | 0 °C to Room Temperature | Lower temperature minimizes elimination side reactions.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture. |
References
-
Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775–14779. [Link]
-
Fiveable. (n.d.). Steglich Esterification. Fiveable Chemistry. [Link]
-
Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926–8934. [Link]
-
Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Request PDF on ResearchGate. [Link]
-
Li, W.-D. Z., & Yang, J. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. [Link]
-
Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. organic-chemistry.org. [Link]
-
ResearchGate. (n.d.). Steglich esterification of tertiary alcohols catalyzed by DMAP. ResearchGate. [Link]
-
Li, W.-D. Z., & Yang, J. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Request PDF on ResearchGate. [Link]
-
Takimoto, S., Inanaga, J., Katsuki, T., & Yamaguchi, M. (1976). Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide. Semantic Scholar. [Link]
-
Massah, A. R., et al. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. National Institutes of Health (NIH). [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]
-
Wikipedia. (n.d.). Steglich esterification. Wikipedia. [Link]
-
Sparkl. (n.d.). Reaction of Alcohols with Acyl Chlorides to Form Esters. Sparkl Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. organic-chemistry.org. [Link]
-
Xu, S. (2013). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
-
JoVE. (2025). Acid Halides to Esters: Alcoholysis. Journal of Visualized Experiments. [Link]
-
ResearchGate. (2014). Steglich Esterification? ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. organic-chemistry.org. [Link]
-
Al-dujaili, A. H., & Al-Azawi, S. H. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health (NIH). [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health (NIH). [Link]
-
PrepChem.com. (n.d.). Synthesis of biphenyl. PrepChem.com. [Link]
-
Sharma, G., & Kumar, A. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Heterocyclic Chemistry, 50(3), 491-509. [Link]
-
Hovorka, R., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed. [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF. Organic Letters, 4(4), 553–555. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Video: Acid Halides to Esters: Alcoholysis [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Buy this compound | 42498-44-2 [smolecule.com]
Technical Support Center: Controlling Selectivity in Friedel-Crafts Reactions of Substituted Biphenyls
Introduction
The Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds to aromatic rings.[1][2] However, when applied to complex substrates like substituted biphenyls, controlling the regioselectivity of the alkylation or acylation presents a significant challenge for researchers in materials science and drug development.[3] The biphenyl system contains multiple potentially reactive sites, and the final product distribution is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.
This guide provides in-depth technical guidance in a question-and-answer format to address specific issues encountered during the electrophilic substitution of substituted biphenyls.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control where the new substituent adds to a substituted biphenyl?
A1: The regioselectivity of Friedel-Crafts reactions on a substituted biphenyl is primarily controlled by three factors:
-
Electronic Effects of the Existing Substituent: The nature of the group already on one of the biphenyl rings is the most critical factor.
-
Activating Groups (e.g., -OCH₃, -CH₃, -OH): These electron-donating groups (EDGs) increase the electron density of the aromatic ring they are attached to, making it more nucleophilic and thus more reactive toward electrophiles.[4] They direct incoming electrophiles to the ortho and para positions of the ring they occupy.[5]
-
Deactivating Groups (e.g., -NO₂, -CN, -C(O)R): These electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it toward electrophilic substitution.[6] They primarily direct incoming groups to the meta position of their own ring, although the reaction is generally much slower.[7]
-
-
Steric Hindrance: The physical bulk of both the existing substituent and the incoming electrophile plays a crucial role.[6] In biphenyl systems, the ortho positions (2, 2', 6, 6') are sterically crowded. Therefore, substitution at the para position (4 or 4') is often favored, even with an ortho/para-directing group, because it is less sterically hindered.[8][9]
-
Inter-ring Communication: The two phenyl rings are in conjugation, meaning the electronic effect of a substituent on one ring can influence the reactivity of the second ring.[10] An activating group on Ring A will activate the para position of Ring B (the 4'-position) more than the other positions on Ring B. Conversely, a deactivating group on Ring A will deactivate the entire molecule, but the effect is most pronounced on Ring A.
Q2: I have a methoxy group at the 4-position of my biphenyl (4-methoxybiphenyl). Where should I expect acylation to occur?
A2: For 4-methoxybiphenyl, the -OCH₃ group is a strong activating, ortho/para-directing group.[4] The substitution will occur on the activated ring. The possible positions are C2 (ortho to the methoxy and ortho to the phenyl) and C3 (meta to the methoxy and ortho to the phenyl). However, the primary site of acylation will overwhelmingly be the position ortho to the powerful activating methoxy group and meta to the other phenyl ring. Steric hindrance from the other phenyl ring can disfavor the other ortho position.
Q3: Why is Friedel-Crafts acylation generally preferred over alkylation for achieving high regioselectivity?
A3: Friedel-Crafts acylation has two distinct advantages over alkylation, leading to cleaner reactions and better selectivity:
-
No Carbocation Rearrangement: Alkylation proceeds through a carbocation intermediate, which is prone to rearrangement to a more stable carbocation.[11][12] This can lead to a mixture of isomeric products. In contrast, the acylium ion formed during acylation is resonance-stabilized and does not rearrange.[11][13]
-
Product Deactivation: The acyl group (a ketone) is an electron-withdrawing group that deactivates the aromatic ring to further substitution. This prevents polyacylation, where multiple groups are added to the ring.[6][14] Alkyl groups, being electron-donating, activate the ring, making the product more reactive than the starting material and often leading to polyalkylation.[15][16]
Troubleshooting Guide
Problem 1: Low or no yield in my acylation reaction.
| Probable Cause | Suggested Solution |
| Inactive Catalyst: Lewis acids like AlCl₃ are extremely sensitive to moisture.[6][17] Any water in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst. | Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Work under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated Biphenyl Substrate: Your biphenyl contains a strongly deactivating group (e.g., -NO₂, -CF₃).[6] | Friedel-Crafts reactions are generally incompatible with strongly deactivated rings.[16] Consider an alternative synthetic route, such as a Suzuki coupling to introduce the acylated phenyl ring. |
| Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[18] This means acylation often requires stoichiometric, not catalytic, amounts of the Lewis acid.[14] | Use at least 1.1 equivalents of the Lewis acid (e.g., AlCl₃) relative to the acylating agent. For substrates with other Lewis basic sites, more may be required. |
| Sub-optimal Temperature: The reaction may have a high activation energy that is not being met at room temperature.[6] | Gradually increase the reaction temperature and monitor progress by TLC or GC-MS. Be cautious, as excessively high temperatures can lead to side reactions and decomposition. |
Problem 2: I'm getting a mixture of isomers instead of a single product.
| Probable Cause | Suggested Solution |
| Kinetic vs. Thermodynamic Control: At higher temperatures, the reaction may favor the more stable thermodynamic product, which might not be the desired isomer. Lower temperatures often favor the kinetically formed product. | Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C). This can slow the reaction but often significantly improves selectivity by favoring the pathway with the lowest activation energy. |
| Bulky Catalyst/Reagent: The size of the Lewis acid-electrophile complex can influence selectivity. A very large complex will be more sensitive to steric hindrance.[6] | Experiment with different Lewis acid catalysts. Milder and sometimes bulkier catalysts like FeCl₃ or solid acid catalysts may offer different selectivity profiles compared to AlCl₃.[8] |
| Solvent Effects: The polarity of the solvent can influence the transition state and affect the isomer ratio. | Test different solvents. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. More polar solvents like nitrobenzene can sometimes alter product ratios, but be aware that nitrobenzene is highly deactivated and can be difficult to remove.[14] |
Visualizing the Selectivity Challenge
The following diagram illustrates the key decision points for an incoming electrophile ('E⁺') attacking a biphenyl substituted with an activating group (electron-donating group, EDG).
Caption: Regioselectivity pathways for electrophilic attack on a 4-substituted biphenyl.
Key Experimental Protocol: Acylation of 4-Methylbiphenyl
This protocol describes a representative Friedel-Crafts acylation to synthesize 4-acetyl-4'-methylbiphenyl, illustrating the preference for substitution on the activated ring at the less sterically hindered para-position of the other ring.
Materials:
-
4-Methylbiphenyl (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under a nitrogen atmosphere, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl gas evolution).[15]
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 equiv) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add acetyl chloride (1.1 equiv) dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve 4-methylbiphenyl (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully and slowly pour the reaction mixture over a beaker of crushed ice and dilute HCl to decompose the aluminum complex.[11]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common Friedel-Crafts reaction issues.
References
-
Shaaban, M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Pearson+. (n.d.). Biphenyl is two benzene rings joined by a single bond. The site o.... Retrieved from [Link]
-
Saskoer. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. Introduction to Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
ACS Publications. (2022). Lewis-Acid-Catalyzed Selective Friedel–Crafts Reaction or Annulation between Anilines and Glyoxylates. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. Retrieved from [Link]
-
Borgan, K.-E., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]
-
SpringerLink. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Molecular Modeling. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Quora. (2020). Why is the order of reactivity to electrophilic substitution fluorene > biphenyl > benzene?. Retrieved from [Link]
-
YouTube. (2019). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. Retrieved from [Link]
-
Wikipedia. (2023). Electrophilic aromatic substitution. Retrieved from [Link]
-
RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). New polyisobutylene-based polymers by Friedel-Crafts alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
YouTube. (2022). A Friedel Crafts Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP1511707B1 - Process for producing aromatic compounds by friedel-crafts reaction.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alexandonian.com [alexandonian.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biphenyl is two benzene rings joined by a single bond. The site o... | Study Prep in Pearson+ [pearson.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. mt.com [mt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cerritos.edu [cerritos.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Friedel-Crafts Acylation
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their acylation reactions and troubleshoot common issues, with a specific focus on preventing diacylation. Here, we synthesize technical expertise with practical, field-proven insights to help you achieve high-yield, selective monoacylation.
Troubleshooting & FAQs: Preventing Diacylation
This section addresses frequently encountered issues related to diacylation and other side reactions in a direct question-and-answer format.
Q1: I'm observing a significant amount of diacylated product in my reaction. Isn't the acyl group supposed to be deactivating and prevent this?
A1: You are correct; the acyl group is an electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution.[1][2] This inherent deactivation is why Friedel-Crafts acylation is generally self-limiting and produces mono-acylated products. However, diacylation can occur under specific circumstances, primarily when dealing with highly activated aromatic substrates .[3] If your starting material contains potent electron-donating groups (e.g., -OH, -OR, -NR₂, multiple alkyl groups), the ring's high nucleophilicity can overcome the deactivating effect of the first acyl group, leading to a second acylation.[4] Forcing reaction conditions, such as high temperatures or prolonged reaction times, can also contribute to this side reaction.
Q2: My substrate is a phenol, and I'm getting a complex mixture of products, or no desired product at all. What's happening?
A2: Phenols are particularly challenging substrates for Friedel-Crafts acylation due to two main competing pathways:
-
C-acylation vs. O-acylation: Phenols are bidentate nucleophiles, meaning they can react on the aromatic ring (C-acylation, the desired reaction) or on the phenolic oxygen (O-acylation, kinetically favored) to form a phenyl ester.[5]
-
Lewis Acid Deactivation: The lone pairs on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. This complexation also makes the hydroxyl group electron-withdrawing, which deactivates the ring.[5][6]
To favor the desired C-acylated product, a common strategy is to first perform an O-acylation and then induce a Fries Rearrangement . This reaction, typically promoted by an excess of Lewis acid, involves the migration of the acyl group from the oxygen to the ortho and para positions of the ring.[7][8] The regioselectivity of the Fries Rearrangement is temperature-dependent: lower temperatures favor the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control).[6][8]
Q3: How can I adjust my reaction conditions to minimize diacylation of an activated aromatic ring like mesitylene or durene?
A3: For highly activated yet sterically unhindered substrates, careful control of reaction parameters is crucial. Here are key strategies:
-
Strict Stoichiometry: Use a precise 1:1 molar ratio of your aromatic substrate to the acylating agent. An excess of the acylating agent is a common cause of diacylation.[9]
-
Low Temperature: Conduct the reaction at a reduced temperature (e.g., 0 °C or even lower). This favors the kinetically controlled mono-acylation product and minimizes the energy available for the second, less favorable acylation.[10]
-
Controlled Addition: Add the acylating agent dropwise to the mixture of the substrate and Lewis acid at a low temperature. This maintains a low instantaneous concentration of the electrophile.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the diacylated byproduct over time.[4]
-
Choice of Lewis Acid: Consider using a milder Lewis acid than AlCl₃, such as FeCl₃ or ZnCl₂. While this may require slightly longer reaction times or gentle heating, it can significantly improve selectivity for mono-acylation.[1][11]
Q4: Can steric hindrance from the acylating agent help prevent diacylation?
A4: Yes, employing a bulkier acylating agent can introduce steric hindrance that disfavors a second substitution, particularly at positions adjacent to the first acyl group. For instance, using a pivaloyl chloride ((CH₃)₃CCOCl) instead of acetyl chloride can increase the steric barrier for diacylation.[12][13] This strategy is particularly effective when the available positions for the second acylation are sterically crowded.
Q5: How can I confirm the presence of diacylated byproducts and separate them from my desired mono-acylated product?
A5:
-
Analysis:
-
NMR Spectroscopy: ¹H NMR is a powerful tool. The number of signals, their integration, and splitting patterns in the aromatic region can distinguish between mono- and di-substituted products. For example, a para-disubstituted ring often shows a characteristic pair of doublets, which would differ from the more complex pattern of a mono-substituted or other di-substituted isomers.[14][15][16]
-
GC-MS: Gas Chromatography-Mass Spectrometry can separate the components of your reaction mixture and provide their mass-to-charge ratios. The molecular ion peak will clearly differentiate between the mono- and di-acylated products.[17]
-
-
Purification:
-
Column Chromatography: This is the most common method for separating mono- and di-acylated products. The difference in polarity between the two compounds is usually sufficient for effective separation on silica gel.
-
Recrystallization: If the mono-acylated product is a solid, recrystallization from an appropriate solvent system can be an effective method for purification, provided the diacylated byproduct has different solubility characteristics.
-
The Mechanism of Diacylation: An In-Depth Look
While the first acylation deactivates the aromatic ring, this effect can be overcome in highly activated systems. The electron-donating groups on the starting material increase the electron density of the ring to such an extent that even after the introduction of one deactivating acyl group, the ring remains sufficiently nucleophilic to react with a second acylium ion.
The regioselectivity of the second acylation is governed by the combined directing effects of the existing substituents, including the newly introduced acyl group (a meta-director) and the original activating groups (ortho-, para-directors). Steric hindrance also plays a significant role in determining the position of the second attack.
Visualizing the Problem: Pathways to Mono- and Diacylation
Caption: Reaction pathways for mono- and diacylation.
Preventative Strategies: A Comparative Overview
The choice of reaction parameters can significantly influence the ratio of mono- to di-acylated products. The following table summarizes key considerations:
| Parameter | To Favor Mono-acylation | Rationale & Scientific Insight |
| Stoichiometry | Strict 1:1 ratio of arene to acylating agent. | Prevents excess electrophile from being available for a second acylation.[9] |
| Temperature | Low temperature (e.g., 0 °C to -20 °C). | Favors the kinetically controlled product (mono-acylation) by limiting the energy available to overcome the higher activation energy of the second acylation.[10] |
| Reaction Time | Monitor reaction and quench upon consumption of starting material. | Avoids prolonged exposure of the mono-acylated product to the reaction conditions, which could lead to further acylation.[6] |
| Lewis Acid Catalyst | Use milder catalysts (FeCl₃, ZnCl₂) or solid acids (zeolites). | Less reactive catalysts can exhibit higher selectivity for the more favorable first acylation.[1][11] |
| Acylating Agent | Consider sterically bulky agents (e.g., pivaloyl chloride). | Steric hindrance can physically block the second acylation from occurring at sterically crowded positions.[12][13] |
| Solvent | Non-polar solvents (e.g., CS₂, CH₂Cl₂, nitrobenzene). | Solvent polarity can influence the reactivity of the electrophile and the regioselectivity of the reaction.[10] |
Experimental Protocol: Selective Mono-acetylation of Mesitylene
This protocol provides a method for the selective mono-acetylation of the highly activated substrate, mesitylene, where diacetylation is a known risk.
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, all under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, dissolve mesitylene (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Carefully add anhydrous AlCl₃ (1.05 eq) to the stirred solution. The addition may be slightly exothermic.
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Add acetyl chloride (1.0 eq) to the dropping funnel and add it dropwise to the cooled, stirred reaction mixture over 30 minutes. Maintain the temperature at 0-5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting mesitylene is consumed, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to separate the desired mono-acetylated product from any di-acetylated byproduct and unreacted starting material.
Troubleshooting Decision Tree for Diacylation
Caption: A decision-making workflow for troubleshooting diacylation.
References
-
Filo. (2025, October 12). Friedel-Crafts reaction of naphthalene. Retrieved from [Link]
-
Is regioselectivity affected by steric factors during alkylation of naphthalene?. (2021, June 11). Chemistry Stack Exchange. Retrieved from [Link]
-
Boumoud, T., et al. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Advances. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch24 - Acylation of phenols. University of Calgary. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Reddit user ocv_e. (2020, April 19). Hello! Orgo help please... it's about the formation of acetyl naphthalene but I couldnt find a detailed mechanism for it. It seems like an EAS Friedel-Crafts acylation but why at that position? [Reddit post]. r/chemhelp. Retrieved from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
Friedel–Crafts reaction of phenol. (2015, May 16). Chemistry Stack Exchange. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. Retrieved from [Link]
-
Manimaran, T., et al. (1970). Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Corriu, R. J. P., et al. (1978). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Steric Effects in Friedel-Crafts Reactions. (2020, July 7). Chemistry Stack Exchange. Retrieved from [Link]
-
Agranat, I., et al. (2021). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. ResearchGate. Retrieved from [Link]
-
Chemistry with Caroline. (2023, September 27). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives [Video]. YouTube. Retrieved from [Link]
-
da Silva, F. C., et al. (2021). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Revista Virtual de Química. Retrieved from [Link]
-
Reddit user ponk0r1. (2022, February 1). Procedure for Friedel-Crafts Acylation of Phenol [Reddit post]. r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Mesitylene. Retrieved from [Link]
-
Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Retrieved from [Link]
-
Jain, S., et al. (2023). Friedel–Crafts acylation of biphenyl with anhydrides. ResearchGate. Retrieved from [Link]
-
Hagemann, N. (2022). Isolation, Extraction, and Identification of Fluorescent Unknown in Friedel-Crafts Acylation of Biphenyl. Society for Science. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry by Mishaal. (2026, January 3). NMR-13 Aromatic compounds | HNMR spectra of mono and disubstituted benzene rings [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (1962). Dimesitylmethane. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]
-
Kulkarni, S. N., et al. (1981). NMR study of some mono- and di-tert-butylnaphthalenes. ScienceDirect. Retrieved from [Link]
-
McMurry, J. (n.d.). 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Ohwada, T., et al. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Retrieved from [Link]
-
Majumder, S., et al. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2025, November 6). Chemo‐Divergent Friedel–Crafts Alkylation and Friedel–Crafts Acylation of Arenes with α‐Diazo Ketones Tuned by Reaction Conditions. ResearchGate. Retrieved from [Link]
-
List, B., et al. (2023). Asymmetric Catalytic Friedel–Crafts Reactions of Unactivated Arenes. PMC. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2024, March 27). Synthesis of Mesitylene. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 9. Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 11. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Full Abstract [abstracts.societyforscience.org]
Technical Support Center: Biphenyl-3-carbonyl Chloride Reaction Optimization
Welcome to the technical support guide for optimizing reactions involving biphenyl-3-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. We will delve into the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting advice to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, reactivity, and monitoring of this compound.
Q1: What is this compound and what are its typical applications?
This compound is an aromatic acyl chloride featuring a biphenyl scaffold.[1] Its high reactivity makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules. The primary application is in acylation reactions, where it introduces the biphenyl-3-carbonyl moiety onto a substrate. This is common in the synthesis of pharmaceuticals, agrochemicals, and materials where the biphenyl structure imparts specific properties such as rigidity, thermal stability, or biological activity.[2][3] A frequent use is in the formation of amides and esters through reactions with amines and alcohols, respectively.[4][5]
Q2: What are the most critical safety precautions for handling this reagent?
This compound is a corrosive and moisture-sensitive liquid.[1][6][7]
-
Corrosivity: It can cause severe skin burns and eye damage upon contact.[1][7][8] Always handle it inside a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]
-
Moisture Sensitivity: The acyl chloride group reacts violently with water and moisture, including humidity in the air.[6][7] This hydrolysis reaction produces biphenyl-3-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[6] Therefore, all experiments must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[9]
-
Storage: Store containers tightly sealed under an inert gas in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, and strong bases.[7][8]
Q3: What are the recommended starting conditions for a typical amidation reaction?
For the reaction of this compound with a primary or secondary amine, controlling the initial exothermic reaction is key to preventing side product formation.
-
Temperature: Start the reaction at a low temperature, typically 0 °C, by using an ice-water bath.[10] This helps manage the initial heat evolution as the reagents are mixed. After the addition is complete, the reaction can often be allowed to warm to room temperature to proceed to completion.
-
Solvent: Use an anhydrous, non-protic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.[3][11]
-
Base: The reaction produces one equivalent of HCl, which will protonate the amine nucleophile, rendering it unreactive and forming an ammonium salt precipitate.[4][9] To prevent this, include at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to act as an HCl scavenger.[9] Alternatively, if the amine starting material is inexpensive, two equivalents can be used, with one serving as the nucleophile and the second as the HCl scavenger.[5]
Q4: How can I effectively monitor the progress of my reaction?
Real-time monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products from prolonged reaction times or excessive heating.
-
Thin-Layer Chromatography (TLC): TLC is the most common and rapid method for reaction monitoring.[12] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of the this compound and the appearance of the product spot. The reaction is considered complete when the starting acyl chloride spot is no longer visible.[12]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent tool.[12] It allows for precise measurement of the disappearance of reactants and the formation of products over time. This is particularly useful during optimization studies to generate kinetic data.
-
Spectroscopy (NMR, IR): While less common for real-time monitoring, taking aliquots for Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy can provide detailed structural confirmation of product formation.[12]
Troubleshooting Guide: Optimizing Reaction Temperature & Time
This guide provides solutions to specific issues you may encounter during your experiments.
Issue 1: My reaction yield is very low or I have recovered only starting material.
A low or non-existent yield is a common problem that can often be traced back to reagent deactivation or suboptimal conditions.
| Possible Cause | Scientific Explanation & Solution |
| Hydrolysis of Acyl Chloride | This compound readily reacts with water to form the unreactive biphenyl-3-carboxylic acid.[6][9] Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system. Conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon. |
| Insufficient Temperature | While starting cold is important to control exothermicity, some reactions require thermal energy to overcome the activation barrier. Solution: After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for 1-2 hours. If TLC or HPLC analysis shows no significant progress, consider gently heating the reaction mixture (e.g., to 40 °C or refluxing in DCM) and continue monitoring.[13] |
| Poor Reagent Quality | Impurities in either the acyl chloride or the nucleophile can inhibit the reaction.[13] Solution: If the acyl chloride is old or has been improperly stored, it may have partially hydrolyzed. Consider purifying it by distillation under reduced pressure before use.[14] Ensure your nucleophile (amine, alcohol) is pure and dry. |
| Deactivated Nucleophile | For Friedel-Crafts acylations, strongly electron-withdrawing groups on the aromatic substrate will deactivate it, preventing the reaction.[13] For amine/alcohol reactions, failure to scavenge the generated HCl will protonate the nucleophile, halting the reaction. Solution: For Friedel-Crafts, choose substrates without deactivating groups. For other acylations, ensure at least one equivalent of a suitable base (e.g., triethylamine) is present.[9] |
Issue 2: My TLC plate shows multiple new spots, and the reaction mixture is discolored.
The formation of multiple products indicates that side reactions are occurring, which are often temperature-dependent.
| Possible Cause | Scientific Explanation & Solution |
| Reaction Temperature is Too High | Excessively high temperatures can provide enough energy for undesired reaction pathways to occur, leading to byproduct formation and potential decomposition.[13] Solution: Maintain a lower reaction temperature. Run the reaction at 0 °C for a longer period before allowing it to slowly warm to room temperature. Avoid aggressive heating unless it is determined to be necessary through careful optimization studies. |
| Anhydride Formation | If your this compound is contaminated with its corresponding carboxylic acid (from hydrolysis), the two can react to form biphenyl-3-carboxylic anhydride.[9] Solution: This underscores the need for strict anhydrous conditions. If anhydride formation is suspected, purify the crude acyl chloride by fractional distillation prior to the reaction to remove the carboxylic acid contaminant.[9] |
| Catalyst-Related Impurities | If the this compound was synthesized using a catalyst like N,N-dimethylformamide (DMF), residual catalyst can lead to colored impurities (e.g., from Vilsmeier salts) in subsequent reactions.[14] Solution: Purify the acyl chloride before use. Treatment with activated carbon followed by filtration and distillation can sometimes remove these color-causing impurities.[14] |
Issue 3: My reaction stalled after initial product formation.
A reaction that starts but fails to reach completion often points to the deactivation of a key reagent during the process.
| Possible Cause | Scientific Explanation & Solution |
| Incomplete HCl Scavenging | As the reaction proceeds, HCl is generated. If the base is insufficient or added too slowly, the pH of the mixture can drop, protonating the nucleophile and stopping the reaction. Solution: Ensure you have added at least a full equivalent of your non-nucleophilic base at the start of the reaction. If the reaction stalls, adding another portion of the base (e.g., 0.2-0.5 equivalents) may restart it. Monitor the pH of the reaction mixture if possible. |
| Precipitation of Reagents | The ammonium salt formed from the reaction of the base with HCl may precipitate, potentially trapping reactants or hindering mixing. The product itself might also have low solubility in the chosen solvent. Solution: Add a co-solvent to improve solubility. For example, if running in DCM, adding a small amount of THF or acetonitrile might help. Ensure vigorous stirring to keep the reaction mixture as homogeneous as possible. |
Experimental Protocols & Data
Table 1: General Parameters for Amidation of this compound
The following table provides a validated starting point for reaction optimization. The optimal time should always be determined by reaction monitoring.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 0 °C to Room Temperature | Start at 0 °C to control the initial exotherm. Allow to warm to RT for completion. Gentle heating (40 °C) may be required for less reactive amines. |
| Reaction Time | 1 - 6 hours | Highly dependent on the nucleophilicity of the amine. Always monitor by TLC or HPLC to determine the endpoint. |
| Solvent | Anhydrous DCM or THF | These solvents are aprotic and do not react with the acyl chloride. They are also effective at dissolving the reactants. |
| Base | Triethylamine (TEA) or Pyridine (1.1 eq) | Scavenges the HCl byproduct, preventing protonation and deactivation of the amine nucleophile.[9] Must be non-nucleophilic. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the highly moisture-sensitive acyl chloride.[6][9] |
Protocol 1: General Procedure for Amidation Reaction
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Addition:
-
Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Acyl Chloride Addition:
-
Dissolve this compound (1.05 equivalents) in a separate volume of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.
-
-
Reaction:
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring progress every 30-60 minutes using TLC.
-
-
Workup:
-
Once the reaction is complete, quench by adding water or a dilute aqueous acid (e.g., 1N HCl) to neutralize excess base.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude amide product by recrystallization or column chromatography.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom to serve as the origin.
-
Solvent System: Choose an appropriate solvent system (eluent). A good starting point for amide products is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
-
Spotting:
-
Using separate capillary tubes, spot the starting amine and this compound on the origin as references.
-
Carefully take a small aliquot from the reaction mixture with a capillary tube and spot it in a separate lane on the origin.
-
-
Development: Place the TLC plate in a sealed chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: The reaction is progressing if the spot corresponding to the acyl chloride is diminishing in intensity and a new spot (the product) is appearing. The reaction is complete when the acyl chloride spot has completely disappeared.[12]
Visual Workflows & Diagrams
Visual aids can clarify complex procedures and decision-making processes.
Caption: A typical experimental workflow for an amidation reaction.
Caption: A troubleshooting flowchart for common reaction issues.
References
-
ResearchGate. Reaction of biphenyl with acyl chloride derivatives. Available from: [Link]
-
National Institutes of Health (NIH). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]
-
Wikipedia. Benzene. Available from: [Link]
-
National Institutes of Health (NIH). This compound | C13H9ClO | CID 2756666 - PubChem. Available from: [Link]
- Google Patents. CN101054330A - Synthesis method for biphenyl compound.
-
National Institutes of Health (NIH). Analytical methods for the monitoring of solid phase organic synthesis. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link]
-
Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available from: [Link]
-
Organic Syntheses. PREPARATION OF 2-METHYL-3-NITROBENZOIC ACID. Available from: [Link]
-
Chemguide. the reaction of acyl chlorides with ammonia and primary amines. Available from: [Link]
Sources
- 1. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Buy this compound | 42498-44-2 [smolecule.com]
- 7. fishersci.com [fishersci.com]
- 8. [1,1'-Biphenyl]-2-carbonyl Chloride | 14002-52-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Choice of Lewis Acid for Biphenyl-3-carbonyl chloride Acylations
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Friedel-Crafts acylation, specifically using Biphenyl-3-carbonyl chloride. Here, we address common challenges, provide in-depth troubleshooting, and explain the fundamental science behind choosing the right Lewis acid for your reaction.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions encountered during the acylation of biphenyl systems.
Q1: I'm planning an intramolecular Friedel-Crafts acylation with this compound. Which Lewis acid is the best starting point?
A: For most intramolecular acylations, especially those forming 5- or 6-membered rings, Aluminum chloride (AlCl₃) is the conventional and most robust starting point.[1][2] Its strong Lewis acidity is highly effective at generating the necessary acylium ion from the acyl chloride.[3][4][5] However, it is critical to use a stoichiometric amount (at least 1.0 equivalent) because the AlCl₃ will form a complex with the resulting ketone product, effectively taking it out of the catalytic cycle.[1][6][7]
Q2: My reaction is not working. I'm recovering only starting material. What's the most likely cause?
A: The most common culprit for a failed Friedel-Crafts reaction is an inactive catalyst .[6][8] Lewis acids like AlCl₃ are extremely sensitive to moisture.[2][6][7] Any water in your solvent, on your glassware, or in your starting materials will hydrolyze and deactivate the catalyst.[2][6][7] Always use anhydrous solvents, flame-dried glassware, and fresh, high-purity AlCl₃ under an inert atmosphere (e.g., Nitrogen or Argon).
Q3: I'm seeing a low yield of my desired cyclized product. What factors should I investigate?
A: Low yields can stem from several issues:
-
Insufficient Catalyst: As mentioned, Friedel-Crafts acylations require stoichiometric, not catalytic, amounts of Lewis acid.[6][7][9] This is because the ketone product forms a stable complex with the catalyst.[1][6][7] Try increasing the stoichiometry of AlCl₃ to 1.1 - 1.5 equivalents.
-
Sub-optimal Temperature: The reaction may require heating to overcome its activation energy.[6] Conversely, excessively high temperatures can lead to decomposition or side reactions.[6][7] Monitor your reaction by TLC and consider a temperature screen (e.g., 0 °C, room temperature, 40 °C, 60 °C).
-
Deactivated Ring: Although one ring of the biphenyl system is the nucleophile, if the other ring (bearing the carbonyl chloride) has strongly electron-withdrawing groups, it can diminish the overall nucleophilicity of the molecule, slowing the reaction.[6]
Q4: Can I use a milder Lewis acid than AlCl₃ for my this compound cyclization?
A: Yes, milder Lewis acids can be used, and may even be necessary if your substrate contains sensitive functional groups. Options include Ferric chloride (FeCl₃) , Zinc chloride (ZnCl₂), or Boron trifluoride (BF₃).[2][10] However, be aware that milder Lewis acids are less efficient at generating the acylium ion and will likely require higher temperatures or longer reaction times to achieve a comparable yield to AlCl₃.[11]
Q5: Does the choice of solvent matter for this reaction?
A: Absolutely. The solvent can significantly influence the reaction's outcome.
-
Non-polar, inert solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂) are standard choices as they dissolve the reactants and the catalyst complex without competing for the Lewis acid.[12][13]
-
Polar solvents like nitrobenzene can sometimes alter the regioselectivity of the reaction.[12] In the case of intramolecular cyclization, this is less of a concern, but it's important to be aware that the solvent is not merely a passive medium.[12]
Part 2: The Science Behind the Choice - Mechanistic Insights
Understanding the mechanism is key to rational troubleshooting and optimization. The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution.[1][2]
-
Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion .[4][5] This ion is the active electrophile.
-
Electrophilic Attack: The electron-rich π-system of the second biphenyl ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a new C-C bond and a carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base, typically AlCl₄⁻ (formed in the first step), removes a proton from the carbon bearing the new acyl group.[1] This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst (which is immediately complexed by the product).
-
Workup: An aqueous workup is required to hydrolyze the ketone-AlCl₃ complex and liberate the final product.[1]
Diagram: Mechanism of Intramolecular Acylation
Caption: Workflow of intramolecular Friedel-Crafts acylation.
Lewis Acid Strength and Selection
The "strength" of a Lewis acid is its ability to accept an electron pair. In this context, it dictates how effectively the acylium ion is generated.
| Lewis Acid | Relative Strength | Typical Stoichiometry | Key Considerations |
| AlCl₃ | Very Strong | ≥ 1.0 equivalent[1] | The gold standard. Highly efficient but extremely moisture-sensitive.[2][6] |
| FeCl₃ | Strong | 1.0 - 2.0 equivalents | A good, slightly milder alternative to AlCl₃. Less moisture-sensitive.[2] |
| SbCl₅ | Very Strong | 1.0 - 2.0 equivalents | Highly reactive, comparable to AlCl₃.[10] |
| TiCl₄ | Moderate to Strong | 1.0 - 2.0 equivalents | Useful for substrates with sensitive functional groups. |
| ZnCl₂ | Mild | > 1.0 equivalent | Requires higher temperatures; good for highly activated substrates. |
| BF₃ | Mild to Moderate | > 1.0 equivalent (gas) | Often used as its etherate complex (BF₃·OEt₂). |
Decision Workflow for Lewis Acid Selection
Caption: Decision tree for selecting the appropriate Lewis acid.
Part 3: Troubleshooting Guide
| Issue / Observation | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Deactivated Catalyst: Moisture contamination is the most likely cause.[6][8] 2. Insufficient Catalyst: Stoichiometry is below 1:1 with the acyl chloride.[6][7] 3. Low Temperature: The reaction lacks sufficient activation energy.[6][8] | 1. Use fresh, anhydrous AlCl₃. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. Use anhydrous grade solvent. 2. Increase Lewis acid to 1.1-1.5 equivalents. 3. Gradually increase the temperature (e.g., to 40°C or reflux in DCM) and monitor by TLC. |
| Formation of Multiple Products | 1. Intermolecular Reaction: If the concentration is too high, the acylium ion from one molecule may react with another biphenyl molecule before it can cyclize. 2. Impure Starting Material: Impurities in the this compound can lead to side products.[6] | 1. Run the reaction under high dilution conditions to favor the intramolecular pathway. Add the substrate slowly to the Lewis acid suspension. 2. Purify the starting material by distillation or recrystallization. Confirm purity by NMR/GC-MS. |
| Dark Tar-like Mixture | 1. Reaction Temperature Too High: Excessive heat can cause decomposition of starting materials or products.[6][7] 2. Reactive Functional Groups: Unprotected hydroxyl or amine groups on the biphenyl ring will react with the Lewis acid.[7][10] | 1. Run the reaction at a lower temperature (e.g., start at 0°C). 2. The Friedel-Crafts reaction is generally incompatible with these groups.[7][11] They must be protected prior to the acylation step. |
Part 4: Experimental Protocol & Best Practices
This protocol is a representative example for an intramolecular Friedel-Crafts acylation of this compound and may require optimization.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Dilute Hydrochloric Acid (e.g., 1M HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a stream of inert gas (N₂ or Ar). Allow to cool to room temperature.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 eq). Add anhydrous DCM to create a stirrable suspension. Cool the mixture to 0°C in an ice bath.[7]
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel.
-
Reaction: Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to stir at 0°C or warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C. Very slowly and carefully, pour the reaction mixture over a beaker of crushed ice and dilute HCl.[8] This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.[7]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[7][8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.[7][8]
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
References
- Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem. (n.d.).
- Friedel–Crafts reaction - Wikipedia. (n.d.).
- Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah. (n.d.).
- Friedel Crafts Reaction - sathee jee. (n.d.).
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024).
- Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions - Benchchem. (n.d.).
- Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution - Chemguide. (n.d.).
- Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019).
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018).
- Friedel–Crafts Acylation with Practice Problems - Chemistry Steps. (n.d.).
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022).
- Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl - Benchchem. (n.d.).
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Solvent effects on the reactivity of Biphenyl-3-carbonyl chloride
Welcome to the technical support guide for Biphenyl-3-carbonyl chloride (CAS 42498-44-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but highly reactive acylating agent. Here, we address common issues encountered during experimentation, with a focus on the critical role of solvent choice in determining reaction outcomes.
Section 1: Fundamental Reactivity & Solvent Interactions
This section covers the inherent chemical properties of this compound and its basic interactions with common laboratory solvents.
Question: I opened a new bottle of this compound, and it appears to be fuming and has a sharp, acidic smell. Is it degrading?
Answer: Yes, this is a characteristic sign of acyl chloride reactivity and indicates a reaction with atmospheric moisture. This compound, like other acyl chlorides, is highly susceptible to hydrolysis.[1][2] The carbonyl carbon is highly electrophilic, and water molecules in the air act as nucleophiles, attacking the carbonyl group. This reaction produces biphenyl-3-carboxylic acid and hydrogen chloride (HCl) gas.[1][3] The HCl gas is what you observe as "fumes" and what causes the sharp, acrid smell.
To minimize degradation:
-
Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Use dry glassware and anhydrous solvents.
-
Keep the container tightly sealed and store it in a desiccator.
Question: What is the fundamental difference between dissolving this compound in a protic solvent (like ethanol) versus an aprotic solvent (like THF or DCM)?
Answer: The fundamental difference lies in the potential for the solvent to react with the acyl chloride. This is known as solvolysis.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents contain acidic protons, typically on an oxygen or nitrogen atom (O-H, N-H).[4][5] They can act as both a solvent and a nucleophilic reactant. When this compound is dissolved in ethanol, it will readily undergo alcoholysis to form ethyl biphenyl-3-carboxylate.[3][6] This is often an undesired side reaction if you intend to react the acyl chloride with a different nucleophile. Protic solvents are excellent at stabilizing ions, which can favor dissociative (Sɴ1-like) mechanisms.[7][8][9]
-
Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF)): These solvents lack acidic protons and are therefore unable to act as hydrogen-bond donors.[4] They are generally much less reactive towards the acyl chloride and primarily serve as a medium for the intended reaction.
-
Non-polar aprotic solvents like DCM or 1,2-dichloroethane are often the preferred choice for reactions where the solvent must be completely inert, such as Friedel-Crafts acylations.[10]
-
Polar aprotic solvents like DMF or DMSO are excellent at dissolving polar reagents and can significantly accelerate bimolecular nucleophilic substitution (Sɴ2) reactions.[7][11] This is because they solvate the cation but leave the anionic nucleophile "bare" and highly reactive.[12]
-
The diagram below illustrates the competing pathways when a nucleophile (Nu⁻) is used in a protic solvent.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Section 3: Troubleshooting Nucleophilic Acyl Substitution
This section addresses the formation of esters and amides, common nucleophilic acyl substitution reactions.
Question: My esterification reaction with an alcohol is very slow in toluene. Would switching to a polar aprotic solvent like DMF help?
Answer: Yes, switching to a polar aprotic solvent like DMF or acetonitrile would likely accelerate the reaction, especially if you are using a base to deprotonate the alcohol.
Here's the causality:
-
Mechanism: The reaction of an acyl chloride with an alcohol proceeds via a nucleophilic addition-elimination mechanism. [3]The rate-determining step is often the initial attack of the alcohol's oxygen on the carbonyl carbon.
-
Non-Polar Solvents (Toluene): Toluene is non-polar and does a poor job of dissolving charged intermediates or reagents. If you are forming an alkoxide with a base (e.g., sodium ethoxide), it may have poor solubility. The transition state, which has significant charge separation, is also not well-stabilized, leading to a higher activation energy and a slower reaction.
-
Polar Aprotic Solvents (DMF): A solvent like DMF is highly polar and will effectively solvate the counter-ion (e.g., Na⁺) of the alkoxide. This leaves the alkoxide anion less encumbered and more nucleophilic, accelerating the rate of attack on the this compound. [11][13]This principle is key to many Sɴ2-type reactions. [7][14] Caution: While DMF can accelerate the desired reaction, ensure it is anhydrous. Any water present will hydrolyze your starting material. Also, be mindful of downstream purification, as DMF has a high boiling point and can be difficult to remove.
Solvent Property Comparison Table
| Solvent Class | Examples | Dielectric Constant (Polarity) | Key Feature | Impact on Biphenyl-3-COCl Reactions |
| Non-Polar Aprotic | Toluene, Hexane, Dichloromethane (DCM) | Low (<10) | Inert medium | Good for Friedel-Crafts. Can be slow for polar substitutions. |
| Polar Aprotic | Acetone, Acetonitrile (MeCN), DMF, DMSO | High (>20) | Cannot H-bond; stabilizes charge | Excellent for accelerating Sɴ2 reactions (ester/amide formation). Bad for Friedel-Crafts (reacts with catalyst). |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | High (>20) | Can H-bond; acts as nucleophile | Avoid unless solvolysis is the intended reaction. Cages nucleophiles and reacts directly with the acyl chloride. |
(Data compiled from sources)[4][8]
Section 4: Protocols and Methodologies
Protocol: Friedel-Crafts Acylation of Toluene with this compound
This protocol describes a representative procedure for the acylation of an aromatic substrate. [10][15][16] Materials:
-
This compound (1.0 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Toluene (serves as reactant and solvent) or an inert solvent like anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M, for quenching)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, inert gas line (N₂ or Ar)
Procedure:
-
Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere of nitrogen or argon.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (if used) and anhydrous aluminum chloride (1.2 equiv). [15]Cool the resulting suspension to 0 °C in an ice bath. Note: AlCl₃ is extremely hygroscopic; handle it quickly in a dry environment. [10]3. Substrate Addition: In the dropping funnel, prepare a solution of this compound (1.0 equiv) in anhydrous DCM or Toluene.
-
Reaction: Add the this compound solution dropwise to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes. A color change and evolution of HCl gas should be observed.
-
Completion: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. [15]This will hydrolyze the aluminum complexes. Caution: This step is highly exothermic.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude aryl ketone product by column chromatography on silica gel or recrystallization as appropriate.
References
- Gisbert, A. C. (1956). The Reaction Between Alcohols and Acid Chlorides in Solvents of Low Polarity. RSC Publishing.
- Smolecule. This compound | 42498-44-2.
- BenchChem. (2025). Effect of solvent polarity on the reactivity of 4-Chlorobenzyl chloride.
- BenchChem. (2025).
- Sigma-Aldrich.
- BenchChem. (2025).
- Organic Chemistry Portal.
- Khan Academy.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- University of Michigan.
- Clark, J. (2015). An introduction to acyl chlorides (acid chlorides). Chemguide.
- Burley, R. E. M. A Kinetic Study of the Solvolysis of Some Diphenylmethyl Chlorides. University of London.
- Kevill, D. N., & D'Souza, M. J. (2009). Solvent Polarity and Organic Reactivity in Mixed Solvents.
- Clark, J. (2013). The reaction of acyl chlorides with benzene. Chemguide.
- Chemistry Steps. Polar Protic and Aprotic Solvents.
- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Pearson Study Prep. (2015). The difference between protic vs. aprotic solvents. YouTube.
- Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central.
- The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube.
- Shirsat, V. M., et al. (2016). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. Der Pharma Chemica.
- El-Sadany, S. K., et al. (2014). Kinetic Studies on the Reaction between Benzyl/ Phenacyl Chloride and N,N-Dimethylaniline. International Journal of Chemical, Environmental & Biological Sciences.
Sources
- 1. Buy this compound | 42498-44-2 [smolecule.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. savemyexams.com [savemyexams.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. The reaction between alcohols and acid chlorides in solvents of low polarity - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. allresearchjournal.com [allresearchjournal.com]
- 14. asianpubs.org [asianpubs.org]
- 15. websites.umich.edu [websites.umich.edu]
- 16. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Troubleshooting Low Conversion in Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to our comprehensive guide for troubleshooting low conversion in amide synthesis. As a Senior Application Scientist, I understand that while amide bond formation is a cornerstone of organic synthesis, achieving high yields can often be challenging. This technical support center is designed to provide you with in-depth, field-proven insights to diagnose and resolve common issues encountered during your experiments. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific problems in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Q1: My amide coupling reaction is showing low or no conversion. What are the most common culprits?
Low conversion in amide synthesis can typically be traced back to a few key areas: issues with the starting materials (carboxylic acid and amine), problems with the coupling reagents and additives, suboptimal reaction conditions, or interfering side reactions.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Diagnostic Workflow:
Q2: How can I be sure my starting materials are not the issue?
The purity and integrity of your carboxylic acid and amine are paramount.
-
Purity: Ensure both starting materials are free from impurities that could interfere with the reaction. For instance, residual water can hydrolyze activated intermediates, leading to the regeneration of the carboxylic acid.[1] It is crucial to use anhydrous solvents and reagents.
-
Stoichiometry: Accurate measurement of starting materials is critical. While a 1:1 stoichiometry is theoretically required, it is common practice to use a slight excess (1.1-1.2 equivalents) of the more readily available or less expensive starting material to drive the reaction to completion.
-
Amine Availability: If your amine is stored as a salt (e.g., hydrochloride), it must be neutralized to the free base form to be nucleophilic.[3] This can be achieved by washing an organic solution of the amine salt with a mild aqueous base (like NaHCO₃) or by adding a non-nucleophilic organic base to the reaction mixture.
Protocol for Amine Salt Neutralization (in situ):
-
Dissolve the amine salt in a suitable anhydrous aprotic solvent (e.g., DCM, DMF).
-
Add 1.1-1.5 equivalents of a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Stir for 10-15 minutes at room temperature before adding the carboxylic acid and coupling reagents.
Q3: I suspect my coupling reagent is the problem. How do I choose the right one and ensure it's working?
The selection of the coupling reagent is critical and depends on the specific substrates.[2]
-
Carbodiimides (DCC, DIC, EDC): These are widely used for their effectiveness in forming a highly reactive O-acylisourea intermediate.[4] However, they can lead to racemization, especially in peptide synthesis. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended to suppress this side reaction and improve efficiency.[4][5]
-
Uronium/Aminium and Phosphonium Salts (HATU, HBTU, PyBOP): These reagents are generally more reactive and lead to faster reaction times with less racemization compared to carbodiimides alone.[6] They are particularly useful for sterically hindered or electron-deficient substrates. HATU, for instance, is often considered a "gold standard" reagent due to its high efficiency.[7]
Troubleshooting Coupling Reagent Issues:
-
Reagent Quality: Coupling reagents can degrade over time, especially if exposed to moisture. Use fresh or properly stored reagents.
-
Activation Issues: Incomplete activation of the carboxylic acid is a common failure point.[1] Ensure you are using the correct stoichiometry of the coupling reagent (typically 1.1-1.5 equivalents).
-
Order of Addition: For many coupling reagents, particularly uronium/aminium salts, pre-activating the carboxylic acid before adding the amine can prevent side reactions, such as the formation of a guanidinium byproduct from the reaction of the coupling reagent with the amine.
General Protocol for Carboxylic Acid Activation:
-
Dissolve the carboxylic acid (1 equivalent) and the coupling additive (e.g., HOBt, 1.2 equivalents) in an anhydrous aprotic solvent.
-
Add the coupling reagent (e.g., EDC, 1.2 equivalents) to the solution and stir for 15-30 minutes at 0°C to room temperature to form the active ester.
-
Add the amine (1.1 equivalents) and the appropriate base (if necessary) to the pre-activated mixture.
Q4: My substrates are sterically hindered, and standard protocols are failing. What should I do?
Steric hindrance around the carboxylic acid or the amine can significantly slow down or even prevent amide bond formation.[1] For such challenging substrates, more specialized techniques are required.
-
Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride can be highly effective. Acyl fluorides are more reactive than the corresponding carboxylic acids but generally more stable and less prone to side reactions than acyl chlorides.[8]
-
Forced Conditions: In some cases, increasing the reaction temperature can overcome the activation energy barrier imposed by steric hindrance.[9] However, this should be done cautiously as it can also promote side reactions and racemization.
Protocol for Amide Coupling via in situ Acyl Fluoride Formation:
-
Dissolve the sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent such as cyanuric fluoride or XtalFluor-E (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.2 equivalents).
-
Stir the mixture at room temperature for 10-20 minutes to generate the acyl fluoride.
-
Add the amine (1.1 equivalents) to the solution. The reaction may require elevated temperatures (e.g., 40-60°C) and longer reaction times.[8]
Q5: I'm observing significant side products. How can I minimize them?
Side reactions are a common source of low yields and purification difficulties.[2]
-
Racemization: This is a major concern when using chiral carboxylic acids, particularly in peptide synthesis. The formation of an oxazolone intermediate is a common mechanism for racemization.
-
Solution: Use coupling additives known to suppress racemization, such as HOBt or HOAt.[1] Running the reaction at lower temperatures can also be beneficial.
-
-
Diketopiperazine Formation: This can occur during the synthesis of dipeptides, leading to chain termination.[10]
-
Solution: This is more prevalent in solid-phase peptide synthesis (SPPS). Using a bulky resin like 2-chlorotrityl chloride resin can inhibit this side reaction.[10]
-
-
Aspartimide Formation: This side reaction can occur with aspartic acid residues, leading to a mixture of α- and β-coupled peptides.[10]
-
Solution: Adding HOBt to the deprotection solution in Fmoc-based SPPS can reduce aspartimide formation.[10]
-
-
Guanidinylation: Uronium/aminium-based coupling reagents can react with the N-terminal amine of a peptide chain, leading to irreversible chain termination.[11]
-
Solution: Pre-activating the carboxylic acid before adding it to the amine can prevent this side reaction.[11]
-
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Common Cause | Mitigation Strategy |
| Racemization | Oxazolone formation | Use additives (HOBt, HOAt), lower reaction temperature. |
| Diketopiperazine Formation | Dipeptide stage in SPPS | Use bulky resins (e.g., 2-chlorotrityl chloride).[10] |
| Aspartimide Formation | Aspartic acid residues | Add HOBt to deprotection solution (Fmoc-SPPS).[10] |
| Guanidinylation | Uronium/aminium reagents | Pre-activate the carboxylic acid.[11] |
| N-acylurea formation | Carbodiimide reagents | Use additives (HOBt, HOAt) to trap the O-acylisourea.[6] |
Q6: Which solvents are recommended for amide bond formation, and could my choice of solvent be the issue?
The choice of solvent can significantly impact reaction rates and outcomes.[12]
-
Common Solvents: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used solvents for amide coupling reactions.[7]
-
Greener Alternatives: In recent years, there has been a push to replace these solvents with more environmentally friendly options.[7] Studies have shown that solvents like ethyl acetate (EtOAc), 2-methyltetrahydrofuran (2-MeTHF), and dimethyl carbonate (DMC) can be effective replacements in many cases.[7]
-
Solubility Issues: Poor solubility of either starting material can lead to low conversion.[2] Ensure that your carboxylic acid and amine are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a solvent mixture.
Table 2: Properties of Common Amide Synthesis Solvents
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 9.1 | 40 | Good for a wide range of substrates, volatile. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High boiling point, good solvating power, can be difficult to remove. |
| Ethyl Acetate (EtOAc) | 6.0 | 77 | Greener alternative, lower boiling point.[7] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 80 | Greener alternative, derived from renewable resources.[12] |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic solvent, can be useful in some cases. |
Q7: How should I properly monitor the reaction progress and determine the final conversion?
Effective reaction monitoring is key to optimizing reaction times and preventing the formation of byproducts from over-incubation.
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. Spot the reaction mixture alongside the starting materials. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative information and allows for the identification of the product and any side products by their mass-to-charge ratio.[1] This is the preferred method for accurate monitoring.
-
Near-Infrared (NIR) Spectroscopy: An emerging process analytical technology (PAT) tool that can be used for real-time monitoring of amide bond formation.[13]
General Work-up and Purification Procedure:
-
Once the reaction is complete, quench it by adding water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, DCM).[1]
-
Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl) to remove excess amine and a mild base (e.g., saturated NaHCO₃) to remove excess carboxylic acid.
-
Wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[1]
-
Purify the crude product by flash chromatography or recrystallization.[14]
Conclusion
Troubleshooting low conversion in amide synthesis requires a logical and systematic approach. By carefully considering the quality of your starting materials, the choice of coupling reagents and reaction conditions, and the potential for side reactions, you can significantly improve your reaction outcomes. This guide provides a framework for diagnosing and resolving common issues, empowering you to achieve higher yields and purity in your amide synthesis endeavors.
References
-
Bell, E. A., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(7), 374-381. [Link]
-
MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
- BenchChem. (2025).
-
National Center for Biotechnology Information. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PubMed Central. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
American Chemical Society. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4756-4767. [Link]
-
Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry. [Link]
-
ResearchGate. (2010). Optimization of reaction conditions for amide bond formation. ResearchGate. [Link]
- BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis. BenchChem.
-
University of Strathclyde. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. University of Strathclyde. [Link]
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
-
C&EN. (2023). Achieving Optimized Amide Bond Reactions for Heterocyclic Compounds. Chemical & Engineering News. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec Peptides. [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
ResearchGate. Common side reactions in peptide synthesis occurring on resin (a and b)... ResearchGate. [Link]
-
National Center for Biotechnology Information. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PubMed Central. [Link]
-
MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(16), 4992. [Link]
-
IRIS. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts Chemistry. [Link]
-
American Chemical Society. (2018). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 22(10), 1419-1442. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]
-
ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
-
R Discovery. (2020). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. R Discovery. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11642-11647. [Link]
-
National Center for Biotechnology Information. (2013). Amide Bond Activation of Biological Molecules. PubMed Central. [Link]
-
Organic Chemistry Portal. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. [Link]
-
ResearchGate. Challenges and Breakthroughs in Selective Amide Activation. ResearchGate. [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
American Chemical Society. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(15), 9413-9426. [Link]
-
ChemRxiv. (2022). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]
-
Chemistry Education. Synthesis and analysis of amides. Chemistry Education. [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. Reddit. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Reddit. [Link]
- BenchChem. (2025). Technical Support Center: Amide Synthesis. BenchChem.
-
White Rose eTheses Online. (2017). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. [Link]
-
Reddit. (2024). Struggling with amide coupling. Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. biotage.com [biotage.com]
Technical Support Center: Managing Biphenyl Byproduct in Grignard Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the formation and removal of biphenyl byproduct in Grignard reactions. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding biphenyl contamination.
Q1: Why is biphenyl forming in my Grignard reaction?
Biphenyl (C₁₂H₁₀) is the most common byproduct when preparing phenylmagnesium halide Grignard reagents. Its formation is primarily due to a homocoupling reaction between the Grignard reagent (e.g., phenylmagnesium bromide) and unreacted aryl halide (e.g., bromobenzene).[1][2] This process, often referred to as a Wurtz-type coupling, is influenced by several factors:
-
High Local Concentration of Aryl Halide: Adding the aryl halide too quickly can create localized areas of high concentration, promoting the coupling side reaction.[3]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of biphenyl formation.[1][4] The reaction to form the Grignard reagent is exothermic, and poor temperature control can lead to hot spots.
-
Presence of Transition Metal Impurities: Trace amounts of transition metals in the magnesium turnings can catalyze the homocoupling reaction.[5][6]
The mechanism can involve the formation of phenyl radicals which then dimerize to form biphenyl.[7] Minimizing these contributing factors is the first step toward a cleaner reaction.[3]
Q2: What are the most effective methods for removing biphenyl from my desired product?
The choice of purification method depends heavily on the physical properties of your desired product (e.g., solid vs. liquid, polarity) and the scale of your reaction. Biphenyl is a nonpolar, crystalline solid.[8][9] The most common and effective strategies leverage its distinct solubility profile:
-
Recrystallization/Trituration: This is the most widely used technique, especially if your desired product is a solid. Biphenyl is highly soluble in nonpolar solvents like hexanes or petroleum ether, while many Grignard products (especially alcohols) are less soluble.[1][10]
-
Column Chromatography: Flash chromatography is very effective at separating nonpolar biphenyl from more polar products.[11] Biphenyl will elute quickly with a nonpolar mobile phase.
-
Acid-Base Extraction: If your target molecule has an acidic or basic functional group (e.g., a carboxylic acid or an amine), you can use an acid-base workup to move your product into the aqueous phase, leaving the neutral biphenyl behind in the organic layer.[10]
Q3: How can I prevent or minimize the formation of biphenyl in the first place?
Proactive measures are often more efficient than extensive post-reaction purification. Consider these preventative strategies:
-
Slow, Controlled Addition: Add the aryl halide solution dropwise to the magnesium suspension to maintain a gentle reflux and avoid buildup of the halide.[3][4]
-
Maintain Low Temperature: Use an ice bath to manage the exothermic reaction and keep the temperature low, which disfavors the radical coupling mechanism.[3]
-
Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents. Moisture quenches the Grignard reagent, which can alter reaction kinetics and potentially favor side reactions.[1][12]
-
Activate Magnesium: Use a small crystal of iodine or a mechanical crushing method to activate the magnesium surface, ensuring the Grignard formation initiates promptly and proceeds smoothly.[13]
Troubleshooting and In-Depth Protocols
This section provides detailed solutions to specific experimental challenges involving biphenyl contamination.
Problem: My crude solid product is heavily contaminated with biphenyl.
This is a common scenario, particularly when synthesizing tertiary alcohols like triphenylmethanol. The key is to exploit the significant difference in polarity and solubility between the nonpolar biphenyl and the more polar alcohol product.
Solution A: Purification by Trituration/Washing
This is the quickest and often most effective method for solid products. Trituration involves washing the crude solid with a solvent in which the desired compound is sparingly soluble, but the impurity is highly soluble.
Detailed Protocol: Removal of Biphenyl using Petroleum Ether Trituration [1][13][14]
-
Initial Isolation: After the acidic workup of your Grignard reaction, ensure your crude product is isolated and dried. This is typically a solid mixture of your desired product and biphenyl.
-
Solvent Addition: Place the crude solid in a clean Erlenmeyer flask. Add a small volume of cold petroleum ether or hexane (e.g., 0.5 - 1.0 mL for a small-scale reaction).[1] The volume should be just enough to create a slurry.
-
Trituration: Vigorously stir the slurry with a spatula or glass rod for several minutes. Cooling the mixture in an ice bath can further decrease the solubility of your desired product, minimizing losses.[1]
-
Isolation: Collect the purified solid product by vacuum filtration, washing the solid in the funnel with a small amount of additional cold petroleum ether.
-
Drying: Allow the purified crystals to air dry or dry in a vacuum oven to remove residual solvent. The biphenyl will be contained in the filtrate, which can be discarded or evaporated to recover the biphenyl if desired.[13]
Solution B: Purification by Recrystallization
If trituration is insufficient, full recrystallization is the next logical step. The goal is to find a solvent or solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while biphenyl remains soluble at all temperatures.
Data Table: Biphenyl Solubility in Common Organic Solvents
The following table provides solubility data for biphenyl, which is crucial for selecting an appropriate recrystallization or trituration solvent. Biphenyl's nonpolar nature makes it highly soluble in nonpolar solvents.[9][15][16]
| Solvent | Polarity | Solubility of Biphenyl | Suitability for Removing Biphenyl |
| Hexane/Heptane | Nonpolar | High | Excellent for trituration/washing |
| Petroleum Ether | Nonpolar | High | Excellent for trituration/washing[1] |
| Toluene | Nonpolar | High | Good, but higher boiling point |
| Diethyl Ether | Weakly Polar | High | Good, but very volatile |
| Ethanol/Methanol | Polar | Soluble | Can be used as part of a two-solvent system |
| Water | Very Polar | Insoluble[8] | Useful in extractions, not recrystallization |
Data compiled from various sources.[9][15][16]
A two-solvent system is often effective. For example, dissolving the crude mixture in a minimum amount of a hot polar solvent (like ethanol) in which both compounds are soluble, and then adding a nonpolar solvent (like hexane) until the solution becomes cloudy (the cloud point), can selectively crash out the more polar desired product upon cooling.
Problem: My desired product is an oil, making recrystallization impossible.
When the product is a liquid or oil, physical separation methods like trituration are not viable. In this case, chromatography is the method of choice.
Solution: Purification by Flash Column Chromatography
Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
Key Principles for Separating Biphenyl:
-
Stationary Phase: Standard silica gel is effective.
-
Mobile Phase: Biphenyl is highly nonpolar. It will have a very high Rf value and elute quickly with nonpolar solvents. Start with a very nonpolar eluent, such as pure hexane or a 98:2 hexane:ethyl acetate mixture. This will elute the biphenyl from the column first.
-
Gradient Elution: After the biphenyl has been collected, the polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute your more polar desired product.[17] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.[18]
Workflow and Decision Making
The following diagram outlines a logical workflow for addressing biphenyl contamination, helping you select the most appropriate purification strategy based on the properties of your product.
Caption: Decision tree for selecting a biphenyl purification method.
References
-
The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
-
Show the full mechanism of how Biphenyl is produced as a byproduct. (n.d.). Homework.Study.com. [Link]
-
Biphenyl (1,1-biphenyl). (2022). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]
-
Why is biphenyl formed as a by-product in a grignard reaction? (2023). Filo. [Link]
-
Biphenyl. (n.d.). Wikipedia. [Link]
-
Biphenyl. (n.d.). Solubility of Things. [Link]
-
Grignard Reaction. (n.d.). University of Evansville. [Link]
-
How to remove biphenyl from a Grignard reaction. (2021). Quora. [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of Colorado Boulder. [Link]
-
Explain how biphenyl (an undesired product) can be formed during the preparation of the Grignard reagent. (2020). brainly.com. [Link]
-
De Fina, K. M., et al. (2000). Solubility of biphenyl in organic nonelectrolyte solvents. Canadian Journal of Chemistry. [Link]
-
Biphenyl. (n.d.). PubChem, National Institutes of Health. [Link]
-
In the Grinard Reaction, which methods are used to purify the product... (n.d.). Homework.Study.com. [Link]
-
Explain how biphenyl (an undesired product) can be formed... (n.d.). Gauth. [Link]
-
Wurtz fittig reaction, Mechanism and Examples. (n.d.). Unacademy. [Link]
-
The Grignard Reagents: Their Preparation. (n.d.). Ursinus Digital Commons. [Link]
-
Grignard Reaction Purification Guide. (n.d.). Scribd. [Link]
-
Wurtz reaction. (n.d.). Wikipedia. [Link]
-
Dou, A., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences. [Link]
-
The Grignard Reaction. (2012). Winthrop University. [Link]
-
Video: Grignard Reagent Preparation and Grignard Reaction. (2017). JoVE. [Link]
-
Cahiez, G., et al. (2022). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling... ACS Organic & Inorganic Au. [Link]
-
Wurtz-Fittig Reaction Mechanism. (n.d.). BYJU'S. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. homework.study.com [homework.study.com]
- 3. brainly.com [brainly.com]
- 4. gauthmath.com [gauthmath.com]
- 5. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Biphenyl - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. quora.com [quora.com]
- 11. cup.edu.cn [cup.edu.cn]
- 12. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 13. cerritos.edu [cerritos.edu]
- 14. bohr.winthrop.edu [bohr.winthrop.edu]
- 15. Biphenyl (1,1-biphenyl) - DCCEEW [dcceew.gov.au]
- 16. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Acyl Chloride Formation with Acid-Sensitive Groups
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the nuanced challenge of synthesizing acyl chlorides from carboxylic acids that contain acid-sensitive functional groups. Here, we move beyond textbook procedures to provide field-proven insights, troubleshoot common issues, and detail robust protocols that prioritize the integrity of your complex molecules.
Frequently Asked Questions (FAQs)
Q1: My starting material contains a Boc-protected amine. Can I use standard thionyl chloride (SOCl₂)?
A1: It is highly inadvisable. Thionyl chloride reacts with carboxylic acids to produce the acyl chloride, but it also releases two equivalents of hydrochloric acid (HCl) as byproducts.[1][2] This stoichiometric amount of strong acid will almost certainly cleave common acid-sensitive protecting groups like tert-butyloxycarbonyl (Boc), acetals, or silyl ethers (e.g., TBS, TIPS).[3][4] While some specialized, low-temperature protocols with base scavengers exist, the risk of deprotection and subsequent side reactions is exceptionally high.
Q2: I've heard oxalyl chloride with catalytic DMF is a milder alternative. How does this work and is it safe for my acid-labile substrate?
A2: This is a significantly milder and often preferred method. The reaction's efficacy stems from the in situ formation of the Vilsmeier reagent from oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).[5][6] This electrophilic iminium species is the true activating agent for the carboxylic acid.[7] The reaction proceeds under much less acidic conditions than with SOCl₂ because the byproducts are gaseous carbon dioxide and carbon monoxide, with only a catalytic amount of HCl generated, which is often scavenged by the DMF or an added non-nucleophilic base.[8] For highly sensitive substrates, running the reaction at low temperatures (e.g., -20 °C to 0 °C) can further suppress side reactions like Boc deprotection.[9]
Q3: What are "neutral" conditions for acyl chloride formation, and what reagents are used?
A3: "Neutral" conditions refer to methods that avoid the generation of strong acids. Several modern reagents are designed for this purpose.
-
Cyanuric Chloride: In the presence of a non-nucleophilic base like pyridine or N-methylmorpholine, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) can activate carboxylic acids to form an intermediate that readily converts to the acyl chloride.[10][11] This method is effective at room temperature and avoids strong acid byproducts.[12]
-
Formamidinium Salts (TCFH, TFFH): Reagents like N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH) are excellent for generating acyl chlorides in situ under mild, often neutral conditions, especially when paired with a base like N-methylimidazole (NMI).[13][14] Its fluoro-analogue, TFFH, generates highly reactive acyl fluorides, which behave similarly to acyl chlorides in many coupling reactions and are often more stable.[9][15]
-
Phosphorus-Based Reagents: While traditional reagents like PCl₃ and PCl₅ are harsh, other phosphorus-based reagents can be used under milder conditions, though they are less common for this specific challenge.[1][16]
Q4: My reaction is showing epimerization at the α-carbon. What is causing this and how can I prevent it?
A4: Epimerization is a significant risk, particularly with α-amino acids or other substrates with a stereocenter adjacent to the carboxylic acid. The formation of a highly reactive acyl chloride can facilitate the loss of the α-proton, leading to racemization. This is especially problematic under basic conditions or with prolonged reaction times at elevated temperatures. To mitigate this, use the mildest possible conditions (e.g., oxalyl chloride/DMF at low temperature), minimize the reaction time, and use the acyl chloride immediately in the next step without purification. For peptide couplings, it is often better to avoid acyl chlorides altogether and use dedicated peptide coupling reagents (e.g., HATU, HBTU) that minimize racemization.
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| TLC/LC-MS shows loss of Boc group or other acid-sensitive protecting groups. | The reaction conditions are too acidic. This is common with SOCl₂ or even oxalyl chloride at elevated temperatures. | 1. Switch to a milder reagent system: Oxalyl chloride/DMF at ≤ 0 °C is the first choice.[9] 2. Consider advanced reagents like TCFH with N-methylimidazole (NMI) for near-neutral conditions.[13] 3. If using oxalyl chloride, ensure the reaction is run at a low temperature and quenched promptly upon completion. |
| Reaction is sluggish or stalls; starting material remains. | 1. Insufficient activation of the carboxylic acid. 2. Moisture in the reaction quenching the active intermediates. 3. Poor quality or degraded reagents. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). 2. Use anhydrous solvents. 3. For oxalyl chloride reactions, ensure the catalytic DMF is fresh and anhydrous. 4. If using cyanuric chloride, ensure the base (e.g., pyridine) is dry. |
| Formation of an unexpected symmetrical anhydride. | The initially formed acyl chloride has reacted with a second molecule of the starting carboxylic acid (or its carboxylate salt). | 1. This can sometimes occur if the reaction is not driven to completion or if a non-nucleophilic base is used in excess. 2. Ensure at least one full equivalent of the chlorinating agent is used. 3. Use the generated acyl chloride immediately in the subsequent step to prevent this side reaction. |
| Low yield after workup and purification. | The acyl chloride is highly reactive and may be hydrolyzing back to the carboxylic acid due to moisture during workup or chromatography. | 1. Acyl chlorides are rarely purified by chromatography. After formation, the best practice is to remove the solvent and excess volatile reagents in vacuo.[9] 2. The crude acyl chloride should be used immediately in the next reaction step under anhydrous conditions. |
Reagent Comparison for Acid-Sensitive Substrates
| Reagent System | Typical Conditions | Pros | Cons |
| Thionyl Chloride (SOCl₂) | Neat or in solvent (e.g., CH₂Cl₂), reflux | Inexpensive, powerful, volatile byproducts.[1][17] | Generates 2 eq. of HCl, harsh, not suitable for acid-sensitive groups.[2] |
| Oxalyl Chloride / cat. DMF | CH₂Cl₂, THF; -20 °C to RT | Mild, gaseous byproducts (CO, CO₂), highly effective.[6][18] | Moisture sensitive, oxalyl chloride is toxic, potential for epimerization if not controlled. |
| Cyanuric Chloride / Base | CH₂Cl₂, Acetone; RT | Mild, inexpensive, solid reagent (easy to handle).[10][19] | Requires a non-nucleophilic base, byproducts can complicate purification if not gaseous. |
| TCFH / NMI or DIPEA | CH₂Cl₂, MeCN; 0 °C to RT | Very mild, near-neutral conditions, high yields, suitable for challenging substrates.[13][14] | More expensive, reagent stability can be a concern. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Acyl Chloride Formation using Oxalyl Chloride/DMF
This protocol is suitable for substrates with moderately acid-sensitive groups like Boc-amines when performed at low temperatures.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.2–0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. For extremely sensitive substrates, a temperature of -20 °C is recommended.[9]
-
Catalyst Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe (0.05–0.1 eq).
-
Reagent Addition: Slowly add oxalyl chloride (1.2–1.5 eq) dropwise to the stirred solution. Vigorous gas evolution (CO₂, CO) will be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C (or the selected low temperature) for 1–2 hours. Monitor the reaction progress by quenching a small aliquot with anhydrous methanol and analyzing the resulting methyl ester formation by TLC or LC-MS.
-
Completion: Once the starting material is consumed, concentrate the reaction mixture in vacuo to remove the solvent and any excess oxalyl chloride.
-
Immediate Use: The resulting crude acyl chloride should be re-dissolved in an appropriate anhydrous solvent and used immediately for the next synthetic step.
Protocol 2: Acyl Chloride Generation with TCFH for Highly Sensitive Substrates
This method is ideal for substrates that cannot tolerate even the trace acidity of the oxalyl chloride method.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH) (1.05 eq).[20]
-
Dissolution: Add anhydrous acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) to dissolve the solids.
-
Cooling: Cool the mixture to 0 °C.
-
Base Addition: Add N-methylimidazole (NMI) (2.0 eq) or another suitable non-nucleophilic base like diisopropylethylamine (DIPEA) dropwise.
-
Activation: Stir the mixture at 0 °C for 15-30 minutes. During this time, the active acylating species (often a highly reactive N-acyl imidazolium ion) is formed.[13]
-
Subsequent Reaction: The in situ generated acyl chloride (or its equivalent) is now ready. The desired nucleophile (e.g., an amine or alcohol for subsequent coupling) can be added directly to this reaction mixture.
-
Workup: The workup procedure will depend on the subsequent reaction performed.
Mechanistic Diagrams
The choice of reagent dictates the reaction pathway. Understanding these mechanisms is key to troubleshooting and optimizing your reaction.
Mechanism 1: Activation with Oxalyl Chloride and Catalytic DMF
The reaction is initiated by the formation of the Vilsmeier reagent, which then activates the carboxylic acid.
Caption: Reagent selection guide for sensitive substrates.
References
-
SOCl₂ Reaction with Carboxylic Acids. Chemistry Steps.
-
Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts.
-
The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012). Henry Rzepa's Blog.
-
Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
-
Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl₂). (2024). YouTube.
-
TCFH - a powerful condensation reagent. (2024). Suzhou Highfine Biotech.
-
TFFH AS A USEFUL REAGENT FOR THE CONVERSION OF CARBOXYLIC ACIDS TO ANILIDES, HYDRAZIDES AND AZIDES. Organic Preparations and Procedures International.
-
Converting carboxylic acids into acyl (acid) chlorides. Chemguide.
-
Vilsmeier reagent. Wikipedia.
-
TCFH – a safe, affordable reagent for ester and difficult amide synthesis. (2020). Luxembourg Bio Technologies.
-
Application Notes and Protocols for the Conversion of Carboxylic Acids to Acyl Chlorides using N,N-dimethylformamide Hydrochlori. Benchchem.
-
Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl₃. (2005). Organic Letters.
-
Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds. (2023). ACS Publications.
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). Scirp.org.
-
Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds. (2023). ACS Publications.
-
TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. (2018). Organic Letters.
-
TCFH. Wikipedia.
-
Acyl chloride formation in presence of acid sensitive groups. (2024). Reddit.
-
Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions. (1979). The Journal of Organic Chemistry.
-
Acyl chloride. Wikipedia.
-
Acid chlorides. Fiveable.
-
What is the reaction mechanism of oxalyl chloride? ECHEMI.
-
PREPARATION OF ACYL CHLORIDES. ResearchGate.
-
Carboxylic Acid to Acid Chloride: Videos & Practice Problems. Pearson.
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). Semantic Scholar.
-
DMF‐catalysed chlorination of carboxylic acids. ResearchGate.
-
An introduction to acyl chlorides (acid chlorides). Chemguide.
-
Acyl chloride synthesis. Organic Chemistry Portal.
-
Acid Chloride Functional Group. ChemTalk.
-
Organic Chemistry c3444y. Columbia University.
-
TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates. (2005). Synthesis.
-
Acetyl Protection. Organic Chemistry Portal.
-
Beyond Amide Bond Formation: TCFH as a Reagent for Esterification. (2023). HMC Undergraduate Research Opportunities.
-
Synthesis of acyl azides from carboxylic acids using cyanuric chloride. ResearchGate.
-
Protecting group. Wikipedia.
-
Protecting Groups. University of California, Irvine.
-
PROTECTING GROUPS. University of Rochester.
-
Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal.
-
File:Synthesis of acyl chlorides with cyanuric chloride.png. (2020). Wikimedia Commons.
-
An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (2012). Organic Chemistry: An Indian Journal.
-
Cyanuric chloride: Basic idea, preparation and use in organic synthesis and role of triazine ring. (2020). YouTube.
-
Preparation of acyl chlorides (acid chlorides). Chemguide.
-
Acyl Chloride Uses, Reactions & Synthesis. Study.com.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acyl chloride - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. columbia.edu [columbia.edu]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. File:Synthesis of acyl chlorides with cyanuric chloride.png - Wikimedia Commons [commons.wikimedia.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. TCFH - Wikipedia [en.wikipedia.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Carboxylic Acid to Acid Chloride Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
A Senior Application Scientist's Guide to Acylation: Biphenyl-3-carbonyl Chloride vs. Benzoyl Chloride
Introduction: Beyond Simple Acylation
In the landscape of synthetic chemistry, acyl chlorides are workhorse reagents, indispensable for forging new carbon-heteroatom and carbon-carbon bonds.[1] Their high reactivity, stemming from the potent inductive effect of the chloro- and oxo-substituents and the excellent leaving group ability of the chloride ion, positions them at the apex of the reactivity hierarchy for carboxylic acid derivatives.[2][3] This guide moves beyond a general overview to offer a comparative analysis of two specific yet illustrative acylating agents: the ubiquitous benzoyl chloride and the more structurally complex biphenyl-3-carbonyl chloride.
For researchers in drug development and materials science, the choice of acylating agent is a critical decision point. While benzoyl chloride is a fundamental building block for introducing a simple benzoyl moiety, this compound provides a direct route to incorporating the biphenyl scaffold.[4] The biphenyl structure is a privileged pharmacophore in medicinal chemistry and a key component in advanced polymeric materials, making this reagent particularly valuable.[4][5] This document provides an in-depth comparison of their performance in two cornerstone acylation reactions—the Schotten-Baumann reaction and the Friedel-Crafts acylation—supported by mechanistic insights and detailed experimental protocols.
Structural and Electronic Considerations: A Tale of Two Arenes
The reactivity of an acyl chloride is fundamentally governed by the electrophilicity of its carbonyl carbon. This, in turn, is modulated by the electronic and steric nature of the group attached to the carbonyl.
-
Benzoyl Chloride: The phenyl ring is capable of donating electron density to the carbonyl group via resonance, which slightly stabilizes the carbonyl and tempers its electrophilicity compared to a simple aliphatic acyl chloride.[6] This effect, however, is balanced by the inductive electron-withdrawing nature of the sp² hybridized carbons of the aromatic ring.
-
This compound: The structure features a second phenyl ring attached at the meta-position of the benzoyl group.[7] Due to its meta-position, the second ring cannot engage in direct resonance with the carbonyl group. Its influence is therefore primarily through an inductive effect, which is weakly electron-withdrawing, and through space-field effects. This subtle electronic difference, combined with a significant increase in steric bulk, is the primary driver of the divergent reactivity profiles of these two reagents. The biphenyl moiety's rigidity and π-electron system are key to its applications in materials science.[4]
dot graph TD subgraph "Reactivity Factors" A[Benzoyl Chloride] --> A1[Phenyl Group]; A1 --> A2["Resonance Donation (Slight Deactivation)"]; A1 --> A3["Inductive Withdrawal (Activation)"]; A1 --> A4["Moderate Steric Hindrance"];
end
Caption: Key factors influencing the reactivity of the two acyl chlorides.
Comparative Performance in Key Acylation Reactions
N-Acylation: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a robust method for acylating amines and alcohols, typically conducted in a two-phase system with an aqueous base.[8][9] The reaction proceeds via a nucleophilic acyl substitution mechanism.[10]
dot graph TD subgraph "Schotten-Baumann Mechanism (N-Acylation)" A["R-COCl + R'-NH₂"] -- "Nucleophilic Attack" --> B["Tetrahedral Intermediate(R-C(O⁻)(Cl)-N⁺H₂R')"]; B -- "Proton Transfer (Base)" --> C["Tetrahedral Intermediate(R-C(O⁻)(Cl)-NHR')"]; C -- "Elimination of Cl⁻" --> D["Amide Product(R-CONHR')"]; end
end
Caption: Generalized mechanism for nucleophilic acyl substitution.
Performance Analysis:
In N-acylation reactions, the primary determinant of reactivity is the electrophilicity of the carbonyl carbon, as the nucleophile (the amine) is typically small and unhindered.
-
Benzoyl Chloride: It is highly effective for the benzoylation of a wide range of primary and secondary amines. The reaction is typically fast and high-yielding.[11]
-
This compound: Due to the net inductive withdrawal of the biphenyl group, the carbonyl carbon is rendered slightly more electrophilic than that of benzoyl chloride. This would suggest a faster reaction rate. However, the significant steric bulk of the biphenyl moiety can impede the approach of the nucleophile, especially if the amine itself is sterically hindered. For small, unhindered amines like aniline or benzylamine, this compound is expected to react very efficiently.[4] For hindered amines, longer reaction times or higher temperatures may be required.
| Reagent | Substrate | Typical Conditions | Expected Yield | Key Considerations |
| Benzoyl Chloride | Aniline | 10% aq. NaOH, CH₂Cl₂, RT | >95% | Standard, highly reliable reaction.[10] |
| This compound | Aniline | 10% aq. NaOH, CH₂Cl₂, RT | >90% | Product incorporates valuable biphenyl moiety. Potential for steric hindrance with bulkier amines. |
Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic C-C bond-forming reaction where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst, such as AlCl₃.[12][13] The reaction proceeds by generating a highly electrophilic acylium ion.[14]
dot graph TD subgraph "Friedel-Crafts Acylation Mechanism" A["R-COCl + AlCl₃"] -- "Catalyst Activation" --> B["Acylium Ion Intermediate(R-C≡O⁺ + AlCl₄⁻)"]; B -- "Electrophilic Attack on Arene" --> C["Sigma Complex(Wheland Intermediate)"]; C -- "Deprotonation" --> D["Acylated Arene(Aromatic Ketone)"]; end
end
Caption: Generalized mechanism for Friedel-Crafts acylation.
Performance Analysis:
In Friedel-Crafts reactions, steric hindrance plays a much more significant role, affecting both the rate of reaction and the regioselectivity on substituted aromatic substrates.
-
Benzoyl Chloride: It is a standard reagent for preparing benzophenones.[15] With activated arenes like anisole, it typically yields the para-substituted product preferentially due to the steric bulk of the benzoyl group directing away from the ortho position.[16][17]
-
This compound: The immense steric bulk of the biphenyl group is the dominant factor here. While the reagent is reactive, its ability to acylate an aromatic ring is highly dependent on the steric environment of the substrate.[4] With simple arenes like benzene, the reaction should proceed, but likely slower than with benzoyl chloride. With substituted arenes, the reaction may be sluggish or fail entirely if the target site is sterically congested.[18] This steric demand, however, can be exploited to achieve high regioselectivity, as it will almost exclusively attack the least hindered position of a substrate.
| Reagent | Substrate | Typical Conditions | Expected Product | Key Considerations |
| Benzoyl Chloride | Anisole | AlCl₃, CS₂ or CH₂Cl₂ | 4-Methoxybenzophenone | High yield, primarily para-isomer.[16] |
| This compound | Anisole | AlCl₃, CS₂ or CH₂Cl₂ | 4-Methoxy-3'-phenylbenzophenone | Lower yield expected. Reaction is highly sensitive to steric hindrance. The large size strongly favors para-substitution. |
Experimental Protocols
The following protocols are provided as self-validating systems for comparing the reagents in a research setting. All operations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).[1]
dot graph TD subgraph "General Experimental Workflow" direction LR A[Setup] --> B[Reagent Addition]; B --> C[Reaction Monitoring (TLC)]; C --> D[Workup & Quenching]; D --> E[Extraction & Drying]; E --> F[Purification (Recrystallization/Chromatography)]; F --> G[Analysis (NMR, IR, MS)]; end
end
Caption: A typical workflow for laboratory-scale acylation reactions.
Protocol 1: N-Benzoylation of Aniline (Schotten-Baumann)
This protocol is adapted from established procedures for the Schotten-Baumann reaction.[10]
-
Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (2.0 g, 21.5 mmol) in 30 mL of dichloromethane (CH₂Cl₂).
-
Base Addition: Add 30 mL of a 10% aqueous sodium hydroxide (NaOH) solution. Stir the biphasic mixture vigorously to create a large interfacial area.
-
Acyl Chloride Addition: Add benzoyl chloride (3.0 g, 21.3 mmol) dropwise over 10 minutes at room temperature. The reaction is exothermic; maintain temperature with a water bath if necessary.
-
Reaction: Stir the mixture vigorously for 30 minutes. The completion of the reaction can be monitored by the disappearance of the pungent smell of benzoyl chloride.
-
Workup: Separate the layers in a separatory funnel. Wash the organic layer with 20 mL of 1 M HCl, followed by 20 mL of water, and finally 20 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol/water to yield pure benzanilide as a white solid.
-
Parallel Experiment: Repeat steps 1-7 using an equimolar amount of this compound (4.6 g, 21.2 mmol) to synthesize N-(biphenyl-3-ylcarbonyl)aniline. Compare reaction time, yield, and purity.
Protocol 2: Friedel-Crafts Acylation of Anisole
This protocol is based on standard procedures for Friedel-Crafts acylation.[16] Anhydrous conditions are critical.[1]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (3.2 g, 24.0 mmol) and 20 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Premixing: In a separate flask, dissolve anisole (2.0 g, 18.5 mmol) and benzoyl chloride (2.8 g, 19.9 mmol) in 10 mL of anhydrous CH₂Cl₂.
-
Addition: Cool the AlCl₃ suspension to 0 °C using an ice bath. Add the anisole/benzoyl chloride solution dropwise over 20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with 2x20 mL of CH₂Cl₂. Combine the organic layers.
-
Isolation: Wash the combined organic layers with water, 5% NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield 4-methoxybenzophenone.
-
Parallel Experiment: Repeat steps 1-8 using an equimolar amount of this compound to synthesize (4-methoxyphenyl)(3-phenylphenyl)methanone. Note any differences in reaction time and isolated yield.
Conclusion and Reagent Selection
The choice between benzoyl chloride and this compound is dictated entirely by the synthetic goal.
-
Choose Benzoyl Chloride for general-purpose benzoylation. It is a cost-effective, highly reactive, and sterically undemanding reagent for introducing the fundamental benzoyl group onto a wide variety of nucleophiles and aromatic systems.
-
Choose this compound when the strategic objective is the incorporation of the biphenyl moiety.[4] While its reactivity is robust, particularly with unhindered nucleophiles, researchers must be mindful of its significant steric profile. This bulk can be a disadvantage, potentially lowering yields or requiring harsher conditions in sterically congested environments like Friedel-Crafts reactions. However, it can also be a powerful tool for controlling regioselectivity, enforcing substitution at the most accessible position.
Ultimately, this guide serves as a framework for rational reagent selection. The provided protocols enable a direct, empirical comparison, empowering researchers to make data-driven decisions tailored to their specific synthetic challenges in the pursuit of novel pharmaceuticals and materials.
References
-
Steric Effects in Friedel-Crafts Reactions . Chemistry Stack Exchange. [Online]. Available: [Link]
-
Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples . Vedantu. [Online]. Available: [Link]
-
Schotten Baumann Reaction . BYJU'S. [Online]. Available: [Link]
-
Schotten Baumann reaction: Introduction, mechanism, procedure . Chemistry Notes. [Online]. Available: [Link]
-
Schotten-Baumann Reaction . Name Reactions in Organic Synthesis. [Online]. Available: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Online]. Available: [Link]
-
Schotten–Baumann reaction . Wikipedia. [Online]. Available: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . National Institutes of Health (NIH). [Online]. Available: [Link]
-
Friedel–Crafts acylation of biphenyl with anhydrides . ResearchGate. [Online]. Available: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . Chemistry LibreTexts. [Online]. Available: [Link]
-
Nucleophilic Acyl Substitution Reactions . Chemistry LibreTexts. [Online]. Available: [Link]
-
Reaction of biphenyl with acyl chloride derivatives . ResearchGate. [Online]. Available: [Link]
-
Friedel-Crafts Acylation . Organic Chemistry Portal. [Online]. Available: [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles . Chemistry Steps. [Online]. Available: [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties . Journal of Controlled Release. [Online]. Available: [Link]
-
Overview of Acylation Reactions and Acyl Chlorides . YouTube. [Online]. Available: [Link]
-
This compound . PubChem. [Online]. Available: [Link]
-
Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates . National Institutes of Health (NIH). [Online]. Available: [Link]
-
Acylation of Benzene - Friedel Crafts (A-Level Chemistry) . YouTube. [Online]. Available: [Link]
-
Friedel–Crafts acylation of different arenes with benzoyl chloride... . ResearchGate. [Online]. Available: [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism . YouTube. [Online]. Available: [Link]
-
Benzoyl chloride . Wikipedia. [Online]. Available: [Link]
-
Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite . Frontiers in Chemistry. [Online]. Available: [Link]
-
Predict the major products formed when benzoyl chloride (PhCOCl)... . Pearson+. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buy this compound | 42498-44-2 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Friedel–Crafts Acylation [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. nbinno.com [nbinno.com]
- 16. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 17. Predict the major products formed when benzoyl chloride (PhCOCl) ... | Study Prep in Pearson+ [pearson.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative NMR Analysis of Biphenyl-3-carbonyl Chloride and Biphenyl-4-carbonyl Chloride: A Guide for Isomer Differentiation
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, the precise identification of structural isomers is paramount. Biphenyl-3-carbonyl chloride and Biphenyl-4-carbonyl chloride serve as critical building blocks, yet their structural similarity can pose significant analytical challenges. Misidentification can lead to impurities, failed reactions, and compromised final products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for unambiguous isomer differentiation.
This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of these two isomers. We will delve into the underlying electronic and structural principles that give rise to their distinct spectral fingerprints and provide a robust experimental protocol for obtaining high-quality, reproducible data.
Core Principles: Why Their Spectra Differ
The key to distinguishing between the meta (3-substituted) and para (4-substituted) isomers lies in understanding molecular symmetry and the electronic influence of the carbonyl chloride (-COCl) group.
-
Molecular Symmetry: Biphenyl-4-carbonyl chloride possesses a higher degree of symmetry (a C₂ axis) than its meta counterpart. This symmetry means that chemically equivalent protons and carbons will have the same chemical shift, leading to a simpler, more predictable NMR spectrum with fewer signals. This compound is asymmetric, resulting in a more complex spectrum where nearly every aromatic proton and carbon is chemically distinct.
-
Electronic Effects of the Carbonyl Chloride Group: The -COCl group is strongly electron-withdrawing due to both the inductive effect (-I) of the electronegative oxygen and chlorine atoms and the resonance (or mesomeric, -R) effect, which delocalizes electron density from the aromatic ring.[1] This deshielding effect is most pronounced on the ring to which the group is attached and influences the chemical shifts of nearby protons and carbons.
-
Magnetic Anisotropy: The π-electron systems of the two phenyl rings generate their own local magnetic fields when placed in the external magnetic field of the NMR spectrometer.[2][3] This phenomenon, known as magnetic anisotropy, causes protons located in the plane of the rings (the "deshielding region") to experience a stronger effective magnetic field and thus resonate at a higher chemical shift (downfield).[4] The relative positions of the protons with respect to both rings and the electron-withdrawing substituent dictate their final chemical shifts.
These principles converge to create unique and identifiable NMR spectra for each isomer.
Structural and NMR Assignment Overview
To facilitate comparison, the diagrams below illustrate the standard numbering for each isomer. These numbers will be used to assign the signals in the subsequent data tables.
Caption: Numbering scheme for biphenyl isomers.
¹H NMR Spectral Comparison
The ¹H NMR spectrum is often the quickest method for distinguishing these isomers. The high symmetry of the 4-isomer results in fewer signals, which appear as clean doublets and triplets. The 3-isomer, being unsymmetrical, displays a more crowded and complex pattern of multiplets.
| Proton Assignment | Biphenyl-4-carbonyl chloride (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Key Differentiators |
| H-2', H-6' | ~7.65 (d) | ~7.6 (m) | Symmetry: Two equivalent protons in the 4-isomer give a sharp doublet; these are non-equivalent in the 3-isomer and part of a multiplet. |
| H-3', H-5' | ~7.50 (t) | ~7.5 (m) | Symmetry: Two equivalent protons in the 4-isomer give a triplet; these are non-equivalent in the 3-isomer. |
| H-4' | ~7.45 (t) | ~7.45 (m) | The chemical shift is similar, but the splitting pattern will differ. |
| H-2, H-6 | ~8.15 (d) | H-2: ~8.2 (s); H-6: ~7.8 (d) | Para vs. Meta: In the 4-isomer, H-2/H-6 are equivalent and ortho to the -COCl. In the 3-isomer, H-2 is ortho and significantly downfield, while H-6 is meta. |
| H-3, H-5 | ~7.75 (d) | H-5: ~7.6 (t); H-4: ~8.1 (d) | Para vs. Meta: In the 4-isomer, H-3/H-5 are equivalent and meta to the -COCl. The 3-isomer has distinct protons at these positions with different couplings. |
Note: Predicted chemical shifts are based on standard substituent effects and data from similar compounds like biphenyl and biphenyl-4-carboxylic acid.[5][6][7] Actual values may vary slightly based on solvent and concentration.
¹³C NMR Spectral Comparison
The ¹³C NMR provides a definitive confirmation of the substitution pattern by directly counting the number of unique carbon environments.
| Carbon Assignment | Biphenyl-4-carbonyl chloride (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Key Differentiators |
| Carbonyl (C=O) | ~168 | ~168 | The carbonyl carbon shift is similar in both. |
| C-1' | ~139 | ~139 | The ipso-carbon of the unsubstituted ring is similar. |
| C-2', C-6' | ~127.5 | ~127.5, ~127.6 | Symmetry: One signal for the 4-isomer; two distinct signals for the 3-isomer. |
| C-3', C-5' | ~129 | ~129.1, ~129.2 | Symmetry: One signal for the 4-isomer; two distinct signals for the 3-isomer. |
| C-4' | ~128.5 | ~128.5 | One signal in both isomers. |
| C-1 | ~135 | ~135 | The ipso-carbon of the substituted ring. |
| C-2, C-6 | ~131 | ~131, ~132 | Symmetry: One signal for the 4-isomer; two distinct signals for the 3-isomer. |
| C-3, C-5 | ~130 | ~130, ~134 | Symmetry: One signal for the 4-isomer; two distinct signals for the 3-isomer. |
| C-4 | ~147 | - | The quaternary carbon C-4 in the 4-isomer is highly deshielded. This signal is absent in the 3-isomer. |
Summary of Signal Counts:
-
Biphenyl-4-carbonyl chloride: Expect ~8 distinct signals in the ¹³C NMR spectrum (7 aromatic + 1 carbonyl).
-
This compound: Expect ~14 distinct signals in the ¹³C NMR spectrum (13 aromatic + 1 carbonyl).
Experimental Protocol: Acquiring High-Fidelity NMR Data
Acyl chlorides are reactive and moisture-sensitive.[8][9] Meticulous sample preparation is crucial for preventing hydrolysis to the corresponding carboxylic acid, which would complicate spectral interpretation.[10]
Sources
- 1. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]
- 2. Khan Academy [khanacademy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
- 6. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR [m.chemicalbook.com]
- 7. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]
- 8. 联苯-4-甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. organomation.com [organomation.com]
Alternative acylating agents to Biphenyl-3-carbonyl chloride
An In-Depth Technical Guide to Alternative Acylating Agents for Biphenyl-3-carbonyl chloride
For researchers, scientists, and professionals in drug development, the choice of an acylating agent is a critical decision that influences reaction efficiency, selectivity, and the overall success of a synthetic route. This compound, a reactive acyl chloride, is a common choice for introducing the biphenyl-3-carbonyl moiety. However, its moisture sensitivity, corrosive nature, and the generation of stoichiometric hydrogen chloride as a byproduct necessitate the exploration of milder, more versatile, and environmentally benign alternatives.[1][2][3] This guide provides a comprehensive comparison of alternative acylating strategies, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific applications.
The Benchmark: this compound
This compound is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and phenols, to form the corresponding amides and esters.[2] Its high reactivity is both an advantage and a disadvantage. While it drives reactions to completion, often under mild conditions, it also leads to poor chemoselectivity in the presence of multiple nucleophilic groups. The primary drawback of acyl chlorides is their high sensitivity to moisture, which necessitates stringent anhydrous reaction conditions and specialized handling techniques.[1][3] The liberation of corrosive hydrogen chloride gas during the reaction can also be problematic for acid-sensitive substrates and requires the use of a stoichiometric amount of base to neutralize it, complicating product purification.[4]
In Situ Activation of Biphenyl-3-carboxylic Acid: A Paradigm Shift
A major advancement in acylation chemistry has been the development of methods that activate carboxylic acids in situ, thereby avoiding the need to isolate and handle reactive acyl chlorides. This approach involves the use of "coupling reagents" that convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by an amine or alcohol.[5] This strategy offers numerous advantages, including milder reaction conditions, broader functional group tolerance, and easier purification of products.
Carbodiimide-Mediated Couplings
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[6] While effective, the use of DCC can be complicated by the formation of a dicyclohexylurea (DCU) byproduct that is often difficult to remove. EDC is often preferred as its corresponding urea byproduct is water-soluble, simplifying purification through aqueous workup.[5] To suppress side reactions and minimize racemization in chiral substrates, carbodiimide couplings are often performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Phosphonium and Uronium/Guanidinium Salt-Based Reagents
A plethora of phosphonium and uronium/guanidinium salt-based coupling reagents have been developed, offering high efficiency and low rates of racemization. Common examples include:
-
Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Uronium/Guanidinium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU).
These reagents are generally more reactive than carbodiimides and are particularly useful for coupling sterically hindered amino acids or for solid-phase peptide synthesis.
Triazine-Based Reagents
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are other effective coupling reagents.[6] CDMT requires a tertiary amine base for activation, while DMTMM is an air- and water-stable solid that can be used in alcoholic or aqueous solvents without significant ester formation or hydrolysis.[6]
Other Acylating Strategies
Beyond the common coupling reagents, other strategies exist for the acylation of nucleophiles with biphenyl-3-carboxylic acid.
Mixed Anhydrides
The reaction of biphenyl-3-carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base, generates a mixed anhydride. This intermediate is a potent acylating agent that reacts readily with amines to form the desired amide. This method is often high-yielding and the byproducts are generally easy to remove.
Enzymatic Acylation
Enzymes, such as lipases and acyltransferases, offer a green and highly selective alternative for acylation reactions.[7][8] These biocatalysts operate under mild conditions (neutral pH, room temperature) and can exhibit high regio- and stereoselectivity, which is particularly advantageous for complex molecules with multiple reactive sites.[8] However, the substrate scope of enzymes can be limited, and optimization of reaction conditions, such as the choice of solvent and acyl donor, is often required.[8]
Comparative Analysis of Acylating Agents
The following table provides a comparative overview of the different acylating strategies for the synthesis of biphenyl-3-carboxamides and esters.
| Acylating Strategy | Reagent/Example | Advantages | Disadvantages | Byproducts |
| Acyl Chloride | This compound | High reactivity, readily available. | Moisture sensitive, corrosive, generates HCl, requires base.[1][3] | HCl, base hydrochloride salt. |
| Carbodiimides | EDC, DCC | Readily available, cost-effective. | Can cause racemization, DCC byproduct is poorly soluble. | Water-soluble urea (EDC), insoluble urea (DCC).[5] |
| Phosphonium Salts | BOP, PyBOP | High reactivity, low racemization. | Can be expensive, potential for toxic byproducts (HMPA from BOP).[5] | Phosphoramide derivatives. |
| Uronium/Guanidinium Salts | HBTU, HATU, HCTU | High reactivity, low racemization, suitable for hindered substrates. | Can be expensive. | Tetramethylurea. |
| Triazine-Based Reagents | CDMT, DMTMM | DMTMM is water and air stable, can be used in aqueous media.[6] | CDMT requires a base. | N-methylmorpholine hydrochloride (DMTMM).[6] |
| Mixed Anhydrides | Isobutyl chloroformate | High reactivity, clean reaction. | Requires low temperatures to avoid side reactions. | Isobutanol, CO2, base hydrochloride salt. |
| Enzymatic Acylation | Lipases, Acyltransferases | High selectivity, mild conditions, environmentally friendly.[7][8] | Substrate scope can be limited, may require optimization. | Depends on acyl donor. |
Experimental Protocols
General Procedure for Amide Coupling using HATU
-
To a solution of biphenyl-3-carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, DCM) is added the amine (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
The mixture is stirred at room temperature for 5 minutes.
-
HATU (1.1 eq) is added in one portion, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with aqueous acid (e.g., 1 M HCl), aqueous base (e.g., saturated NaHCO3), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amide.
General Procedure for Mixed Anhydride Formation and Acylation
-
A solution of biphenyl-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM) is cooled to -15 °C.
-
A tertiary amine base such as N-methylmorpholine (NMM) (1.1 eq) is added, followed by the dropwise addition of isobutyl chloroformate (1.1 eq).
-
The reaction mixture is stirred at -15 °C for 30 minutes to form the mixed anhydride.
-
A solution of the amine (1.1 eq) in the same solvent is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.
Visualization of Key Concepts
Workflow for Selecting an Acylating Agent
Caption: A decision tree to guide the selection of an appropriate acylating agent.
Mechanism of EDC/HOBt Mediated Amide Coupling
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.
Conclusion and Recommendations
The choice of an acylating agent is a multifaceted decision that requires careful consideration of the specific reaction context. While this compound offers high reactivity, its drawbacks often make alternative methods more attractive. For routine amide bond formations, carbodiimides like EDC in combination with additives such as HOBt or HOAt provide a cost-effective and reliable solution. For more challenging substrates, such as sterically hindered amines or those prone to racemization, the use of uronium/guanidinium salts like HATU or HCTU is recommended, despite their higher cost. For large-scale processes where atom economy and waste reduction are paramount, catalytic methods or the use of greener reagents should be explored. Enzymatic methods, although currently more niche, hold significant promise for future sustainable chemical synthesis. By understanding the advantages and limitations of each approach, researchers can select the optimal acylating strategy to achieve their synthetic goals efficiently and effectively.
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Sharma, A., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Advances, 14(22), 15631-15651. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents-An Alive and Kicking Methodology. Chemistry-an Asian Journal, 16(19), 2773-2794. [Link]
-
Hosseini-Sarvari, M., & Shaterian, H. R. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Green Chemistry Letters and Reviews, 5(4), 539-547. [Link]
-
Wang, D., et al. (2015). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. Molecules, 20(9), 15834-15856. [Link]
-
Duong, N. N., et al. (2016). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. ChemCatChem, 8(10), 1794-1800. [Link]
- Kumar, A., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research, 5(1), 197-210.
-
ResearchGate. (n.d.). Acylation of biphenyl with (ClCO)2. [Link]
- Google Patents. (2016). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
-
Duong, N. N., et al. (2016). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV. [Link]
-
Hosseini-Sarvari, M., & Shaterian, H. R. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Green Chemistry Letters and Reviews, 5(4), 539-547. [Link]
-
PrepChem.com. (n.d.). Synthesis of biphenyl. [Link]
-
Hughes, D. L. (2007). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 11(4), 698-701. [Link]
-
Al-Hussain, S. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18491. [Link]
-
Al-Hussain, S. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18491. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]
-
Späte, A. K., et al. (2020). Lysine acylation using conjugating enzymes for site-specific modification and ubiquitination of recombinant proteins. Nature Chemistry, 12(10), 958-968. [Link]
-
International Journal of Scientific & Engineering Research. (2014). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Solid Acid Catalysts under Solvent-Free Condition. [Link]
-
ResearchGate. (2025). Regioselective Enzymatic Acylation of Multihydroxyl Compounds in Organic Synthesis. [Link]
- Google Patents. (2019). WO2019199459A1 - Preparation and use of biphenyl carboxylic acids, alcohols, and esters.
- Google Patents. (1992).
-
Indian Journal of Chemistry. (2012). P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agent. [Link]
-
Cárdenas-Guerra, R. E., & Oyama, S. T. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 29(12), 8073-8083. [Link]
-
Deng, Y., et al. (2002). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition, 41(16), 2919-2922. [Link]
- Google Patents. (1980).
- Google Patents. (2005). WO2005110963A1 - (biphenyl-3-yl)
Sources
- 1. fishersci.com [fishersci.com]
- 2. Buy this compound | 42498-44-2 [smolecule.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lysine acylation using conjugating enzymes for site-specific modification and ubiquitination of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Differentiation of Biphenylcarbonyl Chloride Isomers
For researchers and professionals in drug development and materials science, the biphenyl scaffold is a cornerstone of molecular design. Its rigid, aromatic structure is a privileged motif in numerous pharmaceuticals and functional materials. However, the synthetic accessibility of different isomers, such as 2-, 3-, and 4-biphenylcarbonyl chloride, presents a critical analytical challenge: ensuring the correct positional isomer is carried forward. An incorrect isomer can lead to inactive compounds, undesirable side products, or materials with suboptimal properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of these three key isomers, grounding the analysis in the principles of NMR, FT-IR, and UV-Vis spectroscopy.
Part 1: The Isomeric Landscape - How Structure Dictates Spectrum
The fundamental difference between the 2-, 3-, and 4-biphenylcarbonyl chloride isomers lies in the position of the electron-withdrawing carbonyl chloride (-COCl) group on one of the phenyl rings. This seemingly simple structural change has profound consequences for the molecule's electronic distribution, symmetry, and steric profile, which are directly interrogated by spectroscopic techniques.
-
4-Biphenylcarbonyl Chloride (para): The -COCl group is positioned opposite the inter-ring C-C bond. This allows for the most effective electronic communication (conjugation) through the entire biphenyl system. The molecule possesses a higher degree of symmetry (C₂ᵥ point group, assuming planarity).
-
3-Biphenylcarbonyl Chloride (meta): The -COCl group is meta to the inter-ring bond. While the carbonyl group can withdraw electron density from the ring it's attached to, its electronic influence on the second phenyl ring is less direct than in the para isomer.
-
2-Biphenylcarbonyl Chloride (ortho): The -COCl group is adjacent to the inter-ring bond. This creates significant steric hindrance, forcing the two phenyl rings to twist out of coplanarity. This twisting severely disrupts the π-conjugation between the rings, a critical feature that distinguishes it from the other two isomers.
Caption: Logical relationship between isomeric structure and resulting spectroscopic output.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Fingerprint
NMR spectroscopy provides the most unambiguous data for isomer differentiation by mapping the precise chemical environment of each hydrogen (¹H) and carbon (¹³C) nucleus. The combination of chemical shift, signal multiplicity, and coupling constants creates a unique fingerprint for each isomer.
Expertise & Causality: Why NMR Excels
The power of NMR lies in its sensitivity to subtle electronic and spatial differences. The electron-withdrawing -COCl group deshields nearby nuclei (shifting them downfield), while the aromatic rings generate an anisotropic magnetic field that shields or deshields adjacent protons depending on their position relative to the ring plane. For the 2-isomer, the forced non-planar geometry creates unique through-space interactions and dramatically alters the chemical shifts compared to its planar counterparts.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the biphenylcarbonyl chloride isomer.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power and single residual peak at ~7.26 ppm for ¹H and ~77.16 ppm for ¹³C NMR.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Most commercial CDCl₃ already contains TMS.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region.
-
Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm (¹H) or the CDCl₃ peak to 77.16 ppm (¹³C).
Comparative Analysis of ¹H NMR Spectra
The aromatic region (typically 7.2-8.3 ppm) is the most informative. The substitution pattern dictates the multiplicity and chemical shifts.
| Isomer | Expected ¹H NMR Features (Aromatic Region, ~ppm) | Rationale |
| 4-Isomer | Relatively simple and symmetrical. Expect two sets of doublets for the substituted ring (e.g., ~8.15 ppm and ~7.70 ppm) and a multiplet for the unsubstituted ring (~7.4-7.6 ppm). | High symmetry. The protons ortho to the -COCl group are most deshielded. |
| 3-Isomer | More complex and asymmetric. The proton at the 2-position (ortho to -COCl) is the most deshielded singlet or narrow triplet (~8.2 ppm)[1]. The other three protons on the substituted ring will appear as distinct multiplets. | The H-2 proton experiences the strongest deshielding from the adjacent carbonyl group. The meta substitution breaks the symmetry seen in the 4-isomer. |
| 2-Isomer | Most complex spectrum. Protons on both rings will show distinct and spread-out multiplets. The H-6' proton on the adjacent ring may be significantly deshielded due to its spatial proximity to the carbonyl group's magnetic field. | Steric hindrance prevents free rotation and coplanarity, placing protons in unique and fixed chemical environments. Anisotropic effects are pronounced. |
Comparative Analysis of ¹³C NMR Spectra
The carbonyl carbon is a key indicator, though its shift may not vary dramatically. The pattern of quaternary and protonated carbons in the aromatic region provides confirmation.
| Isomer | Key ¹³C NMR Features (~ppm) | Rationale |
| All | Carbonyl Carbon (C=O) expected around 168-170 ppm . | Characteristic chemical shift for an acyl chloride carbonyl carbon. |
| 4-Isomer | Fewer signals than the other isomers due to symmetry. Expect 4 signals for the substituted ring and 3 for the unsubstituted ring (assuming fast rotation). | Symmetry results in chemically equivalent carbons, reducing the total number of peaks. |
| 3-Isomer | Most signals in the aromatic region. Expect 6 signals for the substituted ring and up to 4 for the unsubstituted ring. | Lack of symmetry makes nearly every carbon atom magnetically distinct. |
| 2-Isomer | A full set of 12 aromatic carbon signals is expected. The chemical shifts will be influenced by the twisted conformation. | The lack of symmetry and steric strain results in 12 unique carbon environments. |
Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy - A Vibrational Interrogation
FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups. For the biphenylcarbonyl chloride isomers, two regions are of primary interest: the C=O stretching frequency and the out-of-plane C-H bending "fingerprint" region.
Expertise & Causality: Why Frequencies Shift
The position of the C=O stretching band is sensitive to the electronic environment. Conjugation with the π-system of the aromatic rings weakens the C=O double bond, lowering its vibrational frequency (a shift to lower wavenumbers). The 2-isomer's lack of planarity inhibits this conjugation, resulting in a C=O bond with more double-bond character and thus a higher vibrational frequency. The out-of-plane bending vibrations are highly dependent on the substitution pattern of the aromatic ring, providing a reliable fingerprint for each isomer.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the sample (a single drop if liquid, a few crystals if solid) directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal after analysis.
Comparative Analysis of FT-IR Spectra
| Isomer | C=O Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) | Rationale |
| 4-Isomer | ~1765-1775 | Strong band around 840-860 (para-disubstitution). | Maximal conjugation lowers the C=O frequency compared to the 2-isomer. The out-of-plane bend is characteristic of 1,4-disubstitution. |
| 3-Isomer | ~1770-1780 [1] | Bands around 780-800 and 690-710 (meta-disubstitution). | Intermediate conjugation results in an intermediate C=O frequency. |
| 2-Isomer | ~1780-1790 | Bands around 750-770 (ortho-disubstitution). | Disrupted conjugation results in a C=O bond with more double-bond character, increasing the stretching frequency. |
Part 4: UV-Visible (UV-Vis) Spectroscopy - Probing the π-System
UV-Vis spectroscopy measures the electronic transitions within the molecule. For these isomers, the key transition is the π → π* of the conjugated biphenyl system. The wavelength of maximum absorbance (λmax) is directly related to the extent of conjugation.
Expertise & Causality: Conjugation is Key
A larger, more effective conjugated system requires less energy to excite its π-electrons, resulting in absorption at a longer wavelength (a bathochromic or red shift). The forced non-planar structure of the 2-isomer breaks the conjugation between the rings, effectively creating two smaller, isolated chromophores. This requires higher energy for excitation, leading to absorption at a shorter wavelength (a hypsochromic or blue shift).
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol, hexane, or acetonitrile.
-
Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Dilution: Dilute the stock solution to an appropriate concentration (typically 10⁻⁴ to 10⁻⁵ M) to ensure the maximum absorbance is within the instrument's linear range (ideally < 1.0 AU).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Data Acquisition: Replace the blank with the sample cuvette and scan the spectrum, typically from 400 nm down to 200 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Caption: General experimental workflow for spectroscopic analysis of isomers.
Comparative Analysis of UV-Vis Spectra
| Isomer | Expected λmax | Rationale |
| 4-Isomer | Longest λmax (e.g., ~280-290 nm) | The planar structure allows for maximum π-conjugation across the entire biphenylcarbonyl system, requiring the lowest energy for the π → π* transition. |
| 3-Isomer | Intermediate λmax | Conjugation exists but is less extensive than in the para isomer, resulting in a slightly higher energy transition. |
| 2-Isomer | Shortest λmax (e.g., ~240-250 nm) | Steric hindrance forces the rings out of planarity, significantly disrupting conjugation. The spectrum will resemble that of two isolated chromophores (benzoyl chloride and benzene), leading to a high-energy transition (blue shift). |
Summary and Conclusion
The differentiation of biphenylcarbonyl chloride isomers is readily achievable through a systematic application of standard spectroscopic techniques. While each method provides valuable clues, a combined approach yields the most definitive structural confirmation.
Quick Reference Comparison Table:
| Feature | 2-Isomer (ortho) | 3-Isomer (meta) | 4-Isomer (para) |
| ¹H NMR | Most complex, dispersed signals | Asymmetric, complex signals | Most symmetric, simpler signals |
| FT-IR (C=O) | Highest Frequency (~1780-1790 cm⁻¹) | Intermediate Frequency (~1770-1780 cm⁻¹) | Lowest Frequency (~1765-1775 cm⁻¹) |
| UV-Vis (λmax) | Shortest Wavelength (Hypsochromic) | Intermediate Wavelength | Longest Wavelength (Bathochromic) |
| Key Feature | Steric Hindrance | Asymmetry | Symmetry & Conjugation |
By understanding the causal link between molecular structure and spectroscopic output, researchers can confidently identify their target isomer, ensuring the integrity and success of their synthetic endeavors.
References
-
PubChem. 4-Phenylbenzoyl chloride | C13H9ClO | CID 84151. National Center for Biotechnology Information. Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shifts. Available at: [Link]
Sources
A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, a nuanced understanding of reactant reactivity is paramount for designing efficient synthetic pathways and predicting reaction outcomes. This guide provides an in-depth comparative analysis of the reactivity of substituted benzoyl chlorides in nucleophilic substitution reactions. We will delve into the electronic and steric effects of substituents, supported by quantitative kinetic data, and provide detailed experimental protocols for the accurate measurement of these reaction rates.
The Underlying Principles: Electronic and Steric Influences
The reactivity of benzoyl chlorides in nucleophilic acyl substitution is fundamentally governed by the electrophilicity of the carbonyl carbon.[1] Substituents on the aromatic ring can significantly modulate this electrophilicity through a combination of inductive and resonance effects.[2]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups are powerful EWGs. They withdraw electron density from the benzene ring and, by extension, from the carbonyl carbon. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[3]
-
Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (-OCH₃) or methyl (-CH₃) groups donate electron density to the aromatic ring. This reduces the electrophilicity of the carbonyl carbon, thereby decreasing the rate of nucleophilic substitution.[3]
-
Steric Hindrance: Bulky substituents, particularly in the ortho position, can physically impede the approach of the nucleophile to the carbonyl carbon, slowing down the reaction rate irrespective of their electronic effects.
The Hammett equation provides a powerful tool for quantifying these electronic effects on reaction rates. It establishes a linear free-energy relationship that correlates the logarithm of the reaction rate constant (k) with a substituent constant (σ), which is a measure of the electronic effect of a substituent.[4]
Comparative Kinetic Data: A Quantitative Look at Reactivity
The following table summarizes representative pseudo-first-order rate constants (k) for the solvolysis of various para-substituted benzoyl chlorides. This data clearly illustrates the impact of substituent electronic effects on reactivity.
| Substituent (p-Z) | Reaction Type | Solvent | Temperature (°C) | Rate Constant (k) (s⁻¹) | Reference |
| -OCH₃ | Solvolysis | 97% Hexafluoroisopropanol-Water | 25 | 1.15 x 10⁻² | [1] |
| -CH₃ | Solvolysis | 97% Hexafluoroisopropanol-Water | 25 | 2.56 x 10⁻⁴ | [1] |
| -H | Solvolysis | 97% Hexafluoroisopropanol-Water | 25 | 1.03 x 10⁻⁵ | [1] |
| -Cl | Solvolysis | 97% Hexafluoroisopropanol-Water | 25 | 1.68 x 10⁻⁶ | [1] |
| -NO₂ | Solvolysis | 97% Hexafluoroisopropanol-Water | 25 | 1.11 x 10⁻⁸ | [1] |
| -H | Alcoholysis | n-Propanol | 25 | 5.35 x 10⁻⁴ | [4] |
| m-OCH₃ | Alcoholysis | n-Propanol | 25 | 5.67 x 10⁻⁴ | [4] |
| p-Br | Alcoholysis | n-Propanol | 25 | 9.83 x 10⁻⁴ | [4] |
| p-I | Alcoholysis | n-Propanol | 25 | 1.03 x 10⁻³ | [4] |
| m-I | Alcoholysis | n-Propanol | 25 | 1.74 x 10⁻³ | [4] |
Analysis of the Data:
The data unequivocally demonstrates that electron-donating groups like -OCH₃ and -CH₃ decrease the rate of solvolysis compared to the unsubstituted benzoyl chloride. Conversely, electron-withdrawing groups like -Cl and especially -NO₂ significantly decrease the rate in this specific solvent system, which is weakly nucleophilic. In such solvents, the reaction can proceed through a more Sₙ1-like mechanism involving a benzoyl cation intermediate. Electron-donating groups stabilize this cation, accelerating the reaction. In contrast, with a more nucleophilic solvent like n-propanol, the trend is more aligned with the direct nucleophilic attack (Sₙ2-like or addition-elimination), where electron-withdrawing groups would typically increase the rate by enhancing the carbonyl carbon's electrophilicity. This highlights the importance of considering both the substrate and the reaction conditions when predicting reactivity.
The Mechanism of Nucleophilic Acyl Substitution
The generally accepted mechanism for nucleophilic acyl substitution on benzoyl chlorides is a two-step addition-elimination pathway.[5]
Caption: The addition-elimination mechanism of nucleophilic acyl substitution.
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond of the carbonyl group and forming a tetrahedral intermediate. This is typically the rate-determining step.
-
Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl π bond, and the chloride ion, being an excellent leaving group, is expelled.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction rates is crucial for a quantitative comparison of reactivity. Below are detailed protocols for two common methods: conductometry and UV-Vis spectrophotometry.
Workflow for Kinetic Analysis
Caption: A generalized workflow for the kinetic analysis of benzoyl chloride reactions.
Conductometric Method for Alcoholysis
This method is suitable for reactions that produce ions, such as the HCl formed during the alcoholysis of benzoyl chlorides. The increase in conductivity of the solution over time is directly proportional to the progress of the reaction.[4]
Materials:
-
Substituted benzoyl chloride
-
Anhydrous alcohol (e.g., n-propanol)
-
Conductivity meter with a dipping cell
-
Thermostatted water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation: Prepare a stock solution of the substituted benzoyl chloride in a small amount of a dry, inert solvent (e.g., dioxane) if it is a solid. The alcohol to be used as the solvent and nucleophile should be of high purity and anhydrous.
-
Thermostatting: Place a known volume of the alcohol in the reaction vessel (a jacketed beaker connected to the water bath) and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Initiation: Immerse the conductivity probe in the alcohol. Once the temperature is stable, rapidly add a small, known amount of the benzoyl chloride to the alcohol with vigorous stirring to initiate the reaction. Start the stopwatch simultaneously.
-
Monitoring: Record the conductivity of the solution at regular time intervals until the reading becomes constant, indicating the completion of the reaction.
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t, and G∞ is the final conductance. The slope of this line will be -k.
UV-Vis Spectrophotometric Method for Hydrolysis
This method can be used if the benzoyl chloride or the benzoic acid product has a distinct UV absorbance that changes over the course of the reaction.[2][6]
Materials:
-
Substituted benzoyl chloride
-
Solvent (e.g., a mixture of dioxane and water)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Syringes or micropipettes
-
Stopwatch
Procedure:
-
Preparation: Prepare a stock solution of the substituted benzoyl chloride in the chosen anhydrous solvent (e.g., dioxane).
-
Wavelength Determination: Record the UV-Vis spectrum of the starting material (benzoyl chloride) and the final product (benzoic acid) to determine a suitable wavelength for monitoring the reaction where there is a significant change in absorbance.
-
Thermostatting: Place the solvent mixture (e.g., dioxane-water) in a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer until it reaches the desired temperature.
-
Initiation: Inject a small, known volume of the benzoyl chloride stock solution into the cuvette. Quickly mix the contents by inverting the cuvette (if sealed) or by gentle aspiration with a pipette. Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting ln(A∞ - At) or ln(At - A∞) versus time (t), where At is the absorbance at time t, and A∞ is the final absorbance. The slope of the resulting straight line will be -k.
Conclusion
The reactivity of substituted benzoyl chlorides in nucleophilic substitution is a well-defined interplay of electronic and steric factors. Electron-withdrawing groups generally enhance reactivity by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect. The specific reaction mechanism, whether it leans towards a more Sₙ1 or Sₙ2 character, can be influenced by the solvent's nucleophilicity. The experimental protocols outlined provide robust methods for quantifying these reactivity differences, enabling researchers to make informed decisions in the design and optimization of synthetic routes.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Trends in selectivity. Evidence from rates and products for simultaneous reaction channels in solvolyses of benzoyl chloride and substituted derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Bot Verification [merel.si]
A Senior Application Scientist's Guide to the Cost-Effectiveness of Biphenyl-3-carbonyl chloride in Large-Scale Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical manufacturing, the selection of building blocks and synthetic routes is a critical decision point, balancing reactivity, yield, and scalability against the unyielding pressures of process economics. Biphenyl-3-carbonyl chloride stands as a pivotal intermediate, a versatile scaffold for a multitude of high-value molecules, including agrochemicals and active pharmaceutical ingredients (APIs).[1][2][3] Its utility is clear, but its cost-effectiveness on an industrial scale is a complex equation.
This guide provides an in-depth analysis of the synthetic strategies for producing this compound at scale. We will dissect the primary cost drivers, from the construction of the core biphenyl structure to the final chlorination step, comparing mainstream methodologies with viable alternatives. Our focus is not merely on procedural steps but on the underlying chemical logic and economic trade-offs that guide process development in a real-world manufacturing environment.
Part 1: Constructing the Core Intermediate: Biphenyl-3-carboxylic acid
The primary determinant of the final cost of this compound is the synthesis of its precursor, Biphenyl-3-carboxylic acid. The efficiency and raw material cost of this step have the most significant impact on the bottom line. Two dominant strategies prevail in industrial settings: Palladium-catalyzed Suzuki-Miyaura coupling and the carboxylation of Grignard reagents.
Strategy A: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable functional group tolerance and scalability.[4] It is one of the most widely used methods for forming C-C bonds in drug discovery and industrial processes.[4][5] The core reaction involves the coupling of an aryl boronic acid (or its ester) with an aryl halide, catalyzed by a palladium complex.
Fundamental Reaction:
-
3-Bromobenzoic acid + Phenylboronic acid --- (Pd Catalyst, Base) ---> Biphenyl-3-carboxylic acid
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium catalysts, while expensive, are highly effective even at low loadings.[4] For large-scale operations, the development of heterogeneous or recyclable catalyst systems is a key area of research to mitigate costs.[4][6] Using catalysts like Pd/CNS (palladium on porous carbon nanospheres) can be preferable to other palladium salts due to higher efficacy and lower cost.[5][7]
-
Reactant Choice: The choice between aryl iodides, bromides, and chlorides is a balance of reactivity and cost. While iodides are the most reactive, they are also the most expensive. Aryl bromides often represent the optimal compromise for industrial applications, with chlorides being cheaper but requiring more active catalytic systems.[5][7]
-
Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent system (e.g., Toluene/Ethanol/Water) is critical for ensuring high yields and facilitating product isolation.[8]
Generalized Experimental Protocol: Suzuki Coupling
-
To a suitable reactor, charge 3-bromobenzoic acid, phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Palladium(II) acetate (0.01-1 mol%), and a ligand like Triphenylphosphine (PPh₃).
-
Add the solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution of a base (e.g., 2M K₂CO₃).[8]
-
Heat the mixture under an inert atmosphere (e.g., Nitrogen) to reflux (typically 80-110°C) and monitor the reaction progress by HPLC or GC.
-
Upon completion, cool the reaction mixture and perform a phase separation.
-
Acidify the aqueous layer with HCl to precipitate the Biphenyl-3-carboxylic acid product.
-
Isolate the product by filtration, wash with water, and dry under vacuum.
Strategy B: Grignard Reagent Carboxylation
A classic and often more economical route involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with carbon dioxide (usually as dry ice).[9][10][11]
Fundamental Reaction:
-
3-Bromobiphenyl + Mg --- (Anhydrous Ether/THF) ---> 3-Biphenylmagnesium bromide
-
3-Biphenylmagnesium bromide + CO₂ ---> Magnesium carboxylate salt
-
Magnesium carboxylate salt --- (H₃O⁺ workup) ---> Biphenyl-3-carboxylic acid
Causality Behind Experimental Choices:
-
Solvent and Reagent Purity: Grignard reactions are notoriously sensitive to moisture and protic solvents.[9][12] All glassware, solvents (typically anhydrous ether or THF), and reagents must be scrupulously dried to prevent quenching of the highly basic Grignard reagent, which would lead to the formation of biphenyl as a byproduct and reduce yield.[9][13]
-
Initiation: Initiation of Grignard formation can be sluggish. The use of activators like a small crystal of iodine or a few drops of 1,2-dibromoethane is common practice to etch the magnesium surface and start the reaction.[14]
-
Temperature Control: The reaction is highly exothermic and requires careful temperature control, especially during the addition of the aryl halide and the subsequent carboxylation step, to prevent side reactions.[9]
Generalized Experimental Protocol: Grignard Carboxylation
-
Dry all glassware in an oven and assemble under an inert atmosphere.
-
Charge magnesium turnings and a small iodine crystal to the reaction flask containing anhydrous ether or THF.
-
Slowly add a solution of 3-bromobiphenyl in the anhydrous solvent to initiate the reaction, maintaining a gentle reflux.
-
After the Grignard reagent has formed, cool the solution in an ice bath and pour it over an excess of crushed dry ice with vigorous stirring.[9]
-
Allow the excess CO₂ to sublime, then carefully quench the reaction with aqueous acid (e.g., 6M HCl) until the solution is acidic.[13]
-
Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer, and then extract the carboxylic acid into an aqueous base (e.g., NaOH solution).
-
Re-acidify the aqueous layer to precipitate the pure Biphenyl-3-carboxylic acid, which is then filtered, washed, and dried.
DOT Visualization: Synthesis Routes to Biphenyl-3-carboxylic acid
Caption: Comparative workflow for the synthesis of the carboxylic acid precursor.
Data Summary: Comparison of Core Synthesis Routes
| Feature | Suzuki-Miyaura Coupling | Grignard Carboxylation |
| Raw Material Cost | Moderate to High (Boronic acids, Pd catalysts) | Low to Moderate (Aryl halides, Mg) |
| Catalyst Cost | High (Palladium), but recyclable options exist.[4][6] | None (Stoichiometric Mg) |
| Typical Yield | High to Excellent (80-95%+) | Good to High (60-85%), sensitive to conditions |
| Scalability | Excellent, well-established in industry.[4] | Good, but requires stringent process control (anhydrous conditions).[9] |
| Waste Stream | Catalyst-containing waste, boronic acid residues. | Magnesium salts. |
| Functional Group Tolerance | Very High.[4] | Low (incompatible with acidic protons like -OH, -NH, and some carbonyls).[11] |
| Ideal Application | High-value products, complex molecules with sensitive functional groups. | Cost-driven synthesis of simpler molecules without incompatible groups. |
Part 2: The Chlorination Step - Converting Acid to Acid Chloride
Once Biphenyl-3-carboxylic acid is obtained, the final step is its conversion to the highly reactive acid chloride. This transformation is crucial for subsequent reactions like amide coupling or Friedel-Crafts acylation.[7][15] The choice of chlorinating agent is a classic process chemistry dilemma, pitting cost against reactivity and ease of workup.
Reagent A: Thionyl Chloride (SOCl₂)
Thionyl chloride is the workhorse chlorinating agent in bulk chemical production, primarily due to its low cost.[15][16]
-
Mechanism & Conditions: The reaction typically follows an SNi mechanism and often requires heating or reflux to proceed to completion.[15]
-
Advantages: Unbeatable on a cost-per-mole basis. The raw materials for its production (sulfur, chlorine) are inexpensive commodity chemicals.[16]
-
Disadvantages: The reaction generates gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are corrosive and require scrubbing systems for large-scale operations.[15] The relatively harsh (often heated) conditions can be unsuitable for sensitive substrates.
Reagent B: Oxalyl Chloride ((COCl)₂)
In fine chemical and pharmaceutical synthesis, oxalyl chloride is often the preferred reagent despite its higher price.[15][17]
-
Mechanism & Conditions: The reaction is significantly milder, often proceeding at room temperature with a catalytic amount of N,N-dimethylformamide (DMF). The DMF forms a highly reactive Vilsmeier-Haack intermediate, which is the true activating species.[15]
-
Advantages: The byproducts are all gaseous (carbon monoxide, carbon dioxide, and HCl), simplifying reaction workup as they can be easily removed.[15][17] The mild conditions lead to higher selectivity and are compatible with a wider range of functional groups.
-
Disadvantages: The primary drawback is cost. The raw materials and manufacturing process for oxalyl chloride are substantially more complex and expensive than for thionyl chloride.[15][16]
DOT Visualization: Chlorinating Agent Selection Logic
Caption: A decision tree for selecting the appropriate chlorinating agent.
Data Summary: Comparison of Chlorinating Agents
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reagent Cost | Low.[15][16] | High.[15][16] |
| Reaction Conditions | Often requires heating/reflux.[15] | Mild, often room temperature with cat. DMF.[15][17] |
| Byproducts | SO₂, HCl (corrosive, require scrubbing).[15] | CO, CO₂, HCl (gaseous, easy removal).[15][17] |
| Workup | More complex due to non-volatile impurities and need for scrubbing. | Simpler, often just involves removal of solvent and excess reagent. |
| Selectivity | Good, but can be harsh for sensitive molecules. | Excellent, highly selective.[17] |
| Scale of Use | Preferred for bulk, cost-sensitive production.[15] | Preferred for fine chemicals, R&D, and high-value products.[15] |
Part 3: Direct Functionalization as an Alternative
An alternative to the two-step (acid → acid chloride → final product) pathway is the direct coupling of Biphenyl-3-carboxylic acid with an amine or alcohol using a coupling reagent.
-
Process: Biphenyl-3-carboxylic acid + Amine --- (Coupling Reagent) ---> Biphenyl-3-carboxamide
-
Common Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) are common but generate stoichiometric byproducts that can complicate purification.
-
Cost-Effective Alternatives: More recently, reagents like trichlorotriazine (TCT), also known as cyanuric chloride, have emerged as highly cost-efficient options for direct amidation and esterification, in some cases being cheaper than using thionyl chloride.[18] This approach avoids the handling of hazardous acid chlorides altogether.
DOT Visualization: Comparison of Amide Formation Pathways
Caption: Comparing the two-step acid chloride route to one-step direct coupling.
Conclusion and Recommendations
The most cost-effective route to this compound for large-scale synthesis is not a one-size-fits-all answer but rather a decision guided by the specific economic and chemical constraints of the final product.
-
For Maximum Cost-Effectiveness on Robust Molecules: The most economical path is likely the Grignard carboxylation of a suitable bromobiphenyl precursor to form the carboxylic acid, followed by chlorination with thionyl chloride . This route utilizes the cheapest raw materials and reagents, making it ideal for industrial-scale production where the substrate is stable under the required reaction conditions.
-
For High-Value, Sensitive Molecules: When synthesizing complex pharmaceutical intermediates where purity, yield, and functional group tolerance are paramount, the higher costs of the Suzuki-Miyaura coupling followed by chlorination with oxalyl chloride are often justified. This pathway provides superior control, milder conditions, and a cleaner reaction profile, which can reduce downstream purification costs and increase the overall process yield, ultimately leading to better long-term economics for high-value products.
-
Process Optimization is Key: Regardless of the chosen route, the final cost will be heavily influenced by process optimization. This includes maximizing yield, minimizing reaction times, implementing catalyst recycling programs for palladium-based processes, and efficient management of waste streams. Furthermore, exploring direct coupling with cost-effective reagents like TCT may offer a more streamlined and economical alternative to forming the acid chloride intermediate altogether.
Ultimately, a thorough techno-economic evaluation, including pilot-scale runs and analysis of downstream processing costs, is essential for making the optimal strategic decision for any specific large-scale synthesis campaign.
References
- Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
- Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [Source Not Available].
- Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. (2025). [Source Not Available].
- Catalysts. (2017).
- Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene. (2025). Benchchem.
- How to achieve chlorination of carboxylic acid to convert into acid chloride? (2016).
- Reagents for the preparation of acid chlorides: pros and cons. (2016). Sciencemadness.org.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Source Not Available].
- Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents. (2025). Benchchem.
- Preparing Carboxylic Acids. (2025). Chemistry LibreTexts.
- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). [Source Not Available].
- Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterific
- Preparing Carboxylic Acids. (2024). Chemistry LibreTexts.
- Biphenyl Diphenyl Market Report | Global Forecast
- Process for preparing optionally substituted biphenylcarbonyl chlorides. (2002).
- Biphenyl Market Analysis, Trends & Growth Forecast, 2026 – 2035. Global Market Insights.
- Oxalyl Chloride vs. Thionyl Chloride: Production Economics & Cost Analysis. (2025). [Source Not Available].
- Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characteriz
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). NIH.
- Green Chemistry. (2013). [Source Not Available].
Sources
- 1. dataintelo.com [dataintelo.com]
- 2. US20020062043A1 - Process for preparing optionally substituted biphenylcarbonyl chlorides - Google Patents [patents.google.com]
- 3. gminsights.com [gminsights.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 13. youtube.com [youtube.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 16. Oxalyl Chloride vs. Thionyl Chloride: Production Economics & Cost Analysis [wolfabio.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Amides Derived from Different Biphenylcarbonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous biologically active compounds.[1][2] Amides derived from this versatile core, synthesized from various biphenylcarbonyl chlorides, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3] This guide provides an in-depth, objective comparison of the biological performance of these amides, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Synthetic Versatility of Biphenylcarbonyl Chlorides
The biological activity of biphenyl amides is intricately linked to the substitution pattern on the biphenyl rings. The journey to these diverse amides begins with the corresponding biphenylcarboxylic acids, which are then converted to the more reactive biphenylcarbonyl chlorides. A common and efficient method for this conversion is refluxing the biphenylcarboxylic acid with thionyl chloride.[4][5] For instance, 4'-methylbiphenyl-2-carboxylic acid can be converted to 4'-methylbiphenyl-2-carbonyl chloride by refluxing with thionyl chloride for 6-8 hours.[4] Another approach involves reacting biphenyls with oxalyl chloride in the presence of a Lewis acid.[6]
Once the desired biphenylcarbonyl chloride is obtained, it can be readily reacted with a variety of amines to yield the target amide. The Schotten-Baumann reaction is a classic and robust method for this transformation, typically carried out in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct.[7][8][9] This synthetic flexibility allows for the systematic modification of the biphenyl amide structure to explore and optimize biological activity.
View Experimental Protocol: Synthesis of N-Aryl Biphenylamides via Schotten-Baumann Reaction
Objective: To synthesize N-aryl biphenylamides from the corresponding biphenylcarbonyl chloride and an aromatic amine.
Materials:
-
Substituted biphenylcarbonyl chloride (e.g., 4-biphenylcarbonyl chloride)
-
Aromatic amine (e.g., aniline)
-
Dichloromethane (DCM)
-
10% aqueous sodium hydroxide (NaOH) solution[8]
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic amine (1.0 equivalent) in dichloromethane.[8]
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Cool the amine solution in an ice bath and slowly add the NaOH solution.[8]
-
Addition of Acyl Chloride: Dissolve the biphenylcarbonyl chloride (1.0 equivalent) in dichloromethane and transfer it to a dropping funnel.[8]
-
Add the biphenylcarbonyl chloride solution dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Rationale: The biphasic Schotten-Baumann reaction is a highly effective method for amide synthesis. The aqueous base (NaOH) neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the amine reactant.[9] The use of a non-polar organic solvent like DCM ensures the solubility of the reactants and facilitates product extraction.
Comparative Biological Activities
The true potential of amides derived from different biphenylcarbonyl chlorides is revealed through the comparative analysis of their biological activities. The substitution pattern on the biphenyl ring system, dictated by the choice of the starting biphenylcarbonyl chloride, plays a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial Activity: A Tale of Two Rings
The biphenyl scaffold is a key feature in the design of antimicrobial agents, particularly those that mimic antimicrobial peptides (AMPs).[1] The structure-activity relationship (SAR) of these compounds highlights the importance of both the biphenyl core and the substituents it carries.
The presence of the biphenyl scaffold is often crucial for activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[1] The nature of the substituents on the biphenyl rings significantly influences the antimicrobial spectrum and potency. For instance, studies on biphenyl derivatives have shown that a strong electron-withdrawing group, such as a trifluoromethyl group, on one of the phenyl rings enhances antibacterial activity.[10][11]
In a series of biphenylglyoxamide-based AMP mimics, the biphenyl backbone was found to be important for Gram-negative antibacterial activity.[12] The most potent analogue in this study was a chloro-substituted quaternary ammonium iodide salt, demonstrating activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).[12]
Table 1: Comparative Antimicrobial Activity (MIC, µM) of Biphenyl Amide Derivatives
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | Reference |
| Chloro-substituted quaternary ammonium iodide salt 15c | 8 | 16 | 63 | [12] |
| Ciprofloxacin (control) | - | - | - | |
| 4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | 3.13 (µg/mL) vs. MRSA | - | - | [10][11] |
| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | 6.25 (µg/mL) vs. MREf | - | - | [10][11] |
Note: MIC values for compounds 6i and 6m are reported in µg/mL against resistant strains (MRSA: Methicillin-resistant S. aureus; MREf: Multidrug-resistant Enterococcus faecalis).
Anti-Inflammatory Potential: Targeting the Inflammatory Cascade
Biphenyl amides have emerged as promising candidates for the development of novel anti-inflammatory agents.[13][14] The carrageenan-induced rat paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of new chemical entities.[15]
In a study of novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides, all tested compounds exhibited significant anti-inflammatory activity.[13][14][16] Notably, the compound with bromine substitutions on both aromatic rings was the most potent, showing a 55.73% inhibition of edema at 4 hours.[14] This highlights the positive influence of halogen substituents on anti-inflammatory activity.
Another study on 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives, direct analogues of flurbiprofen, also demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model.[4] Compounds with sulfonylamide (-SO₂NH₂), fluoro (-F), and chloro (-Cl) substituents were particularly active.[4]
Table 2: Comparative Anti-inflammatory Activity of Biphenyl Amides in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |
| Bromo-substituted biphenyl-4-carboxamide (IVi) | 10 | 4 | 55.73 | [14] |
| Bromo and nitro-substituted biphenyl-4-carboxamide (IVl) | 10 | 4 | 53.08 | [14] |
| 4'-methylbiphenyl-2-(4-sulfamoylphenyl)carboxamide (3g) | - | - | Significant | [4] |
| 4'-methylbiphenyl-2-(4-fluorophenyl)carboxamide (3h) | - | - | Significant | [4] |
| 4'-methylbiphenyl-2-(4-chlorophenyl)carboxamide (3i) | - | - | Significant | [4] |
| Indomethacin (control) | 10 | 4 | 62.00 | [3] |
View Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compound suspension/solution
-
Standard drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: control (vehicle), standard drug, and test compound groups.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives only the vehicle.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[15]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[17]
-
Calculation of Edema and Inhibition:
-
The volume of edema is the difference between the paw volume at a specific time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group.
-
Rationale: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is associated with the release of prostaglandins and other inflammatory mediators. This model is sensitive to cyclooxygenase (COX) inhibitors and is a reliable method for screening potential anti-inflammatory drugs.[14]
Anticancer Activity: A Multifaceted Approach
The biphenyl scaffold is a prominent feature in a number of anticancer agents.[2][18] Biphenyl amides have been extensively investigated for their cytotoxic effects against various cancer cell lines, with their mechanism of action often involving the induction of apoptosis.[19][20][21]
The substitution pattern on the biphenyl rings plays a critical role in the anticancer potency of these compounds. A comparative study of anthranilamide-based 1,1'-biphenyl-4-carboxamides and 1,1'-biphenyl-2-carboxamides revealed that the position of the carboxamide linkage influences the cytotoxic effect on human leukemia K562 cells.[22]
Furthermore, the nature of the substituents on the biphenyl rings can significantly impact the IC₅₀ values. For example, in a series of biphenyl linked fused imidazoles, compounds with biphenyl, benzo[d][4][6]dioxole, and 4-(trifluoromethyl)benzene substituents at the C-2 position showed promising anticancer activity against a panel of cancer cell lines.[2][18]
Table 3: Comparative Anticancer Activity (IC₅₀, µM) of Biphenyl Amide Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Biphenyl-2-carboxamide derivative (17b) | K562 (Leukemia) | Cytotoxic | [22] |
| Biphenyl-4-carboxamide derivative (14b) | K562 (Leukemia) | Cytotoxic | [22] |
| Biphenyl linked fused imidazole (with 4-(trifluoromethyl)benzene) | NCI-60 panel | Active | [2][18] |
| Cisplatin (control) | Various | Varies |
View Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the in vitro cytotoxicity of test compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control group.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
-
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is a reliable and widely used method for assessing the cytotoxic potential of chemical compounds.
Structure-Activity Relationship (SAR) and Future Directions
The comparative data presented in this guide underscore the profound impact of the substitution pattern on the biphenylcarbonyl chloride precursor on the biological activity of the resulting amides.
-
For Antimicrobial Activity: The presence of electron-withdrawing groups on the biphenyl ring appears to be beneficial. Further exploration of different halogen and trifluoromethyl substitutions at various positions on the biphenyl scaffold could lead to the discovery of more potent and broad-spectrum antimicrobial agents. The incorporation of cationic moieties is also a promising strategy to enhance membrane-disrupting capabilities.[1]
-
For Anti-inflammatory Activity: Halogen substitution on the biphenyl rings has been shown to enhance anti-inflammatory potency. A systematic investigation of the type and position of halogen atoms, as well as the exploration of other electron-withdrawing and lipophilic groups, could yield novel anti-inflammatory drugs with improved efficacy and safety profiles.
-
For Anticancer Activity: The position of the amide linkage (e.g., biphenyl-2-carboxamide vs. biphenyl-4-carboxamide) and the nature of the substituents on both the biphenyl and the amine moieties are critical determinants of anticancer activity. Future research should focus on the synthesis of diverse libraries of biphenyl amides with systematic variations to elucidate more detailed SAR and identify compounds with high potency and selectivity against specific cancer cell types.
Conclusion
Amides derived from different biphenylcarbonyl chlorides represent a rich and versatile class of compounds with significant therapeutic potential. This guide has provided a comparative overview of their antimicrobial, anti-inflammatory, and anticancer activities, supported by experimental data and detailed protocols. The key takeaway for researchers is the critical role of the substitution pattern on the biphenyl scaffold in modulating biological activity. By leveraging the synthetic accessibility of diverse biphenylcarbonyl chlorides and employing the robust biological evaluation methods detailed herein, the scientific community can continue to unlock the full potential of this remarkable chemical class in the quest for novel and effective therapeutic agents.
References
- Process for preparing optionally substituted biphenylcarbonyl chlorides. US20020062043A1.
- Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-67.
- Shah, V. H., et al. (2015). Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I).
- Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. SciSpace.
- Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.
- Synthesis of A. 4-Biphenylcarbonyl Chloride. PrepChem.com.
- Datar, P. A., & Kadam, S. S. (2015). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Walsh Medical Media.
- Structure-Activity Relationship of Biphenyl-4-Amidoxime Analogs: A Compar
- Li, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894.
- Li, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria.
- 4-Biphenylcarbonyl chloride. LookChem.
- In vivo anti-inflammatory activity by carrageenan induced hind paw....
- Schotten Baumann reaction: Introduction, mechanism, procedure. Chemistry Notes.
- A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. Benchchem.
- Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI.
- Anthranilamide-based 2-phenylcyclopropane-1-carboxamides, 1,1'-biphenyl-4-carboxamides and 1,1'-biphenyl-2-carboxamides: Synthesis biological evaluation and mechanism of action.
- Method for preparing 4-methyl-biphenyl deriv
- Design, synthesis, anti-cancer screening and structure activity relationship studies of biphenyl linked fused imidazoles. OHSU Elsevier.
- Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis (pp. 380-382). Cambridge University Press.
- Anticancer activity, dual prooxidant/antioxidant effect and apoptosis induction profile of new bichalcophene-5-carboxamidines. PubMed.
- Technical Support Center: Scaling Up 4-Methylbiphenyl Synthesis. Benchchem.
- Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot.
- Schotten Baumann Reaction. BYJU'S.
- In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. PubMed.
- Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. PubMed.
- Comparative Cytotoxicity of 4,4'-Dihydroxybiphenyl and Its Derivatives: A Guide for Researchers. Benchchem.
- Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles.
- Biphenyl-4-carbonyl chloride 97 14002-51-8. Sigma-Aldrich.
- In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model).
- 4′-Methylbiphenyl-2-carboxylic acid methyl ester synthesis. ChemicalBook.
- Exploring the Synthesis and Applications of Methyl 4'-Methylbiphenyl-2-carboxyl
- Design, synthesis, anti-cancer screening and structure activity relationship studies of biphenyl linked fused imidazoles.
- Anticancer and structure-activity relationship evaluation of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogs of chalcone. PubMed.
- An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Bentham Science.
- Preparation method for 2-cyano-4'-methylbiphenyl.
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
- Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Slideshare.
- Mastering Organic Synthesis with 4-Biphenylcarbonyl Chloride: A Chemist's Guide. NINGBO INNO PHARMCHEM CO., LTD.
- Biphenylcarboxamide derivatives as antagonists of platelet-activ
- Comparison of four methods of biphenyl synthesis in terms of toxicity.....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. US20020062043A1 - Process for preparing optionally substituted biphenylcarbonyl chlorides - Google Patents [patents.google.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. byjus.com [byjus.com]
- 10. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Anticancer and structure-activity relationship evaluation of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogs of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Studies of Biphenyl-3-carbonyl Chloride Reactions
This guide provides an in-depth analysis of the reaction kinetics of Biphenyl-3-carbonyl chloride, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the causality behind experimental design, offering a comparative perspective against other common acylating agents. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental workflows for kinetic analysis, and present comparative data to inform your selection of reagents and reaction conditions.
Introduction: The Role and Reactivity of this compound
This compound (C₁₃H₉ClO) is an aromatic acyl chloride featuring a biphenyl backbone with a highly reactive carbonyl chloride group at the 3-position.[1][2] This structure makes it a valuable intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and advanced materials.[1] The carbonyl chloride group is one of the most reactive acylating agents, readily undergoing nucleophilic acyl substitution with a broad spectrum of nucleophiles to form amides, esters, ketones, and other carbonyl derivatives.[1]
The high reactivity of acyl chlorides, in general, stems from two primary factors:
-
High Electrophilicity: The carbonyl carbon is rendered highly electron-deficient due to the inductive electron-withdrawing effects of both the oxygen and the chlorine atoms. This makes it an excellent target for nucleophilic attack.[3][4]
-
Excellent Leaving Group: The chloride ion (Cl⁻) is a superb leaving group because it is the conjugate base of a strong acid (HCl).[3] This facilitates the collapse of the tetrahedral intermediate formed during nucleophilic attack, driving the substitution reaction forward.[4][5]
Understanding the kinetics of these reactions is paramount for controlling reaction outcomes, optimizing yields, and elucidating reaction mechanisms.
Comparative Reactivity of Acylating Agents
To appreciate the utility of this compound, it is essential to place its reactivity within the broader context of other carboxylic acid derivatives. The established hierarchy for nucleophilic acyl substitution is a direct consequence of the leaving group's stability and the electronic nature of the substituent on the carbonyl group.[3]
Reactivity Hierarchy: Acyl Chloride > Acid Anhydride > Ester > Amide
This trend can be rationalized by examining the key factors that govern the reaction rate, which is typically limited by the initial nucleophilic attack.[4]
| Acylating Agent | Leaving Group | pKa of Conjugate Acid | Relative Reactivity | Key Characteristics |
| Acyl Chloride | Cl⁻ | ~ -7 | Very High | Most reactive, sensitive to moisture, excellent for acylating unreactive nucleophiles.[3] |
| Acid Anhydride | RCOO⁻ | ~ 4.8 | High | Less reactive and easier to handle than acyl chlorides; a carboxylate is a good leaving group. |
| Ester | RO⁻ | ~ 16 | Moderate | Less reactive due to the poorer leaving group (alkoxide) and resonance stabilization. |
| Amide | R₂N⁻ | ~ 38 | Low | Least reactive due to significant resonance stabilization and a very poor leaving group (amide ion).[3] |
The superior reactivity of acyl chlorides like this compound makes them indispensable for reactions where other derivatives would be too sluggish, particularly in the synthesis of sterically hindered products or when using weakly nucleophilic partners.[3]
Kinetic Analysis of this compound Reactions
The reactions of this compound are often too fast for conventional monitoring techniques.[6] Therefore, specialized methods like stopped-flow spectroscopy are employed to study their kinetics on the millisecond timescale.[6][7][8] This technique allows for the rapid mixing of reactants and immediate spectroscopic observation of the reaction's progress.[9]
General Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the final substituted product.
Caption: General mechanism for nucleophilic acyl substitution.
Experimental Protocol: Aminolysis Rate Constant via Stopped-Flow Spectroscopy
This protocol outlines a self-validating method for determining the second-order rate constant for the reaction of this compound with an amine nucleophile (e.g., aniline) using a stopped-flow spectrophotometer.[10]
Objective: To measure the rate of product formation by monitoring the change in absorbance over time and determine the reaction's rate constant.
Materials & Reagents:
-
This compound
-
Aniline (or other amine nucleophile)
-
Anhydrous acetonitrile (or other suitable polar aprotic solvent)
-
Stopped-flow spectrophotometer equipped with a UV-Vis detector[6][7]
Procedure:
-
Wavelength Determination:
-
Perform a preliminary UV-Vis scan of the reactants (this compound, aniline) and the expected product (N-phenylbiphenyl-3-carboxamide) to identify a wavelength where the product has significant absorbance while the reactants have minimal absorbance. This maximizes the signal change during the reaction.[6][11]
-
-
Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 0.01 M).
-
Prepare a series of stock solutions of aniline in anhydrous acetonitrile at varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M).
-
Causality: Using a pseudo-first-order approach, where the amine concentration is in large excess (≥10-fold) compared to the acyl chloride, simplifies the kinetic analysis. The rate of the reaction will appear to be dependent only on the concentration of the acyl chloride.[12] All solutions must be freshly prepared and protected from moisture to prevent hydrolysis of the acyl chloride.[1]
-
-
Stopped-Flow Measurement:
-
Thermostat the cell block of the stopped-flow instrument to the desired reaction temperature (e.g., 25.0 ± 0.1 °C). Temperature control is critical as reaction rates are highly temperature-dependent.[13]
-
Load one syringe of the apparatus with the this compound solution and the other with one of the aniline solutions.
-
Initiate a "push" to rapidly mix the two solutions in the observation cell. The instrument's software will automatically trigger data acquisition upon mixing.[6][8]
-
Record the change in absorbance at the predetermined wavelength as a function of time for several seconds. The data collection rate should be fast enough to capture the rapid initial phase of the reaction.
-
Repeat the measurement 3-5 times for each aniline concentration to ensure reproducibility.
-
-
Data Analysis:
-
For each run, fit the absorbance vs. time data to a single exponential function to obtain the pseudo-first-order rate constant, kobs.
-
Plot the calculated kobs values against the corresponding concentrations of aniline.
-
According to the pseudo-first-order rate law (Rate = kobs[Acyl Chloride], where kobs = k2[Aniline]), this plot should yield a straight line passing through the origin.
-
The slope of this line is the second-order rate constant, k2, for the reaction. This linear relationship validates the assumed second-order kinetics.
-
Caption: Experimental workflow for kinetic analysis using stopped-flow spectroscopy.
Factors Influencing Reaction Kinetics
The rate of nucleophilic acyl substitution is sensitive to several experimental variables. Understanding these allows for precise control over the reaction.
-
Solvent Effects: Solvolysis reactions, where the solvent acts as the nucleophile, are highly dependent on solvent properties.[14][15] Polar protic solvents can stabilize the developing charges in the transition state, accelerating reactions that have significant Sₙ1 character.[16] For bimolecular reactions, polar aprotic solvents are often preferred as they solvate the cation but leave the nucleophile relatively free and highly reactive.
-
Temperature: As with most chemical reactions, the rate of acylation increases with temperature. By conducting kinetic studies at different temperatures, the activation energy (Eₐ) of the reaction can be determined using the Arrhenius equation, providing deeper insight into the reaction mechanism.[13][15]
-
Nucleophile Strength: The reaction rate is directly influenced by the nucleophilicity of the attacking species. Stronger, more electron-rich nucleophiles will react faster than weaker ones. However, the high reactivity of this compound allows it to react efficiently even with moderate or weak nucleophiles.
-
Aromatic Ring Substituents: While this guide focuses on this compound, it is worth noting that electron-donating or withdrawing groups on either the biphenyl scaffold or the nucleophile can significantly alter reaction rates by modifying the electrophilicity of the carbonyl carbon or the nucleophilicity of the attacking atom, respectively.[17]
Conclusion
This compound stands as a highly reactive and synthetically useful acylating agent. Its kinetic behavior, characterized by rapid reaction rates with a variety of nucleophiles, necessitates advanced analytical techniques such as stopped-flow spectroscopy for accurate characterization. By understanding the principles of its reactivity in comparison to other acylating agents and the influence of experimental conditions, researchers can harness its full potential for the efficient synthesis of target molecules. The protocols and comparative data provided herein serve as a robust foundation for designing and interpreting kinetic studies, ultimately enabling greater control and innovation in chemical synthesis and drug development.
References
- Smolecule. (n.d.). Buy this compound | 42498-44-2.
- BenchChem. (2025). A Comparative Guide to the Kinetic Studies of 4-Bromofuran-2-carbonyl Chloride and its Analogs.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Derivatives.
- Burley, R. E. M. (n.d.). A KINETIC STUDY OF THE SOLVOLYSIS OF SOME DIPHENYLMETHYL CHLORIDES.
- Chemistry LibreTexts. (2024). Nucleophilic Acyl Substitution Reactions.
- Chemistry LibreTexts. (2015). Solvolysis of Tertiary and Secondary Haloalkanes.
- Chemguide. (n.d.). The Acylation of Benzene - Electrophilic Substitution.
- CORE. (n.d.). Rapid Kinetic Techniques.
- Mercer University. (n.d.). Kinetic Investigation of Unimolecular Solvolysis.
- National Institutes of Health (NIH). (n.d.). This compound | C13H9ClO | CID 2756666 - PubChem.
- Stack Exchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles.
- Thermo Fisher Scientific. (n.d.). Complex Reaction Monitoring with UV-Visible Absorption Spectroscopy: KMnO₄ + Sugar.
- Thermo Fisher Scientific. (n.d.). Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet.
-
University of Cambridge. (2016). Following Kinetics using UV vis spectroscopy. Retrieved from [Link]
- University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow).
- Various Authors. (2009). Experiment 8 — Kinetics of SN1 Solvolysis.
-
YouTube. (2020). Stopped flow method of studying kinetics of fast reactions. Retrieved from [Link]
- Agilent. (n.d.). Kinetics of an Oscillating Reaction using Temperature-Controlled UV-Vis Spectroscopy.
- University of Colorado Boulder. (n.d.). Fast Kinetics of Reactions and Conformational Changes.
- Korea Science. (n.d.). Studies of Solvolyses of Biphenyl-4-carbonyl Chloride by Extended Grunwald-Winstein Equation.
- ResearchGate. (2025). Kinetic Studies on Nucleophilic Substitution Reaction for Naphthalene Carbonyl Chloride.
Sources
- 1. Buy this compound | 42498-44-2 [smolecule.com]
- 2. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 7. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. amherst.edu [amherst.edu]
- 15. theochem.mercer.edu [theochem.mercer.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available Biphenyl-3-carbonyl Chloride
Introduction: Biphenyl-3-carbonyl chloride is a pivotal reagent in the landscape of organic synthesis, particularly valued in pharmaceutical and materials science research. It serves as a versatile building block for introducing the biphenyl-3-carboxamide or biphenyl-3-carboxylate moiety into target molecules.[1] The reactivity of the acyl chloride functional group, while synthetically advantageous, also renders the compound susceptible to degradation and dictates that its purity is paramount for the success of subsequent reactions. Impurities can lead to unwanted side products, lower reaction yields, and complicate the purification of the desired compound. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound, offering researchers the tools to validate the quality of this critical reagent.
Understanding Potential Impurities
The purity profile of this compound is intrinsically linked to its synthesis and inherent reactivity. The most common synthetic route involves the treatment of Biphenyl-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Consequently, several types of impurities can be anticipated:
-
Starting Material Carryover: Residual Biphenyl-3-carboxylic acid is a common impurity.
-
Hydrolysis Product: Due to its high reactivity, this compound readily hydrolyzes upon contact with atmospheric or solvent moisture, reverting to Biphenyl-3-carboxylic acid.[2][3] This is often the primary impurity observed.
-
Synthesis Byproducts: Depending on the chlorinating agent and reaction conditions, small amounts of anhydrides or other related species may form.
-
Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts.
A thorough analytical approach is therefore not just about quantifying the main component but also about identifying and quantifying these critical impurities.
Core Analytical Methodologies for Purity Assessment
No single technique can provide a complete picture of a reagent's purity. A multi-pronged approach, leveraging the strengths of different analytical methods, is essential for a comprehensive evaluation. We will detail protocols for four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Expertise & Rationale: HPLC is the gold standard for quantifying non-volatile impurities like the parent carboxylic acid. However, the high reactivity of acyl chlorides with common reversed-phase solvents (like water and methanol) makes direct analysis challenging. The most robust method involves an in-situ derivatization to a stable ester immediately before analysis.[4] This allows for accurate quantification of the original acyl chloride by measuring the amount of ester formed.
Experimental Protocol: Derivatization followed by RP-HPLC
-
Standard and Sample Preparation:
-
Internal Standard (IS) Stock: Accurately prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., Dimethyl Phthalate) in dry acetonitrile.
-
Derivatization Reagent: Use anhydrous methanol.
-
Sample Preparation: Accurately weigh ~10 mg of this compound into a clean, dry 20 mL scintillation vial. Add 10.0 mL of the Internal Standard Stock solution. Cap tightly and vortex to dissolve.
-
Derivatization: To the sample vial, add 1.0 mL of anhydrous methanol. Cap the vial and let it stand at room temperature for 15 minutes to ensure complete conversion of the acyl chloride to its methyl ester (Methyl 3-phenylbenzoate).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[5]
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Identify the peaks for Methyl 3-phenylbenzoate (the derivative), Biphenyl-3-carboxylic acid, and the internal standard based on their retention times.
-
Calculate the percentage purity based on the peak area of the derivative relative to the sum of all detected impurity peak areas (corrected for response factors if necessary).
-
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC purity analysis via derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Rationale: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities. Similar to HPLC, direct injection of the reactive acyl chloride is problematic and can damage the GC column.[6] Derivatization to the more thermally stable and less reactive methyl ester is the preferred approach, ensuring robust and reproducible analysis.[7]
Experimental Protocol: Derivatization followed by GC-MS
-
Sample Preparation:
-
Prepare a derivatized sample as described in the HPLC protocol (Section 2.1, Step 1).
-
After the 15-minute reaction time, dilute the sample 10-fold with dry dichloromethane for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-450.
-
Transfer Line Temp: 280°C.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show peaks for the solvent, derivative, and any volatile impurities.
-
Identify the peak for Methyl 3-phenylbenzoate.
-
Analyze the mass spectrum of each impurity peak and compare it against a spectral library (e.g., NIST) for identification.
-
Purity can be estimated by the area percent of the derivative peak relative to the total area of all peaks in the chromatogram.
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS purity analysis via derivatization.
NMR Spectroscopy for Structural Verification and Quantification
Expertise & Rationale: ¹H and ¹³C NMR are indispensable tools for confirming the chemical structure and identifying impurities without the need for derivatization. The sample is analyzed directly in a dry, deuterated solvent. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added, allowing for a highly accurate purity determination.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
In a dry NMR tube, accurately weigh ~15-20 mg of this compound.
-
Add ~0.7 mL of deuterated chloroform (CDCl₃) that has been stored over molecular sieves to ensure it is dry.
-
Cap the tube and gently invert to dissolve the sample.
-
-
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher.
-
Analysis: Acquire a standard ¹H spectrum.
-
Key Regions: The aromatic region (approx. 7.4-8.2 ppm) is most informative. The carbonyl group deshields adjacent protons.
-
-
Data Interpretation:
-
Structural Confirmation: Verify that the observed chemical shifts and coupling patterns match the expected structure of this compound.
-
Impurity Detection: Look for characteristic signals of impurities. Biphenyl-3-carboxylic acid will show a very broad singlet for the carboxylic acid proton (typically >10 ppm) and slightly different shifts in the aromatic region.
-
Quantification: Integrate the area of a well-resolved proton signal from the main compound and compare it to the integration of a known impurity signal to determine their relative molar ratio.
-
FT-IR Spectroscopy for Functional Group Confirmation
Expertise & Rationale: FT-IR is a rapid and simple technique for confirming the presence of key functional groups. It is particularly useful for quickly verifying that the material is indeed an acyl chloride and for detecting the presence of the corresponding carboxylic acid impurity.[8]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
As this compound is often a liquid or low-melting solid, the easiest method is to place a small drop between two salt plates (NaCl or KBr).
-
-
Instrumental Parameters:
-
Acquire the spectrum over the range of 4000-600 cm⁻¹.
-
-
Data Interpretation:
-
Acyl Chloride C=O Stretch: Look for a very strong, sharp absorbance band in the region of 1770-1810 cm⁻¹ . This high-frequency band is characteristic of the carbonyl group in an acyl chloride.[9]
-
Carboxylic Acid Impurity: The presence of Biphenyl-3-carboxylic acid will be indicated by two key features:
-
A very broad O-H stretching band from ~2500-3300 cm⁻¹.
-
A C=O stretching band around 1700-1725 cm⁻¹.
-
-
Comparative Analysis of Commercial Grades
To illustrate how these techniques provide a comprehensive purity profile, the following table summarizes hypothetical data from the analysis of three different commercial batches of this compound.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | 97% | >98% | 98% |
| Appearance | Pale Yellow Liquid | Colorless Liquid | Light Brown Liquid |
| Purity by HPLC (as ester) | 96.8% | 98.9% | 95.5% |
| Major Impurity (HPLC) | Biphenyl-3-carboxylic acid | Biphenyl-3-carboxylic acid | Biphenyl-3-carboxylic acid |
| Major Impurity Level | 2.9% | 0.8% | 3.8% |
| Other Impurities (GC-MS) | Trace Toluene | Not Detected | Toluene (0.2%), Unidentified (0.5%) |
| FT-IR Confirmation | Strong C=O at 1785 cm⁻¹; Weak, broad O-H | Strong C=O at 1786 cm⁻¹; Very weak O-H | Strong C=O at 1785 cm⁻¹; Obvious broad O-H |
| ¹H NMR Confirmation | Consistent with structure; small peaks matching carboxylic acid | Clean spectrum, trace acid peaks | Consistent with structure; significant acid peaks |
Analysis:
-
Supplier A delivers a product that is largely consistent with its stated purity, with the primary impurity being the expected hydrolysis product.
-
Supplier B provides the highest quality material, with very low levels of the carboxylic acid and no detectable volatile impurities. This grade would be recommended for sensitive applications.
-
Supplier C , despite a stated purity of 98%, is shown to be significantly less pure upon analysis, containing both high levels of the hydrolysis product and other unidentified impurities. This highlights the critical need for independent verification.
Best Practices for Handling and Storage
To maintain the integrity of this compound, strict handling and storage procedures are mandatory.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Place the container within a desiccator to protect it from atmospheric moisture.
-
Handling: Always handle this compound in a well-ventilated fume hood. As it is corrosive and reacts with moisture, wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Dispensing: Use dry syringes or cannulas for transferring the liquid. Avoid leaving the container open to the air for extended periods.
Conclusion
The purity of this compound is a critical variable that can significantly impact the outcome of synthetic procedures. Relying solely on the supplier's certificate of analysis is insufficient for demanding research applications. A comprehensive analytical approach, combining quantitative HPLC, qualitative GC-MS, and confirmatory NMR and FT-IR spectroscopy, provides the necessary assurance of reagent quality. By implementing the protocols and understanding the potential impurities outlined in this guide, researchers can ensure the reliability and reproducibility of their work, ultimately accelerating the pace of discovery and development.
References
-
PubChem - National Institutes of Health. This compound. [Link]
-
SIELC Technologies. Separation of [1,1'-Biphenyl]-3-carboxylic acid... on Newcrom R1 HPLC column. [Link]
-
Save My Exams. Acyl Chlorides Revision Notes. [Link]
-
ResearchGate. What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437) for Biphenyl. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Biphenyl. [Link]
-
RSC Publishing. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]
-
Fourier transform infrared (FT-IR) quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment. [Link]
Sources
- 1. Buy this compound | 42498-44-2 [smolecule.com]
- 2. savemyexams.com [savemyexams.com]
- 3. savemyexams.com [savemyexams.com]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 10. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Acylating Agents: Benchmarking Biphenyl-3-carbonyl Chloride Against Novel Alternatives
For the discerning researcher in drug development and synthetic chemistry, the choice of an acylating agent is a critical decision that profoundly impacts reaction efficiency, product purity, and scalability. This guide provides an in-depth comparison of the traditional acylating agent, Biphenyl-3-carbonyl chloride, with a selection of novel, state-of-the-art reagents that have emerged as powerful alternatives. We will delve into the mechanistic nuances, performance metrics, and practical considerations for each, supported by experimental protocols and data to inform your selection process.
Introduction: The Enduring Role and Emerging Challenges in Acylation
The formation of amide and ester bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where these linkages are prevalent in a vast number of active pharmaceutical ingredients (APIs).[1] For decades, acyl chlorides, such as this compound, have been the workhorses for these transformations due to their high reactivity and straightforward application.[2] However, the increasing complexity of drug molecules and the demand for more sustainable and efficient synthetic routes have exposed the limitations of traditional acylating agents, paving the way for the development of novel reagents with improved performance profiles.
This guide will benchmark this compound against three classes of modern acylating agents:
-
Uronium/Aminium Salts (e.g., HATU)
-
Phosphonium Salts (e.g., PyBOP)
-
Acyl Fluorides
We will explore the key performance indicators for these reagents, including reactivity, selectivity, suppression of racemization, and ease of use.
The Benchmark: this compound
This compound is a classic acylating agent valued for its ability to introduce the biphenyl moiety, a common scaffold in medicinal chemistry.[3] Its reactivity stems from the highly electrophilic carbonyl carbon, a consequence of the electron-withdrawing nature of the chlorine atom.
Mechanism of Acylation: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of an amine (or oxygen of an alcohol) attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group and forming the desired amide or ester.
Logical Workflow for Acylation using Acyl Chlorides
Caption: General workflow for acylation using an acyl chloride.
Performance Characteristics:
-
Reactivity: High reactivity, often leading to rapid reactions at room temperature.[4]
-
Cost-Effectiveness: Generally, acyl chlorides are cost-effective reagents.
-
Byproducts: The reaction generates stoichiometric amounts of hydrochloric acid (HCl), which must be scavenged by a base to prevent the protonation of the amine nucleophile.[5]
-
Racemization: In the context of chiral amines, particularly amino acids, the use of acyl chlorides can lead to significant racemization. This is a major drawback in peptide synthesis.[6]
-
Handling: Acyl chlorides are often moisture-sensitive and can be corrosive.[7]
Novel Acylating Agents: A Paradigm Shift in Amide Bond Formation
The limitations of acyl chlorides, especially concerning racemization and substrate scope, have driven the development of more sophisticated coupling reagents.
Uronium/Aminium Salts: The Gold Standard in Peptide Synthesis
Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), have become the reagents of choice for amide bond formation, particularly in solid-phase peptide synthesis (SPPS).[8][9]
Mechanism of Action: These reagents react with a carboxylic acid to form a highly reactive activated ester in situ. This activated ester is then readily attacked by the amine nucleophile. The presence of a base is required to deprotonate the carboxylic acid and the amine.
Experimental Workflow for HATU-mediated Amide Coupling
Caption: Workflow for amide synthesis using a uronium salt like HATU.
Performance Characteristics:
-
Reactivity: High reactivity, enabling the coupling of sterically hindered amino acids.
-
Racemization Suppression: Significantly lower levels of racemization compared to acyl chlorides, making them ideal for peptide synthesis.[9]
-
Byproducts: Generate water-soluble byproducts that are generally easy to remove during workup.
-
Cost: Generally more expensive than traditional acyl chlorides.
-
Handling: Are typically stable solids that are easier to handle than many acyl chlorides.
Phosphonium Salts: Versatile and Efficient Coupling Reagents
Phosphonium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), represent another class of highly effective coupling reagents.
Mechanism of Action: Similar to uronium salts, phosphonium reagents activate carboxylic acids to form activated esters that readily react with amines.
Performance Characteristics:
-
Reactivity: High coupling efficiency, comparable to uronium salts.
-
Racemization Suppression: Excellent at minimizing racemization.
-
Byproducts: Generate phosphine oxide byproducts, which can sometimes be challenging to remove completely.
-
Cost: In a similar price range to uronium salts.
Acyl Fluorides: A Balance of Reactivity and Stability
Acyl fluorides have emerged as a compelling class of acylating agents, offering a unique balance of reactivity and stability. They are more stable to hydrolysis than their chloride counterparts but still sufficiently reactive for efficient acylation.
Mechanism of Action: Acyl fluorides react with amines via nucleophilic acyl substitution, similar to acyl chlorides. However, the fluoride leaving group is less reactive, leading to more controlled reactions.
Performance Characteristics:
-
Reactivity: More reactive than esters but generally less reactive than acyl chlorides, allowing for milder reaction conditions.
-
Racemization Suppression: Show a reduced tendency for racemization compared to acyl chlorides.
-
Stability: More stable to aqueous workup and chromatography than acyl chlorides.
-
Synthesis: Can be generated in situ from carboxylic acids using various fluorinating agents.
Comparative Performance Analysis
While direct, head-to-head quantitative comparisons in the literature are scarce, a qualitative and semi-quantitative assessment can be made based on the known properties and applications of each reagent class.
| Feature | This compound | Uronium/Aminium Salts (e.g., HATU) | Phosphonium Salts (e.g., PyBOP) | Acyl Fluorides |
| Reactivity | Very High | High | High | Moderate to High |
| Racemization | High Risk | Low Risk | Low Risk | Low to Moderate Risk |
| Byproducts | HCl (corrosive) | Water-soluble ureas | Phosphine oxides | HF (corrosive) |
| Handling | Moisture sensitive, corrosive | Stable solids | Stable solids | Can be generated in situ |
| Cost | Low | High | High | Moderate to High |
| Primary Use Case | General acylation | Peptide synthesis, difficult couplings | Peptide synthesis, difficult couplings | General acylation, peptide synthesis |
Experimental Protocols
General Protocol for Amide Synthesis using this compound
-
To a stirred solution of the amine (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.1 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add a solution of this compound (1.05 equiv) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Amide Synthesis using HATU
-
In a flask, dissolve the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or NMP).[8]
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 equiv) to the reaction mixture.
-
Stir at room temperature for 1-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute aqueous acid solution, a saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for the In Situ Generation and Use of Acyl Fluorides
-
To a solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane) at room temperature, add a fluorinating agent (e.g., cyanuric fluoride or XtalFluor-E®) and a suitable base (e.g., pyridine or DIPEA) as required by the specific fluorinating agent's protocol.
-
Stir the reaction mixture for 30-60 minutes to allow for the formation of the acyl fluoride.
-
In a separate flask, prepare a solution of the amine (1.0 equiv) and a non-nucleophilic base (1.1 equiv) in the same solvent.
-
Add the solution of the in situ generated acyl fluoride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Perform an aqueous workup and purify the product as described in the previous protocols.
Conclusion and Future Outlook
This compound remains a viable and cost-effective acylating agent for applications where high reactivity is desired and racemization is not a concern. However, for the synthesis of complex, chiral molecules, particularly in the realm of peptide and medicinal chemistry, novel acylating agents such as uronium/aminium salts, phosphonium salts, and acyl fluorides offer significant advantages in terms of efficiency, selectivity, and the preservation of stereochemical integrity.
The choice of acylating agent should be guided by a careful consideration of the specific synthetic challenge, including the steric and electronic properties of the substrates, the potential for racemization, and the overall cost and scalability of the process. As the demand for more sophisticated and efficient synthetic methodologies continues to grow, the development of new and improved acylating agents will undoubtedly remain an active area of research.
References
- Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society, 86(14), 2918–2922.
-
Reddit. (2020). Why do labs use acyl chlorides for peptide synthesis? Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]
-
ResearchGate. (2023). Reaction of biphenyl with acyl chloride derivatives. Retrieved from [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]
-
MDPI. (2021). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative reaction pathways of acyl fluorides and chlorides with amines. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
-
National Institutes of Health. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Retrieved from [Link]
-
Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH AMMONIA AND PRIMARY AMINES. Retrieved from [Link]
-
Quora. (2020). Why is acid chloride more reactive than alkyl chloride? Retrieved from [Link]
-
Stack Exchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Retrieved from [Link]
-
MDPI. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (2005). (biphenyl-3-yl)-carboxylic acids and derivatives thereof and their use in therapy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
A Senior Application Scientist's Guide to the Characterization of Impurities in Biphenyl-3-carbonyl Chloride Synthesis
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Synthesis
In the landscape of drug development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to the minute, often-unseen impurities that accompany it. Biphenyl-3-carbonyl chloride is a vital building block in the synthesis of numerous pharmaceuticals, where its biphenyl scaffold is a recognized pharmacophore.[1] Its high reactivity, conferred by the acyl chloride group, makes it an excellent acylating agent but also renders it susceptible to degradation and side reactions.[1][2][3] Consequently, a rigorous characterization of impurities is not merely a quality control checkbox; it is a fundamental requirement for ensuring the safety, efficacy, and stability of the final drug product. This guide provides a comparative analysis of analytical methodologies for identifying and quantifying impurities generated during the synthesis of this compound, grounded in practical, field-proven insights.
Part 1: Synthetic Pathways and the Genesis of Impurities
Understanding the potential impurities begins with a thorough analysis of the synthetic route. The most common laboratory and industrial synthesis of this compound involves the chlorination of Biphenyl-3-carboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Caption: Primary synthesis route for this compound and sources of common impurities.
This seemingly straightforward conversion is the primary source of several critical impurities:
-
Unreacted Starting Material (Biphenyl-3-carboxylic acid): Incomplete reaction kinetics or suboptimal stoichiometry can lead to residual Biphenyl-3-carboxylic acid in the final product.
-
Hydrolysis Product (Biphenyl-3-carboxylic acid): Acyl chlorides are notoriously sensitive to moisture.[2][3][4] Exposure to atmospheric humidity or residual water in solvents during workup will readily convert the product back to the starting carboxylic acid.[4][5] This is often the most abundant impurity.
-
Isomeric Impurities: The purity of the final product is contingent on the purity of the starting material. If the initial Biphenyl-3-carboxylic acid contains isomeric variants (e.g., Biphenyl-2-carboxylic acid or Biphenyl-4-carboxylic acid), these will be converted to their corresponding acyl chlorides, which are often difficult to separate.
-
Side-Reaction Products: The reaction of a carboxylic acid with thionyl chloride can sometimes lead to the formation of the corresponding acid anhydride, especially under certain temperature conditions.
Part 2: A Comparative Guide to Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the specific impurity being targeted, the required sensitivity, and the nature of the product matrix. A multi-pronged approach is often necessary for comprehensive characterization.
| Methodology | Primary Target Impurities | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Biphenyl-3-carboxylic acid, Isomeric acids, Anhydrides | Separation based on polarity | Excellent for quantifying non-volatile and thermally labile impurities. High sensitivity and resolution.[5] | The highly reactive this compound may degrade on the column or require derivatization for trace analysis.[6][7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile organic impurities, Isomeric acyl chlorides | Separation by boiling point, identification by mass fragmentation | High sensitivity for volatile compounds; provides structural confirmation.[5][8] | Biphenyl-3-carboxylic acid is non-volatile and requires derivatization (e.g., silylation, esterification) prior to analysis.[9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | All impurities with distinct proton/carbon signals | Characterization based on the magnetic properties of atomic nuclei | Provides unambiguous structural confirmation of the product and impurities.[11][12] Quantitative NMR (qNMR) can determine absolute purity without a reference standard.[5] | Lower sensitivity compared to chromatographic methods; may not detect trace-level impurities. |
| Titrimetry (e.g., Volhard Method) | Total hydrolyzable chlorides | Quantifies total acyl chloride content via reaction with a titrant | Simple, rapid, and cost-effective for determining overall product assay.[5][8] | Non-specific; it measures the target compound and any other reactive chloride species. Cannot identify individual impurities. |
| Infrared (IR) Spectroscopy | Functional group confirmation | Detection of molecular vibrations | Quick confirmation of the acyl chloride C=O stretch (~1800 cm⁻¹) and absence of the broad carboxylic acid O-H stretch. | Not suitable for quantification or identification of specific impurities in a mixture. |
Experimental Protocols: A Practical Approach
The following protocols are designed as self-validating systems, providing a robust framework for analysis.
Protocol 1: Purity and Biphenyl-3-carboxylic Acid Determination by HPLC
-
Rationale: This reversed-phase HPLC method is optimized to separate the polar Biphenyl-3-carboxylic acid impurity from the less polar this compound product. The challenge lies in the on-column stability of the acyl chloride. To mitigate this, a rapid, non-aqueous sample preparation and a fast gradient are employed.
-
Methodology:
-
Standard Preparation: Accurately weigh ~10 mg of Biphenyl-3-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dry acetonitrile.
-
Sample Preparation: Accurately weigh ~20 mg of the this compound sample into a 100 mL volumetric flask. Immediately dissolve and dilute to volume with dry acetonitrile. Work swiftly to minimize hydrolysis.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
-
Analysis: Inject the standard and sample solutions. The Biphenyl-3-carboxylic acid will have a shorter retention time than the main peak. Quantify using the external standard method. The main peak may appear as a sharp peak (the acyl chloride) followed by a broader peak (on-column hydrolysis to the acid). The sum of these two peak areas can be used to assess the purity relative to other impurities.
-
Protocol 2: Analysis of Volatile Impurities by GC-MS with Derivatization
-
Rationale: This method is designed to identify and quantify the non-volatile Biphenyl-3-carboxylic acid by converting it into a volatile ester (methyl biphenyl-3-carboxylate) that is amenable to GC analysis.[7] This allows for sensitive detection of the key process-related impurity.
-
Methodology:
-
Derivatization Reagent: Prepare a 2M solution of HCl in methanol.
-
Standard Preparation: Accurately weigh ~10 mg of Biphenyl-3-carboxylic acid into a vial. Add 1 mL of the 2M methanolic HCl. Cap tightly and heat at 60°C for 1 hour. Cool, neutralize with a small amount of sodium bicarbonate, and extract with 2 mL of dichloromethane.
-
Sample Preparation: Accurately weigh ~20 mg of the this compound sample into a vial. Add 1 mL of methanol. The acyl chloride will react exothermically to form the methyl ester. Let it stand for 15 minutes to ensure complete reaction.
-
GC-MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d. x 0.25 µm
-
Carrier Gas: Helium, 1.0 mL/min
-
Inlet Temperature: 250°C (Splitless mode)
-
Oven Program: 70°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.[9]
-
MS Transfer Line: 280°C
-
MS Source: 230°C
-
Scan Range: 40-400 amu
-
-
Analysis: Inject the prepared standard and sample. The derivatized Biphenyl-3-carboxylic acid (methyl biphenyl-3-carboxylate) can be identified by its retention time and mass spectrum and quantified against the standard.
-
Protocol 3: Structural Confirmation and Purity by ¹H NMR
-
Rationale: NMR provides an unparalleled level of structural detail, confirming the identity of the desired product and allowing for the identification of impurities based on their unique chemical shifts.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. CDCl₃ is preferred as it is aprotic and will not react with the sample.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard ¹H acquisition
-
Number of Scans: 16-32
-
Reference: Tetramethylsilane (TMS) at 0 ppm
-
-
Data Interpretation:
-
This compound: Expect complex aromatic signals in the 7.4-8.2 ppm range.
-
Biphenyl-3-carboxylic acid: The most telling signal is the broad singlet for the carboxylic acid proton, typically found far downfield (>10 ppm). The aromatic signals will also be slightly different from the acyl chloride.
-
Purity Calculation: If an internal standard with a known concentration and distinct peak is added, the purity of the main compound can be calculated by comparing the integration of its peaks to the integration of the standard's peak.
-
-
Part 3: Integrated Workflow for Comprehensive Characterization
For a complete and regulatory-compliant characterization, a logical workflow integrating these techniques is essential.
Caption: A sequential workflow for the comprehensive analysis of this compound.
Conclusion
The characterization of impurities in this compound is a multifaceted task that demands a combination of orthogonal analytical techniques. While HPLC excels at quantifying the primary non-volatile impurity, Biphenyl-3-carboxylic acid, GC-MS is invaluable for detecting other volatile contaminants. NMR spectroscopy remains the gold standard for unequivocal structural confirmation of both the product and any significant impurities. A well-designed analytical strategy, incorporating the methods detailed in this guide, provides the necessary framework to ensure the quality, safety, and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of the final pharmaceutical product.
References
-
ACP Chemicals. (n.d.). Ensuring Quality: Acetyl Chloride Specifications and Testing for Buyers. Retrieved from [Link]
-
PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
-
ResearchGate. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 3-Biphenylcarboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2025). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
-
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]
-
ResearchGate. (2025). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Retrieved from [Link]
-
SpectraBase. (n.d.). Biphenyl - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
-
National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of biphenyl. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
- Google Patents. (n.d.). DE19831817C1 - Production of biphenyl carboxylic acid compounds.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
EPA. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- Google Patents. (n.d.). CN1174954C - Method for Purifying Carbonyl Chloride.
-
Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]
-
MDPI. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Retrieved from [Link]
-
Springer. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
ResearchGate. (2025). Development of a HPLC Method for the Sensitive Determination of Carbonyl Chloride in Polycarbonate for Food Contact Articles. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Retrieved from [Link]
-
LMA leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]
-
Digital Commons @ East Tennessee State University. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]
Sources
- 1. Buy this compound | 42498-44-2 [smolecule.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Biphenyl-3-carbonyl chloride
For professionals in research and drug development, the responsible handling and disposal of reactive chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Biphenyl-3-carbonyl chloride (CAS No: 42498-44-2), a member of the acyl chloride family, is a valuable synthetic building block characterized by its high reactivity.[1] This same reactivity, however, necessitates a thorough understanding of its hazards to ensure its safe neutralization and disposal.
This guide provides an in-depth, procedural framework for the proper disposal of this compound. It moves beyond a simple checklist to explain the chemical principles underpinning these safety protocols, empowering researchers to manage this substance with confidence and integrity.
Hazard Profile and Essential Safety Precautions
This compound is a corrosive material that causes severe skin burns and eye damage.[2][3][4] Its most critical hazard is its violent reaction with water and other protic nucleophiles, a characteristic that dictates every aspect of its handling and disposal.[3] The supplementary hazard statement EUH014, "Reacts violently with water," underscores this primary risk.[2]
GHS Hazard Identification
| Pictogram | Signal Word | Hazard Class | Hazard Statement |
| Danger | Skin Corrosion 1B | H314: Causes severe skin burns and eye damage.[2][4] |
Mandatory Personal Protective Equipment (PPE)
Due to its extreme corrosivity and reactivity, a stringent PPE protocol is non-negotiable. All handling and disposal operations must be performed inside a certified chemical fume hood.
| Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield | Protects against splashes of the corrosive liquid and potential violent reactions.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®) | Prevents skin contact which can cause severe chemical burns. |
| Body Protection | Flame-retardant laboratory coat and chemical apron | Provides a barrier against spills and splashes. |
| Respiratory | Not required if handled exclusively within a fume hood | A fume hood provides necessary ventilation to prevent inhalation of corrosive vapors.[3] |
The Chemistry of Disposal: Taming Reactivity
The key to safely disposing of this compound is to control its inherent reactivity. The molecule's electrophilic carbonyl carbon is highly susceptible to nucleophilic attack.[1][5] This is the basis for both its synthetic utility and its hazardous nature.
When it comes into contact with nucleophiles such as water, alcohols, or amines, it undergoes a rapid and highly exothermic nucleophilic acyl substitution. The reaction with water, for instance, hydrolyzes the acyl chloride to form 3-phenylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[1][6]
Incompatible Materials: A critical aspect of safe handling is preventing accidental contact with incompatible substances.
| Incompatible Material Class | Specific Examples | Consequence of Contact |
| Water / Moisture | Water, moist air, hydrates | Violent, exothermic reaction generating HCl gas.[3][7] |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Vigorous, potentially uncontrolled neutralization reaction.[3][7] |
| Alcohols | Methanol, ethanol, isopropanol | Rapid reaction to form esters, generating heat and HCl gas.[3][6][7] |
| Amines | Ammonia, primary/secondary amines | Rapid reaction to form amides, generating heat and HCl gas.[6] |
The disposal strategy, therefore, is not merely to discard the chemical but to intentionally react it under controlled conditions—a process known as quenching or neutralization.
Disposal Protocol I: In-Lab Neutralization (Quenching)
For small, manageable quantities of this compound, controlled quenching is the preferred method of disposal. This procedure converts the reactive acyl chloride into less hazardous, more stable compounds (a carboxylic acid salt and an ester/amide) that can be safely collected as chemical waste.
Objective: To slowly and safely react this compound with a suitable nucleophile to neutralize its reactivity.
Methodology:
-
Preparation and Setup:
-
Don all required PPE as specified in Section 1.
-
Perform all steps within a chemical fume hood.
-
Prepare a large ice-water bath in a secondary container.
-
Select a reaction flask that is at least 5-10 times larger than the total volume of the quenching solution to accommodate potential foaming and gas evolution. Equip the flask with a magnetic stir bar.
-
-
Prepare the Quenching Agent:
-
Method A (Base Quench): Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. This weak base will neutralize the HCl byproduct as it forms.
-
Method B (Alcohol Quench): Use a simple alcohol like methanol or ethanol. This will convert the acyl chloride to a more stable ester.[6]
-
-
Execution of Quenching:
-
Place the flask containing the quenching agent into the ice bath and begin stirring. Allow it to cool to 0-5 °C.
-
CRITICAL STEP: Using a dropping funnel or syringe pump, add the this compound to the cold, stirred quenching solution slowly and dropwise. Never add the quenching solution to the acyl chloride. Adding the acyl chloride to an excess of the quenching agent ensures the reaction is controlled and the heat generated can be effectively dissipated.[6]
-
Observe the reaction closely. You will likely see gas evolution (CO₂ if using a bicarbonate/carbonate base, HCl if using alcohol). Maintain a slow addition rate to keep the reaction from becoming too vigorous.
-
-
Reaction Completion and Verification:
-
After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least 1-2 hours to ensure the reaction is complete.
-
Cease stirring and observe for any signs of continued reaction (e.g., gas bubbles).
-
If a base quench was used, check the pH of the aqueous layer with pH paper. It should be neutral or slightly basic (pH 7-9). If it is still acidic, slowly add more base solution until the desired pH is reached.
-
-
Waste Segregation and Collection:
-
The resulting mixture contains biphenyl derivatives (the carboxylate, ester, or amide) and salts in an aqueous/organic solution.
-
Label a dedicated hazardous waste container with the full chemical names of the contents (e.g., "Aqueous waste from this compound neutralization: contains Sodium 3-phenylbenzoate, Sodium Chloride").
-
Transfer the neutralized mixture to the container. This waste must be disposed of through your institution's Environmental Health & Safety (EHS) office.[8][9]
-
Disposal Protocol II: Direct Collection as Hazardous Waste
If in-lab neutralization is not feasible due to the quantity of waste, lack of appropriate equipment, or institutional policy, the this compound must be disposed of directly as hazardous waste.
-
Container Selection: Use the original manufacturer's container if possible, ensuring it is in good condition with a securely sealing cap. If transferring to a new container, it must be made of a compatible material (e.g., glass or PTFE) and be clean and dry.
-
Labeling: Label the container clearly with an official hazardous waste tag as required by the EPA and your institution.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Corrosive," "Water-Reactive").
-
-
Storage: Store the securely capped container in a designated Satellite Accumulation Area (SAA).[8][10] The storage location must be away from incompatible materials, especially water, bases, and alcohols.[8]
-
Disposal: Arrange for pickup by your institution's EHS office for transport to a licensed waste disposal facility.[11][12]
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large, contact your institution's EHS emergency line.
-
For small spills within a fume hood: Do not use water or combustible materials.[13]
-
Cover the spill with an inert, dry absorbent material like vermiculite or dry sand.
-
Carefully sweep the absorbed material into a sealable, labeled container for hazardous waste disposal.[3]
-
Ventilate the area and decontaminate surfaces after cleanup is complete.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for selecting the appropriate disposal route for this compound.
Caption: Decision workflow for this compound disposal.
References
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng.
- This compound 97 42498-44-2. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Biphenylcarbonyl chloride. (2021). Fisher Scientific.
- This compound | C13H9ClO. PubChem - NIH.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- SAFETY DATA SHEET - Biphenyl. (2025). Sigma-Aldrich.
- Buy this compound | 42498-44-2. Smolecule.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- SAFETY DATA SHEET - 4-Biphenylcarbonyl chloride. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4-Biphenylcarbonyl chloride. Fisher Scientific.
- Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
- Hazardous Waste Disposal Guide. Dartmouth College.
Sources
- 1. Buy this compound | 42498-44-2 [smolecule.com]
- 2. 联苯-3-甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. epa.gov [epa.gov]
- 13. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
